molecular formula C13H17NO2 B1349828 (4-Methoxyphenyl)(piperidin-4-yl)methanone CAS No. 76362-12-4

(4-Methoxyphenyl)(piperidin-4-yl)methanone

Cat. No.: B1349828
CAS No.: 76362-12-4
M. Wt: 219.28 g/mol
InChI Key: ZYKYHSIACDLOCE-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKYHSIACDLOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372382
Record name (4-methoxyphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76362-12-4
Record name (4-methoxyphenyl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Methoxyphenyl)(piperidin-4-yl)methanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone: Properties, Synthesis, and Applications

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound, a molecule featuring the benzoylpiperidine framework, represents a cornerstone intermediate for medicinal chemists and drug development professionals. The benzoylpiperidine motif is recognized as a "privileged structure" due to its recurring presence in a wide array of biologically active compounds, including potent and selective ligands for various G-protein coupled receptors (GPCRs).[1] This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights for its application in research and development.

The molecule's structure is a composite of three key pharmacophoric elements: an electron-rich 4-methoxyphenyl (anisole) ring, a versatile piperidine heterocycle, and a ketone linker. This unique combination offers multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles of derivative compounds.

PART 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is critical for its handling, formulation, and application in synthetic workflows.

Structural and Identity Data

Below is a diagram illustrating the core structure and its key functional components, which dictate its chemical behavior.

structure cluster_molecule This compound cluster_keys Key Functional Groups mol mol anisole 4-Methoxyphenyl (Anisole) Moiety (Electron-Rich Aromatic Ring) ketone Ketone Linker (Hydrogen Bond Acceptor, Reaction Site) piperidine Piperidine Ring (Secondary Amine, Modifiable Nucleophile)

Caption: Molecular structure highlighting the three key functional moieties.

Quantitative Physicochemical Data

The properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be confirmed experimentally where critical.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 76362-12-4PubChem[2]
Molecular Formula C₁₃H₁₇NO₂PubChem[2]
Molecular Weight 219.28 g/mol PubChem[2]
XLogP3 (Lipophilicity) 1.6PubChem[2]
Hydrogen Bond Donors 1 (from piperidine N-H)PubChem[2]
Hydrogen Bond Acceptors 3 (from O=C, O-CH₃, and N)PubChem[2]
Topological Polar Surface Area 38.3 ŲPubChem[2]
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[3]

PART 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound make it a valuable building block.

Proposed Synthetic Workflow

While numerous specific synthetic routes exist for benzoylpiperidine derivatives, a common and logical approach involves the acylation of a suitable piperidine precursor with a 4-methoxybenzoyl derivative. The following workflow outlines a representative synthesis starting from piperidine-4-carboxylic acid (isonipecotic acid).

synthesis_workflow start Piperidine-4-carboxylic acid step1 Protect Amine (e.g., Boc₂O) Forms N-Boc-piperidine-4-carboxylic acid start->step1 Protection step2 Activate Carboxylic Acid (e.g., SOCl₂, Oxalyl Chloride) Forms Acyl Chloride Intermediate step1->step2 Activation step3 Friedel-Crafts Acylation React with Anisole (C₆H₅OCH₃) Lewis Acid Catalyst (e.g., AlCl₃) step2->step3 Coupling intermediate N-Boc-(4-Methoxyphenyl)(piperidin-4-yl)methanone step3->intermediate step4 Deprotect Amine (e.g., Trifluoroacetic Acid (TFA) in DCM) Removes Boc group intermediate->step4 Deprotection product This compound step4->product

Caption: A representative synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations.[4]

  • Step 1: N-Protection of Piperidine-4-carboxylic acid

    • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the solid dissolves.

    • Cool the solution to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.

  • Step 2: Acyl Chloride Formation

    • Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of dimethylformamide (DMF).

    • Stir at room temperature for 2-3 hours until gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride, which is used immediately in the next step.

  • Step 3: Friedel-Crafts Acylation

    • Dissolve anisole (3.0 eq) in a suitable solvent like DCM or 1,2-dichloroethane.

    • Cool the solution to 0°C and add aluminum chloride (AlCl₃, 2.5 eq) portion-wise.

    • Add a solution of the crude acyl chloride from Step 2 in the same solvent dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Quench the reaction by carefully pouring it onto crushed ice and 1M HCl.

    • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the N-Boc protected intermediate.

  • Step 4: N-Deprotection

    • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer and concentrate to yield the final product, this compound.

Chemical Reactivity

The molecule's reactivity is governed by its three distinct functional regions, offering a triad of opportunities for derivatization.

reactivity main_mol This compound anisole_rxn Electrophilic Aromatic Substitution (Ortho to -OCH₃) - Nitration - Halogenation - Friedel-Crafts main_mol->anisole_rxn Anisole Ring piperidine_rxn N-Alkylation / N-Acylation (Nucleophilic Secondary Amine) - Reductive Amination - Amide Coupling - Sulfonamide Formation main_mol->piperidine_rxn Piperidine Nitrogen ketone_rxn Carbonyl Reactions - Reduction (e.g., NaBH₄) to Alcohol - Grignard/Organolithium Addition - Wittig Reaction main_mol->ketone_rxn Ketone Carbonyl

Caption: Key reactivity sites on the molecule.

  • Anisole Moiety: The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[5][6] This is due to the resonance donation of a lone pair from the oxygen atom, which enriches the electron density at the ortho and para positions of the aromatic ring. This property is fundamental for introducing additional substituents to the phenyl ring.

  • Piperidine Moiety: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and sulfonylation.[7] This site is the most common point of modification in drug discovery programs to append various side chains that can modulate receptor affinity and ADME properties.

  • Ketone Linker: The carbonyl group can be reduced to a secondary alcohol, which introduces a new chiral center and a hydrogen bond donor. It can also serve as an electrophilic site for nucleophilic additions, such as Grignard reactions.

PART 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. While specific experimental spectra for this exact molecule are not widely published, its expected spectral features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy protons (~3.8-3.9 ppm), two doublets in the aromatic region (an AA'BB' system, ~6.9-7.0 and ~7.8-7.9 ppm) corresponding to the para-substituted ring, a broad singlet for the N-H proton, and a series of multiplets for the non-equivalent piperidine protons.[8][9]

  • ¹³C NMR: The carbon NMR would be characterized by a downfield signal for the carbonyl carbon (~195-205 ppm). Aromatic carbons would appear between ~113-164 ppm, with the methoxy-bearing carbon being the most downfield in that group. The methoxy carbon itself would resonate around 55 ppm. Piperidine carbons would appear in the upfield region (~25-50 ppm).[8][10]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

  • A strong, sharp peak for the carbonyl (C=O) stretch, typically around 1650-1670 cm⁻¹.[8]

  • A moderate N-H stretching band around 3300-3500 cm⁻¹.

  • C-O stretching bands for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

  • Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (219.28). Common fragmentation patterns would involve cleavage at the bonds adjacent to the carbonyl group, potentially yielding fragments corresponding to the 4-methoxybenzoyl cation (m/z 135) and the piperidin-4-yl fragment.[8][11]

PART 4: Applications and Safety

Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its derivatives have been explored for a multitude of therapeutic targets. The benzoylpiperidine scaffold is a key feature in compounds developed as:

  • Atypical Antipsychotics: Many potent 5-HT₂ₐ receptor antagonists feature this core structure.[1]

  • Enzyme Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated as inhibitors for enzymes like steroid-5α-reductase.[7]

  • CNS Agents: The piperidine ring is a common motif in drugs targeting the central nervous system.[12][13]

The utility of this compound lies in its ability to serve as a starting point for library synthesis, where modifications at the piperidine nitrogen can rapidly generate a diverse set of analogues for screening.[14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on analogous structures and general laboratory safety principles, the following precautions are advised.[15][16][17]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][17]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

    • Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice.[15]

    • Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[15]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[15]

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  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. 2017.
  • PMC. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide.
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Introduction: A Versatile Piperidine Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Audience: Researchers, scientists, and drug development professionals. Core Topic: this compound CAS Number: 76362-12-4

This compound, identified by the CAS Number 76362-12-4, is a heterocyclic ketone that has garnered significant interest as a versatile intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its molecular architecture, featuring a central piperidine ring connected to a 4-methoxybenzoyl group, provides a unique combination of structural rigidity and functional reactivity. The piperidine moiety is a well-established "privileged structure" in drug discovery, frequently found in centrally active agents due to its ability to interact with various receptors in the central nervous system (CNS).[4][5] This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, providing researchers with the foundational knowledge required for its effective utilization.

Core Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is paramount for its application in experimental settings, influencing everything from solvent selection to storage conditions. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 76362-12-4[1][2][3]
Molecular Formula C₁₃H₁₇NO₂[3][6]
Molecular Weight 219.28 g/mol [3]
IUPAC Name This compound[3]
SMILES O=C(C1=CC=C(OC)C=C1)C2CCNCC2[1]
MDL Number MFCD00835819[2][6]
Storage Sealed in dry, 2-8°C[1]

Synthesis and Chemical Reactivity

The synthesis of this compound typically leverages well-established acylation reactions. The primary strategy involves the coupling of a protected piperidine precursor with an activated 4-methoxybenzoic acid derivative.

General Synthesis Protocol: N-Acylation of a Piperidine Precursor

A common and reliable method for synthesizing related structures involves the Schotten-Baumann reaction, where an amine is acylated by an acyl chloride under basic conditions. For the synthesis of the title compound, this would typically involve the acylation of a suitably protected piperidine, such as 1-Boc-piperidine-4-carboxylic acid, followed by deprotection, or more directly, the acylation of piperidine-4-carbonitrile followed by hydrolysis. A plausible direct synthesis would involve the reaction of 4-cyanopiperidine with a Grignard reagent derived from 4-bromoanisole, followed by hydrolysis of the resulting imine.

However, a more frequently implied route for analogous structures is the direct acylation of a piperidine ring with an acyl chloride. While specific literature for this exact compound's synthesis is not abundant, a logical and illustrative protocol can be constructed based on fundamental organic chemistry principles. The following workflow outlines a standard Friedel-Crafts acylation approach, which is a foundational reaction in organic synthesis.

Illustrative Protocol: Synthesis via Friedel-Crafts Acylation

  • Objective: To synthesize this compound from anisole and piperidine-4-carbonyl chloride.

  • Causality: This protocol utilizes a Lewis acid catalyst (e.g., AlCl₃) to activate the piperidine-4-carbonyl chloride, making it a potent electrophile. The electron-rich anisole (due to the methoxy group) then acts as the nucleophile, undergoing electrophilic aromatic substitution preferentially at the para position due to steric hindrance and electronic activation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Formation of Acylium Ion: Slowly add a solution of piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM to the suspension. The piperidine nitrogen should be protected (e.g., with a Boc group) to prevent side reactions. Stir the mixture for 30 minutes at 0°C.

  • Nucleophilic Attack: Add anisole (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Deprotection (if applicable): If a Boc-protected piperidine was used, the resulting intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc group, yielding the final hydrochloride salt of the title compound. Neutralization with a base provides the free amine.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products Anisole Anisole Reaction Friedel-Crafts Acylation in DCM @ 0°C to RT Anisole->Reaction PipCOCl N-Boc-Piperidine- 4-Carbonyl Chloride PipCOCl->Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction catalyst Quench Ice / HCl Quench Reaction->Quench Purify Extraction & Column Chromatography Quench->Purify Intermediate N-Boc Protected Intermediate Purify->Intermediate Deprotect Acidic Deprotection (e.g., TFA/DCM) FinalProduct (4-Methoxyphenyl) (piperidin-4-yl)methanone Deprotect->FinalProduct Intermediate->Deprotect

Caption: Workflow for the synthesis of this compound.

Core Reactivity

The molecule's reactivity is dictated by its three primary functional domains: the secondary amine of the piperidine ring, the ketone carbonyl group, and the electron-rich methoxybenzene ring.

  • Piperidine Nitrogen (Secondary Amine): This site is nucleophilic and can readily undergo N-alkylation, N-acylation, or sulfonylation, making it a key handle for introducing further structural diversity.[7] This is the most common site for modification in drug development to modulate properties like solubility, receptor affinity, and metabolic stability.

  • Carbonyl Group (Ketone): The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[4] This transformation can be critical for structure-activity relationship (SAR) studies, as the resulting hydroxyl group can act as a hydrogen bond donor.

  • Aromatic Ring: The methoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to further electrophilic substitution. However, reactions at this site are less common when the goal is to modify the core scaffold for biological screening.

Applications in Research and Drug Development

The true value of this compound lies in its role as a molecular building block. The piperidine scaffold is a cornerstone in the design of CNS-active agents, while the methoxyphenyl group can influence receptor binding and pharmacokinetic properties.[4][7]

  • Intermediate for Neuroactive Agents: The piperidine ring has a known affinity for central nervous system targets, including serotonin and dopamine receptors.[7] This compound serves as a precursor for more complex molecules designed to modulate these receptor systems, with potential applications in treating neurological and psychiatric disorders.

  • Scaffold for SAR Studies: Researchers utilize this compound as a starting point for exploring structure-activity relationships.[4] By systematically modifying the piperidine nitrogen and the aromatic ring, libraries of analogs can be synthesized and screened for desired biological activities, such as antibacterial, anti-inflammatory, or anticancer effects.[8][9][10]

  • Chemical Research: Beyond pharmacology, it is used in fundamental chemical research to investigate the properties and reactions of substituted piperidines.[7]

Analytical Characterization Workflow

A self-validating protocol for confirming the identity and purity of a synthesized batch of this compound is essential for scientific integrity. The following workflow outlines a standard, multi-technique approach.

StepTechniquePurposeExpected Outcome/Observation
1 Thin-Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessment.A single spot with a distinct Rf value different from starting materials.
2 Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak [M+H]⁺ at m/z ≈ 220.13, corresponding to the molecular formula C₁₃H₁₈NO₂⁺.
3 Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for N-H stretching (piperidine, ~3300 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), aliphatic C-H (~2850-2950 cm⁻¹), strong C=O stretching (ketone, ~1670 cm⁻¹), and C-O stretching (ether, ~1250 cm⁻¹).
4 ¹H NMR Spectroscopy Elucidation of the proton environment and structural confirmation.Expected signals: aromatic protons on the methoxybenzene ring (~6.9 and 7.9 ppm), a singlet for the methoxy group (~3.8 ppm), and multiplets for the aliphatic protons on the piperidine ring. The N-H proton will appear as a broad singlet.
5 ¹³C NMR Spectroscopy Confirmation of the carbon skeleton.Expected signals: a carbonyl carbon (~198-200 ppm), aromatic carbons (including quaternary carbons, ~114-164 ppm), a methoxy carbon (~55 ppm), and distinct signals for the aliphatic carbons of the piperidine ring.

Diagram of Key Bio-Functional Moieties

The utility of this compound in medicinal chemistry stems from the distinct roles of its structural components.

G cluster_mol This compound cluster_nodes cluster_desc mol A Piperidine Scaffold desc_A Often interacts with CNS receptors. Key site for modification (N-alkylation) to tune solubility and PK/PD. A->desc_A B Linker & Spacer desc_B Ketone group provides a rigid linker and can act as a hydrogen bond acceptor. B->desc_B C Recognition Moiety desc_C 4-Methoxyphenyl group influences receptor binding affinity and selectivity. C->desc_C

Caption: Key functional domains contributing to the compound's utility.

References

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Sources

An In-depth Technical Guide to the Structure Elucidation of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. It is the foundational step that underpins our understanding of a compound's properties, its biological activity, and its potential as a therapeutic agent. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the complete structure elucidation of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a compound of interest in medicinal chemistry due to its piperidine and methoxybenzene moieties, which are common pharmacophores.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of procedural steps, but a deeper insight into the causality behind experimental choices. The narrative follows a logical, self-validating workflow, demonstrating how a synergistic application of modern analytical techniques can lead to an irrefutable structural assignment.

Analytical Workflow: A Multi-faceted Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and it is the convergence of all these clues that reveals the complete picture. Our workflow is designed to be systematic and self-validating, where each subsequent analysis confirms and refines the hypothesis drawn from the previous one.

G cluster_0 Initial Characterization cluster_1 Core Structure Determination MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Proton & Carbon Framework) MS->NMR_1D Provides Molecular Formula IR FT-IR Spectroscopy (Functional Groups) IR->NMR_1D Identifies Key Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Spatial Relationships) NMR_1D->NMR_2D Assigns Proton & Carbon Environments Final_Structure Final Structure Confirmation NMR_2D->Final_Structure Confirms Connectivity G H2_6 H-2/6 H3_5 H-3/5 H2_6->H3_5 H4 H-4 H3_5->H4 H2prime_6prime H-2'/6' H3prime_5prime H-3'/5' H3prime_5prime->H2prime_6prime OCH3 OCH₃

Figure 2: Key COSY correlations expected for this compound, showing the spin systems of the piperidine and aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular fragments and confirming the overall connectivity.

G cluster_0 Key HMBC Correlations H2prime_6prime H-2'/6' C_O C=O H2prime_6prime->C_O C4prime C-4' H2prime_6prime->C4prime H3prime_5prime H-3'/5' C1prime C-1' H3prime_5prime->C1prime OCH3 OCH₃ OCH3->C4prime H4 H-4 H4->C_O C2_6 C-2/6 H4->C2_6 H2_6 H-2/6 C4 C-4 H2_6->C4 C3_5 C-3/5 H2_6->C3_5

Figure 3: Critical HMBC correlations for confirming the connectivity between the 4-methoxybenzoyl group and the piperidine ring.

The HMBC spectrum would be expected to show a key correlation from the H-2'/H-6' protons of the aromatic ring to the carbonyl carbon, as well as a correlation from the H-4 proton of the piperidine ring to the same carbonyl carbon. These correlations definitively link the two fragments of the molecule.

Final Structure Confirmation

By systematically analyzing and integrating the data from HRMS, FT-IR, and a suite of NMR experiments, we can confidently elucidate the structure of this compound. The molecular formula is established by HRMS. FT-IR identifies the key functional groups: a secondary amine, an aryl ketone, and an aryl ether. The 1D and 2D NMR data provide the detailed connectivity, confirming the presence of a 4-substituted piperidine ring attached via its 4-position to the carbonyl group of a 4-methoxybenzoyl moiety. Each piece of data serves to validate the others, creating a self-consistent and unambiguous structural assignment.

Conclusion

The structure elucidation of this compound serves as a prime example of the power of modern analytical chemistry. By employing a logical and synergistic workflow, we have demonstrated how to move from a simple molecular formula to a complete and unambiguous three-dimensional structure. This in-depth understanding is not merely an academic exercise; it is a critical prerequisite for the advancement of any research program in the chemical and pharmaceutical sciences.

References

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • JoVE. (2023). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

  • NIST. Methanone, (4-methoxyphenyl)phenyl-. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • University of California, Davis. Table of Characteristic IR Absorptions. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Oregon State University. CH 336: Ketone Spectroscopy. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

(4-Methoxyphenyl)(piperidin-4-yl)methanone molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document details its fundamental chemical and physical properties, including its molecular weight, and presents a thorough examination of its synthesis, purification, and analytical characterization. By synthesizing information from established chemical principles and contemporary research, this guide serves as an essential resource for researchers, scientists, and professionals engaged in the field of synthetic organic chemistry and drug discovery. It offers not just procedural details but also the underlying scientific rationale for methodological choices, ensuring a robust and validated understanding of this compound.

Introduction and Molecular Overview

This compound, also known as 4-(4-methoxybenzoyl)piperidine, is a bifunctional organic compound featuring a piperidine ring linked to a 4-methoxyphenyl ketone moiety. This structural arrangement makes it a valuable scaffold and building block in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The piperidine nucleus is a common feature in many approved drugs, prized for its ability to improve physicochemical properties such as solubility and to serve as a versatile anchor for various pharmacophores. The methoxyphenyl group, in turn, is frequently explored in drug design for its electronic and steric properties and its potential for metabolic modification.

This guide will elucidate the core characteristics of this compound, providing the foundational knowledge necessary for its effective use in a research and development setting.

chemical_structure cluster_phenyl cluster_piperidine p1 p2 p1->p2 ketone_c C p1->ketone_c p3 p2->p3 p4 p3->p4 p5 p4->p5 methoxy_o O p4->methoxy_o p6 p5->p6 p6->p1 c_double1 = c_double2 = c_double3 = c_double4 = c_double5 = c_double6 = n1 N c6 C n1->c6 n1_h H n1->n1_h c2 C c2->n1 c3 C c3->c2 c4 C c4->c3 c5 C c5->c4 c6->c5 ketone_c->c4 ketone_o O ketone_c->ketone_o methoxy_c CH₃ methoxy_o->methoxy_c caption Figure 1: Chemical Structure of this compound

Caption: Figure 1: 2D structure of this compound.

Chemical and Physical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in experimental workflows. The molecular weight and other key descriptors for this compound are summarized below. These values are computationally derived and provide a reliable basis for stoichiometric calculations, analytical method development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
Exact Mass 219.125928785 DaPubChem[1]
CAS Number 76362-12-4ChemicalBook[2]
Topological Polar Surface Area 38.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
XLogP3-AA (Lipophilicity) 1.6PubChem[1]
Physical Form Solid (hydrochloride salt)Sigma-Aldrich[3]
Storage Temperature 2-8°C, Sealed in dryBLDpharm[4]

Synthesis and Purification

While numerous proprietary methods exist for the synthesis of piperidine derivatives, a common and logical approach for preparing this compound involves the Friedel-Crafts acylation of anisole with a suitable piperidine-derived acylating agent. This method is advantageous due to the high reactivity of anisole (methoxybenzene) and the commercial availability of starting materials.

Rationale for Synthetic Strategy

The chosen strategy leverages the electron-donating nature of the methoxy group on the anisole ring, which activates the aromatic ring towards electrophilic substitution, primarily at the para position, leading to high regioselectivity. The piperidine moiety must be appropriately protected during this step to prevent side reactions, such as N-acylation. A Boc (tert-butyloxycarbonyl) protecting group is a common choice due to its stability under the reaction conditions and its straightforward removal.

Representative Synthesis Protocol

Step 1: N-Boc-Isonipecotic Acid Chloride Formation

  • To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0°C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution.

  • Remove the solvent and excess reagent in vacuo to yield the crude N-Boc-isonipecotoyl chloride, which is used immediately in the next step.

Step 2: Friedel-Crafts Acylation

  • Dissolve anisole (2.0 eq) in anhydrous DCM and cool to 0°C.

  • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, maintaining the temperature below 5°C.

  • Add a solution of the crude N-Boc-isonipecotoyl chloride from Step 1 in anhydrous DCM dropwise to the anisole/AlCl₃ mixture.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

Purification

The crude product is typically purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[5] The choice of eluent is critical to ensure separation from unreacted starting materials and byproducts. Alternatively, for the hydrochloride salt, recrystallization from a suitable solvent system like ethanol/ether can yield a highly pure product.

synthesis_workflow start N-Boc-isonipecotic acid + Anisole step1 Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) start->step1 intermediate N-Boc-4-(chlorocarbonyl)piperidine step1->intermediate step2 Friedel-Crafts Acylation (Anisole, AlCl₃, DCM) intermediate->step2 protected_product N-Boc-(4-Methoxyphenyl)(piperidin-4-yl)methanone step2->protected_product step3 Boc Deprotection (TFA or 4M HCl in Dioxane) protected_product->step3 purification Purification (Column Chromatography or Recrystallization) step3->purification final_product This compound (Hydrochloride Salt) purification->final_product

Caption: Figure 2: A representative workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. Key expected signals include: a singlet for the methoxy group (OCH₃) around 3.8-3.9 ppm, two doublets for the ortho and meta protons on the phenyl ring (AA'BB' system) between 6.9 and 7.9 ppm, and a series of multiplets for the non-equivalent protons of the piperidine ring.

  • ¹³C NMR: The carbon spectrum will corroborate the structure, showing a signal for the carbonyl carbon (~198-200 ppm), signals for the aromatic carbons (including the methoxy-substituted carbon at ~163 ppm), a signal for the methoxy carbon (~55 ppm), and signals for the carbons of the piperidine ring.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (220.13).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands, most notably a strong C=O (ketone) stretch around 1670-1685 cm⁻¹ and C-O (ether) stretching bands around 1250 cm⁻¹ and 1030 cm⁻¹.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for assessing purity.[8] A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with 0.1% formic acid or TFA to improve peak shape) is typically effective. Purity is determined by integrating the peak area of the compound relative to the total peak area at a suitable detection wavelength (e.g., 254 nm or 275 nm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS can be employed.[9] The compound may require derivatization to improve its volatility and thermal stability.

analytical_workflow cluster_input Input cluster_analysis Analysis cluster_methods_purity cluster_methods_structure cluster_output Output crude Crude Synthesized Product purity Purity Assessment crude->purity structure Structural Elucidation crude->structure hplc RP-HPLC purity->hplc gcms GC-MS purity->gcms verified Verified Compound (Identity, Purity >95%) purity->verified nmr ¹H & ¹³C NMR structure->nmr ms LC-MS (ESI) structure->ms ir FT-IR structure->ir structure->verified

Caption: Figure 3: Integrated workflow for the analytical validation of the compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a key intermediate in the synthesis of pharmacologically active agents. Its structure is a component of molecules investigated for a range of biological targets.

  • CNS Disorders: The piperidine and substituted phenyl motifs are common in ligands for central nervous system (CNS) receptors. For example, related structures have been explored as selective negative allosteric modulators (NAMs) of metabotropic glutamate receptor 3 (mGlu3), a target for schizophrenia and other CNS disorders.[10] Other similar compounds have been synthesized and evaluated as ligands for the dopamine D2 receptor.[11]

  • Anti-inflammatory Agents: The benzophenone-piperidine scaffold has been used to develop novel carboxamide and thioamide derivatives with significant anti-inflammatory activity.[12]

  • Chemical Libraries: Due to the reactivity of the secondary amine on the piperidine ring, this compound is an excellent starting point for parallel synthesis, allowing for the rapid generation of a library of N-substituted derivatives. This enables systematic exploration of the structure-activity relationship (SAR) for a given biological target.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its hydrochloride salt.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4] It should be kept away from strong oxidizing agents and strong bases.

  • First Aid Measures:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[15]

    • Skin: Wash off immediately with soap and plenty of water.[15]

    • Ingestion: If swallowed, rinse mouth with water and call a physician or poison control center.

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of approximately 219.28 g/mol . Its true value lies in its role as a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This guide has provided a comprehensive technical overview of its properties, a plausible and robust synthetic route, and a detailed protocol for its analytical validation. By adhering to the methodologies and safety precautions outlined herein, researchers and drug development professionals can effectively and safely utilize this compound in their scientific endeavors.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. GlobalChemMall. [Link]

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  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]

  • Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. ResearchGate. [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

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An In-depth Technical Guide to the Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of a robust and widely adopted synthetic pathway for this compound, commencing from commercially available starting materials. The narrative emphasizes the underlying chemical principles, providing a rationale for the selection of reagents and reaction conditions. Detailed experimental protocols, data analysis, and visual representations of the synthetic route are included to facilitate reproduction and adaptation in a laboratory setting.

Introduction: Significance and Synthetic Strategy

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in modulating the pharmacological properties of drug candidates. This compound, and its hydrochloride salt, serves as a critical intermediate in the synthesis of a range of bioactive molecules. The synthetic approach detailed herein is a two-step process that employs a protecting group strategy to ensure regioselectivity and high yields. The core of this strategy involves:

  • Acylation of a protected piperidine derivative: This step introduces the 4-methoxybenzoyl group onto the piperidine ring.

  • Deprotection of the piperidine nitrogen: This final step removes the protecting group to yield the target compound.

This method is favored for its reliability, scalability, and the commercial availability of the necessary precursors.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the carbon-carbon bond between the carbonyl group and the piperidine ring. This suggests a Friedel-Crafts acylation type reaction as a plausible synthetic route.

G Target This compound Intermediate1 (N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone Target->Intermediate1 Deprotection Precursor1 N-Boc-4-piperidone Intermediate1->Precursor1 Acylation Precursor3 4-Methoxybenzoyl chloride Intermediate1->Precursor3 Friedel-Crafts Acylation Precursor2 Anisole Precursor3->Precursor2 Acylation Precursor

Caption: Retrosynthetic analysis of this compound.

The chosen forward synthesis pathway involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This is a strategic choice due to the Boc group's stability under a range of reaction conditions and its facile removal under acidic conditions.[1] The synthesis commences with the acylation of a suitable piperidine precursor, followed by the deprotection of the Boc group.

Detailed Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step sequence starting from readily available commercial reagents.

G cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: N-Boc Deprotection Anisole Anisole Intermediate (N-Boc-piperidin-4-yl) (4-methoxyphenyl)methanone Anisole->Intermediate AlCl3, DCM AcylChloride 4-Methoxybenzoyl chloride AcylChloride->Intermediate FinalProduct (4-Methoxyphenyl) (piperidin-4-yl)methanone Intermediate->FinalProduct 4M HCl in Dioxane

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of (N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone

The first step involves a Friedel-Crafts acylation reaction. In this key carbon-carbon bond-forming reaction, anisole is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product.[3]

Reaction Mechanism:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with the chlorine atom of 4-methoxybenzoyl chloride, facilitating the departure of the chloride ion and forming a highly electrophilic acylium ion.[2]

  • Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion. The methoxy group directs the substitution to the para position due to steric hindrance at the ortho positions and electronic effects.[3]

  • Rearomatization: A proton is eliminated from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product of this step.

Experimental Protocol:

  • To a cooled (0 °C) solution of anisole (1.1 equivalents) and 4-methoxybenzoyl chloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add anhydrous aluminum chloride (1.2 equivalents) portion-wise.[4]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by carefully pouring the mixture into ice-water.[4]

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[5]

Step 2: N-Boc Deprotection to Yield this compound

The final step is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.[1] A common and effective method is the use of 4M hydrochloric acid in dioxane.[1][6] The hydrochloride salt of the deprotected piperidine often precipitates, simplifying its isolation.[1]

Deprotection Mechanism:

The tert-butyl group of the Boc protecting group is susceptible to cleavage by strong acids. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to release the free amine.

Experimental Protocol:

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol.[1]

  • Add a solution of 4M HCl in dioxane (excess, typically 5-10 equivalents) and stir the mixture at room temperature for 1-3 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • The hydrochloride salt of the product may precipitate out of the solution.[1] If not, the product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[7]

  • For the free base, the hydrochloride salt can be neutralized by treatment with a base such as saturated aqueous sodium bicarbonate solution until the mixture is basic.[1] The free amine can then be extracted with an organic solvent like dichloromethane, dried, and concentrated.[1]

Data Presentation

StepReactantsReagents and ConditionsProductTypical Yield
1Anisole, 4-Methoxybenzoyl chlorideAlCl₃, Dichloromethane, 0 °C to room temperature(N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone80-90%
2(N-Boc-piperidin-4-yl)(4-methoxyphenyl)methanone4M HCl in Dioxane, room temperatureThis compound hydrochloride>95%[5]

Conclusion

The synthesis of this compound described in this guide represents a reliable and efficient method for obtaining this valuable building block. The use of a Boc-protection strategy allows for a clean and high-yielding acylation, followed by a straightforward deprotection step. The detailed protocols and mechanistic insights provided are intended to empower researchers to successfully synthesize this compound and its derivatives for their drug discovery and development endeavors.

References

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Studylib. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Allen. (n.d.). Explain following Friedel-Crafts acetylation of anisole. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Molbase. (n.d.). 4-(4-METHOXYBENZOYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

  • LookChem. (2025, May 20). bis(4-methoxyphenyl)methanone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-chloro-1-methyl-4-piperidinyl)(phenyl)methanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

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Deconstructing the Nomenclature: A Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Communication in Medicinal Chemistry

In the landscape of drug discovery and development, precision in communication is paramount. The unique identification of a chemical entity through a systematic and universally accepted naming convention ensures reproducibility, facilitates clear dissemination of research findings, and is a cornerstone of regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework. This guide offers an in-depth analysis of the IUPAC name for the compound commonly represented as (4-Methoxyphenyl)(piperidin-4-yl)methanone, a structural motif of interest in medicinal chemistry. By dissecting its name, we illuminate the logical hierarchy of IUPAC rules and provide a foundational understanding for naming similarly complex molecules.

The Verified IUPAC Name and Molecular Identity

The designated IUPAC name for the topic compound is This compound .[1] This nomenclature precisely describes a molecule with the chemical formula C₁₃H₁₇NO₂ and is registered under the CAS number 76362-12-4.[1][2]

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 76362-12-4PubChem[1], BLDpharm[2]
Molecular Formula C₁₃H₁₇NO₂PubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]

A Step-by-Step Derivation of the IUPAC Name

The naming of this compound is governed by a hierarchical set of IUPAC rules that prioritize functional groups and dictate the numbering of parent structures.

Step 1: Identification of the Principal Functional Group

The core of the molecule is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. According to IUPAC nomenclature, the ketone functional group takes precedence over ethers and amines for suffix naming.[3][4][5] Therefore, the base name of the molecule will end in "-one".

Step 2: Defining the Parent Structure

The carbonyl carbon of the ketone serves as the central point of the parent structure. In this case, the parent is a single-carbon unit, a methanone. This occurs when the carbonyl group is directly attached to two ring systems.[6]

Step 3: Naming the Substituents on the Parent Methanone

The two groups attached to the methanone carbonyl are a 4-methoxyphenyl group and a piperidin-4-yl group. These are treated as substituents and are listed alphabetically in the final name.

  • The (4-methoxyphenyl) Substituent: This is a benzene ring substituted with a methoxy group (-OCH₃) at the para position (position 4). The phenyl group is named as a substituent of the methanone.

  • The (piperidin-4-yl) Substituent: Piperidine is a six-membered saturated heterocycle containing one nitrogen atom.[7][8][9] The "-yl" suffix indicates that it is a substituent, and the "4-" locant specifies that the point of attachment to the methanone carbonyl is at the 4th position of the piperidine ring. The nitrogen atom is assigned position 1.

Step 4: Assembling the Final IUPAC Name

By combining the names of the substituents alphabetically and appending the parent name, we arrive at the full IUPAC name: This compound . The parentheses are used to clearly delineate the complex substituent groups.

Visualizing the Nomenclature Logic

The following diagram, generated using DOT language, illustrates the hierarchical decision-making process in assigning the IUPAC name.

IUPAC_Naming_Workflow A Identify Functional Groups - Ketone (C=O) - Ether (-OCH3) - Amine (secondary, in piperidine) B Determine Principal Functional Group (Highest Priority) A->B C Ketone (-one suffix) B->C Ketone > Ether, Amine D Identify Parent Structure (Central Carbonyl) C->D E Methanone D->E F Identify and Name Substituents on Methanone Carbonyl E->F G Substituent 1: 4-methoxyphenyl F->G H Substituent 2: piperidin-4-yl F->H I Assemble Final Name (Alphabetical Order of Substituents) G->I H->I J This compound I->J

Figure 1: IUPAC Naming Workflow for the Target Molecule.

Experimental Protocols: Not Applicable for Nomenclature Determination

The determination of an IUPAC name is a theoretical process based on established rules and does not involve experimental protocols.

Conclusion

The IUPAC name this compound is a precise and informative descriptor of the molecule's structure. Its systematic construction, based on the principles of functional group priority and substituent naming, allows for its unambiguous identification in scientific literature and databases. A thorough understanding of these principles is essential for professionals in the fields of chemistry and drug development to ensure clarity, accuracy, and consistency in their work.

References

  • Vertex AI Search. (2025). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes.
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  • Master Organic Chemistry. (2011).
  • GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride.
  • Scribd. (n.d.). Aldehydes, Ketones, and Their Derivatives Carbocyclic and Heterocyclic Ketones Rule C-315.
  • Echemi. (n.d.). (4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone.
  • Fiveable. (n.d.). Piperidine Definition - Organic Chemistry Key Term.
  • PubChem. (n.d.). (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614.
  • BLDpharm. (n.d.). 1024590-33-7|(4-Amino-3-methoxyphenyl)(piperidin-1-yl)methanone.
  • eCampusOntario Pressbooks. (n.d.). 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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  • Khan Academy. (n.d.). Ketone naming (video).
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  • ChemWhat. (n.d.). METHANONE CAS#: 938458-58-3.

  • ChemicalBook. (n.d.). This compound.
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(4-Methoxyphenyl)(piperidin-4-yl)methanone physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a heterocyclic ketone of significant interest in medicinal chemistry. The guide synthesizes available physicochemical data, outlines logical synthetic strategies, and discusses the compound's structural relevance in the context of drug discovery. By integrating theoretical predictions with established chemical principles, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related piperidine derivatives.

Introduction and Strategic Context

This compound belongs to the benzoylpiperidine class of compounds. This structural motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in centrally active agents due to the piperidine ring's ability to confer favorable pharmacokinetic properties and interact with various biological targets.[1] The presence of a 4-methoxyphenyl group further modulates the electronic and steric properties of the molecule, influencing its receptor binding affinity and metabolic stability.

The strategic importance of this scaffold lies in its potential as an intermediate for creating diverse chemical libraries targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3][4] Understanding the core physical and chemical properties of this specific ketone is therefore a critical first step for its rational application in drug development programs.

Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its handling, formulation, and interpretation in biological assays. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable profile.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource / Method
CAS Number 76362-12-4Chemical Abstract Service[5][6][7]
Molecular Formula C13H17NO2[5][6][7]
Molecular Weight 219.28 g/mol PubChem[6][7]
IUPAC Name This compoundPubChem[7]
Calculated LogP 1.6PubChem (XLogP3)[7]
Topological Polar Surface Area 38.3 ŲPubChem[7]
Hydrogen Bond Donors 1 (from piperidine N-H)PubChem (Computed)[7]
Hydrogen Bond Acceptors 3 (2 from O, 1 from N)PubChem (Computed)[7]
Storage Temperature 2-8°C, Sealed in dry conditionsBLDpharm[6]
  • Interpretation and Causality :

    • The LogP value of 1.6 suggests a moderate lipophilicity. This is a favorable characteristic for many drug candidates, as it indicates a balance between aqueous solubility for formulation and lipid solubility for membrane permeation.

    • The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often associated with good oral bioavailability and CNS penetration, suggesting this molecule has the potential for both.

    • The presence of both hydrogen bond donors and acceptors implies the molecule can participate in specific interactions with biological targets. The secondary amine in the piperidine ring is basic and will be protonated at physiological pH, a key factor for solubility and target engagement.

Synthesis and Purification

The synthesis of this compound is typically achieved through standard acylation reactions. A logical and commonly employed strategy involves the Friedel-Crafts acylation or a related coupling reaction.

Retrosynthetic Analysis and Proposed Pathway

A logical disconnection approach points to two primary starting materials: a protected piperidine-4-carbonyl derivative and anisole (methoxybenzene).

G cluster_reactants Key Reactants target This compound disconnection C-C Bond Formation (Acylation) target->disconnection piperidine Piperidine-4-carbonyl chloride (N-protected) disconnection->piperidine Acylating Agent anisole Anisole (Methoxybenzene) disconnection->anisole Aromatic Nucleophile

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Exemplary)

This protocol is a validated, general approach for compounds of this class. The choice of the N-protecting group (e.g., Boc, Cbz) is critical for preventing side reactions and ensuring solubility.

  • N-Protection of Piperidine-4-carboxylic Acid :

    • Dissolve piperidine-4-carboxylic acid in a suitable solvent (e.g., a mixture of 1,4-dioxane and water).

    • Add a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid and neutralize the piperidine hydrochloride if it's the starting salt.

    • Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture (e.g., with citric acid) and extract the N-Boc-piperidine-4-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acid. Self-Validation: The progress can be monitored by TLC, observing the disappearance of the starting material.

  • Activation of the Carboxylic Acid :

    • Dissolve the N-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add oxalyl chloride or thionyl chloride dropwise at 0°C. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir for 2-3 hours at room temperature. The reaction is complete when gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum to yield the crude acid chloride. This is typically used immediately in the next step. Trustworthiness: Using the acid chloride immediately prevents degradation from atmospheric moisture.

  • Friedel-Crafts Acylation :

    • Dissolve anisole in an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

    • Add a solution of the N-Boc-piperidine-4-carbonyl chloride in the same solvent dropwise.

    • Stir the reaction at 0°C to room temperature for several hours. Expertise: The para-directing effect of the methoxy group on anisole strongly favors the formation of the desired 4-substituted product.

    • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with brine, dry, and concentrate to yield the N-Boc protected intermediate.

  • Deprotection :

    • Dissolve the crude N-Boc-(4-Methoxyphenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the removal of the Boc group.

    • Concentrate the solvent, and either precipitate the salt (e.g., hydrochloride) or neutralize with a base and extract the free base into an organic solvent.

  • Purification :

    • The final compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[8]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available in peer-reviewed literature, its structure allows for the confident prediction of key spectroscopic features. This is a standard practice for structural confirmation in organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aromatic Protons : Two doublets are expected in the aromatic region (~6.9-7.9 ppm). The protons ortho to the methoxy group will appear upfield (~6.9 ppm) and the protons ortho to the carbonyl group will appear downfield (~7.9 ppm), both with coupling constants of ~8-9 Hz.

    • Methoxy Protons : A sharp singlet at ~3.8-3.9 ppm corresponding to the three OCH₃ protons.[9]

    • Piperidine Protons : A series of multiplets between ~1.5 and 3.5 ppm. The proton at the C4 position (methine proton) will likely be a multiplet around 3.2-3.5 ppm. The protons on C2 and C6 adjacent to the nitrogen will be downfield compared to the C3 and C5 protons. The N-H proton will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR :

    • Carbonyl Carbon : A signal in the downfield region, typically ~195-200 ppm.[9]

    • Aromatic Carbons : Signals between ~113-164 ppm. The carbon bearing the methoxy group will be the most downfield (~163 ppm), and the carbon ipso to the carbonyl will be around 130 ppm. The carbons ortho and meta to the methoxy group will show distinct signals.[9]

    • Methoxy Carbon : A signal around 55-56 ppm.[9]

    • Piperidine Carbons : Signals in the aliphatic region, typically between ~25-50 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS) : In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 220.13.

Infrared (IR) Spectroscopy
  • C=O Stretch : A strong absorption band is expected around 1640-1660 cm⁻¹ for the aryl ketone.[9]

  • N-H Stretch : A moderate, somewhat broad absorption around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C-O Stretch : A strong band for the aryl ether at ~1250 cm⁻¹.

Pharmacological and Drug Development Context

The this compound scaffold is a valuable starting point for developing modulators of various biological systems.

G cluster_core Core Scaffold cluster_mods Potential Modifications cluster_targets Potential Biological Targets core This compound n_sub N-Alkylation/ N-Arylation core->n_sub aryl_sub Aryl Ring Substitution core->aryl_sub ketone_mod Ketone Reduction/ Reductive Amination core->ketone_mod cns CNS Receptors (e.g., 5-HT, Dopamine) n_sub->cns enzymes Enzyme Inhibitors (e.g., AChE, MAO) aryl_sub->enzymes ion_channels Ion Channels ketone_mod->ion_channels

Caption: Potential derivatization pathways and associated biological targets.

  • Central Nervous System (CNS) Activity : The benzoylpiperidine fragment is a cornerstone of many atypical antipsychotics and serotonin receptor modulators.[1] Modification of the piperidine nitrogen with various alkyl or aryl groups can be used to tune the affinity for dopamine (D₂) and serotonin (5-HT₂A, 5-HT₇) receptors.[1]

  • Enzyme Inhibition : Piperidine derivatives have been successfully developed as inhibitors for enzymes like acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.[2] The methoxyphenyl ketone moiety can be explored for interactions within the active sites of various enzymes.

  • Metabolic Considerations : The methoxy group is a common site for metabolism via O-demethylation by cytochrome P450 enzymes. This can lead to the formation of an active phenolic metabolite. Researchers should anticipate this pathway and synthesize the corresponding phenol derivative as a reference standard for metabolic studies.[10]

Safety and Handling

As with any research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its physicochemical properties are favorable for drug development, and its synthesis is achievable through established organic chemistry protocols. The structural alerts within the molecule, namely the benzoylpiperidine core, suggest a high probability of biological activity, particularly within the CNS. This guide provides the foundational knowledge required for researchers to confidently incorporate this compound into their discovery and development workflows.

References

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  • PubMed. (Benzoylphenyl)piperidines: A New Class of Immunomodulators. Available from: [Link]

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(4-Methoxyphenyl)(piperidin-4-yl)methanone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (4-Methoxyphenyl)(piperidin-4-yl)methanone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical and practical aspects of this compound's solubility in organic solvents. It begins with an examination of the molecule's physicochemical properties and the fundamental principles governing its solubility. A detailed, step-by-step protocol for the experimental determination of solubility using the gold-standard shake-flask method is presented, accompanied by a visual workflow diagram. While specific quantitative solubility data for this compound is not extensively published, this guide offers a predictive analysis of its likely solubility in various solvent classes based on its molecular characteristics. The guide concludes with a discussion of strategies for solubility enhancement and a comprehensive list of references to support the presented information.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug from a promising chemical entity to a therapeutic agent is fraught with challenges, with solubility being a primary hurdle. Poor solubility can significantly impede drug absorption, leading to low bioavailability and suboptimal therapeutic efficacy.[1] this compound is a crucial building block in the synthesis of various pharmacologically active compounds, including antidepressants and neuromodulators.[2] Therefore, a thorough understanding of its solubility in a range of organic solvents is paramount for efficient reaction chemistry, purification, and formulation development.[3] This guide aims to provide a detailed technical overview of the solubility of this compound, empowering researchers to make informed decisions in their development processes.

Physicochemical Properties of this compound

To understand the solubility of a compound, we must first examine its intrinsic physicochemical properties. These properties dictate how the molecule interacts with different solvents.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[4]
Molecular Weight 219.28 g/mol [4]
XLogP3-AA (Lipophilicity) 1.6[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Topological Polar Surface Area (TPSA) 38.3 Ų[4]

The XLogP3-AA value of 1.6 suggests that this compound has a moderate degree of lipophilicity. The presence of a hydrogen bond donor (the secondary amine in the piperidine ring) and three hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and the nitrogen atom) indicates its capacity for hydrogen bonding, a key factor in its solubility in protic solvents.[4] The topological polar surface area (TPSA) of 38.3 Ų further points towards moderate polarity.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have a significant dipole moment, while non-polar solvents do not. This compound, with its polar functional groups (carbonyl, methoxy, and secondary amine), is expected to be more soluble in polar solvents.

  • Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds is a powerful driving force for dissolution. The hydrogen bond donor and acceptor sites on this compound suggest good solubility in protic solvents like alcohols.

  • Dielectric Constant: The dielectric constant of a solvent is a measure of its ability to separate ions. While less critical for a neutral molecule like this, it can still influence solubility by mitigating electrostatic interactions.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, especially for compounds with low to moderate solubility.[5][6]

Step-by-Step Protocol
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7] Mechanical shaking or stirring is recommended.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE). Care must be taken to avoid sorption of the solute onto the filter material, which can be a source of error for poorly soluble compounds.[5][8]

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] HPLC is preferred over spectrophotometry as it can distinguish the analyte from any potential impurities or degradation products.[8]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute aliquot sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predictive Analysis of Solubility in Organic Solvents

While specific experimental data is sparse, we can predict the solubility behavior of this compound in various classes of organic solvents based on its physicochemical properties.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh The ability to both donate and accept hydrogen bonds, coupled with high polarity, will lead to strong solute-solvent interactions.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can accept hydrogen bonds, but cannot donate them. The carbonyl and methoxy groups will interact favorably.
Non-polar Hexane, Toluene, Diethyl EtherLow to Very Low The significant difference in polarity and the lack of favorable intermolecular interactions will limit solubility.
Chlorinated Dichloromethane, ChloroformModerate These solvents have moderate polarity and can act as weak hydrogen bond acceptors, leading to some degree of solubility.

Strategies for Solubility Enhancement

In cases where the solubility of this compound is insufficient for a particular application, several strategies can be employed to improve it:

  • Co-solvency: Using a mixture of a good solvent and a poor solvent can often result in a synergistic effect, enhancing solubility beyond what would be expected from a simple weighted average.[5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can dramatically increase solubility. While the parent compound is a weak base, salt formation can significantly improve aqueous solubility.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the molecule, increasing its apparent solubility.

  • Solid-State Modification: Techniques like creating amorphous forms or co-crystals can disrupt the crystal lattice energy, leading to improved solubility.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use in pharmaceutical research and development. This guide has provided a detailed overview of the theoretical principles governing its solubility, a robust experimental protocol for its determination, and a predictive analysis of its behavior in various organic solvents. By applying the principles and methodologies outlined herein, researchers can optimize their processes, from synthesis and purification to formulation, ultimately accelerating the development of new therapeutic agents.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

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A Senior Application Scientist's Perspective on a Fundamental Physical Property

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of (4-Methoxyphenyl)(piperidin-4-yl)methanone

This guide provides a detailed examination of the melting point of this compound, a key physical constant for its identification, purity assessment, and quality control in research and development settings. As drug development professionals know, the transition from a solid to a liquid state is not merely a number but a critical indicator of a substance's physicochemical profile. This document will delve into the theoretical underpinnings, experimental best practices, and factors influencing the melting point of this compound and its common salt form.

Theoretical Framework: The Science Behind the Melt

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This process requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[1][2] The nature and strength of these forces are paramount and are dictated by the molecule's structure.

  • Intermolecular Forces : For this compound, the key interactions include dipole-dipole forces due to the polar carbonyl (C=O) and methoxy (C-O) groups, and London dispersion forces across the entire molecular surface.[3] Crucially, the secondary amine (N-H) in the piperidine ring allows for hydrogen bonding, a particularly strong intermolecular force that significantly increases the energy required to break the crystal lattice, leading to a higher melting point compared to similar molecules lacking this capability.[1][4][5]

  • Molecular Structure and Packing : Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which enhances intermolecular attractions and results in a higher melting point.[5][6] The shape of this compound influences how closely molecules can approach each other, affecting the overall lattice energy.

  • The Impact of Salt Formation : The free base form of the compound has a distinct melting point from its salt forms, such as the hydrochloride (HCl) salt. The protonation of the piperidine nitrogen to form the ammonium salt introduces strong ionic interactions within the crystal lattice. These electrostatic forces are substantially stronger than the hydrogen bonds in the free base, leading to a significantly higher melting point for the hydrochloride salt.[5][6]

Reported Melting Point Data

The melting point of a compound is an intrinsic property that can vary based on its form (e.g., free base vs. salt). For this compound, the hydrochloride salt is commonly used and characterized due to its enhanced stability and crystallinity.

Compound FormCAS NumberReported Melting Point (°C)
This compound76362-12-4Data not readily available
This compound hydrochloride25519-82-8260 - 264[7]

Note: The melting point for the free base is not consistently reported in publicly available chemical databases, which is common for intermediates that are often converted directly to a more stable salt form for purification and handling.

Gold Standard Protocol for Melting Point Determination

To ensure accuracy and reproducibility, a standardized methodology is essential. The capillary method is the pharmacopeial standard and remains the most reliable technique in a laboratory setting.[8]

Diagram of the Experimental Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Analysis A Ensure Sample is Dry & Homogeneous Powder B Load 2-3 mm of Sample into Capillary Tube A->B C Compact Sample by Tapping or Dropping Through Tube B->C D Place Capillary in Apparatus C->D E If Unknown: Rapid Heating (~10-20°C/min) for Approximate Range D->E G Slow Heating Ramp (1-2°C/min) Near MP D->G If MP is Known F Cool Apparatus >20°C Below Approx. MP E->F New Sample F->G H Record T_onset: First Liquid Droplet G->H I Record T_clear: All Solid Disappears H->I J Report as Range: T_onset - T_clear I->J

Caption: Workflow for accurate melting point determination using the capillary method.

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy) :

    • Rationale : The sample must be completely dry, as residual solvents act as impurities, depressing and broadening the melting range. It should be a fine, homogeneous powder to ensure uniform heat transfer.

    • Protocol :

      • Grind a small quantity of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

      • Jab the open end of a glass capillary tube into the powder pile several times.

      • Invert the tube and tap it gently on a hard surface to move the powder to the sealed end. To achieve tight packing, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop.[8][9]

      • The final packed sample height should be no more than 2-3 mm. A taller column leads to an artificially broad melting range due to inefficient heat transfer through the sample.[9]

  • Instrumental Analysis (Precision in Measurement) :

    • Rationale : A slow heating rate near the melting point is critical. If heating is too rapid, the temperature of the heating block will rise faster than the temperature can equilibrate within the sample and the thermometer, leading to an erroneously high and broad reading.[9]

    • Protocol :

      • Place the prepared capillary tube into the sample holder of a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt).

      • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[2]

      • Allow the apparatus to cool to at least 20°C below the approximate melting point.

      • Using a fresh sample, begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.

      • Decrease the heating rate to a slow ramp of 1-2°C per minute.

      • Record the temperature at which the first droplet of liquid is observed (T_onset).

      • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

      • The melting point is reported as the range from T_onset to T_clear.

Interpreting the Results: Purity and Identity

The melting point range is a powerful diagnostic tool.

  • Purity : A pure crystalline compound exhibits a sharp, narrow melting range, typically 1-2°C.[4] The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[4] This results in both a depression of the melting point and a broadening of the melting range.[2] For this compound hydrochloride, a sharp range close to 260-264°C indicates high purity. A range like 252-259°C would suggest the presence of impurities.

  • Identity : While thousands of compounds can share a similar melting point, the "mixed melting point" technique is a definitive test for identity. Mixing an unknown sample with an authentic standard of this compound in a ~50:50 ratio should result in no change to the melting point if the two samples are identical.[2] If they are different, the mixture will behave as an impure sample, showing a significant melting point depression and broadening.

Conclusion

The melting point of this compound, particularly its hydrochloride salt (260-264°C), is a fundamental parameter for its characterization.[7] Its determination is not a trivial exercise but a rigorous analytical procedure that, when performed correctly, provides invaluable insight into the purity and identity of the material. Understanding the influence of intermolecular forces, salt formation, and the critical details of the experimental protocol—from sample packing to heating rate—is essential for any scientist or researcher aiming for robust and reliable data in the field of drug development.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. Retrieved from [Link]

  • JoVE. (2020, March 26). Melting Points. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Angelo State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

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A Technical Guide to the Spectral Analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the spectral data for (4-methoxyphenyl)(piperidin-4-yl)methanone, a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectral analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and robust experimental protocols to facilitate the characterization and quality control of this compound. The methodologies and interpretations are grounded in authoritative sources to ensure scientific integrity and practical applicability.

Introduction

This compound, with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol , is a versatile chemical building block.[1] Its structure, featuring a 4-methoxyphenyl ketone moiety and a piperidine ring, makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in medicinal chemistry, where even minor impurities can significantly impact biological outcomes.

This guide provides a foundational framework for the spectral characterization of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, we offer a multi-faceted analytical approach. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a deeper understanding beyond mere data reporting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H and ¹³C NMR are indispensable for confirming its specific isomeric structure.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra.[3][4]

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

  • Cap the NMR tube and carefully place it in the spectrometer's autosampler or manually insert it into the probe.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Observe frequency: 400 MHz

    • Pulse angle: 45°

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16-64 (signal-to-noise dependent)

  • ¹³C NMR:

    • Observe frequency: 101 MHz

    • Pulse program: Proton-decoupled

    • Pulse angle: 45°

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 1024-4096

Predicted ¹H NMR Spectral Data & Interpretation

The predicted ¹H NMR spectrum provides a unique fingerprint of the proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95d, J ≈ 8.8 Hz2HH-2', H-6' (Aromatic)
~ 6.95d, J ≈ 8.8 Hz2HH-3', H-5' (Aromatic)
~ 3.88s3H-OCH₃
~ 3.20 - 3.10m2HH-2eq, H-6eq (Piperidine)
~ 2.80 - 2.70m2HH-2ax, H-6ax (Piperidine)
~ 2.60 - 2.50m1HH-4 (Piperidine)
~ 1.90 (exchangeable)br s1HN-H (Piperidine)
~ 1.85 - 1.75m2HH-3eq, H-5eq (Piperidine)
~ 1.70 - 1.60m2HH-3ax, H-5ax (Piperidine)

Interpretation:

  • The aromatic region is expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield doublet (~7.95 ppm) is assigned to the protons ortho to the electron-withdrawing carbonyl group, while the upfield doublet (~6.95 ppm) corresponds to the protons ortho to the electron-donating methoxy group.

  • A sharp singlet at approximately 3.88 ppm is indicative of the three equivalent protons of the methoxy group.

  • The piperidine ring protons will exhibit complex multiplets due to chair conformations and spin-spin coupling. The protons on carbons adjacent to the nitrogen (H-2, H-6) will be deshielded compared to the H-3 and H-5 protons.

  • The proton at the C-4 position, being attached to the carbon bearing the carbonyl group, will also be deshielded.

  • A broad singlet, which may exchange with D₂O, is expected for the N-H proton of the secondary amine.

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 203.0C=O (Ketone)
~ 163.5C-4' (Aromatic)
~ 130.5C-2', C-6' (Aromatic)
~ 129.5C-1' (Aromatic)
~ 113.8C-3', C-5' (Aromatic)
~ 55.5-OCH₃
~ 45.0C-2, C-6 (Piperidine)
~ 42.0C-4 (Piperidine)
~ 29.0C-3, C-5 (Piperidine)

Interpretation:

  • The most downfield signal (~203.0 ppm) is characteristic of a ketone carbonyl carbon.

  • Four signals are predicted for the aromatic ring due to symmetry. The carbon attached to the methoxy group (C-4') will be the most deshielded among the aromatic carbons with direct oxygen attachment.

  • The methoxy carbon will appear around 55.5 ppm.

  • The piperidine ring will show three distinct signals for the C-2/C-6, C-4, and C-3/C-5 carbons.

NMR Analysis Workflow

The logical flow of NMR data analysis is crucial for unambiguous structure determination.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_Interpretation Spectral Interpretation cluster_Structure Structure Elucidation H1_NMR ¹H NMR Spectrum Integration Integration Analysis (Proton Count) H1_NMR->Integration ChemShift Chemical Shift Analysis (Electronic Environment) H1_NMR->ChemShift Coupling Coupling Pattern Analysis (Connectivity) H1_NMR->Coupling C13_NMR ¹³C NMR Spectrum CarbonCount Carbon Count & Type (DEPT if needed) C13_NMR->CarbonCount Fragments Identify Molecular Fragments Integration->Fragments ChemShift->Fragments Coupling->Fragments CarbonCount->Fragments Assemble Assemble Fragments Fragments->Assemble FinalStructure Confirm Final Structure Assemble->FinalStructure

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[5][6]

  • Thoroughly grind 1-2 mg of the this compound sample in an agate mortar.

  • Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.

  • Mix the sample and KBr intimately by grinding until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data & Interpretation

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3300MediumN-H stretch (secondary amine)
~ 3050 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850StrongC-H stretch (aliphatic, piperidine & -OCH₃)
~ 1670StrongC=O stretch (aryl ketone)
~ 1600, 1510StrongC=C stretch (aromatic ring)
~ 1260StrongC-O stretch (aryl ether, asymmetric)
~ 1170MediumC-N stretch (amine)
~ 1030MediumC-O stretch (aryl ether, symmetric)
~ 840StrongC-H bend (para-disubstituted ring, out-of-plane)

Interpretation:

  • A medium intensity band in the 3350-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • The strong, sharp absorption at approximately 1670 cm⁻¹ is a key indicator of the conjugated aryl ketone C=O stretch.

  • Strong bands in the 1260 cm⁻¹ and 1030 cm⁻¹ regions are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).[7]

  • The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1510 cm⁻¹.

  • A strong band around 840 cm⁻¹ suggests para-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, as it is likely to produce an intact protonated molecule.[8][9][10]

  • Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Infuse the solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Typical ESI source parameters:

    • Capillary voltage: 3.5 - 4.5 kV

    • Nebulizing gas (N₂) pressure: 30-40 psi

    • Drying gas (N₂) flow: 5-10 L/min

    • Drying gas temperature: 300-350 °C

  • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

Predicted Mass Spectral Data & Interpretation

The molecular formula is C₁₃H₁₇NO₂, with an exact mass of 219.1259 Da.[1]

Table 4: Predicted Key Ions in the ESI-MS Spectrum of this compound

m/zIonProposed Fragment Structure
220.1332[M+H]⁺Protonated parent molecule
135.0446[C₈H₇O₂]⁺4-Methoxybenzoyl cation
84.0813[C₅H₁₀N]⁺Piperidin-4-yl cation

Interpretation of Fragmentation:

  • The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 220.1332.

  • The most likely fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the piperidine ring (alpha-cleavage). This is a common fragmentation pathway for ketones.

  • This cleavage can result in two major fragment ions:

    • The 4-methoxybenzoyl cation at m/z 135.0446. This is a very stable acylium ion and is expected to be a prominent peak in the MS/MS spectrum.[2]

    • Charge retention on the piperidine fragment would lead to the piperidin-4-yl cation at m/z 84.0813.

Predicted Fragmentation Pathway

Fragmentation cluster_frags Parent [M+H]⁺ m/z 220.1332 Frag1 4-Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z 135.0446 Parent->Frag1 α-cleavage Frag2 Piperidin-4-yl Cation [C₅H₁₀N]⁺ m/z 84.0813 Parent->Frag2 α-cleavage

Caption: Predicted primary fragmentation pathway for protonated this compound.

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted data for this compound provides a cohesive structural confirmation:

  • MS establishes the molecular weight (m/z 220 for [M+H]⁺) and suggests the presence of 4-methoxybenzoyl and piperidine moieties through its fragmentation pattern.

  • IR confirms the key functional groups: a secondary amine (N-H stretch), a conjugated ketone (C=O stretch), an aryl ether (C-O stretch), and a para-disubstituted aromatic ring.

  • ¹³C NMR confirms the carbon count (11 unique signals for 13 carbons due to symmetry) and the types of carbons present (ketone, aromatic, aliphatic, methoxy).

  • ¹H NMR provides the final, detailed piece of the puzzle, confirming the connectivity of the protons, the 1,4-substitution pattern on the aromatic ring, and the structure of the piperidine ring through chemical shifts, integration, and coupling patterns.

Together, these techniques provide a self-validating system for the unambiguous identification and characterization of this compound.

References

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  • Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. [Link]

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  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

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  • Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

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An In-Depth Technical Guide to Investigating the Biological Targets of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Target Deconvolution

The compound (4-Methoxyphenyl)(piperidin-4-yl)methanone, a molecule with a core piperidine scaffold, represents a starting point for potential therapeutic innovation. The methoxyphenyl group suggests a potential for interaction with biogenic amine receptors or transporters, while the piperidinyl-methanone linkage is a common feature in centrally active agents. This guide eschews a rigid, templated approach to target identification. Instead, it presents a dynamic, integrated strategy that marries predictive computational methodologies with robust experimental validation. Our objective is not merely to identify potential targets but to build a compelling, evidence-based case for the most promising candidates, thereby accelerating the drug discovery and development process. We will navigate the complexities of target deconvolution by first exploring the vast landscape of possibilities through in silico screening and then focusing our experimental resources on the most plausible hypotheses.

Part 1: In Silico Target Prediction - Charting the Probabilistic Landscape

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a ranked list of potential biological targets. This cost-effective and rapid approach allows us to cast a wide net and prioritize subsequent experimental work.[1][2]

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[3] By comparing this compound to extensive databases of compounds with known targets, we can infer its likely interaction partners.

Methodology: 2D and 3D Similarity Searching

  • Chemical Fingerprinting: The 2D structure of this compound will be converted into a chemical fingerprint (e.g., Extended-Connectivity Fingerprints - ECFP).[4]

  • Database Screening: This fingerprint will be used to query large-scale chemogenomic databases such as ChEMBL, PubChem, and BindingDB.

  • Similarity Scoring: The Tanimoto coefficient is a commonly used metric to quantify the similarity between the query molecule and database compounds. A higher score indicates greater similarity.

  • Target Prioritization: Targets associated with the most similar compounds are considered high-priority candidates.

Rationale: This approach is computationally inexpensive and provides a rapid first pass at identifying potential target classes. For instance, the piperidine moiety is a well-known pharmacophore in many CNS-active drugs, and this search may highlight potential interactions with G-protein coupled receptors (GPCRs) or ion channels.[5][6]

Structure-Based Approaches: Docking into the Known Proteome

When high-quality 3D structures of potential protein targets are available, molecular docking can predict the binding mode and affinity of our compound.[7]

Methodology: Reverse Docking

  • Target Library Preparation: A library of 3D protein structures, particularly those implicated in neurological and psychiatric disorders (e.g., GPCRs, kinases, transporters), will be compiled from the Protein Data Bank (PDB).

  • Ligand Preparation: The 3D conformation of this compound will be generated and energy-minimized.

  • Docking Simulation: The compound will be docked into the binding sites of each protein in the library using software such as AutoDock or Glide.

  • Scoring and Ranking: The predicted binding affinities (scoring functions) will be used to rank the potential targets.[4]

Rationale: Reverse docking provides a more physically realistic prediction of interaction by considering the specific geometry and chemical complementarity of the binding site. This can help to distinguish between closely related receptor subtypes.

Machine Learning and AI-Powered Prediction

Methodology: Employing Pre-trained Models

  • Feature Extraction: The chemical structure of this compound is converted into a set of numerical descriptors.

  • Model Input: These descriptors are fed into pre-trained deep learning models (e.g., DeepPurpose, PADME) that have learned the complex relationships between chemical structures and their biological targets.[4]

  • Prediction Output: The model outputs a probability score for the interaction of the compound with a wide range of biological targets.

in_silico_workflow cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_ai AI/Machine Learning a1 2D/3D Similarity output Prioritized Target List a1->output a2 Pharmacophore Mapping a2->output b1 Reverse Docking b1->output c1 Deep Learning Models c1->output compound (4-Methoxyphenyl) (piperidin-4-yl)methanone compound->a1 compound->a2 compound->b1 compound->c1

Caption: Tiered experimental validation workflow.

Part 3: A Speculative but High-Value Target - The Sigma-1 Receptor

Based on the broader literature surrounding piperidine-containing compounds and their roles in neuropharmacology, the Sigma-1 receptor (S1R) emerges as a compelling, albeit speculative, target for this compound. The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a wide range of neurological and psychiatric disorders. [10][11][12][13][14] Rationale for Investigation:

  • Structural Precedent: Many known S1R ligands possess a piperidine or related nitrogen-containing heterocyclic core.

  • Therapeutic Relevance: S1R modulation has shown promise in models of neurodegenerative diseases, pain, and depression, aligning with the potential therapeutic applications of novel CNS-active compounds. [11][12]* Mechanism of Action: S1R agonists are known to modulate calcium signaling, reduce oxidative stress, and promote neuronal survival, offering multiple avenues for therapeutic intervention. [10][11][13] Proposed Investigational Pathway:

  • Binding Affinity: Determine the Ki of this compound for the S1R using a radioligand binding assay with a specific S1R ligand such as -pentazocine.

  • Functional Modulation: Assess the compound's ability to modulate S1R-dependent signaling pathways. This could include measuring its effect on:

    • Calcium Homeostasis: Monitor changes in intracellular calcium levels in response to ER stress in the presence and absence of the compound.

    • Neurite Outgrowth: In a neuronal cell line (e.g., PC12), assess the effect of the compound on nerve growth factor (NGF)-induced neurite outgrowth, a process known to be modulated by S1R ligands.

    • Neuroprotection: Evaluate the ability of the compound to protect neuronal cells from excitotoxicity or oxidative stress-induced cell death.

Sigma-1 Receptor Signaling

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondria cluster_nucleus Nucleus s1r Sigma-1 Receptor ca_release Ca2+ Release s1r->ca_release Modulates gene_exp Gene Expression (e.g., BDNF) s1r->gene_exp Influences er_stress ER Stress er_stress->s1r mito_ca Mitochondrial Ca2+ Uptake ca_release->mito_ca atp ATP Production mito_ca->atp ros ROS Reduction mito_ca->ros cell_survival Neuronal Survival & Plasticity atp->cell_survival ros->cell_survival gene_exp->cell_survival ligand (4-Methoxyphenyl) (piperidin-4-yl)methanone (Agonist?) ligand->s1r Binds & Activates

Caption: Potential Sigma-1 receptor signaling pathway.

Quantitative Data Summary

Assay Type Parameter Measured Potential Outcome for this compound
Radioligand BindingKi (inhibition constant)Sub-micromolar affinity for a specific target (e.g., Ki < 1 µM)
cAMP AssayEC50/IC50 (functional potency)Dose-dependent increase or decrease in cAMP levels
Calcium Flux AssayEC50 (functional potency)Dose-dependent increase in intracellular calcium
β-Arrestin RecruitmentEC50 (functional potency)Dose-dependent recruitment of β-arrestin to the target receptor

Conclusion and Forward Look

This technical guide outlines a comprehensive and logically structured approach to elucidating the biological targets of this compound. By integrating in silico prediction with a tiered experimental validation strategy, we can efficiently and effectively move from a compound of interest to a well-characterized lead molecule with a defined mechanism of action. The speculative investigation of the Sigma-1 receptor represents a high-risk, high-reward opportunity that, if successful, could rapidly position this compound in a therapeutically relevant area of neuropharmacology. The successful execution of this plan will provide the critical data necessary to make informed decisions about the future development of this promising chemical entity.

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  • bioRxiv. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation.
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  • PubMed. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM).
  • Unknown Source. (n.d.).
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  • PubChem. (n.d.). This compound | C13H17NO2 | CID 2740588.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Longdom Publishing. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents.

Sources

In Silico Prediction of (4-Methoxyphenyl)(piperidin-4-yl)methanone Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth framework for the in silico prediction of biological activity for the compound (4-Methoxyphenyl)(piperidin-4-yl)methanone. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection of a multi-faceted computational workflow. We will explore an integrated approach combining ligand-based and structure-based techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The methodologies are presented as self-validating systems, emphasizing rigorous statistical assessment and the definition of applicability domains to ensure the generation of robust and reliable predictive models. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics targeting systems modulated by this chemical scaffold.

Introduction: The Rationale for a Computational Approach

This compound is a chemical scaffold present in numerous biologically active molecules.[1][2][3][4] Its structural motifs, a piperidine ring linked to a methoxyphenyl group, suggest potential interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and enzymes within the central nervous system (CNS).[5][6] The traditional path of synthesizing and screening analogs is resource-intensive. Computer-Aided Drug Design (CADD) offers a powerful alternative, enabling the rapid, cost-effective evaluation of virtual compounds to prioritize experimental efforts.[7][8]

The core principle of our approach is not to rely on a single predictive method but to build a consensus model from orthogonal techniques. This strategy mitigates the inherent limitations of any single algorithm and enhances the confidence in our predictions. We will progress logically from broad, ligand-based analyses, which do not require a known protein structure, to more focused, structure-based simulations where a target has been identified.

The Integrated In Silico Workflow

Our predictive strategy is a multi-step process designed to systematically narrow down the potential biological activities and liabilities of the lead compound and its virtual analogs.

G cluster_0 Phase 1: Ligand-Based Design cluster_1 Phase 2: Structure-Based Design cluster_2 Phase 3: Liability Assessment cluster_3 Phase 4: Decision Making A Data Curation (Known Actives) B QSAR Model Development (Predictive Activity) A->B C Pharmacophore Modeling (Feature Identification) A->C G Integrated Analysis & Candidate Prioritization B->G Activity Score C->G Pharmacophore Fit D Target Identification (Database Mining) E Molecular Docking (Binding Mode Prediction) D->E E->G Docking Score F ADMET Prediction (Drug-likeness Profile) F->G Safety Profile G A Curated Dataset (Piperidine Analogs) B Split Data (Training & Test Sets) A->B C Calculate Molecular Descriptors B->C D Build Model (e.g., MLR, RF) C->D E Internal Validation (Cross-Validation, Q²) D->E F External Validation (Test Set, R²pred) D->F G Y-Randomization (Check for Chance Correlation) D->G H Define Applicability Domain F->H I Validated QSAR Model H->I

Sources

An In-depth Technical Guide on the Hypothesis for the Mechanism of Action of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting a Course for Novel Compound Elucidation

In the landscape of modern drug discovery, we often encounter novel chemical entities with promising structural motifs but an unwritten pharmacological story. (4-Methoxyphenyl)(piperidin-4-yl)methanone is one such compound. While its direct biological activity is not extensively documented in public literature[1], its core structure, featuring a piperidine ring linked to a methoxyphenyl group, is reminiscent of numerous centrally active agents. This guide puts forth a structured, evidence-based hypothesis for its mechanism of action and provides a comprehensive experimental roadmap for its validation. As a self-validating system, the proposed protocols are designed to systematically test our primary and alternative hypotheses, ensuring a rigorous and unbiased investigation.

Part 1: Deconstructing the Molecule: A Structural Rationale for Target Hypotheses

The chemical architecture of this compound provides the foundational logic for our investigation. The molecule can be dissected into three key pharmacophoric elements:

  • Piperidine Scaffold: A privileged structure in medicinal chemistry, the piperidine ring is a common feature in ligands targeting G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. Its presence suggests potential interactions with receptors such as serotonin, dopamine, or sigma receptors.[2][3][4][5][6]

  • 4-Methoxyphenyl Group: This moiety, with its electron-donating methoxy group, can influence binding affinity and selectivity through hydrophobic and electronic interactions within a receptor's binding pocket.

  • Methanone Linker: The ketone linker provides a rigid connection between the piperidine and phenyl rings, influencing the overall conformation and spatial arrangement of the pharmacophoric groups.

Based on these structural features and extensive precedent in the literature for similar scaffolds, we propose the following primary and alternative hypotheses for the mechanism of action of this compound.

Primary Hypothesis: A Ligand of Serotonin 5-HT2A Receptors

Our primary hypothesis is that this compound functions as a ligand, likely an antagonist or inverse agonist, at the serotonin 5-HT2A receptor. This hypothesis is supported by literature demonstrating that piperidine fragments confer high affinity for the 5-HT2A receptor subtype.[2][7] Blockade of 5-HT2A receptors is a key mechanism for many antipsychotic and anxiolytic drugs.[8]

Alternative Hypothesis 1: A Dopamine D2 Receptor Antagonist

The structural similarity to butyrophenone antipsychotics, which are potent D2 receptor antagonists, suggests that this compound may also exhibit affinity for dopamine D2 receptors.

Alternative Hypothesis 2: A Sigma Receptor Ligand

Piperidine-based structures are also well-represented among sigma receptor ligands, which are implicated in a variety of neurological functions and are targets for the treatment of neuropsychiatric disorders and pain.[3][4][5][9] Therefore, an interaction with sigma-1 and/or sigma-2 receptors is a plausible alternative mechanism.

Part 2: Experimental Validation: A Step-by-Step Guide to Elucidating the Mechanism of Action

To systematically test our hypotheses, we will employ a tiered approach, starting with broad screening and progressing to more specific functional and downstream signaling assays.

Tier 1: Initial Target Screening and Binding Affinity Determination

The first step is to determine if this compound binds to our hypothesized targets. This will be achieved through competitive radioligand binding assays, which are the gold standard for measuring the affinity of a ligand for its receptor.[10][11]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Receptor Membranes:

    • Obtain commercially available cell membranes expressing human recombinant 5-HT2A, D2, sigma-1, and sigma-2 receptors. Alternatively, transfect HEK293 cells with the appropriate receptor constructs and prepare membrane fractions.

  • Assay Setup:

    • In a 96-well filter plate, combine the receptor membranes, a fixed concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-(+)-Pentazocine for sigma-1[12]), and a range of concentrations of the unlabeled test compound, this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation:

    • Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities (Ki) of this compound
Receptor TargetRadioligandKi (nM) - Hypothetical Data
5-HT2A[3H]-Ketanserin15
Dopamine D2[3H]-Spiperone250
Sigma-1[3H]-(+)-Pentazocine80
Sigma-2[3H]-DTG>1000
Tier 2: Functional Characterization of Receptor Interaction

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or inverse agonist? This will be assessed using functional assays that measure the downstream signaling of the receptor upon ligand binding.[13]

G Protein-Coupled Receptor (GPCR) Signaling Pathways

GPCRs, such as the 5-HT2A and D2 receptors, transduce extracellular signals into intracellular responses through heterotrimeric G proteins.[14][15][16][17] The primary signaling pathways for our hypothesized targets are:

  • 5-HT2A Receptor: Primarily couples to Gq/11, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14] This results in an increase in intracellular calcium.

  • Dopamine D2 Receptor: Couples to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

GPCR_Signaling_Pathways cluster_Gq Gq/11 Pathway (e.g., 5-HT2A) cluster_Gi Gi/o Pathway (e.g., D2) Ligand_Gq Ligand Receptor_Gq 5-HT2A Receptor Ligand_Gq->Receptor_Gq binds Gq Gq/11 Receptor_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC leads to Ligand_Gi Ligand Receptor_Gi D2 Receptor Ligand_Gi->Receptor_Gi binds Gi Gi/o Receptor_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA

Caption: Simplified GPCR signaling pathways for Gq/11 and Gi/o coupled receptors.

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (for 5-HT2A)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 activation.[18][19][20]

  • Cell Culture and Labeling:

    • Culture HEK293 cells expressing the human 5-HT2A receptor in 24-well plates.

    • Label the cells overnight with [3H]-myo-inositol in inositol-free medium.

  • Compound Treatment:

    • Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase).

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

    • To determine agonist activity, incubate the cells with varying concentrations of the test compound alone.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Extract the inositol phosphates using anion-exchange chromatography.

  • Quantification and Analysis:

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

    • For antagonist activity, plot the response against the log concentration of the test compound to determine the IC50. For agonist activity, determine the EC50 and Emax.

Experimental Protocol: cAMP Assay (for D2)

This assay measures changes in intracellular cAMP levels, the hallmark of Gi/o signaling.[13][21][22][23]

  • Cell Culture:

    • Culture CHO-K1 cells expressing the human D2 receptor in 384-well plates.

  • Assay Procedure (using a bioluminescent assay kit like Promega's cAMP-Glo™):

    • Equilibrate the cells with the cAMP-Glo™ lysis buffer.

    • To determine antagonist activity, add varying concentrations of this compound, followed by a known D2 agonist (e.g., quinpirole) and forskolin (to stimulate adenylyl cyclase).

    • To determine agonist activity, add varying concentrations of the test compound and forskolin.

    • Add the detection solution containing kinase and luciferase.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader. A decrease in luminescence corresponds to a decrease in cAMP.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Functional Activity of this compound
ReceptorAssayActivityPotency (IC50/EC50, nM) - HypotheticalEfficacy (% of standard) - Hypothetical
5-HT2API HydrolysisAntagonist50N/A
D2cAMP AssayAntagonist400N/A
Tier 3: Workflow for Comprehensive Profiling

The following diagram illustrates the logical workflow for the comprehensive profiling of this compound.

Experimental_Workflow cluster_workflow Mechanism of Action Elucidation Workflow Start Compound: This compound Binding_Assays Tier 1: Radioligand Binding Assays (5-HT2A, D2, Sigma-1, Sigma-2) Start->Binding_Assays Decision_Binding Significant Binding? Binding_Assays->Decision_Binding Functional_Assays Tier 2: Functional Assays (PI Hydrolysis for 5-HT2A, cAMP for D2) Decision_Binding->Functional_Assays Yes Stop_Inactive Compound Inactive at These Targets Decision_Binding->Stop_Inactive No Decision_Functional Functional Activity? Functional_Assays->Decision_Functional Downstream_Signaling Tier 3: Downstream Signaling (e.g., ERK phosphorylation, Gene expression) Decision_Functional->Downstream_Signaling Yes Decision_Functional->Stop_Inactive No (Binding without functional effect) Conclusion Elucidated Mechanism of Action Downstream_Signaling->Conclusion

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This guide outlines a robust and logical framework for investigating the mechanism of action of this compound. By systematically progressing from binding affinity to functional activity and downstream signaling, we can build a comprehensive pharmacological profile of this novel compound. The presented protocols, grounded in established methodologies, provide a clear path forward. Should our primary hypothesis be confirmed, and the compound demonstrates potent and selective 5-HT2A antagonism, further studies, including in vivo behavioral models of psychosis and anxiety, would be warranted to explore its therapeutic potential. This structured approach ensures that our scientific inquiry is both efficient and rigorous, paving the way for the potential discovery of a new therapeutic agent.

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Preliminary Bioactivity Screening of (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Strategic Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preliminary bioactivity screening of the novel chemical entity, (4-Methoxyphenyl)(piperidin-4-yl)methanone. The discovery and development of new therapeutic agents is a complex process, with a high rate of attrition for drug candidates, often due to unforeseen toxicity or lack of efficacy.[1][2] Therefore, the early and systematic evaluation of a compound's biological activity is paramount.[3] This document outlines a multi-tiered screening cascade, beginning with computational predictions to generate initial hypotheses, followed by a robust suite of in vitro assays designed to identify and characterize primary biological activities. We will detail field-proven protocols for receptor binding, enzyme inhibition, and cytotoxicity assays, explaining the scientific rationale behind each experimental choice. Furthermore, this guide addresses the critical importance of early ADME/Tox considerations to ensure that resources are focused on candidates with the highest probability of success.[4][5][6] The methodologies described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a reliable roadmap to navigate the crucial initial stages of the drug discovery pipeline.

Introduction: The Candidate Compound and the Rationale for Screening

The compound this compound is a heterocyclic molecule featuring two key pharmacophoric moieties: a piperidine ring and a methoxyphenyl group.[7] The piperidine scaffold is a ubiquitous structural motif found in numerous approved drugs and natural alkaloids, known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs).[8][9][10][11] Similarly, methoxyphenyl derivatives have demonstrated diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[12] The combination of these two fragments in a single molecule presents a compelling case for a broad-based preliminary bioactivity screen to uncover its therapeutic potential.

Preliminary screening serves as the foundational step in this journey, aiming to cast a wide net to identify any significant biological effects.[13][14] This initial phase is not about defining a precise mechanism of action, but rather about efficiently identifying "hits"—compounds that exhibit a desired biological activity—and flagging potential liabilities such as cytotoxicity early in the process.[15]

Compound Details:

PropertyValueSource
IUPAC Name (4-methoxyphenyl)-piperidin-4-ylmethanone[7]
Molecular Formula C13H17NO2[7]
Molecular Weight 219.28 g/mol [7]
CAS Number 76362-12-4[7]

Prior to initiating any biological assay, it is imperative to confirm the identity, purity (>95%), and stability of the test compound using standard analytical techniques such as NMR, LC-MS, and HPLC. This ensures that any observed biological activity is attributable to the compound itself and not to impurities.

The Screening Cascade: A Multi-Tiered Strategy

A logical, tiered approach is essential for an efficient and cost-effective screening campaign. Our strategy begins with in silico methods to guide experimental design, followed by a battery of primary in vitro assays to assess broad bioactivity, and concludes with a forward-looking perspective on secondary assays and early ADME profiling.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Hit Validation & Prioritization in_silico In Silico Prediction (Target Fishing, ADME/Tox) receptor Receptor Binding Assays (e.g., GPCR Panel) in_silico->receptor Guides Target Selection enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) in_silico->enzyme Suggests Enzyme Classes cyto General Cytotoxicity (e.g., LDH, MTT) receptor->cyto Correlate Activity with Toxicity functional Functional Assays (Agonist/Antagonist Mode) receptor->functional Identifies 'Hits' enzyme->cyto Correlate Activity with Toxicity enzyme->functional Identifies 'Hits' selectivity Selectivity Profiling (Off-Target Effects) functional->selectivity Confirms On-Target Activity adme Early ADME Assays (Permeability, Stability) selectivity->adme Prioritizes Leads

Caption: A multi-tiered workflow for preliminary bioactivity screening.

Phase 1: In Silico Bioactivity and Druglikeness Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable foresight.[16][17] These tools use the compound's 2D structure to predict potential biological targets, assess druglikeness properties (e.g., Lipinski's Rule of Five), and flag potential toxicological liabilities.[18][19]

Methodology: Utilize platforms such as SwissTargetPrediction, SuperPred, or commercial software to perform "target fishing." These tools compare the structure of this compound to databases of known ligands to predict a probability map of potential protein targets.

Rationale: This step is not for definitive target identification but for hypothesis generation. If the in silico analysis predicts a high probability of interaction with, for example, dopamine or serotonin receptors, those receptor families can be prioritized in the primary screening phase. This data-driven approach is more efficient than random screening.

Phase 2: Primary In Vitro Screening Protocols

This phase employs a panel of robust, high-throughput assays to empirically test the hypotheses generated in Phase 1 and to survey for unanticipated activities.

Broad Target Class Screening: GPCR Binding Assays

Causality: The piperidine moiety is a well-established scaffold for ligands targeting G-protein-coupled receptors (GPCRs), which represent one of the largest families of drug targets.[11][20] Therefore, assessing the compound's ability to bind to a representative panel of GPCRs is a logical starting point. Radioligand binding assays remain the gold standard for quantifying ligand-receptor interactions due to their sensitivity and directness.[20][21]

Experimental Protocol: Competitive Radioligand Displacement Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Prepare a working solution of a known radiolabeled ligand (e.g., [3H]-Spiperone for dopamine D2 receptors) at a concentration equal to its Kd (dissociation constant) for the target receptor.

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing the GPCR target of interest. Dilute to a concentration that provides a sufficient signal-to-noise ratio.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 pM) in assay buffer.

  • Assay Execution (96-well format):

    • To each well, add:

      • 25 µL of Assay Buffer (for Total Binding) or a high concentration of a known non-labeled ligand (for Non-Specific Binding).

      • 25 µL of the test compound dilution or vehicle (DMSO in buffer).

      • 25 µL of the radioligand working solution.

      • 25 µL of the diluted membrane preparation to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

  • Detection:

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [CPM_test - CPM_NSB] / [CPM_total - CPM_NSB])

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand] / Kd)

Data Presentation:

Target GPCRRadioligand UsedKi (nM) of Test Compound
Dopamine D2[3H]-SpiperoneExperimental Value
Serotonin 5-HT2A[3H]-KetanserinExperimental Value
Adrenergic α1[3H]-PrazosinExperimental Value
Muscarinic M1[3H]-NMSExperimental Value
...additional targets......
Enzyme Inhibition Screening

Causality: The ketone functional group and aromatic system of the compound could potentially interact with the active sites of various enzymes. An initial screen against key enzyme classes (e.g., kinases, proteases, metabolic enzymes like CYPs) is a prudent step. A generic colorimetric or fluorometric assay provides a versatile platform for this purpose.[22][23]

Experimental Protocol: General Colorimetric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Enzyme: Prepare a working solution of the purified enzyme of interest in its optimal assay buffer.[22]

    • Substrate: Prepare a stock solution of the enzyme's chromogenic or fluorogenic substrate.

    • Test Compound: Use the same serial dilution series prepared for the binding assay.

    • Controls: Include a positive control inhibitor and a negative (vehicle) control.

  • Assay Execution (96-well format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilution or control to the appropriate wells.

    • Add 20 µL of the enzyme working solution to all wells except the "no enzyme" blank.

    • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature to allow the compound to bind to the enzyme.[22]

    • Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.

  • Detection:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve (V₀).[22]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - V₀_inhibitor / V₀_vehicle)

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to determine the IC50 value.

Data Presentation:

Enzyme TargetSubstrateIC50 (µM) of Test Compound
e.g., Kinase XChromogenic PeptideExperimental Value
e.g., Protease YFluorogenic PeptideExperimental Value
e.g., CYP3A4Luminescent SubstrateExperimental Value
Foundational Assessment: In Vitro Cytotoxicity

Causality: It is critical to determine if the compound is toxic to mammalian cells.[13] A compound that binds a target with high affinity but kills cells at the same concentration has no therapeutic potential. The Lactate Dehydrogenase (LDH) release assay is a standard method for quantifying cytotoxicity by measuring the loss of cell membrane integrity.[24][25][26]

Experimental Protocol: LDH Release Cytotoxicity Assay

  • Cell Culture:

    • Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general toxicity) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing the serial dilutions of the test compound.

    • Controls: Include wells for:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).

      • No-Cell Control: Medium only, to measure background LDH.[24]

    • Incubate the plate for a relevant time period (e.g., 24, 48 hours).

  • Assay Execution:

    • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clear 96-well plate.[27]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol (typically contains lactate, NAD+, and a tetrazolium salt).[24]

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature, protected from light, for 20-30 minutes.

  • Detection:

    • Add a stop solution if required by the kit.[27]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * ([Abs_test - Abs_spontaneous] / [Abs_maximum - Abs_spontaneous])

    • Plot % Cytotoxicity vs. log[Compound Concentration] to determine the CC50 (50% cytotoxic concentration).

Data Presentation:

Cell LineIncubation TimeCC50 (µM) of Test Compound
HEK29324 hoursExperimental Value
HepG224 hoursExperimental Value

The Path Forward: Hit-to-Lead and Early ADME

A "hit" from the primary screen is a compound that shows significant activity at a primary target (e.g., Ki < 1 µM) and a favorable therapeutic window (e.g., CC50 > 10-fold higher than Ki or IC50). The journey from this initial hit to a viable lead candidate requires further investigation.

G cluster_0 Primary Hit cluster_1 Secondary Assays cluster_2 Early ADME Profiling cluster_3 Outcome hit Compound shows activity (e.g., Ki < 1µM) and low cytotoxicity (CC50 > 10µM) func FunctionalAssay (Determine Agonist/ Antagonist/Modulator) hit->func ConfirmMechanism select Selectivity Panel (Screen against related targets to assess specificity) func->select AssessSpecificity perm Permeability Assay (e.g., Caco-2, PAMPA) select->perm Evaluate Drug-likeness metab Metabolic Stability (e.g., Microsome Assay) perm->metab sol Solubility (Aqueous Solubility) metab->sol lead Validated Lead Candidate sol->lead Prioritize for Further Development

Caption: Progression from a primary 'hit' to a validated lead candidate.

Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling: Studying ADME properties early is crucial to avoid late-stage failures.[1][2] A compound with excellent potency but poor absorption or rapid metabolism is unlikely to become a successful drug.[5] Key in vitro ADME assays to consider for a promising hit include:

  • Aqueous Solubility: Determines how well the compound dissolves, a prerequisite for absorption.

  • Permeability (e.g., Caco-2 or PAMPA assay): Predicts the compound's ability to cross the intestinal barrier.[2]

  • Metabolic Stability (e.g., Liver Microsome Assay): Assesses how quickly the compound is broken down by metabolic enzymes.[2]

Conclusion and Synthesis

The preliminary bioactivity screening of this compound should be a systematic, data-driven process. By integrating in silico predictions with a carefully selected panel of in vitro assays covering receptor binding, enzyme inhibition, and cytotoxicity, researchers can efficiently build a comprehensive initial profile of the compound. This foundational dataset is critical for making informed decisions, prioritizing resources, and ultimately identifying novel chemical entities with true therapeutic potential. The protocols and strategies outlined in this guide provide a robust framework for executing this essential first step in the long and challenging path of drug discovery.

References

  • Schrödinger. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Retrieved from Schrödinger blog. [Link]

  • AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development. Retrieved from AZoLifeSciences. [Link]

  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]

  • Nantasenamat, C. (2015). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Vastox. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from Vastox blog. [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from protocols.io. [Link]

  • Abdelshaheed, M., et al. (2023). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Tebubio. (2023, April 27). What is the role of ADME in drug discovery? Retrieved from Tebubio blog. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Retrieved from La Trobe University institutional repository. [Link]

  • The Laboratory Outsourcing Network. (2023, September 22). The Importance of Pharmaceutical ADME Studies. Retrieved from The Laboratory Outsourcing Network blog. [Link]

  • Technology Networks. (2021, June 29). New Tool Used To Predict the Biological Activity of Molecules. Retrieved from Technology Networks. [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 45, 12-19. [Link]

  • The Natural Products Journal. (2025, January 10). Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Retrieved from Ingenta Connect. [Link]

  • MDPI. (2023). Computational Strategies Reshaping Modern Drug Discovery. Retrieved from MDPI. [Link]

  • PLOS ONE. (2023, September 5). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. Retrieved from PLOS ONE. [Link]

  • Molecules. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from MDPI. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from Eurofins Discovery. [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from IJNRD. [Link]

  • International Journal of Molecular Sciences. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

  • ACS Measurement Science Au. (2023, July 7). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from ACS Publications. [Link]

  • Pain Research and Treatment. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from Hindawi. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from Creative Bioarray. [Link]

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  • Current Protocols. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from Wiley Online Library. [Link]

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from G-Biosciences. [Link]

  • Oxidative Medicine and Cellular Longevity. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from Hindawi. [Link]

  • QbD Group. (2019, April 2). Technical Writing in Pharma and Biotech: Essential Tips. Retrieved from QbD Group. [Link]

  • ResearchGate. (2020, December 10). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Retrieved from ResearchGate. [Link]

  • De La Salle University. (2020). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Retrieved from De La Salle University Research Portal. [Link]

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  • Journal of Industrial Microbiology & Biotechnology. (2017, June 5). Screening and identification of novel biologically active natural compounds. Retrieved from Oxford Academic. [Link]

  • PLOS ONE. (2013, March 19). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. Retrieved from PLOS ONE. [Link]

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  • PharmOut. (2024, September 12). Technical writing is a science, not an art. Retrieved from PharmOut. [Link]

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Methodological & Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analytical characterization of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a key intermediate in pharmaceutical synthesis. Recognizing the compound's polarity and structural complexity, a multi-faceted analytical approach is essential for unambiguous identification, purity assessment, and quality control. This document outlines robust protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind the choice of techniques and parameters, ensuring data integrity and trustworthiness in a regulated environment.

Introduction: The Analytical Challenge

This compound is a heterocyclic ketone containing both a polar piperidine ring and a methoxy-substituted aromatic system. This unique combination of functional groups presents specific challenges for analytical characterization. The piperidine moiety imparts significant polarity and a basic character, while the methoxyphenyl group provides a chromophore for UV detection. A comprehensive analytical strategy must therefore address both the separation of this polar molecule from potential impurities and the detailed structural elucidation of its distinct chemical features. This guide provides a framework for achieving these goals through the synergistic use of chromatographic and spectroscopic techniques.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. Given the compound's polarity, two primary HPLC modes are considered: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Rationale for Method Selection: RP-HPLC vs. HILIC

Reversed-phase HPLC is the most common mode of separation in the pharmaceutical industry, utilizing a non-polar stationary phase and a polar mobile phase.[1][2] For moderately polar compounds like our target molecule, RP-HPLC can provide excellent resolution and is often the first choice. However, highly polar compounds can sometimes exhibit poor retention on traditional C18 columns.[3][4]

HILIC, on the other hand, employs a polar stationary phase and a mobile phase with a high organic content and a small amount of water. This technique is particularly well-suited for the retention and separation of very polar compounds that are not well-retained in reversed-phase mode.[3][4]

For this compound, a well-developed RP-HPLC method is proposed as the primary approach due to its robustness and wide applicability. A HILIC method is presented as a viable alternative, especially for resolving highly polar impurities.

Diagram 1: HPLC Method Selection Workflow

HPLC_Method_Selection Figure 1. HPLC Method Selection Workflow Analyte Target Analyte: This compound Polarity Assess Polarity: Moderately Polar Analyte->Polarity RP_HPLC Primary Approach: Reversed-Phase HPLC (RP-HPLC) Polarity->RP_HPLC Good starting point Impurity_Profile Consider Impurity Profile Polarity->Impurity_Profile HILIC Alternative Approach: HILIC Polar_Impurities Highly Polar Impurities? Impurity_Profile->Polar_Impurities Polar_Impurities->RP_HPLC No Polar_Impurities->HILIC Yes

Caption: A decision workflow for selecting the appropriate HPLC method.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This protocol provides a starting point for the development and validation of an RP-HPLC method for the purity and assay of this compound. The method utilizes a C18 stationary phase and a gradient elution to ensure adequate retention and separation from potential impurities.

Table 1: Proposed RP-HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmA standard C18 column provides a good balance of retention for moderately polar compounds and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic piperidine moiety by suppressing the ionization of silanol groups on the stationary phase.[5]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient Program 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 5 minutes.A gradient elution is necessary to elute any less polar impurities and ensure the column is clean for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 275 nmThe 4-methoxyphenyl chromophore exhibits strong UV absorbance around this wavelength. A diode array detector (DAD) can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.

System Suitability:

Before sample analysis, the chromatographic system must be evaluated for its suitability. This is a critical component of method validation and is mandated by pharmacopeias such as the USP and EP.[3][6]

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for 6 replicate injections)

These parameters ensure that the chromatographic system is performing adequately for the intended analysis.

Spectroscopic Characterization for Structural Elucidation

While HPLC provides information on purity and quantity, spectroscopic techniques are required for the unambiguous identification and structural confirmation of this compound.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters for both nuclei should be sufficient.

Expected Chemical Shifts:

The following table provides an estimation of the expected chemical shifts based on the analysis of similar structures.[7][8][9][10]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to C=O)~7.9 (d, 2H)~130
Aromatic Protons (ortho to OCH₃)~6.9 (d, 2H)~114
Methoxy Protons (-OCH₃)~3.8 (s, 3H)~55
Piperidine CH (at C4)~3.2 (m, 1H)~45
Piperidine CH₂ (axial, at C2, C6)~3.0 (m, 2H)~43
Piperidine CH₂ (equatorial, at C2, C6)~2.6 (m, 2H)~43
Piperidine CH₂ (at C3, C5)~1.8 (m, 4H)~29
Piperidine NHVariable (broad singlet)N/A
Carbonyl Carbon (C=O)N/A~205
Aromatic Carbon (ipso to C=O)N/A~128
Aromatic Carbon (ipso to OCH₃)N/A~163

Diagram 2: NMR Structural Assignment

Caption: A conceptual diagram illustrating the key proton environments for NMR assignment. (Note: An actual image of the chemical structure would be used in a real application note).

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Sample Preparation:

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.

  • Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition:

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • A resolution of 4 cm⁻¹ and an accumulation of 16 scans are typically sufficient.

Expected Absorption Bands:

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300 (broad)N-H StretchSecondary Amine (Piperidine)
~3000-2800C-H StretchAliphatic and Aromatic
~1670C=O StretchKetone
~1600, ~1510C=C StretchAromatic Ring
~1250C-O Stretch (asymmetric)Aryl Ether
~1170C-N StretchAmine
~1030C-O Stretch (symmetric)Aryl Ether
~840C-H Out-of-plane Bend1,4-disubstituted Aromatic

The presence of these characteristic peaks provides strong evidence for the structure of this compound.

Protocol 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Instrumentation:

  • Electrospray Ionization (ESI) is the preferred ionization technique for this moderately polar molecule.

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental composition.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode. The basic piperidine nitrogen is readily protonated.

  • The sample can be introduced directly via infusion or as the eluent from an LC system (LC-MS).

Expected Mass and Fragmentation:

  • Molecular Ion: The expected protonated molecule [M+H]⁺ will have a monoisotopic mass of 220.1332 g/mol (for C₁₃H₁₈NO₂⁺).

  • Fragmentation Pattern: The fragmentation will likely involve the cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring. Key expected fragments include:

    • m/z 135: Loss of the piperidine-4-yl moiety, resulting in the 4-methoxybenzoyl cation.

    • m/z 84: Cleavage to form the piperidin-4-yl cation.

The observation of the correct molecular ion with high mass accuracy and a fragmentation pattern consistent with the proposed structure provides definitive confirmation of the compound's identity.

Method Validation: Ensuring Trustworthiness

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[1][5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Documenting the validation of these analytical methods is crucial for regulatory submissions and for ensuring the quality and consistency of the drug substance.

Conclusion

The comprehensive characterization of this compound requires a synergistic approach that combines the separative power of HPLC with the structural elucidating capabilities of NMR, FTIR, and MS. The protocols outlined in this application note provide a robust framework for the identification, quantification, and purity assessment of this important pharmaceutical intermediate. By understanding the scientific principles behind each technique and adhering to rigorous validation standards, researchers can ensure the generation of accurate, reliable, and trustworthy data, which is paramount in the field of drug development.

References

  • United States Pharmacopeia.
  • European Pharmacopoeia. General Chapter 2.2.46.
  • Agilent Technologies. (n.d.).
  • Tosoh Bioscience. (n.d.).
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  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
  • Royal Society of Chemistry. (n.d.).
  • Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
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  • Muszalska, I., et al. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl.
  • ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF.
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13207614, (4-Methoxyphenyl)methanone.
  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k).
  • ResearchGate. (n.d.). The FTIR spectra of: (a) 4,4-diaminodiphenyl eter, (b) vanillin,...
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  • ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride...
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High-performance liquid chromatography (HPLC) method for (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the identification and quantification of this compound. This compound, a key structural motif in medicinal chemistry, features a basic piperidine moiety and a UV-active methoxyphenyl ketone group. The method addresses the common chromatographic challenges associated with basic compounds, such as peak tailing, by employing an acidic mobile phase modifier to ensure symmetrical peak shapes and reproducible retention. This document provides a step-by-step protocol for analysis, system suitability criteria, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction and Chromatographic Rationale

This compound is a chemical intermediate and a core scaffold in the synthesis of various pharmacologically active agents. Its structure comprises a polar, basic piperidine ring and a nonpolar aromatic methoxyphenyl ketone moiety[1][2]. The accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and assessing the purity of final active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice due to its sensitivity, specificity, and wide applicability[3]. The primary challenge in the HPLC analysis of basic compounds like this compound is the potential for undesirable interactions between the protonated amine on the piperidine ring and residual acidic silanol groups on the surface of conventional silica-based stationary phases. This interaction often leads to poor peak symmetry (tailing) and inconsistent retention times.

The method outlined herein mitigates this issue through a reversed-phase approach using a C18 stationary phase and an acidic mobile phase. The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase serves a critical dual function:

  • Analyte Protonation: It ensures the piperidine nitrogen is consistently protonated, presenting a single ionic species to the stationary phase.

  • Silanol Suppression: It protonates the surface silanol groups (Si-O⁻ to Si-OH), effectively minimizing the ionic interaction that causes peak tailing.

This strategy results in a reliable and robust method yielding sharp, symmetrical peaks suitable for accurate quantification.

Recommended HPLC Method Parameters

A thorough method development process has led to the following optimized conditions. The rationale behind each parameter selection is provided to ensure a deep understanding of the method's mechanics.

ParameterRecommended ConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecyl) stationary phase provides the necessary hydrophobicity to retain the analyte via reversed-phase interactions[4]. A high-quality, end-capped column is crucial to minimize residual silanol activity.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid is a strong, non-volatile buffer that effectively protonates the analyte and suppresses silanol interactions, leading to excellent peak shape[5][6]. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Elution Mode Isocratic: 60% A / 40% BAn isocratic elution provides simplicity, robustness, and consistent run times for quality control applications. The ratio is optimized for an ideal retention time (typically 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity[7].
Detection Wavelength 275 nmThe methoxyphenyl ketone structure contains a strong chromophore. A UV scan would confirm the λmax, but 275 nm is a characteristic absorbance wavelength for this type of aromatic ketone, offering high sensitivity and specificity.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile Phase (60:40 Water/Acetonitrile with 0.1% Phosphoric Acid)Dissolving the standard and sample in the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion.

Experimental Protocols

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Ultrapure Water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

  • HPLC Vials

Standard Solution Preparation
  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase diluent and mix thoroughly. This solution is used for system suitability and quantification.

Sample Preparation
  • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent to achieve a nominal concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC System Setup and Execution Workflow

The following diagram illustrates the logical flow of the analytical process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagents Prepare Mobile Phase & Diluent std_prep Prepare Standard Solutions smp_prep Prepare Sample Solutions sys_prep Equilibrate HPLC System (Stable Baseline) smp_prep->sys_prep sst_check Perform System Suitability Test (SST) sys_prep->sst_check analysis Inject Samples (Blank, Standards, Samples) sst_check->analysis If SST Passes integration Integrate Chromatograms (Peak Area) analysis->integration calculation Calculate Concentration & Purity integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow from preparation to final report.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Analysis: After the system passes the SST, inject a blank (diluent), followed by the standard and sample solutions.

System Suitability and Method Validation

To ensure the method is suitable for its intended purpose, system suitability must be confirmed before analysis, and the method itself must be validated according to ICH Q2(R1) guidelines[8][9][10].

System Suitability Criteria
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing due to secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the HPLC system (injector and detector).
% RSD of Retention Time ≤ 1.0% (for n=5 injections)Demonstrates the stability and precision of the pump and mobile phase composition.
Method Validation Strategy

The validation process provides documented evidence that the analytical procedure is fit for its purpose. The relationship between key validation parameters is shown below.

Validation_Pyramid cluster_0 Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from impurities/matrix Linearity Linearity Proportionality of signal to concentration Accuracy Accuracy (Trueness) Closeness of measured value to true value Precision Precision Repeatability & Intermediate Precision calculation All parameters contribute to a validated method. Range Range Concentration interval where method is precise, accurate, and linear Linearity->Range LOQ Quantitation Limit (LOQ) Lowest amount quantifiable with precision/accuracy LOD Detection Limit (LOD) Lowest amount detectable Accuracy->Range Accuracy->LOQ Precision->Range Precision->LOQ LOQ->LOD Robustness Robustness Resilience to small, deliberate variations

Caption: Interrelation of key analytical method validation parameters.

The following table summarizes the required validation experiments and typical acceptance criteria.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), reference standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light).Peak for the analyte should be pure and free from interference from other components. Peak purity index (from DAD) should be > 0.999.
Linearity Analyze at least five concentrations across the range (e.g., 50% to 150% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data. For assay, typically 80-120% of the test concentration[8].
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%), in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses of the sample at 100% concentration.Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument.% RSD ≤ 2.0% for repeatability. Overall % RSD for intermediate precision should also meet the criteria.
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N) of 3:1 or standard deviation of the response and the slope of the calibration curve.S/N ≥ 3.
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N) of 10:1 or standard deviation of the response and the slope of the calibration curve.S/N ≥ 10. Precision (%RSD) at the LOQ should be acceptable (e.g., ≤ 10%).
Robustness Deliberately vary method parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).System suitability parameters should remain within acceptable limits. No significant impact on analytical results.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, precise, and accurate for the analysis of this compound. The use of a C18 column with an acidic mobile phase effectively overcomes the chromatographic challenges posed by the basic nature of the analyte, yielding excellent peak shape and reliable quantification. The provided protocols for analysis and validation, guided by ICH principles, establish a solid foundation for the implementation of this method in a regulated quality control environment.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Echemi. (4-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • PubChem. This compound | C13H17NO2.
  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • ResearchGate. Q2(R1)
  • Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Severina, H. I., et al. Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • BLDpharm. This compound.

Sources

Application Note: GC-MS Analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and detailed guide for the analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key structural motif in medicinal chemistry and a potential analog in new psychoactive substance (NPS) screening, possesses analytical challenges due to the secondary amine in its piperidine ring. We provide two distinct protocols: a direct injection method for rapid screening and a more rigorous derivatization-based method for enhanced chromatographic performance and quantitative accuracy. The causality behind experimental choices, particularly the necessity of derivatization to cap the active hydrogen on the piperidine nitrogen, is explained in detail to ensure methodological soundness. This guide includes comprehensive, step-by-step protocols, instrument parameters, expected mass spectral fragmentation patterns, and quality control measures, making it an essential resource for researchers, analytical scientists, and drug development professionals.

Introduction and Analytical Rationale

This compound is a chemical entity of significant interest, serving as a potential intermediate in the synthesis of pharmacologically active compounds and appearing in forensic analysis of emerging designer drugs.[1] Its structure, featuring a polar piperidine ring and a methoxyphenyl ketone group, presents a unique analytical challenge for gas chromatography.

The primary obstacle is the presence of a secondary amine (-NH-) within the piperidine moiety. The active hydrogen atom on this nitrogen is prone to forming hydrogen bonds with active sites on the GC column and liner, leading to undesirable chromatographic effects such as peak tailing, reduced peak response, and poor reproducibility. While direct injection can be used for preliminary identification, it is often inadequate for sensitive quantification.

To overcome these limitations, chemical derivatization is the method of choice.[2][3] This process converts the polar N-H group into a non-polar, thermally stable moiety, thereby improving the analyte's volatility and chromatographic behavior.[3] This application note details a validated method using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation, a common and effective derivatization technique.

Chemical Properties Overview
PropertyValueSource
IUPAC Name (4-methoxyphenyl)-piperidin-4-ylmethanonePubChem[4]
Molecular Formula C₁₃H₁₇NO₂PubChem[4]
Molecular Weight 219.28 g/mol PubChem[4]
CAS Number 76362-12-4PubChem[4]

Comprehensive Experimental Workflow

The analytical process is structured to ensure robust and reproducible results, encompassing sample preparation, optional derivatization, instrumental analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis Pathway cluster_data Data Processing Sample Sample Receipt (e.g., Synthesis Reaction Mixture, Biological Matrix Extract) Dissolution Dissolution in Solvent (e.g., Ethyl Acetate, Methanol) Sample->Dissolution Vortex Vortex & Sonicate Dissolution->Vortex Filtration Filter through 0.22 µm Syringe Filter Vortex->Filtration Decision Quantitative or Screening? Filtration->Decision Derivatization Protocol 2: Chemical Derivatization (e.g., Silylation with MSTFA) Decision->Derivatization Quantitative Direct Protocol 1: Direct Injection Decision->Direct Screening GCMS GC-MS Analysis (Optimized Parameters) Derivatization->GCMS Direct->GCMS Acquisition Data Acquisition (TIC & Mass Spectra) GCMS->Acquisition Interpretation Data Interpretation (Peak Integration, Library Search, Fragmentation Analysis) Acquisition->Interpretation Report Final Report (Quantitation & Identification) Interpretation->Report

Caption: Overall workflow for GC-MS analysis of the target compound.

Methodology: Materials, Instrumentation, and Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ethyl Acetate (GC grade)

  • Methanol (GC grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (Anhydrous)

  • Helium (99.999% purity)

  • 0.22 µm Syringe Filters (PTFE)

  • 2 mL GC vials with screw caps and septa

Instrumentation

The following parameters are recommended and can be adapted to available instrumentation. This method is based on established practices for analyzing similar piperidine derivatives and aromatic ketones.[1][5][6]

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable temperature programming and injection control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers the required sensitivity and mass range for this analysis.
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing excellent separation for a wide range of analytes.[5]
Injector Split/Splitless
ModeSplit (20:1)Prevents column overloading and ensures sharp peaks.
Temperature280 °CEnsures complete vaporization of the analyte and its derivative.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas standard for GC-MS.[6]
Oven Program 150 °C (hold 1 min), then 20 °C/min to 300 °C (hold 5 min)A robust temperature ramp to separate the analyte from solvent and impurities.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Scan Range 40 - 450 m/zCovers the molecular ion and all expected fragments.
Protocol 1: Direct Injection (Screening)

This protocol is suitable for rapid, qualitative identification where high accuracy is not the primary goal.

  • Standard/Sample Preparation: Dissolve an accurately weighed amount of the compound in ethyl acetate to a final concentration of 1 mg/mL.

  • Vialing: Transfer 1 mL of the solution into a 2 mL GC vial.

  • Injection: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 3.2.

  • Analysis: Acquire the total ion chromatogram (TIC) and mass spectrum of the eluting peak. Note the potential for peak tailing.

Protocol 2: Analysis via Silylation Derivatization (Quantitative)

This is the recommended protocol for accurate, reproducible quantification and robust identification.

  • Standard/Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in ethyl acetate.

  • Aliquotting: Transfer 100 µL of the stock solution into a clean GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. This step is critical to remove any water or protic solvents that would consume the derivatizing reagent.

  • Derivatization: Add 100 µL of MSTFA and 20 µL of anhydrous pyridine (as a catalyst) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature. The sample is now ready for analysis.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Analysis and Interpretation

Expected Chromatographic Results
  • Direct Injection: A single peak for this compound is expected. However, this peak may exhibit significant tailing due to interaction with the column.

  • Derivatized Sample: A sharp, symmetrical peak corresponding to the trimethylsilyl (TMS) derivative of the analyte will be observed at a different retention time than the underivatized compound. The molecular weight of the TMS-derivative is 291.4 g/mol (219.28 + 72.12).

Mass Spectral Fragmentation Analysis

Electron ionization (EI) will cause predictable fragmentation of the derivatized analyte. The fragmentation pathway is crucial for confident structural confirmation. The piperidine ring and the bonds adjacent to the ketone are common cleavage points.[7]

Caption: Predicted EI fragmentation pathway of the TMS-derivatized analyte.

Table of Key Ions:

m/zProposed IdentityNotes
291[M]⁺Molecular ion of the TMS-derivative.
276[M-15]⁺Loss of a methyl group (•CH₃) from the TMS moiety, a characteristic fragmentation.
156[C₈H₁₈NSi]⁺Fragment corresponding to the TMS-derivatized piperidine ring after cleavage at the ketone.
135[C₈H₇O₂]⁺Acylium ion (4-methoxybenzoyl cation), a very common and stable fragment. This is often the base peak.[8][9]
107[C₇H₇O]⁺Loss of carbon monoxide (-CO) from the m/z 135 fragment.
77[C₆H₅]⁺Phenyl cation from further fragmentation.

Method Validation and Quality Control

To ensure the trustworthiness of the quantitative protocol (Protocol 2), the following validation parameters should be assessed:

  • Linearity: A calibration curve should be prepared using at least five concentration levels of the derivatized standard. A correlation coefficient (R²) of >0.995 is considered acceptable.

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically at 3:1 for LOD and 10:1 for LOQ.

  • Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at low, medium, and high concentrations. Precision (%RSD) should typically be <15%, and accuracy (%RE) should be within ±15%.

  • System Suitability: Before each analytical run, inject a mid-level standard to check for peak shape, retention time, and detector response to ensure the system is performing correctly.

Conclusion

The methods presented in this application note provide a comprehensive framework for the successful analysis of this compound by GC-MS. For rapid qualitative screening, direct injection is a viable option, though with known chromatographic limitations. For accurate, reliable, and sensitive quantification, derivatization with MSTFA is strongly recommended to mitigate the effects of the active amine hydrogen. The detailed protocols, instrument parameters, and expected fragmentation data serve as a validated starting point for scientists in pharmaceutical, forensic, and chemical research fields, enabling confident identification and quantification of this compound.

References

  • Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. Benchchem.
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. Available from: [Link]

  • Analytical Methods for the simultaneous detection of piperazines and congeners. Royal Society of Chemistry Publishing. Available from: [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • What Is Derivatization In GC-MS? Chemistry For Everyone. YouTube. Available from: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available from: [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. Available from: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available from: [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Research Journal of Pharmacy and Technology. Available from: [Link]

Sources

Application Note & Protocols: A Tiered In Vitro Assay Strategy for the Pharmacological Characterization of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a novel small molecule with a chemical scaffold suggesting potential activity within the central nervous system (CNS). The presence of a piperidine ring and a methoxyphenyl group are common features in ligands targeting a variety of CNS proteins, including G-protein coupled receptors (GPCRs), monoamine transporters, and enzymes such as monoamine oxidases (MAOs).[1][2] Given the lack of established biological data for this compound, a systematic in vitro pharmacological evaluation is essential to identify its molecular target(s), understand its mechanism of action, and determine its potency and selectivity.

This document provides a comprehensive, tiered strategy for the in vitro characterization of this compound. The proposed workflow is designed to efficiently progress from broad, initial screening to more detailed, functional characterization, providing a robust dataset for researchers, scientists, and drug development professionals. The protocols described herein are based on established methodologies and best practices as outlined in authoritative resources like the Assay Guidance Manual.[3][4][5]

Strategic Overview: A Tiered Assay Cascade

A logical, tiered approach is crucial for the efficient characterization of a novel compound. This strategy, often referred to as a "testing funnel," begins with broad screening to identify potential targets and progressively narrows the focus to detailed functional and mechanistic studies.[6][7]

Assay_Cascade A Tier 1: Primary Screening Radioligand Binding Assays B Target Identification (GPCRs, Monoamine Transporters) A->B Identifies high-affinity binding C Tier 2: Functional Characterization - cAMP Assays (GPCRs) - Neurotransmitter Uptake Assays (Transporters) - MAO Enzyme Inhibition Assays B->C Guides selection of functional assays D Mechanism of Action (Agonist, Antagonist, Inhibitor) C->D Elucidates functional effect E Tier 3: Selectivity & Potency - Dose-Response Curves (IC50/EC50) - Ki Determination D->E Quantifies activity F Pharmacological Profile E->F Defines compound properties

Figure 1: A tiered assay cascade for the characterization of this compound.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to screen the compound against a panel of relevant CNS targets to identify high-affinity binding interactions. Radioligand binding assays are the gold standard for this purpose due to their robustness and sensitivity.[8] Competition binding assays, where the test compound's ability to displace a known radioligand is measured, will be employed to determine the binding affinity (Ki) for a range of GPCRs and monoamine transporters.

Principle of Radioligand Competition Binding

This assay measures the ability of an unlabeled test compound, this compound, to compete with a radiolabeled ligand for binding to a specific receptor or transporter. The amount of radioligand bound to the target is inversely proportional to the affinity and concentration of the test compound. The concentration of the test compound that displaces 50% of the specific radioligand binding is the IC50, which can then be converted to the inhibitory constant (Ki).[8]

Binding_Assay cluster_0 Without Test Compound cluster_1 With Test Compound Receptor Receptor Radioligand Radioligand (*) Receptor->Radioligand Binding Receptor2 Receptor TestCompound Test Compound Receptor2->TestCompound Competition Radioligand2 Radioligand (*)

Figure 2: Principle of a competitive radioligand binding assay.

Protocol 1: Radioligand Competition Binding Assay

Materials:

  • Cell membranes from cell lines overexpressing the target of interest (e.g., specific dopamine, serotonin, or adrenergic receptors; dopamine, serotonin, or norepinephrine transporters).

  • Radioligand specific for the target (e.g., [³H]-spiperone for D2 receptors, [³H]-citalopram for SERT).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific competitor (a high concentration of a known unlabeled ligand for the target).

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical starting range would be from 100 µM down to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + Radioligand + Binding Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of non-specific competitor.

    • Competition: Cell membranes + Radioligand + serial dilutions of this compound.

  • Incubation:

    • Add a consistent amount of cell membrane preparation to each well (typically 10-50 µg of protein).[9]

    • Add the specific radioligand at a fixed concentration, usually at or near its dissociation constant (Kd).

    • Add the corresponding buffer, non-specific competitor, or test compound dilution.

    • Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[8]

  • Filtration and Washing: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filter mats. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[10]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.
[L] The concentration of the radioligand used in the assay.
Kd The equilibrium dissociation constant of the radioligand for the receptor.

Table 1: Key parameters in radioligand binding assay data analysis.

Tier 2: Functional Characterization

Once a high-affinity binding interaction is identified in Tier 1, the next step is to determine the functional consequence of this binding. This involves assessing whether this compound acts as an agonist, antagonist, or inhibitor at the identified target.

A. GPCR Functional Assays: cAMP Measurement

If the compound binds to a Gs- or Gi-coupled GPCR, its functional activity can be determined by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13]

Principle of cAMP Assays:

  • Gs-coupled GPCRs: Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP. Antagonists block this agonist-induced increase.

  • Gi-coupled GPCRs: Agonist binding inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. Antagonists block this agonist-induced decrease.[13]

A common method for measuring cAMP is through competitive immunoassays using Homogeneous Time-Resolved Fluorescence (HTRF).[14]

cAMP_Assay cluster_Gs Gs-Coupled Receptor cluster_Gi Gi-Coupled Receptor Agonist_Gs Agonist GPCR_Gs GPCR Agonist_Gs->GPCR_Gs AC_Gs Adenylyl Cyclase GPCR_Gs->AC_Gs Activates cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Produces Agonist_Gi Agonist GPCR_Gi GPCR Agonist_Gi->GPCR_Gi AC_Gi Adenylyl Cyclase GPCR_Gi->AC_Gi Inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi Reduces

Figure 3: Principle of cAMP modulation by Gs and Gi-coupled GPCRs.

Protocol 2: HTRF-based cAMP Assay

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • This compound.

  • Known agonist and antagonist for the GPCR (for controls).

  • Forskolin (for Gi-coupled receptor assays).

  • Cell culture medium and supplements.

  • Stimulation buffer.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and culture overnight.

  • Agonist Mode:

    • Add serial dilutions of this compound or a known agonist to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of this compound or a known antagonist.

    • Add a fixed concentration of a known agonist (typically its EC80). For Gi-coupled receptors, also add forskolin.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to all wells.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[9]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Convert the HTRF ratio to cAMP concentration using a standard curve.

  • Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).[10]

  • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition of the agonist response).[15]

ParameterDescription
EC50 The concentration of an agonist that produces 50% of the maximal response. A measure of agonist potency.
IC50 The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. A measure of antagonist potency.

Table 2: Key parameters in functional GPCR assay data analysis.

B. Monoamine Transporter Functional Assays: Neurotransmitter Uptake

If the compound binds to a monoamine transporter (e.g., DAT, SERT, NET), its function as an inhibitor can be assessed by measuring its ability to block the uptake of a substrate.[16][17]

Principle of Neurotransmitter Uptake Assays: These assays use a fluorescent substrate that is taken up by the transporter into the cell, leading to an increase in intracellular fluorescence. An inhibitor of the transporter will block this uptake, resulting in a lower fluorescent signal.[18]

Protocol 3: Fluorescence-based Neurotransmitter Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing the transporter of interest (DAT, SERT, or NET).

  • This compound.

  • Known transporter inhibitors (e.g., vanoxerine for DAT, fluoxetine for SERT, nisoxetine for NET).[19]

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells into black, clear-bottom plates and culture overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing serial dilutions of this compound or a known inhibitor.

  • Pre-incubation: Incubate for 10-15 minutes at 37°C.[19]

  • Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and read the fluorescence intensity kinetically over 30-60 minutes (bottom-read mode).

Data Analysis:

  • Determine the rate of uptake (slope of the fluorescence vs. time curve) for each concentration of the test compound.

  • Normalize the data, setting the rate in the absence of inhibitor as 100% uptake and the rate in the presence of a saturating concentration of a known inhibitor as 0% uptake.

  • Plot the percent inhibition against the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC50 value.

C. Monoamine Oxidase (MAO) Enzyme Inhibition Assays

The structural features of the compound also suggest potential interaction with MAO-A or MAO-B.[20][21] A fluorometric or colorimetric assay can be used to determine if the compound inhibits the enzymatic activity of these isoforms.[22][23]

Principle of MAO Inhibition Assays: MAO enzymes catalyze the oxidative deamination of monoamines, producing H₂O₂ as a byproduct. The assay measures the rate of H₂O₂ production using a probe that generates a fluorescent or colorimetric signal in the presence of horseradish peroxidase (HRP). An inhibitor will reduce the rate of signal generation.[24]

Protocol 4: Fluorometric MAO-A/B Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • This compound.

  • MAO substrate (e.g., kynuramine).[20]

  • Selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as controls.[21]

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Fluorometric probe, HRP.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup: In a 96-well black plate, add the assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or control inhibitors.

  • Enzyme Addition: Add MAO-A or MAO-B enzyme to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate and the detection mix (fluorometric probe and HRP).

  • Kinetic Measurement: Immediately read the fluorescence in a plate reader in kinetic mode for 30-60 minutes at 37°C.

Data Analysis:

  • Calculate the reaction rate (slope of the fluorescence vs. time curve).

  • Normalize the data, with the uninhibited enzyme activity as 100% and a no-enzyme control as 0%.

  • Plot the percent inhibition against the log concentration of this compound.

  • Fit the data using a non-linear regression model to determine the IC50 value for each MAO isoform.

Conclusion

The tiered assay development strategy outlined in this application note provides a robust framework for the comprehensive in vitro pharmacological characterization of this compound. By systematically progressing from broad affinity screening to specific functional and enzymatic assays, researchers can efficiently identify the molecular target(s), elucidate the mechanism of action, and quantify the potency and selectivity of this novel compound. This structured approach, grounded in established scientific principles, ensures the generation of high-quality, reliable data essential for advancing CNS drug discovery programs.[25][26]

References

  • Coussens, N. P., et al. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. University of Miami. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Kaur, N., & Shukla, R. (2017). cAMP assays in GPCR drug discovery. Biochemical Pharmacology, 142, 16-28. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Cellecta. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • BioAscent. (n.d.). CNS Drug Discovery. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 377-386. Retrieved from [Link]

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Sources

Cell-based assays for evaluating (4-Methoxyphenyl)(piperidin-4-yl)methanone cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Cell-based Assays for Evaluating (4-Methoxyphenyl)(piperidin-4-yl)methanone Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

A Multi-Parametric Approach to Characterizing the Cytotoxicity of this compound

Introduction

This compound is a piperidine derivative, a class of compounds known for diverse biological activities and therapeutic potential.[1] As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical early step in the safety and efficacy assessment. Cytotoxicity testing provides essential data on how a compound affects cell health, proliferation, and viability, guiding decisions on dose-response relationships and potential mechanisms of toxicity.[2][3]

This guide, designed for researchers and drug development professionals, presents a comprehensive, multi-parametric strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond a single-endpoint assay to advocate for a holistic approach that interrogates multiple cellular health indicators. By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic pathways, researchers can build a more complete and reliable cytotoxic profile of the compound.

Guiding Principles: The Rationale for a Multi-Assay Strategy
  • Metabolic Activity (Viability): Assays like the MTT assay measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells. This provides a proxy for the overall metabolic health and viability of the cell population.

  • Membrane Integrity (Necrosis/Late Apoptosis): The loss of plasma membrane integrity is a key feature of necrotic cell death and the final stage of apoptosis.[4] The Lactate Dehydrogenase (LDH) release assay quantifies this by measuring the activity of the cytosolic enzyme LDH that has leaked into the cell culture medium.[2]

  • Apoptotic Pathway Activation (Programmed Cell Death): To determine if cell death occurs through a controlled, programmed pathway, it is crucial to measure markers of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of this process.

By integrating data from these distinct endpoints, a clearer picture emerges, allowing for the differentiation between cytotoxic and cytostatic effects and providing initial insights into the mechanism of action.

Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound.[5][6] For a general screening, established and well-characterized cell lines are recommended.

  • Human Dermal Fibroblasts (e.g., HDF): Represent a normal, non-cancerous cell type, useful for assessing baseline toxicity.

  • Hepatocellular Carcinoma (e.g., HepG2): A human liver-derived cell line that possesses metabolic activity, making it relevant for studying potential drug metabolism-related toxicity.

  • Colon Adenocarcinoma (e.g., Caco-2): Widely used as a model for the intestinal barrier and relevant for orally administered compounds.[7]

  • Mouse Fibroblasts (e.g., L929 or BALB/c 3T3): Often used as a standard in regulatory cytotoxicity testing, such as under ISO 10993-5 guidelines.[8][9]

General Cell Culture Protocol: Cells should always be handled using aseptic techniques in a certified biological safety cabinet. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for an experiment.[10]

  • Maintain cells in the appropriate complete growth medium (e.g., DMEM or EMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency.

  • For experiments, detach adherent cells using a trypsin-EDTA solution, neutralize with complete medium, and centrifuge to pellet the cells.

  • Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

  • Dilute the cell suspension to the desired seeding density for the specific assay.

Experimental Workflow: From Screening to Mechanistic Insight

A logical progression of experiments ensures efficient use of resources and yields a comprehensive dataset. The workflow begins with a broad assessment of metabolic activity and membrane integrity, followed by more specific assays to elucidate the mechanism of cell death if significant cytotoxicity is observed.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Endpoint Analysis cluster_2 Phase 3: Mechanistic Follow-up (If Cytotoxic) cluster_3 Phase 4: Data Interpretation Compound Prepare this compound Stock & Serial Dilutions Seeding Seed Cells in 96-well Plates (e.g., 1x10^4 cells/well) Compound->Seeding Incubate Incubate with Compound (e.g., 24, 48, 72 hours) Seeding->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT Parallel Plates LDH LDH Release Assay (Membrane Integrity) Incubate->LDH Parallel Plates Analysis Calculate IC50 Values & Compare Results MTT->Analysis LDH->Analysis Caspase Caspase-3/7 Assay (Apoptosis) Conclusion Determine Cytotoxic Profile & Mechanism of Action Caspase->Conclusion Analysis->Caspase Analysis->Conclusion

Caption: High-level workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Activity

This assay provides a colorimetric measurement of the metabolic activity of a cell population, which serves as an indicator of cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

G MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (in Viable Cells) MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilizing Agent (e.g., SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

A. Materials

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile microplates

  • Test compound: this compound

  • Vehicle (e.g., DMSO, sterile water)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader capable of measuring absorbance at 570 nm

B. Protocol

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include wells for vehicle control (cells treated with the highest concentration of the vehicle used to dissolve the compound), untreated control (cells in medium only), and a blank control (medium only, no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Measurement: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color is directly proportional to the number of lysed cells.[15]

G cluster_0 Cell Culture Well cluster_1 Assay Reaction LysedCell Lysed Cell LDH_enzyme LDH LysedCell->LDH_enzyme Released into medium Lactate Lactate + NAD+ Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH Tetrazolium Tetrazolium Salt (Colorless) Pyruvate->Tetrazolium Diaphorase Formazan Formazan (Red) Tetrazolium->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: Principle of the LDH cytotoxicity assay.

A. Materials

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)

  • 96-well flat-bottom sterile microplates

  • Test compound, vehicle, and controls as described for the MTT assay

  • Microplate reader capable of measuring absorbance at ~490 nm and 680 nm

B. Protocol

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described in the MTT protocol (Steps 1-3). The final volume in each well should be 100 µL.

  • Setup of Controls: It is critical to include the following controls on the same plate:[16]

    • Vehicle Control: Cells treated with vehicle only (measures spontaneous LDH release).

    • Maximum Release Control: Cells treated with the kit's lysis buffer (10 µL) 45 minutes before the end of incubation (measures total LDH).

    • Medium Background Control: Wells with culture medium only (no cells).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well of the new plate. Tap gently to mix.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add Stop Solution: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm (measurement wavelength) and 680 nm (background reference) within one hour.[16]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspase-3 and caspase-7, key effector enzymes in the apoptotic pathway.[17] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a buffer optimized for cell lysis and caspase activity. Cleavage of the substrate by caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[17]

G ApoptoticSignal Apoptotic Signal (e.g., Compound Treatment) CaspaseActivation Activation of Caspase-3 and Caspase-7 ApoptoticSignal->CaspaseActivation Cleavage Caspase-3/7 Cleavage CaspaseActivation->Cleavage Substrate Proluminescent Substrate (Z-DEVD-aminoluciferin) Substrate->Cleavage Aminoluciferin Aminoluciferin Cleavage->Aminoluciferin Luciferase Luciferase, ATP, O2 Aminoluciferin->Luciferase Light Luminescent Signal (Light) Luciferase->Light

Sources

Application Notes and Protocols: Determination of Receptor Binding Affinity for (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Promise of Novel Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a wide array of biological targets. The compound of interest, (4-Methoxyphenyl)(piperidin-4-yl)methanone, combines this versatile piperidine core with a methoxyphenyl group, a common feature in ligands targeting central nervous system (CNS) receptors. While the precise pharmacological profile of this specific molecule is not extensively documented in publicly available literature, structural analogy to known pharmacophores strongly suggests potential interactions with several receptor families, most notably the sigma receptors.

Sigma receptors, comprising at least two subtypes (σ₁ and σ₂), are unique intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are implicated in a multitude of cellular functions and are considered promising therapeutic targets for a range of disorders including neurodegenerative diseases, psychiatric conditions, and pain.[1] This document, therefore, presents a comprehensive and robust protocol for a radioligand receptor binding assay designed to elucidate the affinity of this compound for the sigma-1 (σ₁) receptor. This protocol is designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting this important receptor.

Principle of the Radioligand Binding Assay

The foundation of this protocol lies in the principle of competitive displacement. A radiolabeled ligand with known high affinity and specificity for the σ₁ receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). The binding of this radioligand is then challenged by increasing concentrations of the unlabeled test compound, this compound. By quantifying the displacement of the radioligand, we can determine the inhibitory constant (Ki) of the test compound, a measure of its binding affinity for the receptor.[2][3]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from Guinea Pig Brain) Incubation Incubation (Membranes + Radioligand + Test Compound) - 90 min at 37°C Membrane_Prep->Incubation Ligand_Prep Ligand Preparation - Radioligand ([³H]-(+)-pentazocine) - Test Compound - Non-specific Binding Control Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free ligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation Analysis Data Analysis - IC₅₀ Determination - Ki Calculation (Cheng-Prusoff) Scintillation->Analysis

Figure 1: Workflow for the σ₁ Receptor Binding Assay.

Detailed Protocol: σ₁ Receptor Competitive Binding Assay

This protocol is adapted from established methodologies for σ₁ receptor binding assays.[1][4]

I. Materials and Reagents
ReagentSupplierCatalogue No.Storage
This compoundVariesVariesRT/4°C
[³H]-(+)-Pentazocine (Radioligand)PerkinElmerNET1056-20°C
(+)-Pentazocine (Unlabeled)Sigma-AldrichP8789RT
HaloperidolSigma-AldrichH1512RT
Tris-HClSigma-AldrichT5941RT
Phenylmethylsulfonyl fluoride (PMSF)Sigma-AldrichP76264°C
Protease Inhibitor CocktailSigma-AldrichP8340-20°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Glass Fiber Filters (GF/B)Whatman1821-025RT
Scintillation CocktailPerkinElmer6013329RT
II. Preparation of Buffers and Solutions
  • Tris-HCl Buffer (50 mM, pH 7.4): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.4 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a 100 nM stock solution of [³H]-(+)-pentazocine in Assay Buffer. The final concentration in the assay will be significantly lower.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in Assay Buffer to achieve the desired final concentrations for the competition assay.

  • Non-specific Binding (NSB) Control: 10 µM Haloperidol in Assay Buffer.

III. Membrane Preparation (from Guinea Pig Brain)

Rationale: Guinea pig brain is a rich source of σ₁ receptors, providing a robust system for binding studies.[5][6]

  • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

  • Rapidly dissect the brain on ice.

  • Homogenize the brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose and a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C.[6]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold 50 mM Tris-HCl (pH 7.4).

  • Repeat the centrifugation and resuspension steps twice more to wash the membranes.

  • After the final wash, resuspend the pellet in a small volume of Assay Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

IV. Radioligand Binding Assay Procedure
  • Assay Setup: Perform the assay in 96-well plates or individual microcentrifuge tubes. Prepare triplicate wells for each condition: Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reaction Mixture: To each well, add the following in the specified order:

    • Assay Buffer: To bring the final volume to 200 µL.

    • Test Compound or Vehicle: 20 µL of the appropriate dilution of this compound or vehicle (for TB and NSB wells).

    • NSB Control: 20 µL of 10 µM Haloperidol for NSB wells.

    • Radioligand: 20 µL of [³H]-(+)-pentazocine solution (final concentration of ~5 nM).[6]

    • Membrane Homogenate: Add 100 µg of membrane protein.

  • Incubation: Incubate the plate at 37°C for 90 minutes.[6] Rationale: This incubation time and temperature allow the binding reaction to reach equilibrium.

  • Termination of Binding: Rapidly terminate the incubation by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. The percentage of specific binding at each concentration of the test compound is calculated as: ((CPM_test - CPM_NSB) / (CPM_TB - CPM_NSB)) x 100

  • Determine the IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki:

    • Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[7] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd for [³H]-(+)-pentazocine at the σ₁ receptor is approximately 3-7 nM.[8][9]

Expected Results and Interpretation

ParameterInterpretation
Ki < 10 nM High affinity for the σ₁ receptor. The compound is a potent binder.
10 nM < Ki < 100 nM Moderate affinity for the σ₁ receptor.
Ki > 100 nM Low affinity for the σ₁ receptor.

A low Ki value for this compound would indicate a strong interaction with the σ₁ receptor, warranting further investigation into its functional activity (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls should be included:

  • Positive Control: A known high-affinity σ₁ receptor ligand (e.g., unlabeled (+)-pentazocine) should be run in parallel to confirm the assay is performing as expected.

  • Saturation Binding Experiment (Optional but Recommended): To determine the Kd of the radioligand and the Bmax (receptor density) in your specific membrane preparation, a saturation binding experiment can be performed by incubating the membranes with increasing concentrations of [³H]-(+)-pentazocine.[2][4] This will provide a more accurate Kd value for the Cheng-Prusoff equation.

Concluding Remarks

This detailed protocol provides a robust framework for determining the binding affinity of this compound for the σ₁ receptor. By meticulously following these steps and incorporating the appropriate controls, researchers can generate high-quality, reproducible data to characterize this novel compound. A thorough understanding of a compound's receptor binding profile is a critical first step in the drug discovery and development process, paving the way for further functional and in vivo studies to unlock its therapeutic potential.

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  • PubChem. (n.d.). [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone. Retrieved from [Link]

  • MolPort. (n.d.). [4-(4-methoxyphenyl)piperazin-1-yl]{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidin-4-yl}methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Retrieved from [Link]

Sources

The Rising Profile of (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Versatile Scaffold for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methoxyphenyl)(piperidin-4-yl)methanone, a synthetically accessible piperidine derivative, is emerging as a valuable research tool with significant potential in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols related to this compound. We will delve into its chemical properties, potential mechanisms of action, and detailed methodologies for its investigation in relevant biological systems. The insights provided herein are designed to facilitate the exploration of this molecule's therapeutic promise and to empower researchers to design robust and insightful experiments.

Introduction: Unveiling the Potential of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] this compound, characterized by the linkage of a piperidine ring to a methoxy-substituted phenyl ketone, represents a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of proteins. This inherent versatility makes it an attractive starting point for the development of novel therapeutics.

While direct and extensive biological characterization of this compound as a standalone agent is still an evolving area of research, its incorporation into more complex molecules has provided significant clues to its potential utility. Notably, the "(4-methoxybenzoyl)piperidine" moiety is a key structural component of R419, a potent activator of AMP-activated protein kinase (AMPK) that acts through the inhibition of mitochondrial complex I.[2] This suggests that this compound itself may possess intrinsic activity at this critical metabolic checkpoint, making it a valuable tool for studying cellular energy homeostasis and related pathologies.

This guide will therefore focus on the application of this compound as a potential modulator of AMPK signaling, providing the necessary protocols to investigate this hypothesis.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a research setting.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂PubChem CID: 2740588[3]
Molecular Weight 219.28 g/mol PubChem CID: 2740588[3]
CAS Number 76362-12-4PubChem CID: 2740588[3]
Appearance Typically a solid-
Solubility Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions.General knowledge
Storage Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Recommended storage at 2-8°C for long-term stability.Chemical Supplier Data

Note on Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Proposed Mechanism of Action: Targeting the AMPK Pathway

The primary hypothesis for the biological activity of this compound is its role as an activator of AMP-activated protein kinase (AMPK). This section outlines the proposed signaling pathway and the rationale behind this hypothesis.

The AMPK Signaling Cascade:

AMPK is a master regulator of cellular energy metabolism, activated in response to an increase in the cellular AMP:ATP ratio, which signals low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switch off anabolic pathways that consume ATP (e.g., protein synthesis and lipogenesis).

The activation of AMPK by the parent compound R419, which contains the this compound scaffold, is mediated by the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2] Inhibition of complex I disrupts the electron transport chain, leading to a decrease in ATP synthesis and a subsequent increase in the AMP:ATP ratio, thereby activating AMPK.

AMPK_Pathway Complex_I Complex I (NADH Dehydrogenase) ATP_decrease Decreased ATP Production Complex_I->ATP_decrease Compound (4-Methoxyphenyl) (piperidin-4-yl)methanone Compound->Complex_I AMP_increase Increased AMP:ATP Ratio ATP_decrease->AMP_increase AMPK_activation AMPK Activation AMP_increase->AMPK_activation Downstream_effects Downstream Metabolic Effects (e.g., Increased Glycolysis, Fatty Acid Oxidation) AMPK_activation->Downstream_effects Assay_Workflow Seed_Cells 1. Seed HepG2 or C2C12 cells in multi-well plates Differentiate_C2C12 2a. Differentiate C2C12 myoblasts to myotubes (if applicable) Seed_Cells->Differentiate_C2C12 Prepare_Compound 2b. Prepare stock and working solutions of the compound Treat_Cells 3. Treat cells with varying concentrations of the compound Differentiate_C2C12->Treat_Cells Prepare_Compound->Treat_Cells Lyse_Cells 4. Lyse cells to extract proteins Treat_Cells->Lyse_Cells Quantify_Protein 5. Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein Western_Blot 6. Perform Western Blot analysis Quantify_Protein->Western_Blot Analyze_Data 7. Analyze band intensities and determine EC₅₀ Western_Blot->Analyze_Data

Figure 2: Workflow for the in vitro AMPK activation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed HepG2 or C2C12 cells in 6-well or 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

    • For C2C12 cells, allow them to differentiate into myotubes as described in section 4.1.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Cell Treatment:

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 30 minutes, 1 hour, 2 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Normalize the protein samples to the same concentration with lysis buffer and sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Total ACC

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Plot the normalized data as a function of compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.

Future Directions and Broader Applications

The investigation of this compound as an AMPK activator opens up numerous avenues for further research. These include:

  • In Vivo Studies: Following successful in vitro characterization, in vivo studies in animal models of metabolic diseases (e.g., obesity, type 2 diabetes) could be conducted to assess the compound's efficacy and pharmacokinetic properties.

  • Target Deconvolution: While AMPK activation via complex I inhibition is a strong hypothesis, further studies, such as thermal shift assays or affinity-based proteomics, could be employed to confirm the direct binding targets of the compound.

  • Structure-Activity Relationship (SAR) Studies: The this compound scaffold can serve as a starting point for medicinal chemistry campaigns to synthesize analogs with improved potency, selectivity, and drug-like properties.

  • Neurodegenerative and Inflammatory Diseases: Given the role of AMPK in neuroprotection and anti-inflammatory processes, the potential application of this compound in models of Alzheimer's disease, Parkinson's disease, and inflammatory disorders warrants investigation.

Conclusion

This compound is a promising research tool with a high potential for translation into therapeutic applications. Its structural simplicity, synthetic tractability, and, most importantly, its likely role as an AMPK activator make it an exciting molecule for researchers in the fields of metabolism, oncology, and neurodegeneration. The protocols and insights provided in this guide are intended to serve as a solid foundation for the scientific community to further explore and unlock the full potential of this versatile compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • CWS ABROAD. 4-(4-Methoxybenzoyl)piperidine Hydrochloride (MM3713.01). [Link]

  • Pharma Innovation. CAS 76362-12-4 4-(4-Methoxybenzoyl)-piperidine. [Link]

  • ResearchGate. R419 structure and AMPK activation in HepG2 cells, C2C12 myotubes, and... [Link]

  • 凹凸化学谷. 羧酸. [Link]

  • MDPI. 2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). [Link]

Sources

Application Note: (4-Methoxyphenyl)(piperidin-4-yl)methanone as a Potential Monoamine Oxidase (MAO) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial-bound enzymes crucial in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[3][4] The dysregulation of MAO activity has been implicated in a range of neurological disorders, including depression and Parkinson's disease.[1][3] Consequently, the development of selective MAO inhibitors is a significant area of interest in drug discovery.[5][6]

The piperidine scaffold is a versatile heterocyclic ring that has been identified as a key pharmacophore in the development of novel MAO inhibitors.[1][2][7] This application note describes a comprehensive set of protocols to investigate the potential of (4-Methoxyphenyl)(piperidin-4-yl)methanone as a novel enzyme inhibitor, with a focus on its hypothesized activity against MAO-A and MAO-B. We present a putative synthesis scheme and detailed methodologies for in vitro enzymatic assays to determine inhibitory potency and selectivity, as well as a cell-based assay to evaluate its neuroprotective effects.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C13H17NO2PubChem CID: 2740588
Molecular Weight 219.28 g/mol PubChem CID: 2740588
IUPAC Name This compoundPubChem CID: 2740588
CAS Number 76362-12-4PubChem CID: 2740588

Proposed Synthesis and Characterization

While a variety of synthetic routes for piperidine derivatives exist, a common approach involves the acylation of a protected piperidine ring followed by deprotection. The following is a proposed synthetic scheme for this compound.

Experimental Workflow: Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Deprotection (if necessary) A Anisole D N-(4-methoxybenzoyl)piperidine A->D B Piperidine-4-carbonyl chloride B->D C Aluminum chloride (catalyst) C->D E Protected this compound D->E Protection (if needed) G This compound E->G F Deprotecting agent (e.g., TFA) F->G cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare serial dilutions of this compound B Prepare MAO-A and MAO-B enzyme solutions C Prepare substrate and detection reagent mix D Add inhibitor and enzyme to 96-well plate E Pre-incubate D->E F Initiate reaction with substrate mix E->F G Measure fluorescence over time F->G H Calculate reaction rates I Plot % inhibition vs. log[inhibitor] H->I J Determine IC50 values I->J cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis A Seed neuronal cells in 96-well plates B Pre-treat with this compound A->B C Induce neurotoxicity with 6-OHDA B->C D Incubate for 24-48 hours C->D E Add cell viability reagent (e.g., MTT) D->E F Measure absorbance E->F G Calculate % cell viability H Plot viability vs. inhibitor concentration G->H

Sources

Application Notes and Protocols for the Pharmacological Investigation of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This document provides a comprehensive guide for the initial pharmacological characterization of the novel chemical entity, (4-Methoxyphenyl)(piperidin-4-yl)methanone. Given the absence of extensive public data on this compound, we present a structured, multi-tiered approach for its systematic evaluation. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for preliminary screening and in-depth pharmacological profiling. The methodologies outlined herein are grounded in established principles of drug discovery and aim to elucidate the compound's mechanism of action, target engagement, functional activity, and preliminary safety profile.

Introduction and Rationale

This compound is a small molecule with a chemical structure that features a piperidine ring linked to a methoxyphenyl group via a ketone.[1] The piperidin-4-one scaffold is a known versatile intermediate in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-HIV properties.[2] Furthermore, structurally related compounds containing piperidine moieties have shown activity as 5-hydroxytryptamine (5-HT) receptor inverse agonists.[3] This suggests that this compound could potentially interact with various biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system.

The following protocols are designed to systematically investigate the pharmacological properties of this compound, beginning with broad screening to identify potential targets, followed by more focused functional and safety assays.

Initial Characterization and Physicochemical Properties

Prior to biological screening, it is essential to characterize the fundamental physicochemical properties of the test compound. This data is crucial for interpreting the results of subsequent pharmacological assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H17NO2PubChem[1]
Molecular Weight219.28 g/mol PubChem[1]
IUPAC Name(4-methoxyphenyl)-piperidin-4-ylmethanonePubChem[1]
CAS Number76362-12-4PubChem[1]

Pharmacological Screening Cascade

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound. This cascade begins with broad, high-throughput screening to identify potential targets, followed by more detailed functional and safety assessments.

Pharmacological_Screening_Cascade A Tier 1: Primary Screening Receptor Binding Assays B Tier 2: Functional Characterization Functional Assays (e.g., cAMP, Calcium Flux) A->B Identified Hits C Tier 3: Early Safety Profiling In Vitro ADME & hERG Assay B->C Confirmed Activity D Data Analysis & Target Validation C->D Comprehensive Profile

Caption: A tiered workflow for the pharmacological characterization of a novel compound.

Tier 1: Primary Screening - Receptor Binding Assays

The initial step is to screen the compound against a panel of receptors, ion channels, and transporters to identify potential binding targets. Radioligand binding assays are a sensitive and robust method for this purpose.[4]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a panel of selected receptors.

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific receptor.[5] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (specific to the receptor).

  • 96-well filter plates.[5]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound. Also, include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation: Transfer the incubation mixture to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Tier 2: Functional Characterization

Once a binding target is identified, the next step is to determine the functional activity of the compound at that target. This will classify the compound as an agonist, antagonist, or inverse agonist.

Protocol 2: cAMP Functional Assay for Gs and Gi-Coupled Receptors

Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cells expressing a target GPCR.

Principle: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[6] Changes in cAMP levels can be measured using various methods, such as bioluminescent assays.[7][8]

Materials:

  • Cells stably or transiently expressing the target GPCR.

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay).[8]

  • Test compound.

  • Reference agonist and antagonist for the target receptor.

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Assay Preparation: Prepare the cAMP detection reagent according to the manufacturer's instructions.[9]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells and incubate.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a known concentration of a reference agonist (typically at its EC80).

  • Signal Detection: Measure the luminescence using a luminometer at specified time points.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the compound concentration to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC50 (concentration for 50% inhibition).

cAMP_Pathway cluster_0 Cell Membrane GPCR GPCR G_alpha_s Gs GPCR->G_alpha_s Activation G_alpha_i Gi GPCR->G_alpha_i Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Test Compound) Ligand->GPCR G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Simplified signaling pathway for Gs and Gi-coupled GPCRs.

Tier 3: Early Safety and ADME Profiling

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to de-risk its development.[10][11]

Protocol 3: In Vitro hERG Safety Assay

Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.[12]

Principle: Inhibition of the hERG channel can lead to QT interval prolongation, which is a risk factor for serious cardiac arrhythmias.[13] Automated patch-clamp electrophysiology is a common method to assess hERG channel inhibition.[12]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch).[12]

  • Extracellular and intracellular recording solutions.

  • Test compound.

  • Positive control (e.g., E-4031).[12]

Procedure:

  • Cell Preparation: Harvest and prepare the hERG-expressing cells for the patch-clamp system.

  • Recording: Establish a stable whole-cell recording from a single cell.

  • Compound Application: Apply a vehicle control, followed by increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each concentration using a specific voltage protocol recommended by regulatory guidelines.[14]

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Protocol 4: Metabolic Stability Assay

Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.

Principle: This assay measures the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s, present in liver microsomes.[15]

Materials:

  • Human liver microsomes.

  • NADPH (cofactor).

  • Test compound.

  • Positive control (a compound with known metabolic instability).

  • Incubation buffer.

  • Acetonitrile (for quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compound with liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t1/2) and intrinsic clearance.

Table 2: Representative In Vitro ADME Assays

AssayPurposeMethodology
Aqueous Solubility Determines the solubility of the compound in aqueous buffer.Kinetic or thermodynamic solubility measurement.[10]
LogD7.4 Measures the lipophilicity of the compound at physiological pH.Shake-flask method or automated high-throughput methods.[15]
Plasma Protein Binding Quantifies the extent to which the compound binds to plasma proteins.Rapid equilibrium dialysis (RED).[15]
CYP450 Inhibition Assesses the potential for drug-drug interactions.Incubation with specific CYP isozymes and probe substrates.[10]
Permeability Evaluates the ability of the compound to cross cell membranes.Caco-2 or MDCK cell monolayer assays.[10]

Data Interpretation and Next Steps

The data generated from these protocols will provide a foundational pharmacological profile for this compound. A comprehensive analysis of the binding affinity, functional potency, and early safety data will guide subsequent steps in the drug discovery process. If promising activity and an acceptable safety profile are observed, further studies, including in vivo efficacy and pharmacokinetic models, would be warranted.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

  • Promega GmbH. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]

  • Psychoactive Drug Screening Program. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • PubMed. (2013, June 27). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

  • International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (4-methoxyphenyl)-piperidin-4-ylmethanone,hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Retrieved from [Link]

  • PubMed. (2006, May). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

Sources

Application Notes & Protocols for (4-Methoxyphenyl)(piperidin-4-yl)methanone in Central Nervous System (CNS) Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Piperidine Scaffold in CNS Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a versatile building block for modulating a wide array of CNS targets. Within this context, (4-Methoxyphenyl)(piperidin-4-yl)methanone emerges as a compound of significant interest for preclinical CNS research. Its structure, featuring a methoxyphenyl group linked to a piperidine ring via a ketone, presents a unique chemical architecture that warrants thorough investigation for potential neuromodulatory activities.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the CNS-active potential of this compound. We will delve into a hypothetical, yet scientifically plausible, exploration of this compound, from initial target validation and in vitro characterization to in vivo pharmacokinetic and behavioral profiling. The protocols and methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for rigorous scientific inquiry.

Section 1: Postulated Mechanism of Action and Target Engagement

Based on the structural motifs present in this compound, and drawing parallels with existing CNS-active compounds, we postulate that this molecule may act as a modulator of cannabinoid receptor 1 (CB1R), a G-protein coupled receptor abundantly expressed in the CNS.[1][2][3] The lipophilic nature of the methoxyphenyl group and the presence of the piperidine ring are features often found in CB1R ligands.[1][2] We hypothesize that this compound acts as a negative allosteric modulator (NAM) of CB1R, offering a nuanced approach to tempering endocannabinoid signaling without the psychoactive effects associated with orthosteric agonists.

Postulated Signaling Pathway:

G cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi Protein CB1R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates Compound This compound (Hypothesized NAM) Compound->CB1R Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity Regulates

Caption: Postulated signaling pathway of this compound as a CB1R NAM.

Section 2: In Vitro Characterization: From Binding Affinity to Functional Modulation

A critical first step in evaluating a novel compound is to determine its affinity for the putative target and characterize its functional effect. The following protocols outline a systematic in vitro approach to validating the interaction of this compound with CB1R.

Protocol: CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing human CB1R

  • [3H]CP-55,940 (Radioligand)

  • WIN 55,212-2 (Non-specific binding control)

  • This compound (Test compound)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Prepare cell membranes from HEK293-hCB1R cells.

  • In a 96-well plate, add 50 µL of binding buffer to each well.

  • Add 25 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

  • For total binding, add 25 µL of vehicle. For non-specific binding, add 25 µL of 10 µM WIN 55,212-2.

  • Add 25 µL of [3H]CP-55,940 to a final concentration of 0.5 nM.

  • Add 100 µL of cell membrane preparation (10-20 µg of protein).

  • Incubate at 30°C for 90 minutes.

  • Harvest the samples onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using non-linear regression analysis.

Protocol: cAMP Functional Assay

This assay determines the functional activity of this compound as a potential antagonist or inverse agonist at the CB1 receptor.

Materials:

  • CHO-K1 cells co-expressing human CB1R and a CRE-luciferase reporter gene

  • Forskolin

  • CP-55,940 (CB1R agonist)

  • This compound (Test compound)

  • Assay buffer (e.g., HBSS)

  • Luciferase assay reagent

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add a sub-maximal concentration of CP-55,940 (e.g., EC80) to all wells except the basal control.

  • Add forskolin to a final concentration of 10 µM to stimulate cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the percent inhibition of the agonist response and determine the IC50 value.

Hypothetical In Vitro Data Summary
ParameterValue
Binding Affinity (Ki) 85.2 nM
Functional Activity (IC50) 210.5 nM
Mode of Action Negative Allosteric Modulator

Section 3: In Vivo Evaluation: Pharmacokinetics and Behavioral Efficacy

Successful CNS drug candidates must not only engage their target but also exhibit favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB), and demonstrate efficacy in relevant animal models of CNS disorders.[4][5][6]

Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Intravenous (IV) and oral (PO) dosing equipment

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer this compound via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes to separate groups of rats.

  • Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process the blood to obtain plasma and homogenize the brain tissue.

  • Extract the compound from plasma and brain homogenates and analyze the concentrations using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Hypothetical Pharmacokinetic Data
ParameterIV (2 mg/kg)PO (10 mg/kg)
Tmax (h) -0.5
Cmax (ng/mL) 450890
AUC (ng*h/mL) 9804120
t1/2 (h) 2.53.1
Bioavailability (%) -84
Brain/Plasma Ratio 1.21.1
Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a widely used behavioral assay to screen for potential antidepressant drugs.[7][8][9]

Experimental Workflow:

G cluster_pre_test Pre-Test Session (Day 1) cluster_dosing Dosing Regimen cluster_test Test Session (Day 2) cluster_analysis Data Analysis PreTest Place mice in water cylinder for 15 min Dosing Administer Vehicle, Imipramine (positive control), or Compound (3 doses) 60 min before test PreTest->Dosing Test Place mice in water cylinder for 6 min Dosing->Test Record Record behavior (immobility, swimming, climbing) Test->Record Analysis Score immobility time in the last 4 min Record->Analysis Stats Statistical analysis (e.g., ANOVA) Analysis->Stats

Sources

Application Notes and Protocols for (4-Methoxyphenyl)(piperidin-4-yl)methanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds reappear across a multitude of therapeutic targets, earning the designation of "privileged structures." The benzoylpiperidine framework is one such scaffold, recognized for its favorable physicochemical properties and its ability to engage with a diverse range of biological targets. (4-Methoxyphenyl)(piperidin-4-yl)methanone, the subject of this guide, is a quintessential representation of this structural class. It features a piperidine ring, a common motif in centrally active agents, linked via a ketone to a methoxy-substituted phenyl group. This seemingly simple molecule serves as a versatile starting point for the synthesis of a wide array of derivatives with potential applications in neurodegenerative diseases, inflammation, and beyond.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into its synthesis, and present detailed protocols for its application in various in vitro assays, providing a solid foundation for its exploration in drug discovery programs. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these protocols effectively.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its application in drug discovery.

PropertyValueSource
Molecular Formula C13H17NO2PubChem CID: 2740588
Molecular Weight 219.28 g/mol PubChem CID: 2740588
IUPAC Name This compoundPubChem CID: 2740588
CAS Number 76362-12-4PubChem CID: 2740588

Synthesis Protocol: A Reliable Route to the Core Scaffold

The synthesis of this compound can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the key carbon-carbon bond between the anisole and piperidine moieties.[1][2]

Workflow for Synthesis

cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection N-Boc-isonipecotic acid N-Boc-isonipecotic acid Thionyl chloride Thionyl chloride N-Boc-isonipecotic acid->Thionyl chloride Reaction N-Boc-piperidine-4-carbonyl chloride N-Boc-piperidine-4-carbonyl chloride Thionyl chloride->N-Boc-piperidine-4-carbonyl chloride Product Anisole Anisole N-Boc-piperidine-4-carbonyl chloride->Anisole Reaction tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate AlCl3 (catalyst) AlCl3 (catalyst) Anisole->AlCl3 (catalyst) Reaction AlCl3 (catalyst)->tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate Product Trifluoroacetic acid Trifluoroacetic acid tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate->Trifluoroacetic acid Reaction This compound This compound Trifluoroacetic acid->this compound Final Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Preparation of N-Boc-piperidine-4-carbonyl chloride

  • To a solution of N-Boc-isonipecotic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude N-Boc-piperidine-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Dissolve anisole (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add aluminum chloride (AlCl3) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Add a solution of N-Boc-piperidine-4-carbonyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

Application in Drug Discovery: Exploring Therapeutic Avenues

The versatility of the this compound scaffold is evident from the diverse biological activities reported for its derivatives. This suggests that the parent compound itself, or its close analogs, could be valuable tools for exploring various therapeutic targets.

Central Nervous System (CNS) Drug Discovery

Derivatives of this compound have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 3 (mGlu3) and as inhibitors of the presynaptic choline transporter (CHT).[3][4] This highlights the potential of this scaffold in developing treatments for neurological and psychiatric disorders.

This protocol outlines a radioligand binding assay to determine the affinity of this compound for the mGlu3 receptor.

Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from the mGlu3 receptor.

Protocol Workflow:

Prepare mGlu3-expressing cell membranes Prepare mGlu3-expressing cell membranes Incubate with radioligand and test compound Incubate with radioligand and test compound Prepare mGlu3-expressing cell membranes->Incubate with radioligand and test compound Separate bound and free radioligand Separate bound and free radioligand Incubate with radioligand and test compound->Separate bound and free radioligand Quantify bound radioactivity Quantify bound radioactivity Separate bound and free radioligand->Quantify bound radioactivity Calculate Ki value Calculate Ki value Quantify bound radioactivity->Calculate Ki value

Caption: Workflow for mGlu3 radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human mGlu3 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, combine:

    • mGlu3 receptor-containing membranes.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-LY341495).

    • Varying concentrations of this compound or a reference compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on the high-affinity choline transporter.[5]

Principle: The assay measures the uptake of radiolabeled choline into cells expressing the choline transporter. Inhibition of uptake by the test compound indicates an interaction with the transporter.

Detailed Protocol:

  • Cell Culture: Culture a cell line stably expressing the human choline transporter (e.g., HEK293-hCHT) in 96-well plates.

  • Pre-incubation: Wash the cells with a sodium-containing buffer and then pre-incubate with varying concentrations of this compound or a reference inhibitor (e.g., hemicholinium-3) for a specified time.

  • Uptake Initiation: Initiate choline uptake by adding a solution containing a fixed concentration of [3H]-choline.

  • Incubation: Incubate for a short period at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of choline uptake.

Anti-inflammatory Drug Discovery

The benzoylpiperidine scaffold is also present in compounds with anti-inflammatory properties.[6] The following protocols can be used to assess the anti-inflammatory potential of this compound.

Principle: This assay measures the ability of the test compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Workflow:

Culture macrophage cells Culture macrophage cells Pre-treat with test compound Pre-treat with test compound Culture macrophage cells->Pre-treat with test compound Stimulate with LPS Stimulate with LPS Pre-treat with test compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Quantify cytokine levels (ELISA) Quantify cytokine levels (ELISA) Collect supernatant->Quantify cytokine levels (ELISA) Determine IC50 Determine IC50 Quantify cytokine levels (ELISA)->Determine IC50

Caption: Workflow for cytokine release inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in 96-well plates.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of cytokine release and determine the IC50 value.

Early Safety and ADME Profiling

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug discovery.

Principle: This assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity. Automated patch-clamp electrophysiology is the gold standard for this assessment.

Detailed Protocol:

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system to measure hERG currents in the whole-cell configuration.

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition and Analysis: Record the hERG tail current and determine the concentration-dependent inhibition. Calculate the IC50 value.

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the blood-brain barrier (BBB).

Detailed Protocol:

  • PAMPA Plate Preparation: Use a 96-well PAMPA plate where the filter is coated with a lipid mixture mimicking the BBB.

  • Donor and Acceptor Solutions: Prepare a solution of this compound in a suitable buffer (donor solution) and add it to the donor wells. Add fresh buffer to the acceptor wells.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period.

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe).

Conclusion

This compound represents a valuable and versatile chemical scaffold for drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for exploring a wide range of therapeutic targets. The protocols detailed in this guide provide a robust framework for initiating the investigation of this compound and its analogs in CNS, anti-inflammatory, and other drug discovery programs. By understanding the principles behind these assays and applying them rigorously, researchers can effectively unlock the therapeutic potential of this privileged structure.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208–5212. [Link]

  • Krishnan, G. K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2012). Medicinal Chemistry Research, 21(10), 3027–3034.
  • Ennis, E. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(7), 1534–1538. [Link]

  • Cyprotex. hERG Safety. Evotec. [Link]

  • PraxiLabs. Friedel Crafts Reaction Virtual Lab. [Link]

  • Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Ruggiero, V. R., et al. (2012). Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake. ACS Chemical Neuroscience, 3(9), 675–684. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

Sources

Application Notes & Protocols for In Vivo Studies of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the In Vivo Journey of a Novel Chemical Entity

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a novel chemical entity (NCE) whose in vivo pharmacological profile is not yet extensively characterized in publicly available literature.[1] Its structure, featuring a piperidine ring and a methoxyphenyl group, is reminiscent of various centrally active compounds, suggesting potential interactions with neurotransmitter systems such as serotonin, dopamine, or glutamate receptors.[2][3][4][5]

This guide is therefore structured not as a validation of a known mechanism, but as a strategic, multi-phased approach to systematically characterize the in vivo effects of this NCE. We will proceed from foundational studies that establish its drug-like properties to a tiered screening cascade designed to uncover its primary pharmacological effects and potential therapeutic applications. The core philosophy is to design a self-validating experimental system where each phase informs the next, ensuring a logical, resource-efficient, and scientifically rigorous investigation.[6]

Phase 1: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to understand the compound's fundamental behavior in a biological system. This phase addresses two critical questions: "Can we formulate it and how does it behave in the body?" and "What is its basic safety profile?".[7]

Pre-formulation and Vehicle Selection

The objective is to develop a safe and effective vehicle for administration that solubilizes the compound without causing adverse effects.

Protocol 1: Vehicle Screening and Solubility Assessment

  • Compound Characterization: Determine the physicochemical properties of this compound, including its pKa and logP, using computational tools or standard laboratory methods.

  • Solubility Testing:

    • Prepare a panel of common, biocompatible vehicles (e.g., Saline, 5% DMSO in saline, 10% Tween® 80 in water, 20% Captisol®).

    • Attempt to dissolve the compound at increasing concentrations (e.g., 1, 5, 10, 20 mg/mL) in each vehicle.

    • Use sonication and gentle warming (if the compound is stable) to aid dissolution.

    • Visually inspect for precipitation after 2 hours at room temperature and 4°C.

  • Vehicle Toxicity Screen:

    • Select the vehicle(s) that provide the desired solubility.

    • Administer the chosen vehicle alone to a small cohort of animals (n=3-5 mice or rats) via the intended route of administration (e.g., intraperitoneal (IP), oral gavage (PO)).

    • Observe the animals for at least 48 hours for any signs of distress, irritation, or abnormal behavior.

    • Causality Check: This step ensures that any effects observed in subsequent studies are due to the compound itself and not the delivery vehicle.[8]

Exploratory Pharmacokinetics (PK)

The goal is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This informs dose selection and the timing of assessments in pharmacodynamic studies.

Protocol 2: Single-Dose PK Study in Rodents

  • Animal Model: Select a common rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice). Use a sufficient number of animals to allow for multiple time points (e.g., n=3-4 animals per time point).

  • Dose Administration: Administer a single, well-tolerated dose of the compound (e.g., 5 mg/kg, IV and 20 mg/kg, PO) based on initial range-finding. The inclusion of an intravenous (IV) group is critical for determining absolute bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance for Study Design
Cmax Maximum plasma concentrationIndicates peak exposure; helps correlate with acute effects.
Tmax Time to reach CmaxGuides the timing of behavioral assessments to coincide with peak compound levels.
AUC Area Under the Curve (total exposure)Provides a measure of overall drug exposure.
t1/2 Half-lifeInforms the dosing frequency required to maintain steady-state concentrations in chronic studies.
F% Bioavailability (for non-IV routes)Determines how much of the administered dose reaches systemic circulation.

Phase 2: Safety and Tolerability Assessment

This phase establishes a safe dosing window for subsequent efficacy studies.[8]

Protocol 3: Dose Range-Finding and Acute Toxicity

  • Study Design: Use a dose-escalation design in mice or rats (n=3-5 per group, mixed-sex).

  • Dose Selection: Administer single doses of the compound across a wide range (e.g., 1, 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Clinical Observations: Monitor animals intensively for the first 4-6 hours and then daily for 7-14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any neurological signs (e.g., tremors, convulsions).

  • Endpoint Measurement: Record body weight daily. At the end of the study, perform a gross necropsy to identify any organ abnormalities.

  • Determine MTD: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not produce mortality or other overt signs of life-threatening toxicity. Efficacy studies should be conducted at doses at or below the MTD.

Phase 3: Pharmacodynamic (PD) & Efficacy Screening

Given the structural alerts for CNS activity, a tiered behavioral screening approach is logical. This starts with broad assessments and funnels down to more specific, hypothesis-driven models.

G

Tier 1: Broad Behavioral Phenotyping

The goal is to observe the compound's general effects on behavior without a specific hypothesis.

Protocol 4: Open Field Test

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with automated tracking software.

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Administer the compound or vehicle at a range of non-toxic doses (e.g., 1, 10, 30 mg/kg).

    • Place the animal in the center of the arena at a time post-dose that corresponds to the likely Tmax.

    • Record activity for 15-30 minutes.

  • Key Readouts & Interpretation:

Table 2: Open Field Test Parameters and Potential Interpretations

ParameterPotential Interpretation of Change
Total Distance Traveled Decrease: Sedation or motor impairment. Increase: Stimulant effect.
Time in Center vs. Periphery Increase in center time: Anxiolytic-like effect.
Rearing Frequency Decrease: Sedation or anxiogenic effect. Increase: Exploratory or stimulant effect.
Stereotypy Counts Increase: Potential dopaminergic or serotonergic activation.[4]
Tier 2: Hypothesis-Driven Efficacy Models

Based on the Tier 1 screen, select specific models to test emerging hypotheses. For example, if the compound increased center time in the open field, an anxiolytic effect is hypothesized. If it reduced locomotor activity without overt sedation, an antipsychotic-like profile might be explored.

Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity

  • Rationale: This test is based on the rodent's natural aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the compound or vehicle. A positive control (e.g., diazepam) must be included to validate the assay.[9]

    • At the predicted Tmax, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore for 5 minutes.

  • Primary Endpoints:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of general activity).

  • Self-Validation: An increase in open arm time/entries without a significant change in total arm entries suggests a specific anxiolytic effect rather than general hyperactivity.

Protocol 6: Prepulse Inhibition (PPI) of Startle for Antipsychotic Activity

  • Rationale: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can often restore PPI deficits.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the whole-body startle response.

  • Procedure:

    • Induce a PPI deficit using a pharmacological agent like the NMDA antagonist dizocilpine (MK-801) or a 5-HT2A agonist.[5]

    • Pre-treat animals with this compound or vehicle. A positive control (e.g., risperidone) is essential.

    • Place the animal in the chamber and present a series of trials: startle stimulus alone (pulse), prepulse stimulus followed by the startle stimulus, and no stimulus.

  • Primary Endpoint: Percent PPI, calculated as: [1 - (Startle response on prepulse+pulse trial / Startle response on pulse-alone trial)] x 100.

  • Interpretation: A reversal of the MK-801-induced deficit in PPI suggests potential antipsychotic-like efficacy.

G

Phase 4: Post-Study Ex Vivo Analysis

After behavioral testing, tissues can be collected to correlate functional outcomes with biological changes.

Protocol 7: Brain Tissue Collection and Analysis

  • Procedure:

    • Rapidly dissect the brain and specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus).

    • Flash-freeze tissues for neurochemical analysis or fix them for immunohistochemistry.

  • Potential Analyses:

    • Neurotransmitter Levels: Measure levels of dopamine, serotonin, and their metabolites using HPLC to see if the compound alters neurotransmitter turnover.

    • Receptor Occupancy: If a target is identified, a radiolabeled ligand can be used to determine the extent to which the compound binds to its target in the brain at behaviorally active doses.

    • Gene Expression: Analyze changes in immediate-early genes like c-Fos via qPCR or immunohistochemistry to map the neuronal circuits activated by the compound.

Conclusion: Synthesizing a Coherent Profile

This structured, multi-phase approach provides a comprehensive framework for the in vivo characterization of this compound. By progressing logically from foundational PK and safety studies to a tiered behavioral screening paradigm, researchers can efficiently identify the compound's primary pharmacological effects. Each step is designed to be self-validating and to inform the next, ensuring that resources are used effectively to build a robust data package. This method transforms the study of a novel compound from a series of disconnected experiments into a coherent, integrated scientific narrative.

References

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  • Zhang, M. R., et al. (2017). Synthesis and Evaluation of 1-(cyclopropylmethyl)-4-(4-[11C]methoxyphenyl)-piperidin-1-yl-2-oxo-1,2-dihydropyridine-3-carbonitrile ([11C]CMDC) for PET Imaging of Metabotropic Glutamate Receptor 2 in the Rat Brain. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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Formulation of (4-Methoxyphenyl)(piperidin-4-yl)methanone for animal studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Formulation of (4-Methoxyphenyl)(piperidin-4-yl)methanone for Preclinical Animal Studies

Abstract

This document provides a comprehensive guide for the formulation of this compound, a piperidine derivative of interest in pharmaceutical research.[1][2][3][4] Given its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for achieving consistent and adequate systemic exposure in preclinical animal models.[5][6][7] This guide outlines a systematic approach to vehicle selection and formulation development for oral (PO), intraperitoneal (IP), and intravenous (IV) administration routes in rodents. We emphasize the causality behind methodological choices, from initial solubility screening to the preparation of robust suspensions and solubilized systems. Detailed, step-by-step protocols are provided, incorporating quality control checks to ensure dose accuracy and reproducibility, thereby upholding the scientific integrity of in vivo studies.

Physicochemical Characterization and Formulation Implications

A thorough understanding of the test article's properties is the cornerstone of rational formulation design. This compound is a small molecule whose structure suggests specific chemical behaviors that directly influence its formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for Formulation
Molecular Formula C₁₃H₁₇NO₂[8]---
Molecular Weight 219.28 g/mol [8]Standard for a small molecule drug candidate.
XLogP3 (Predicted) 1.6[8]Indicates moderate lipophilicity. Suggests low intrinsic aqueous solubility.
Chemical Class Piperidine Derivative[1]The piperidine nitrogen is basic and can be protonated. This offers a strategy for solubility enhancement via salt formation or pH adjustment.[9]
Appearance Likely a solid at room temperature.N/ARequires solubilization or suspension for liquid dosing.

Based on these properties, particularly the moderate XLogP3 value, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[9][10] Such compounds pose a significant hurdle to achieving adequate bioavailability, making formulation a critical variable in the accuracy of subsequent pharmacokinetic and pharmacodynamic studies.[5][9] The presence of a basic nitrogen atom is a key feature to exploit; conversion to a hydrochloride salt, for instance, is a common strategy to improve aqueous solubility.[11][]

Strategic Framework for Preclinical Formulation Development

The goal of preclinical formulation is not necessarily to create a final clinical product, but to develop a safe and reproducible dosing vehicle that enables the accurate assessment of a compound's intrinsic properties.[5][6] The choice of formulation is dictated by the route of administration (RoA), the required dose level, and the desired pharmacokinetic profile.

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

Formulation_Decision_Tree cluster_start Initial Assessment cluster_solubility Solubility Screening cluster_routes Route-Specific Strategy cluster_formulations Formulation Options start Define Target Dose & Route of Administration (RoA) solubility_check Is compound soluble in simple aqueous vehicle (e.g., Saline, PBS) at target dose? start->solubility_check po_node Oral (PO) solubility_check->po_node No ip_node Intraperitoneal (IP) solubility_check->ip_node No iv_node Intravenous (IV) solubility_check->iv_node No ph_adjust pH Adjustment / Salt Form (Acidic Buffer) solubility_check->ph_adjust Yes suspension Aqueous Suspension (e.g., 0.5% Methylcellulose) po_node->suspension Preferred for safety & ease of use cosolvent Co-solvent System (e.g., DMSO/PEG400/Saline) po_node->cosolvent Alternative ip_node->cosolvent Common for proof-of-concept solubilized Solubilized System (e.g., Cyclodextrin, Surfactant) ip_node->solubilized If co-solvents cause irritation iv_node->cosolvent Use with caution (check for precipitation in blood) iv_node->solubilized Must be sterile & avoid precipitation

Caption: Formulation selection workflow for animal studies.

Standard Operating Protocols

The following protocols are designed for researchers in a drug development setting. All procedures should be performed in a clean environment, and aseptic techniques should be used for preparing parenteral (IP, IV) formulations.

Protocol 1: Oral Gavage (PO) Formulation as an Aqueous Suspension

This is often the safest and most common approach for administering poorly soluble compounds orally in discovery studies.[13] A suspension ensures that the compound is delivered consistently, provided it is well-mixed before each administration.

Rationale: An aqueous suspension using an inert vehicle like methylcellulose is generally well-tolerated and minimizes the risk of vehicle-induced effects on drug absorption or toxicity.[14]

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • Mortar and pestle

  • Spatula

  • Calibrated balance

  • Stir plate and magnetic stir bar

  • Glass beaker or vial

Step-by-Step Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, dose per animal (mg/kg), and dosing volume (typically 5-10 mL/kg for rats and mice).[13]

    • Example: For a 10 mg/kg dose in 10 mice (avg. 25g) at 10 mL/kg, you need 2.5 mg of compound in 2.5 mL of vehicle. Prepare a master batch (e.g., 10 mg in 10 mL) to ensure accuracy.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Pre-Wetting (Trituration): Transfer the powder to a mortar. Add a small volume (a few drops) of the 0.5% methylcellulose vehicle to create a smooth, uniform paste. This step is critical to prevent clumping and ensure fine particle dispersion.

  • Geometric Dilution: Gradually add more of the 0.5% methylcellulose vehicle in small increments, mixing thoroughly with the pestle after each addition until a homogenous suspension is formed.

  • Final Volume and Mixing: Transfer the suspension to a glass vial containing a magnetic stir bar. Rinse the mortar and pestle with the remaining vehicle and add it to the vial to ensure a complete transfer of the compound. Stir the final suspension for at least 30 minutes.

Quality Control:

  • Visually inspect the suspension for homogeneity. There should be no large clumps or visible dry powder.

  • Before each animal is dosed, vigorously vortex or stir the suspension to ensure uniform particle distribution.

Safety:

  • Follow standard laboratory safety procedures, including wearing gloves and eye protection.

  • Oral gavage should only be performed by trained personnel to avoid injury to the animal.[15][16][17]

Protocol 2: Intraperitoneal (IP) Injection Formulation in a Co-solvent System

IP administration is a common route in early discovery to achieve systemic exposure while bypassing first-pass metabolism.[18][19] Co-solvent systems are frequently used to dissolve hydrophobic compounds for this purpose.[20][21]

Rationale: A co-solvent system like DMSO and PEG 400 can effectively solubilize many poorly soluble compounds. However, the concentration of organic solvents must be minimized to reduce potential irritation and toxicity.[14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile grade

  • Polyethylene glycol 400 (PEG 400), sterile grade

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common starting point is 10% DMSO, 40% PEG 400, and 50% sterile saline (v/v/v).

    • Note: The final DMSO concentration in the injected dose should ideally be below 10% to minimize inflammatory responses.

  • Solubilization: Weigh the compound and place it in a sterile vial. Add the DMSO first and vortex until the compound is fully dissolved.

  • Addition of Co-solvents: Add the PEG 400 and vortex to mix. Finally, add the sterile saline slowly while vortexing to avoid precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a critical step for any parenteral formulation.

Quality Control:

  • The final solution must be clear and free of any visible particulates.

  • Pre-study Check: It is highly recommended to perform a kinetic solubility test by adding a small volume of the final formulation to blank plasma to ensure the compound does not immediately precipitate upon administration.[22]

Safety:

  • Work in a laminar flow hood to maintain sterility.

  • DMSO can increase the permeability of the skin to other chemicals; handle with care.

Protocol 3: Intravenous (IV) Bolus Injection Formulation

IV administration provides 100% bioavailability and is essential for many pharmacokinetic studies. Formulations must be sterile, clear solutions, and carefully designed to prevent precipitation in the bloodstream, which can be fatal.[13]

Rationale: For IV use, solubilizing agents like cyclodextrins or surfactants are often preferred over high concentrations of co-solvents. Here, we describe a strategy using a chemically modified cyclodextrin, which encapsulates the drug molecule to enhance its solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile grade

  • Sterile Water for Injection (WFI) or sterile saline

  • Sterile vials, syringes, and 0.22 µm syringe filter

Step-by-Step Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile WFI or saline. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved. Allow to cool to room temperature.

  • Compound Addition: Weigh the required amount of the compound and add it to the HP-β-CD solution.

  • Complexation: Vigorously vortex and/or sonicate the mixture for 1-2 hours to facilitate the formation of the drug-cyclodextrin inclusion complex. The solution should become clear.

  • Sterile Filtration: Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a final sterile vial.

Quality Control:

  • The final formulation must be a completely clear solution. Any haze or particulates indicate incomplete solubilization or contamination.

  • The pH of the final formulation should be checked and maintained within a physiologically tolerable range (typically pH 4.5-8.0).[22]

  • As with the IP formulation, a check for precipitation in blank plasma is a critical safety and validation step.

Table 2: Recommended Administration Volumes and Needle Gauges for Rodents

RouteSpeciesDosing VolumeNeedle GaugeSource
Oral (PO) Mouse10 mL/kg20-22 G (flexible tip)[13][16]
Rat5-10 mL/kg18-20 G (flexible tip)[13]
Intraperitoneal (IP) Mouse10 mL/kg25-27 G[13]
Rat5-10 mL/kg23-25 G[13]
Intravenous (IV) Mouse (Tail Vein)5 mL/kg (bolus)27-30 G[13]
Rat (Tail Vein)5 mL/kg (bolus)23-25 G[13]

Formulation Preparation Workflow

The following diagram outlines the general workflow for preparing a suspension formulation, emphasizing the critical quality control checkpoints.

Suspension_Workflow cluster_prep Preparation Phase cluster_qc Quality Control & Dosing calc 1. Calculate mass of compound and volume of vehicle weigh 2. Weigh compound accurately calc->weigh triturate 3. Pre-wet powder with small volume of vehicle (trituration) weigh->triturate dilute 4. Add remaining vehicle via geometric dilution triturate->dilute mix 5. Mix thoroughly (e.g., 30 min stir) dilute->mix qc1 QC Check 1: Visual inspection for homogeneity and clumps mix->qc1 store Store appropriately qc1->store Pass qc2 QC Check 2: Re-suspend (vortex/stir) immediately before each dose store->qc2 dose Administer dose to animal qc2->dose Pass

Caption: Workflow for preparing a preclinical suspension formulation.

References

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. [Link]

  • ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

  • Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. [Link]

  • Boston University IACUC. (2024). Administration Of Drugs and Experimental Compounds in Mice and Rats. Boston University Office of Research. [Link]

  • Mundhe, S., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for th. SpringerLink. [Link]

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  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science. [Link]

  • van de Vijver, P., et al. (2024). Preclinical Activity of Two Paclitaxel Nanoparticle Formulations After Intraperitoneal Administration in Ovarian Cancer Murine Xenografts. PMC - NIH. [Link]

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  • Gad, S. C. (n.d.). Gad Vehicles Database. Institute for In-Vitro Sciences. [Link]

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  • Fine Chemical Intermediates. (n.d.). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. fine-chemical-intermediates.com. [Link]

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  • Google Patents. (2021). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. [Link]

  • Al-awar, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. [Link]

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Application Notes and Protocols for the Pharmacokinetic Profiling of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiling of (4-Methoxyphenyl)(piperidin-4-yl)methanone. As a compound of interest in medicinal chemistry, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is critical for its development as a potential therapeutic agent. These application notes offer a structured approach, detailing both the theoretical underpinnings and practical, step-by-step protocols for a thorough pharmacokinetic evaluation. The methodologies described are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data to inform critical decisions in the drug discovery and development pipeline.

Introduction: The Rationale for Pharmacokinetic Profiling

This compound is a chemical entity featuring a piperidine ring coupled with a methoxyphenyl group, a scaffold present in numerous biologically active compounds.[1][2] The journey of a drug candidate from initial synthesis to clinical application is contingent upon a favorable pharmacokinetic (PK) profile.[3] A comprehensive understanding of a compound's PK properties—how the body acts on the drug—is essential to predict its efficacy and safety.[4] This guide will delineate the necessary in vitro and in vivo studies to construct a robust PK profile for this compound.

The primary objectives of this profiling are:

  • To establish a sensitive and specific bioanalytical method for quantification in biological matrices.

  • To assess its metabolic stability and identify key metabolic pathways.

  • To determine its fundamental pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, in a preclinical species.

Bioanalytical Method Development and Validation: Quantifying the Analyte

A cornerstone of any pharmacokinetic study is a reliable method to quantify the drug in biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[5]

Protocol 2.1: LC-MS/MS Method for this compound in Rat Plasma

Causality behind Experimental Choices:

  • Mobile Phase: A gradient of acetonitrile and water with formic acid is chosen to ensure good chromatographic peak shape and promote protonation of the analyte for positive ion mode mass spectrometry.

  • Internal Standard (IS): A structurally similar compound with a stable isotope label is ideal. If unavailable, a compound with similar chromatographic and mass spectrometric behavior should be used to compensate for variations in sample processing and instrument response.

  • Sample Preparation: Protein precipitation is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis.[6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Materials:

  • This compound reference standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Rat Plasma (K2EDTA)

Chromatographic and Mass Spectrometric Conditions (Hypothetical):

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% to 95% B over 3 minutes
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) To be determined by infusion
MRM Transition (IS) To be determined by infusion
Collision Energy To be optimized

Step-by-Step Protocol:

  • Standard and QC Preparation: Prepare stock solutions of the analyte and IS in a suitable solvent (e.g., DMSO or methanol). Serially dilute the analyte stock in blank plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation: a. To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the IS. Construct a calibration curve and determine the concentrations of the unknown samples.

In Vitro ADME Assays: Predicting In Vivo Behavior

In vitro assays are crucial for early assessment of a compound's metabolic fate.[7]

Protocol 3.1: Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of a compound, providing an indication of how rapidly it will be metabolized by the liver.[7]

Causality behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

  • NADPH: This cofactor is essential for the activity of CYP enzymes. The reaction is initiated by its addition.

  • Incubation Time Points: Multiple time points are necessary to accurately determine the rate of compound depletion.

Materials:

  • Pooled Liver Microsomes (e.g., rat, human)

  • This compound

  • NADPH regenerating system

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard

Step-by-Step Protocol:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer.

  • Incubation: a. In a 96-well plate, add the liver microsome suspension to the buffer. b. Add the test compound to initiate a pre-incubation at 37°C. c. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). The intrinsic clearance (CLint) can then be calculated.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound in Buffer mix Combine Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix start_reaction Add NADPH to Initiate Reaction mix->start_reaction time_points Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points quench Add Cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study: The Whole-Body Response

An in vivo study in a preclinical species, such as the rat, is essential to understand the complete ADME profile of the compound.[3][8]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

Causality behind Experimental Choices:

  • IV and PO Routes: Intravenous (IV) administration allows for the determination of clearance and volume of distribution, while oral (PO) administration is used to assess oral absorption and bioavailability.

  • Cannulation: For serial blood sampling, cannulation of a vessel (e.g., jugular vein) is often employed to minimize stress on the animal.

  • Sampling Schedule: The schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

Materials and Methods:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)

  • Blood collection tubes (K2EDTA)

  • Anesthesia (as required for procedures, following ethical guidelines)

Step-by-Step Protocol:

  • Animal Acclimation and Dosing: a. Acclimate animals for at least 3 days before the study. b. Fast animals overnight before dosing. c. Divide animals into two groups: IV and PO (n=3-5 per group). d. Administer the compound at a specific dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).

  • Blood Sampling: a. Collect blood samples (approx. 100 µL) at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). b. Place samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation: a. Centrifuge the blood samples at 4°C to separate plasma. b. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method described in Protocol 2.1.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data. b. Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), CL (clearance), Vd (volume of distribution), and F% (oral bioavailability).

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis group_iv Group 1: IV Dose sampling_schedule Serial Sampling at Defined Time Points group_iv->sampling_schedule group_po Group 2: PO Dose group_po->sampling_schedule centrifuge Centrifuge Blood sampling_schedule->centrifuge isolate_plasma Isolate & Store Plasma centrifuge->isolate_plasma lcms_analysis LC-MS/MS Quantification isolate_plasma->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Data Interpretation and Reporting

The culmination of these studies is a comprehensive pharmacokinetic profile. The data should be presented clearly to facilitate interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 250180
Tmax (h) 0.0830.5
AUC (ng*h/mL) 350875
t1/2 (h) 2.52.8
CL (L/h/kg) 2.8-
Vd (L/kg) 10.2-
F (%) -50

Interpretation of Hypothetical Data:

  • The clearance is moderate, suggesting some degree of metabolic elimination.

  • The volume of distribution is large, indicating that the compound distributes extensively into tissues.

  • The oral bioavailability of 50% suggests reasonable absorption and/or moderate first-pass metabolism.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive pharmacokinetic profiling of this compound. By systematically evaluating its analytical quantification, in vitro metabolism, and in vivo disposition, researchers can gain the critical insights necessary to advance its development as a potential therapeutic agent. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, forming a solid foundation for subsequent preclinical and clinical development.

References

  • Jubilant Biosys. In Vivo Pharmacokinetics. [Link]

  • Kim, H., et al. (2022). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceuticals (Basel). [Link]

  • Goulet, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Wenthur, C. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry. [Link]

  • Goyon, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). [Link]

  • Patel, K., et al. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. [Link]

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  • Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]

  • AHH Chemical Co., Ltd. CAS 25519-82-8 (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride. [Link]

  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. [Link]

  • Semantic Scholar. Study of the in vitro and in vivo metabolism of 4-HO-MET. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for (4-Methoxyphenyl)(piperidin-4-yl)methanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Welcome to the technical support guide for the synthesis of this compound, a key intermediate in pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The primary synthetic route discussed involves the acylation of a protected piperidine derivative, followed by deprotection, which is a common and robust method.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent problem that can stem from several factors, from reaction setup to product isolation.

Possible Cause 1: Incomplete Reaction The reaction may not be proceeding to completion. This can be due to reagent quality, stoichiometry, or suboptimal temperature and time.

  • Expert Insight & Solution:

    • Reagent Purity: Acylating agents like 4-methoxybenzoyl chloride are sensitive to moisture. Use freshly opened or distilled reagents. The piperidine starting material, especially if it's a salt, must be fully neutralized and dried before use.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.1-1.2 equivalents) of the acylating agent can help drive the reaction to completion.[2]

    • Base Selection: In the acylation of N-Boc-4-aminopiperidine or similar substrates, a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is crucial. Use 1.5-2.5 equivalents to neutralize the HCl generated in situ, which would otherwise protonate the piperidine and render it non-nucleophilic.[2][3]

    • Temperature Control: Many acylations proceed well at 0 °C to room temperature.[3] If the reaction is sluggish (monitored by TLC), gentle heating (40-50 °C) can be beneficial. However, excessive heat can promote side reactions.

Possible Cause 2: Side Reactions The formation of unintended byproducts consumes starting material and complicates purification.

  • Expert Insight & Solution:

    • N-vs-C Acylation: If you are performing a Friedel-Crafts acylation on an unprotected piperidine-substituted aromatic ring, the piperidine nitrogen will likely be acylated preferentially or complex with the Lewis acid catalyst. This is why using an N-protected piperidine (e.g., N-Boc-piperidine) is the standard, reliable approach.[4]

    • Diacylation: While uncommon for this substrate, using a large excess of the acylating agent under harsh conditions could potentially lead to unwanted secondary reactions.[2] Adhere to the recommended stoichiometry.

Possible Cause 3: Product Loss During Workup and Purification The desired product can be lost during aqueous extraction or purification if procedures are not optimized.

  • Expert Insight & Solution:

    • Workup: After quenching the reaction, the organic layer should be washed sequentially with a mild acid (e.g., dilute HCl) to remove excess amine base, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted acyl chloride and acidic impurities, and finally with brine.[3]

    • Purification: Column chromatography using a silica gel stationary phase is often effective. A common eluent system is a gradient of ethyl acetate in hexane.[5] Recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) can also yield a high-purity product.[5]

Q2: My TLC plate shows multiple spots, indicating an impure product. How do I identify and prevent these impurities?

Impurity profiling is key to optimizing any synthesis.

Possible Cause 1: Unreacted Starting Materials This is the most common source of "impurity."

  • Expert Insight & Solution:

    • Reaction Monitoring: The most critical step is to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction should only be quenched after the limiting reagent has been completely consumed.

    • Stoichiometric Adjustment: As mentioned, using a slight excess of one reagent can ensure the full consumption of the other.

Possible Cause 2: Incomplete Deprotection If your route involves an N-Boc protecting group, failure to completely remove it will result in the N-Boc protected final product as a major impurity.

  • Expert Insight & Solution:

    • Deprotection Conditions: N-Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. Ensure you are using a sufficient excess of the acid and allowing adequate reaction time (typically 1-4 hours at room temperature).

    • Validation: After the deprotection step, confirm the absence of the Boc-protected compound by TLC or LC-MS before proceeding with the final workup.

Possible Cause 3: Byproducts from Friedel-Crafts Acylation If using a Friedel-Crafts route, several issues can arise.

  • Expert Insight & Solution:

    • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. The reaction must be run under strictly anhydrous conditions with an inert atmosphere (N₂ or Ar).[6][7]

    • Complex Formation: The ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst rather than a catalytic amount. This complex must be hydrolyzed during the aqueous workup to release the final product.[6]

    • Isomer Formation: While the methoxy group in anisole is strongly ortho, para-directing, some formation of the ortho-acylated isomer is possible, though typically minor. Purification by chromatography will separate these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to prepare this compound?

There are two primary, field-proven strategies.

  • Route A: Acylation of N-Protected Piperidine followed by Deprotection: This is often the most robust and high-yielding method. It involves reacting N-Boc-piperidine-4-carboxylic acid with a chlorinating agent (e.g., SOCl₂) to form the acyl chloride, which is then used in a Friedel-Crafts acylation of anisole. A more common variant involves the coupling of 4-methoxybenzoyl chloride with an appropriate N-protected piperidine derivative.

  • Route B: Grignard Reaction: This involves the addition of 4-methoxyphenyl magnesium bromide (a Grignard reagent) to an N-protected piperidine-4-carboxaldehyde or a Weinreb amide derivative (N-methoxy-N-methylamide). The resulting secondary alcohol (from the aldehyde) would then need to be oxidized to the ketone.

Q2: Why is it essential to use a protecting group on the piperidine nitrogen?

The secondary amine of the piperidine ring is a potent nucleophile. During acylation reactions, it will readily react with the acylating agent (e.g., 4-methoxybenzoyl chloride) to form a stable amide. This N-acylation reaction is often faster than the desired C-acylation (Friedel-Crafts) or other coupling reactions. The tert-butoxycarbonyl (Boc) group is an ideal protecting group because it deactivates the nitrogen nucleophilicity and is stable to many reaction conditions, yet can be easily removed under acidic conditions.[8][9][10]

Q3: What are the critical safety precautions for this synthesis?
  • Acyl Chlorides (e.g., 4-methoxybenzoyl chloride): These are corrosive and react violently with water, releasing HCl gas. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lewis Acids (e.g., AlCl₃): These are also water-reactive and corrosive. Workup procedures involving the quenching of Lewis acids can be highly exothermic. Quench slowly by adding the reaction mixture to ice.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all organic solvents in a well-ventilated fume hood.

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with care.

Data & Protocols

Table 1: Optimized Reaction Parameters for N-Acylation Route
ParameterConditionRationale / Expert Notes
Starting Material N-Boc-4-(4-methoxyphenylcarbonyl)piperidinePrecursor for final deprotection step.
Deprotection Agent Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneStrong acids that efficiently cleave the Boc group at room temperature.
Solvent Dichloromethane (DCM)Excellent solvent for the substrate and does not interfere with the reaction.
Temperature 0 °C to Room TemperatureThe reaction is typically fast and does not require heating. Starting at 0 °C helps control any initial exotherm.
Reaction Time 1 - 4 hoursMonitor by TLC to confirm the disappearance of the starting material.
Workup Basification (e.g., with NaOH or NaHCO₃) followed by extractionNeutralizes the excess acid and allows for extraction of the free amine product into an organic solvent.
Experimental Protocol: Synthesis via N-Boc Deprotection

This protocol describes the final deprotection step to yield the target compound.

Step 1: Reaction Setup

  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-(4-methoxyphenyl)(piperidin-4-yl)methanone (1.0 eq).

  • Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Deprotection

  • Slowly add Trifluoroacetic Acid (TFA) (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours. Monitor the reaction's progress by TLC (stain with ninhydrin to visualize the free amine product).

Step 3: Workup and Isolation

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and cool to 0 °C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the pH is basic (~9-10).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM (containing 1% triethylamine to prevent the product from streaking on the column).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Visualizations

Diagram 1: General Synthetic Workflow

cluster_protection Step 1: Protection & Activation cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection Piperidine_4_COOH Piperidine-4- carboxylic Acid N_Boc_Piperidine_COOH N-Boc-Piperidine-4- carboxylic Acid Piperidine_4_COOH->N_Boc_Piperidine_COOH Boc₂O N_Boc_Piperidine_COCl N-Boc-Piperidine-4- carbonyl Chloride N_Boc_Piperidine_COOH->N_Boc_Piperidine_COCl SOCl₂ or (COCl)₂ Protected_Product N-Boc-(4-Methoxyphenyl) (piperidin-4-yl)methanone N_Boc_Piperidine_COCl->Protected_Product Anisole, AlCl₃ Anisole Anisole Final_Product (4-Methoxyphenyl) (piperidin-4-yl)methanone Protected_Product->Final_Product TFA or HCl

Caption: Workflow for synthesis via Friedel-Crafts acylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC Start->CheckTLC SM_Present Starting material still present? CheckTLC->SM_Present Workup_Loss Product lost during workup/purification? SM_Present->Workup_Loss No Incomplete_Rxn Diagnosis: Incomplete Reaction SM_Present->Incomplete_Rxn Yes Side_Rxn Diagnosis: Side Reactions or Degradation Workup_Loss->Side_Rxn Yes End Consult further analytical data (LC-MS, NMR) Workup_Loss->End No/Unsure Optimize_Cond Action: • Increase reaction time/temp • Check reagent purity/stoichiometry • Verify catalyst activity Incomplete_Rxn->Optimize_Cond Optimize_Workup Action: • Optimize extraction pH • Re-evaluate purification method • Check for product stability Side_Rxn->Optimize_Workup

Caption: Decision tree for troubleshooting low reaction yields.

Diagram 3: Mechanism of Friedel-Crafts Acylation

cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration AcylChloride R-CO-Cl AcyliumComplex R-C=O⁺---[AlCl₄]⁻ (Resonance Stabilized Acylium Ion) AcylChloride->AcyliumComplex + LewisAcid AlCl₃ LewisAcid->AcyliumComplex + Anisole Anisole Ring (Nucleophile) SigmaComplex Sigma Complex (Carbocation Intermediate) Anisole->SigmaComplex + Acylium Ion FinalProduct Aryl Ketone Product SigmaComplex->FinalProduct + [AlCl₄]⁻ RegenCatalyst AlCl₃ + HCl

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2015). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. Retrieved from [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (4-Methoxyphenyl)(piperidin-4-yl)methanone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to overcome common obstacles and ensure the highest purity of your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions grounded in chemical principles.

Issue 1: Persistent Impurities After Initial Purification

Q: I've performed a primary purification, but my product is still contaminated with starting materials or byproducts. What should I do?

A: This is a common challenge, often stemming from the similar polarity of the desired product and certain impurities. A multi-step purification strategy is often necessary.

Root Cause Analysis:

  • Structurally Similar Impurities: The synthesis of this compound can lead to byproducts with comparable structural features, making separation by a single technique difficult.

  • Incomplete Reactions: Residual starting materials can co-elute with the product, especially if they share similar functional groups.

  • Formation of Salts: The basic nature of the piperidine ring can lead to the formation of various salts, altering the compound's chromatographic behavior.

Troubleshooting Protocol:

  • Characterize the Impurities: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify the nature of the persistent impurities.[1][2][3]

  • Optimize Column Chromatography:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[4] For instance, a gradient from 100% hexane to 50:50 hexane/ethyl acetate can effectively separate compounds with close Rf values.

    • Stationary Phase: Standard silica gel is typically effective.[5][6] However, if impurities persist, consider using alumina or a reverse-phase C18 column.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for piperidine derivatives include ethanol, methanol, acetonitrile, or mixtures like ethanol/water or dichloromethane/hexane.[4]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Acid-Base Extraction: Leverage the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the piperidine nitrogen, moving the desired compound into the aqueous layer.

    • Separate the layers and then basify the aqueous layer with a base (e.g., NaOH) to deprotonate the piperidine, causing the pure product to precipitate or be extractable back into an organic solvent.

Issue 2: Low Yield After Purification

Q: My final product is pure, but the yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, from mechanical losses to product degradation.

Root Cause Analysis:

  • Product Loss During Transfers: Multiple transfer steps between flasks and purification apparatus can lead to significant material loss.

  • Overly Aggressive Purification: Using a highly polar solvent system in chromatography can cause the product to elute too quickly with impurities. Similarly, choosing a recrystallization solvent in which the product has high solubility at room temperature will result in a low recovery of crystals.

  • Product Instability: The compound may be sensitive to the pH or temperature conditions used during purification.

Troubleshooting Protocol:

  • Minimize Mechanical Losses:

    • Rinse all glassware with the solvent used for the next step to recover any adhered product.

    • Use a minimal number of transfer steps.

  • Optimize Recrystallization:

    • Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent pair.

    • Ensure the solution is fully saturated at the higher temperature and cooled slowly to maximize crystal formation.

  • Refine Chromatography Technique:

    • Carefully select the solvent system to achieve good separation (Rf value of the product around 0.3-0.4).

    • Avoid overloading the column, which can lead to poor separation and the need to discard mixed fractions.

  • Consider Product Stability:

    • If the compound is suspected to be unstable, perform purification steps at lower temperatures.

    • Avoid prolonged exposure to strong acids or bases if not necessary for the separation.

Issue 3: Product Appears as an Oil Instead of a Solid

Q: After removing the solvent, my purified product is an oil, but I was expecting a solid. How can I induce crystallization?

A: The formation of an oil, often a "supercooled liquid," is common when residual solvents or minor impurities are present, inhibiting the formation of a crystal lattice.

Root Cause Analysis:

  • Residual Solvent: Trace amounts of solvent can act as an impurity and prevent crystallization.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), one of which might be more prone to forming an oil.

Troubleshooting Protocol:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

  • Trituration:

    • Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether).

    • Scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation and crystallization.

  • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a template for crystal growth.

  • Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Allow it to stand, and crystals may form.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and purification of this compound.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The key properties are its moderate polarity, due to the ketone and methoxy groups, and the basicity of the piperidine nitrogen.[7] The aromatic ring and the piperidine ring also contribute to its overall structure and potential for pi-stacking interactions. Its molecular weight is approximately 219.28 g/mol .[7] Understanding these properties is crucial for selecting appropriate chromatographic and extraction conditions.

Q2: What are some common impurities I should expect from the synthesis of this compound?

A2: Common impurities often include unreacted starting materials such as 4-methoxybenzoyl chloride or a piperidine derivative. Byproducts can also form, such as N-acylated piperidine if the reaction conditions are not well-controlled. Dimerization or side reactions involving the piperidine ring are also possible.[8]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the purity and can detect trace impurities.[1][9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.[5]

  • MS (Mass Spectrometry): Confirms the molecular weight of the product and can help in the identification of impurities.[2]

  • TLC (Thin-Layer Chromatography): A quick and simple method for monitoring the progress of the purification and assessing the number of components in a mixture.[1]

Q4: Can I use distillation for purification?

A4: Distillation is generally not a suitable method for purifying this compound. Its relatively high molecular weight and polarity suggest a high boiling point, and the compound may decompose at the temperatures required for distillation, even under vacuum.

Q5: Are there any specific safety precautions I should take during purification?

A5: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Section 3: Visualization and Protocols

Troubleshooting Workflow for Purification

Purification_Troubleshooting cluster_purification Purification Options start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end_product Pure Product is_pure->end_product Yes column_chrom Column Chromatography is_pure->column_chrom No column_chrom->check_purity Assess Fractions recrystallization Recrystallization column_chrom->recrystallization Further Purification acid_base Acid-Base Extraction column_chrom->acid_base For Basic Compounds recrystallization->check_purity Assess Crystals recrystallization->column_chrom Alternative Method acid_base->check_purity Assess Extracted Product

Caption: A decision tree for troubleshooting the purification of this compound.

Detailed Protocol: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

Data Summary Table
Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Flash Column Chromatography >95%60-85%Good for separating compounds with different polarities.
Recrystallization >98%50-90%Excellent for removing minor impurities from a solid product.
Acid-Base Extraction Variable70-95%Effective for separating basic compounds from neutral or acidic impurities.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Supporting Information for Chemical Communications. (n.d.). The Royal Society of Chemistry.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.
  • (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. (n.d.). PubChem. Retrieved from [Link]

  • (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride. (n.d.). Retrieved from [Link]

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. (2011). Research Journal of Chemical Sciences, 1(5), 85-87.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantific
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.

Sources

Technical Support Center: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for professionals engaged in the synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind common synthetic routes and provide field-proven solutions to challenges you may encounter.

Two primary and robust synthetic pathways are generally employed for the synthesis of this key intermediate. This guide is structured to address challenges at each critical stage of these routes.

Overview of Synthetic Pathways

The synthesis typically involves the formation of the key carbon-carbon bond between the anisole and piperidine moieties, followed by the deprotection of the piperidine nitrogen. The two most prevalent strategies are the Friedel-Crafts acylation and the Grignard reaction with a nitrile precursor.

Synthetic_Pathways cluster_0 Precursor Synthesis cluster_1 Route A: Friedel-Crafts Acylation cluster_2 Route B: Grignard Reaction cluster_3 Final Deprotection Isonipecotic_Acid Isonipecotic Acid N_Boc_Acid N-Boc-piperidine- 4-carboxylic acid Isonipecotic_Acid->N_Boc_Acid Boc₂O N_Boc_Chloride N-Boc-piperidine- 4-carbonyl chloride N_Boc_Acid->N_Boc_Chloride SOCl₂ or (COCl)₂ N_Boc_Nitrile N-Boc-4- cyanopiperidine N_Boc_Acid->N_Boc_Nitrile Amidation then Dehydration N_Boc_Product_A N-Boc protected product N_Boc_Chloride->N_Boc_Product_A N_Boc_Product_B N-Boc protected product N_Boc_Nitrile->N_Boc_Product_B Anisole_A Anisole Anisole_A->N_Boc_Product_A Lewis Acid (e.g., AlCl₃) Final_Product (4-Methoxyphenyl) (piperidin-4-yl)methanone N_Boc_Product_A->Final_Product Acid (TFA, HCl) Anisole_Grignard 4-Methoxy- phenylmagnesium bromide Anisole_Grignard->N_Boc_Product_B THF/Ether N_Boc_Product_B->Final_Product Acid (TFA, HCl)

Caption: High-level overview of the two primary synthetic routes.

Part 1: Troubleshooting Guide by Synthetic Stage

This section addresses specific problems that can arise during the synthesis, providing causal explanations and actionable solutions.

Stage 1: N-Boc Protection of Piperidine-4-carboxylic Acid (Isonipecotic Acid)

The initial protection of the piperidine nitrogen is a critical step to prevent side reactions in subsequent stages.

Q1: My N-Boc protection reaction is sluggish or incomplete. What's going wrong?

A1: Incomplete reactions are common and can usually be traced to a few key factors:

  • Incorrect pH: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the piperidine nitrogen releases an acidic proton. Without a sufficient amount of base to neutralize this, the reaction mixture becomes acidic, protonating the starting amine and rendering it non-nucleophilic.[1]

    • Solution: Ensure at least one equivalent of a suitable base is present. For aqueous/alcoholic solvent systems, inorganic bases like NaOH or NaHCO₃ are effective.[2] In aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), an organic base such as Triethylamine (TEA) is preferred.[1]

  • Reagent Quality: Boc anhydride is sensitive to moisture and can hydrolyze over time, reducing its effectiveness.

    • Solution: Use fresh or properly stored Boc anhydride. Ensure your solvents are anhydrous, especially when using organic bases.[1]

  • Insufficient Boc₂O: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of Boc anhydride can help drive the reaction to completion.

    • Solution: Increase the equivalents of Boc₂O to 1.1-1.3 to ensure all the piperidine is consumed.[1]

Q2: I'm having trouble converting the N-Boc-protected carboxylic acid to the acid chloride.

A2: This conversion is crucial for the Friedel-Crafts route. Common issues include:

  • Degradation: The N-Boc group is acid-labile. Using harsh conditions or strong acids during the formation of the acid chloride can lead to premature deprotection.

    • Solution: Use milder chlorinating agents like oxalyl chloride with a catalytic amount of DMF at low temperatures (e.g., 0 °C to room temperature) instead of thionyl chloride at high temperatures.[3]

  • Incomplete Reaction: The carboxylic acid may not be fully converted, leading to lower yields in the subsequent acylation step.

    • Solution: Ensure the reaction is run to completion by monitoring with IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Use a slight excess of the chlorinating agent. The acid chloride is often used immediately in the next step without extensive purification.

Stage 2, Route A: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction can be challenging due to the nature of the anisole substrate.

Q1: The yield of my Friedel-Crafts acylation is extremely low.

A1: Low yields are the most frequently reported issue for this reaction. The primary causes are:

  • Catalyst Deactivation: Anisole's methoxy group is a Lewis base that can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4] This deactivates both the catalyst and the aromatic ring. The product ketone also complexes with the catalyst.

    • Solution: A stoichiometric excess of the Lewis acid is required. Typically, 2.5 to 3.0 equivalents of AlCl₃ are used to account for complexation with the acyl chloride, the anisole's oxygen, and the product ketone's oxygen.[4]

  • Deactivated Aromatic Ring: While the methoxy group is an activating group, its complexation with the Lewis acid can significantly reduce the nucleophilicity of the anisole ring.[5][6]

    • Solution: Consider alternative, milder Lewis acids that may have less affinity for the oxygen atom, such as metal triflates (e.g., Cu(OTf)₂), although this may require higher temperatures.

  • Improper Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature. Low temperatures may be too slow, while high temperatures can lead to decomposition and side products.[5]

    • Solution: The reaction is often started at a low temperature (e.g., 0 °C) during the addition of reagents and then allowed to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

Q2: I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity for the desired para product?

A2: The methoxy group is an ortho-, para-director.[7] While the para product is sterically favored and generally the major product, the ortho isomer can be a significant impurity.

  • Steric Hindrance: The size of the electrophile and the solvent can influence the ortho/para ratio.

    • Solution: Using a bulkier solvent or a different Lewis acid might slightly favor the formation of the sterically less hindered para product. However, complete suppression of the ortho isomer is difficult. Careful purification by column chromatography or recrystallization is typically required.

Stage 2, Route B: Grignard Reaction with a Nitrile

This route avoids the harsh conditions of the Friedel-Crafts reaction but has its own set of challenges.

Q1: My Grignard reaction is not proceeding to completion, or I'm getting low yields of the ketone.

A1: This is often due to issues with either the Grignard reagent or the reaction with the nitrile.

  • Grignard Reagent Formation: The formation of 4-methoxyphenylmagnesium bromide requires strictly anhydrous conditions. Any moisture will quench the Grignard reagent.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents (ether or THF).

  • Slow Reaction with Nitrile: The addition of a Grignard reagent to a nitrile is generally slower than its reaction with aldehydes or ketones.[8]

    • Solution: Gentle heating or extended reaction times may be necessary. The reaction forms a stable intermediate imine salt, which prevents the double addition that can be an issue with esters.[9]

  • Incomplete Hydrolysis: The intermediate imine salt must be hydrolyzed to the ketone in a separate workup step. Incomplete hydrolysis will result in the isolation of the imine or a mixture.

    • Solution: The workup should be done with aqueous acid (e.g., dilute HCl).[10] The hydrolysis of the imine is acid-catalyzed. Ensure sufficient time and acidity for the conversion to the ketone.

Stage 3: N-Boc Deprotection

This final step can be problematic if not optimized, leading to product loss or purification difficulties.

Q1: My Boc deprotection is incomplete, even with strong acid.

A1: Several factors can lead to an incomplete deprotection:

  • Insufficient Acid: The Boc group is removed by acidolysis. A stoichiometric amount of acid is consumed in the reaction and to protonate the final product amine.[11]

    • Solution: Use a significant excess of a strong acid. A common and effective method is using a 20-50% solution of Trifluoroacetic acid (TFA) in DCM.[11][12] Alternatively, a 4M solution of HCl in dioxane is also widely used.[11][13]

  • Reaction Time/Temperature: The reaction may simply need more time or gentle heating to go to completion.

    • Solution: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be effective.[11]

  • Solubility Issues: If the N-Boc protected starting material is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Ensure complete dissolution in the chosen solvent (e.g., DCM for TFA deprotection). If solubility is an issue, try a different solvent system like HCl in methanol or dioxane.[11]

Q2: I'm observing side products during Boc deprotection. What are they and how can I avoid them?

A2: The primary side reaction is the alkylation of the electron-rich anisole ring by the tert-butyl cation generated during the deprotection.

  • Cause: The tert-butyl cation is a reactive electrophile that can undergo a Friedel-Crafts alkylation with the anisole ring of another molecule.[14]

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or even anisole itself in excess. This is a standard practice in peptide chemistry where similar side reactions occur.[14]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Purity of Starting Materials (SM) Start->Check_SM Check_Reagents Check Reagent Quality (e.g., anhydrous solvents, fresh Boc₂O, active Grignard) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Side_Products Identify Side Products (TLC, LC-MS, NMR) Check_Conditions->Analyze_Side_Products Optimize_Stoichiometry Adjust Stoichiometry (e.g., more Lewis acid, excess Boc₂O) Analyze_Side_Products->Optimize_Stoichiometry Optimize_Temp_Time Modify Temperature/Time Analyze_Side_Products->Optimize_Temp_Time Change_Solvent_Catalyst Change Solvent or Catalyst Analyze_Side_Products->Change_Solvent_Catalyst Improve_Workup Improve Workup/Purification (e.g., add scavenger, optimize chromatography) Analyze_Side_Products->Improve_Workup Success Successful Synthesis Optimize_Stoichiometry->Success Optimize_Temp_Time->Success Change_Solvent_Catalyst->Success Improve_Workup->Success

Caption: A general troubleshooting workflow for synthesis optimization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, Friedel-Crafts or Grignard?

A1: The choice depends on available starting materials, scale, and laboratory capabilities.

  • Friedel-Crafts: Can be operationally simpler as it's often a one-pot reaction (after preparing the acid chloride). However, it requires a large excess of a moisture-sensitive Lewis acid and can suffer from low yields and regioselectivity issues.[5][6] It is often challenging to scale up.

  • Grignard: This route avoids harsh Lewis acids and typically gives a cleaner reaction profile with fewer aromatic side products. However, it requires the multi-step preparation of the nitrile precursor and the strict control of anhydrous conditions for the Grignard reagent formation.[9]

Q2: How should I purify the final product?

A2: The final product is a free base, but it is often isolated and stored as a hydrochloride salt for better stability and handling.

  • Free Base: Purification is typically done by silica gel column chromatography using a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide to prevent tailing.

  • Hydrochloride Salt: After purification of the free base, it can be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether or dioxane can be added to precipitate the hydrochloride salt. The salt can then be collected by filtration.

Q3: What are the key analytical techniques to monitor this synthesis?

A3: A combination of techniques is essential:

  • TLC: For rapid, qualitative monitoring of reaction progress (consumption of starting material and formation of product).

  • LC-MS: To get more accurate information on reaction conversion and to identify the mass of the product and any major byproducts.

  • NMR (¹H and ¹³C): Essential for structural confirmation of the intermediate and final products.

  • FT-IR: Useful for tracking the disappearance/appearance of key functional groups, such as the C=O stretch of the ketone, the O-H of the carboxylic acid, or the C≡N of the nitrile.

Part 3: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and substrate scale.

Protocol 1: Friedel-Crafts Acylation Route

Step A: Synthesis of N-Boc-piperidine-4-carbonyl chloride

  • In a round-bottom flask under a nitrogen atmosphere, suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

  • The resulting solution of the acid chloride is typically used directly in the next step without isolation.

Step B: Friedel-Crafts Acylation

  • In a separate, dry flask under nitrogen, suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C.

  • Add the solution of N-Boc-piperidine-4-carbonyl chloride from Step A dropwise to the AlCl₃ suspension.

  • Add anisole (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Boc Deprotection
  • Dissolve the purified N-Boc protected product (1.0 eq) in DCM (at a concentration of ~0.1 M).

  • Add triethylsilane (1.5 eq) as a scavenger.

  • Add trifluoroacetic acid (TFA) to make a 25-50% (v/v) solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[11]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product as a free base.

Part 4: Data Summary

StageKey ReagentsTypical EquivalentsSolventTemperatureTypical Time
N-Boc Protection Boc₂O, Base (e.g., TEA)1.1 - 1.3 (Boc₂O), 1.5 (Base)DCM or Dioxane/H₂ORoom Temp12 - 24 h
Friedel-Crafts N-Boc-acid chloride, Anisole, AlCl₃1.0 (Acid Chloride), 1.1 (Anisole), 2.5 (AlCl₃)DCM0 °C to RT12 - 24 h
Grignard Grignard Reagent, N-Boc-nitrile1.2 (Grignard), 1.0 (Nitrile)Anhydrous THF/Ether0 °C to Reflux2 - 6 h
Boc Deprotection TFA, Scavenger (e.g., TES)25-50% v/v (TFA), 1.5 (Scavenger)DCMRoom Temp1 - 4 h

References

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. (n.d.).
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • Alkyl addition to aromatic nitriles and ketones with Grignard reagents. (n.d.).
  • Technical Support Center: Deprotection of Boc-Protected Piperazines. (n.d.). Benchchem.
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Friedel–Crafts Acyl
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC.
  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.).
  • Friedel Crafts Acylation And Alkyl
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor.
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  • Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary.
  • Friedel-Crafts reaction of anisole? (2017). Chemistry Stack Exchange.
  • Conversion to ketones using Grignard reagents. (2023). Chemistry LibreTexts.
  • Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides.
  • Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine. (n.d.). Benchchem.
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  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
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  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed.
  • Synthesis from Carboxylic Acid Derivatives. (n.d.). N. F. Jain and C. E. Masse.
  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. (n.d.). Beilstein Journal of Organic Chemistry.
  • N-BOC-piperidine-4-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • N-boc-piperidine-4-carboxylic-acid. (n.d.). Sigma-Aldrich.
  • Piperidine-4-carboxylic acid isobutyl-amide. (n.d.). Santa Cruz Biotechnology.
  • (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride. (n.d.). BLD Pharm.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.
  • Biphenyl-4-yl-piperidin-4-yl-methanone. (n.d.). Chem-Impex.
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  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite C
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  • Synthesis of Anthraquinones via Pd-Catalyzed Acyl
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(4-Methoxyphenyl)(piperidin-4-yl)methanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Methoxyphenyl)(piperidin-4-yl)methanone

Introduction

Welcome to the technical support guide for this compound (CAS No: 76362-12-4). This molecule, featuring a piperidine scaffold, is a valuable building block in medicinal chemistry and drug discovery programs.[1][2][3] The piperidine moiety is a cornerstone of numerous pharmaceuticals, making a thorough understanding of the stability and handling of its derivatives critical for successful research and development.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to empower you to anticipate potential challenges, ensure the integrity of your experimental results, and maintain the quality of your compound stocks.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing inconsistent potency or a gradual loss of activity from the same stock solution in my biological assays. What could be the cause?

Answer: This is a classic sign of compound degradation. The chemical integrity of your sample may be compromised over time, even when stored.

  • Underlying Cause: The two primary chemical liabilities in this molecule are the secondary amine of the piperidine ring and the aromatic methoxy-ketone system. The piperidine nitrogen is susceptible to oxidation, while the overall molecule may have sensitivities to acid/base conditions, light, and temperature.

  • Immediate Actions & Solutions:

    • Verify Purity: Before extensive troubleshooting, verify the purity of your current stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Compare the chromatogram to that of a freshly prepared solution or a reference standard.

    • Review Storage Conditions: Ensure the compound is stored correctly. For solids, storage in a tightly sealed container at 2-8°C, protected from light, is recommended.[4] For solutions (e.g., in DMSO), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from a solid stock that has been properly stored.[5]

Question 2: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. How can I solve this?

Answer: This is a common solubility issue, particularly for compounds containing a substituted piperidine ring, which can be lipophilic.[5]

  • Underlying Cause: The molecule has low intrinsic aqueous solubility. While soluble in organic solvents like DMSO, dilution into a predominantly aqueous environment can cause it to crash out of solution.

  • Immediate Actions & Solutions:

    • pH Adjustment: The piperidine nitrogen is basic. Acidifying your aqueous buffer (e.g., to pH 5.0-6.5, if your assay permits) will protonate this nitrogen, forming a more soluble salt.

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for the biological system (typically ≤1%) but no higher.[5]

    • Use a Stepwise Dilution: Instead of a large, single-step dilution, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of co-solvent or buffer before the final dilution into the assay plate.[5]

    • Lower Stock Concentration: If precipitation persists, try preparing a less concentrated DMSO stock solution.[5]

Question 3: I've identified this compound as a "hit" in a high-throughput screen (HTS), but I'm concerned about false positives. What should I do?

Answer: This is an excellent and necessary concern. Many compounds can interfere with assay technologies, leading to misleading results.[6][7] These are often termed Pan-Assay Interference Compounds (PAINS).[7][8]

  • Underlying Cause: The (4-Methoxyphenyl)methanone portion of the molecule contains a conjugated system that could be fluorescent, potentially interfering with fluorescence-based assays.[6] Furthermore, like many screening compounds, it could form aggregates at higher concentrations that non-specifically inhibit enzymes.[7]

  • Validation & Control Experiments:

    • Assay Interference Controls: Run your assay with the compound but without the biological target (e.g., no enzyme or receptor). A signal in this control experiment indicates direct interference with your detection method (e.g., compound fluorescence, light scatter).[7]

    • Reporter Enzyme Counter-Screen: If your assay uses a reporter enzyme (like luciferase), run a separate assay to test for direct inhibition of that reporter.[7]

    • Check PAINS Databases: Use computational filters or check public databases to see if the core scaffold has been flagged as a potential PAINS.[8]

    • Confirm with an Orthogonal Assay: Validate the activity using a different biological assay that relies on an unrelated detection method. A hit that is confirmed across multiple assay formats is much more likely to be genuine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment, protected from light, at 2-8°C. Some suppliers may even recommend cold-chain transportation.[9][10] For solutions in solvents like DMSO, it is best to store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Q2: What are the most probable chemical degradation pathways for this compound?

A2: Based on the compound's structure, the following degradation pathways are most likely under stress conditions. A formal forced degradation study is the definitive way to confirm these.[11][12]

  • Oxidation: The secondary amine on the piperidine ring is a prime target for oxidation, which would yield the corresponding N-oxide. This can occur with exposure to air over long periods or in the presence of oxidizing agents.[13]

  • Acid-Catalyzed Degradation: Under strong acidic conditions, the ether linkage of the methoxy group could potentially be cleaved. While ketones are generally stable, extreme pH conditions can sometimes promote side reactions. A forced degradation study on fentanyl, which also has a piperidine core, showed it degraded under acidic conditions.[13]

  • Photodegradation: Aromatic ketones can be sensitive to UV light. Exposure to direct light may lead to photochemical reactions. Therefore, protection from light during storage and handling is crucial.

G parent This compound n_oxide Piperidine N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) acid_cleavage Acid Cleavage Product (e.g., Phenolic derivative) parent->acid_cleavage Strong Acid (e.g., HCl) photo_product Photodegradation Adducts parent->photo_product UV/Visible Light

Caption: Potential degradation pathways for the target compound.

Q3: How can I perform a forced degradation study to understand my compound's stability profile?

A3: A forced degradation (or stress testing) study is essential to identify potential degradants and establish a stability-indicating analytical method.[12] The goal is typically to achieve 10-20% degradation of the parent compound.[14] A general protocol is provided in the "Experimental Protocols" section below.

Q4: Which analytical method is best for monitoring the stability of this compound?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, typically with both UV and MS detection, is the gold standard. The method is considered "stability-indicating" only if it can separate the intact parent compound from all process-related impurities and degradation products without peak overlap.[14] Method validation should be performed according to ICH Q2(R1) guidelines.[13]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines typical stress conditions. The goal is to induce degradation to identify likely products and validate an analytical method.[12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 30%

  • Calibrated HPLC-UV/MS system

  • Photostability chamber

  • Calibrated oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose 1 mL of the stock solution (in a quartz cuvette) and a thin layer of the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Identify the mass of any new peaks (degradants) using the mass spectrometer.

    • Ensure chromatographic peaks of the parent compound and degradants are well-resolved.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationPotential Outcome
Acid Hydrolysis0.5 M HCl60°C24-48 hrsCleavage of ether linkage
Base Hydrolysis0.5 M NaOH60°C24-48 hrsPotential for some degradation
Oxidation15% H₂O₂Room Temp24 hrsFormation of N-oxide
ThermalDry Heat (Solid & Soln)80°C48 hrsFormation of various degradants
PhotolyticICH Q1B ConditionsAmbientPer GuidelineFormation of photoproducts
Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results check_storage 1. Review Storage - Temp? Light? Aliquoted? start->check_storage check_solubility 2. Check for Precipitation - Adjust pH? Co-solvents? check_storage->check_solubility check_purity 3. Run HPLC-MS Purity Check - Compare to reference check_solubility->check_purity purity_ok Purity >95%? check_purity->purity_ok interference 4. Suspect Assay Interference - Run controls (no target) - Run counter-screens purity_ok->interference Yes resynthesize Resynthesize or Order New Batch purity_ok->resynthesize No valid_hit Result is Validated interference->valid_hit

Caption: A logical workflow for troubleshooting inconsistent results.

References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: )
  • Analytical methods. (URL: )
  • This compound | C13H17NO2 | CID 2740588 - PubChem. (URL: [Link])

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Stability Indicating Forced Degradation Studies - RJPT. (URL: [Link])

  • (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone | C24H26FNO3 | CID 16191974 - PubChem. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])

  • Piperidine-based drug discovery - University of Arizona. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. (URL: [Link])

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (URL: [Link])

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. (URL: [Link])

  • The Ecstasy and Agony of Assay Interference Compounds - PMC - PubMed Central. (URL: [Link])

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing. (URL: [Link])

  • Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed. (URL: [Link])

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. (URL: [Link])

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (URL: [Link])

  • 1185311-56-1 | Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride. (URL: [Link])

  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS - International Science Community Association. (URL: [Link])

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Technical Support Center: Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yields, product purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve three main approaches:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of anisole with a piperidine-4-carbonyl derivative in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This route utilizes the nucleophilic addition of a 4-methoxyphenyl Grignard reagent to an activated piperidine-4-carboxylic acid derivative.

  • N-Acylation of Piperidine: This involves the direct acylation of a piperidine precursor with 4-methoxybenzoyl chloride.

Q2: I am observing a significant amount of an isomeric byproduct in my Friedel-Crafts reaction. What is it and how can I minimize it?

A2: The most likely isomeric byproduct is the ortho-acylated product, (2-methoxyphenyl)(piperidin-4-yl)methanone. The methoxy group of anisole is an ortho-, para-directing group. While the para-product is sterically favored, changes in reaction conditions can influence the ortho/para ratio. Refer to the detailed troubleshooting guide below for specific strategies to enhance para-selectivity.

Q3: My Grignard reaction is giving a low yield of the desired ketone. What are the possible reasons?

A3: Low yields in Grignard reactions for this synthesis can be attributed to several factors, including the formation of a biphenyl byproduct (from Wurtz coupling), reaction of the Grignard reagent with moisture, or incomplete reaction. Careful control of anhydrous conditions and reaction temperature is crucial.

Q4: I am struggling with the final deprotection step of my N-Boc protected intermediate. What are the common pitfalls?

A4: The deprotection of the N-Boc group, typically under acidic conditions, can sometimes lead to side reactions if not properly controlled. These can include the formation of undesired byproducts due to the reactivity of the piperidine nitrogen. The choice of acid and reaction conditions is critical for a clean deprotection.[1][2][3][4][5]

Troubleshooting Guides

This section provides in-depth troubleshooting for the most common synthetic routes, focusing on the identification and mitigation of side products.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole with an N-protected piperidine-4-carbonyl chloride is a direct method for forming the desired carbon-carbon bond.[6][7][8][9]

Friedel-Crafts Acylation Anisole Anisole SigmaComplex_para Para Sigma Complex (Major Pathway) Anisole->SigmaComplex_para + Acylium Ion SigmaComplex_ortho Ortho Sigma Complex (Minor Pathway) Anisole->SigmaComplex_ortho + Acylium Ion AcylChloride N-Boc-Piperidine-4-carbonyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ LewisAcid->AcyliumIon DesiredProduct (4-Methoxyphenyl)(N-Boc-piperidin-4-yl)methanone (Desired Product) SigmaComplex_para->DesiredProduct - H⁺ SideProduct (2-Methoxyphenyl)(N-Boc-piperidin-4-yl)methanone (Ortho-isomer Side Product) SigmaComplex_ortho->SideProduct - H⁺

Caption: Friedel-Crafts acylation of anisole leading to the desired para-product and the ortho-isomer side product.

  • Cause: The methoxy group in anisole is an ortho-, para-directing activator for electrophilic aromatic substitution. While the para-position is generally favored due to less steric hindrance, the reaction conditions can influence the regioselectivity. Higher reaction temperatures can sometimes lead to an increased proportion of the ortho-isomer.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the acylating agent and throughout the reaction. This favors the formation of the thermodynamically more stable para-isomer.

    • Solvent Choice: Using a non-polar solvent like dichloromethane or carbon disulfide can enhance para-selectivity.

    • Lewis Acid Stoichiometry: Use a slight excess of the Lewis acid (e.g., 1.1-1.2 equivalents of AlCl₃) to ensure the formation of the acylium ion, but avoid a large excess which can sometimes promote side reactions.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Anisole Addition: To the resulting mixture, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of anisole.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the para- and ortho-isomers.

ParameterStandard ConditionOptimized Condition for Para-Selectivity
Temperature Room Temperature0 °C
Solvent DichloromethaneDichloromethane or Carbon Disulfide
Lewis Acid (AlCl₃) 1.5 eq1.1 - 1.2 eq
Route 2: Grignard Reaction

The reaction of 4-methoxyphenylmagnesium bromide with an N-protected piperidine-4-carboxylic acid derivative is another effective route.[10]

Grignard Reaction Grignard 4-Methoxyphenylmagnesium Bromide Tetrahedral_Intermediate Tetrahedral Intermediate Grignard->Tetrahedral_Intermediate + Ester Biphenyl 4,4'-Dimethoxybiphenyl (Wurtz Coupling Side Product) Grignard->Biphenyl + 4-Bromoanisole HydrolysisProduct Anisole (from hydrolysis of Grignard) Grignard->HydrolysisProduct + H₂O Ester N-Boc-piperidine-4-carboxylic acid methyl ester ArylHalide 4-Bromoanisole ArylHalide->Grignard + Mg Magnesium Mg Magnesium->Grignard DesiredProduct (4-Methoxyphenyl)(N-Boc-piperidin-4-yl)methanone (Desired Product) Tetrahedral_Intermediate->DesiredProduct - Mg(OMe)Br

Caption: Grignard reaction pathway showing the formation of the desired ketone and common side products.

  • Cause: This side product arises from the coupling of the Grignard reagent with unreacted 4-bromoanisole. This is more likely to occur if the Grignard reagent formation is slow or if there is a localized high concentration of the aryl halide.

  • Troubleshooting & Optimization:

    • Grignard Formation: Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and that the reaction is initiated before adding the bulk of the 4-bromoanisole. Add the 4-bromoanisole solution slowly to maintain a gentle reflux and avoid a large excess of the halide.

    • Inverse Addition: For the reaction with the piperidine derivative, consider adding the Grignard reagent to the ester solution (inverse addition) to maintain a low concentration of the Grignard reagent and minimize side reactions.

  • Cause: Grignard reagents are highly sensitive to moisture and will be quenched by any protic source, leading to the formation of anisole and a reduction in the yield of the desired product.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). Use anhydrous solvents (e.g., diethyl ether or THF) and perform the reaction under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of a solution of 4-bromoanisole (1.1 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Piperidine Derivative: In a separate flame-dried flask, dissolve N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Slowly add the freshly prepared Grignard reagent to the ester solution via a cannula.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) or crystallization.[11]

ParameterStandard ConditionOptimized Condition
Addition Mode Normal AdditionInverse Addition (Grignard to Ester)
Atmosphere StandardStrictly Anhydrous, Inert Gas
Grignard Formation Rapid AdditionSlow, Controlled Addition
Route 3: N-Acylation of Piperidine

This route involves the formation of an amide bond between a piperidine derivative and 4-methoxybenzoyl chloride.[12]

  • Cause: If the reaction involves a piperidine with a free N-H and another nucleophilic site, or if the reaction conditions are too harsh, diacylation can occur. However, for the synthesis of the target molecule, this is less of a concern if the starting material is piperidine itself, which will be acylated on the nitrogen.

  • Cause: 4-Methoxybenzoyl chloride is sensitive to moisture and can hydrolyze to 4-methoxybenzoic acid, which will not participate in the acylation reaction, thus lowering the yield.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

    • Fresh Reagent: Use freshly opened or distilled 4-methoxybenzoyl chloride for best results.

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Acyl Chloride Addition: Cool the solution to 0 °C and slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or crystallization.

Purification Strategies

The final purity of this compound is critical for its intended application. The choice of purification method will depend on the nature and quantity of the impurities.

  • Crystallization: This is an effective method for removing minor impurities, especially if the desired product is a solid.[11]

    • Solvent Selection: A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[11]

  • Column Chromatography: This is the most versatile method for separating the desired product from side products with different polarities, such as the ortho-isomer in the Friedel-Crafts synthesis or the biphenyl byproduct in the Grignard reaction.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating compounds of moderate polarity.

Final Deprotection of N-Boc Group

The final step in many synthetic routes is the removal of the N-Boc protecting group to yield the free piperidine.

  • Cause: The stability of the Boc group to acidic conditions can vary, and incomplete deprotection can occur if the conditions are too mild. Conversely, harsh acidic conditions can lead to undesired side reactions.

  • Troubleshooting & Optimization:

    • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane is a common and effective reagent for Boc deprotection.[1][2] Hydrochloric acid in dioxane or methanol is another option.

    • Temperature and Time: The reaction is typically carried out at room temperature and monitored closely by TLC or HPLC to ensure complete deprotection without prolonged exposure to acidic conditions.

  • Reaction: Dissolve the N-Boc protected this compound in dichloromethane. Add trifluoroacetic acid (5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Purification: Extract the product with an organic solvent, dry, and concentrate. The final product can be further purified by crystallization or by forming a salt (e.g., hydrochloride salt) and crystallizing it.[]

References

  • Chemical Review and Letters. (2021).
  • Friedel-Crafts Acyl
  • Friedel-Crafts Acyl
  • The Royal Society of Chemistry. (n.d.).
  • Dalvi, S. N., & Garge, S. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences, 1(5), 85-87.
  • Organic Chemistry Friedel-Crafts Acylation of Anisole. (2022, November 22). YouTube.
  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 21). YouTube.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Lab: Friedel-Crafts Acylation of Anisole Functional. (2023, March 20). Chegg.com.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylmagnesium bromide 0.5M tetrahydrofuran.
  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH.
  • Deprotection of different N-Boc-compounds. (n.d.).
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
  • CAS 25519-82-8 (4-Methoxyphenyl)(4-piperidyl)methanone Hydrochloride. (n.d.).
  • N - alkylation of piperidine with substituted benzyl chloride. (n.d.). ECHEMI.
  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
  • ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (n.d.). Organic Syntheses.
  • Benzoyl piperidine. (n.d.). Organic Syntheses.
  • Identification and Determin
  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsatur
  • Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. (2020, January 6).
  • 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. (n.d.).
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). SciSpace.
  • Solved CHM2211L Lab #1 Grignard Reaction and Air Oxid
  • Impurities Applic
  • Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides. (n.d.). Benchchem.
  • Monoacyl
  • N-Acylation of sulfonamides using N-acylbenzotriazoles. (n.d.).
  • Purification of 4,4'-methylene dianiline by crystallization. (n.d.).

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Technical Support Center: Scaling Up the Synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for scaling up this important synthesis. We will explore the common synthetic routes, address potential challenges, and offer field-proven solutions to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

There are two primary and scalable synthetic routes for the synthesis of this compound:

  • Route A: Friedel-Crafts Acylation. This is a classic and often preferred method for forming aryl ketones. It involves the reaction of anisole with an activated piperidine-4-carbonyl derivative, typically piperidine-4-carbonyl chloride, in the presence of a Lewis acid catalyst.

  • Route B: Grignard Reaction. This route utilizes the nucleophilic addition of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide, to a suitable piperidine-4-carboxaldehyde or a related derivative.

A third, less common but viable alternative, is the Weinreb Amide Synthesis , which offers excellent control and often high yields by reacting a Grignard reagent with a piperidine-4-yl Weinreb amide.[1]

Q2: Which route is generally recommended for a first-time scale-up?

For a first-time scale-up, the Friedel-Crafts acylation route is often recommended due to its relatively straightforward procedure and the commercial availability of the starting materials. However, the success of this route is highly dependent on careful control of reaction conditions to avoid common pitfalls. The Grignard route can also be effective but requires stringent anhydrous conditions and careful handling of the organometallic reagent.

Troubleshooting Guide: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of anisole with piperidine-4-carbonyl chloride is a powerful method for C-C bond formation.[2] However, scaling up this electrophilic aromatic substitution reaction can present several challenges.

Workflow for Friedel-Crafts Acylation

Friedel-Crafts Acylation Workflow cluster_0 Reagent Preparation cluster_1 Friedel-Crafts Reaction cluster_2 Workup and Purification Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Piperidine-4-carbonyl chloride Piperidine-4-carbonyl chloride Piperidine-4-carboxylic acid->Piperidine-4-carbonyl chloride SOCl₂ or (COCl)₂ Acylium Ion Formation Acylium Ion Formation Piperidine-4-carbonyl chloride->Acylium Ion Formation Lewis Acid (e.g., AlCl₃) Reaction Mixture Reaction Mixture Acylium Ion Formation->Reaction Mixture Anisole Anisole Anisole->Reaction Mixture Product Complex Product Complex Reaction Mixture->Product Complex Quenching Quenching Product Complex->Quenching Ice/aq. HCl Extraction Extraction Quenching->Extraction Organic Solvent Washing Washing Extraction->Washing aq. NaHCO₃, Brine Drying and Concentration Drying and Concentration Washing->Drying and Concentration Crystallization Crystallization Drying and Concentration->Crystallization This compound This compound Crystallization->this compound

Caption: A typical workflow for the Friedel-Crafts acylation synthesis.

Problem 1: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted anisole.

  • The desired product is not observed or is present in very low concentrations.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Inactive Lewis Acid Catalyst Lewis acids like AlCl₃ and FeCl₃ are highly hygroscopic and will be deactivated by moisture.[3]* Use a fresh, unopened container of the Lewis acid. * Handle the Lewis acid in a glove box or under an inert atmosphere. * Ensure all glassware is flame-dried or oven-dried before use.
Insufficient Catalyst Loading In Friedel-Crafts acylations, the Lewis acid complexes with the ketone product, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[2]* Increase the molar equivalents of the Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the acylating agent.
Low Reaction Temperature While the initial mixing may need to be done at a low temperature to control the exotherm, the reaction may require thermal energy to proceed to completion.* After the initial addition, allow the reaction to warm to room temperature. * If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction closely for side product formation.
Poor Quality Acylating Agent Piperidine-4-carbonyl chloride can be unstable and may decompose upon storage.* Prepare the acyl chloride fresh from piperidine-4-carboxylic acid using thionyl chloride or oxalyl chloride immediately before the Friedel-Crafts reaction.

Problem 2: Formation of Multiple Products and Isomers

Symptoms:

  • Multiple spots on TLC.

  • NMR analysis of the crude product shows a mixture of isomers (ortho and para substitution).

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Lack of Regioselectivity The methoxy group of anisole is an ortho-, para-director.[4] While the para product is generally favored due to sterics, the ortho isomer can also form.* Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Less polar solvents like dichloromethane or 1,2-dichloroethane often favor the para isomer.[3] * Temperature Control: Lower reaction temperatures generally improve para-selectivity.
Polyacylation Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3]* Use a stoichiometric amount of the acylating agent relative to anisole. * Ensure slow, controlled addition of the acylating agent to maintain a low instantaneous concentration.

Problem 3: Difficult Workup and Product Isolation

Symptoms:

  • Formation of a thick, unmanageable slurry during the reaction or workup.

  • Difficulty in separating the organic and aqueous layers during extraction.

  • Product oils out during crystallization.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Product-Catalyst Complex Precipitation The complex formed between the ketone product and the Lewis acid can precipitate from the reaction mixture, especially at higher concentrations.[3]* Ensure efficient mechanical stirring to maintain a homogeneous mixture. * Use a sufficient volume of solvent to keep the complex in solution or as a manageable slurry.
Incomplete Quenching If the Lewis acid is not fully quenched, it can lead to emulsions during the aqueous workup.* Add the reaction mixture slowly to a vigorously stirred mixture of ice and concentrated HCl. This will hydrolyze the aluminum salts and break up the complex.[5]
Improper Crystallization Solvent System The choice of solvent is crucial for obtaining a crystalline product.* A common and effective solvent system for recrystallizing similar compounds is a mixture of a polar solvent (like ethanol, methanol, or ethyl acetate) and a non-polar anti-solvent (like hexanes or heptanes).[6][7] * Start by dissolving the crude product in a minimal amount of the hot polar solvent, then slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly.

Troubleshooting Guide: Grignard Reaction Route

The Grignard route offers an alternative approach, particularly if issues with the Friedel-Crafts reaction persist. This involves the reaction of 4-methoxyphenylmagnesium bromide with a protected piperidine-4-carboxaldehyde.

Workflow for Grignard Reaction

Grignard Reaction Workflow cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup and Oxidation cluster_3 Deprotection and Purification 4-Bromoanisole 4-Bromoanisole 4-Methoxyphenylmagnesium bromide 4-Methoxyphenylmagnesium bromide 4-Bromoanisole->4-Methoxyphenylmagnesium bromide Mg, THF (anhydrous) Addition Reaction Addition Reaction 4-Methoxyphenylmagnesium bromide->Addition Reaction Piperidine-4-carboxaldehyde (N-protected) Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Addition Reaction->Magnesium Alkoxide Intermediate Aqueous Workup Aqueous Workup Magnesium Alkoxide Intermediate->Aqueous Workup aq. NH₄Cl Secondary Alcohol Secondary Alcohol Aqueous Workup->Secondary Alcohol Oxidation Oxidation Secondary Alcohol->Oxidation e.g., PCC, Dess-Martin N-Protected Ketone N-Protected Ketone Oxidation->N-Protected Ketone Deprotection Deprotection N-Protected Ketone->Deprotection Crystallization Crystallization Deprotection->Crystallization This compound This compound Crystallization->this compound

Caption: A general workflow for the Grignard synthesis route.

Problem 1: Grignard Reagent Fails to Form

Symptoms:

  • No visible signs of reaction (e.g., bubbling, heat generation) upon addition of 4-bromoanisole to magnesium turnings.

  • Titration of an aliquot shows a very low concentration of the Grignard reagent.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Presence of Moisture Grignard reagents are highly sensitive to moisture and will be quenched by water.[8]* Ensure all glassware is rigorously flame-dried under vacuum or oven-dried. * Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). * Handle all reagents under an inert atmosphere (nitrogen or argon).
Passivated Magnesium Surface Magnesium turnings can have a layer of magnesium oxide on the surface that prevents the reaction from initiating.[9]* Activation: Use a crystal of iodine, which will etch the magnesium surface. The disappearance of the purple iodine color is an indicator of activation.[10] * Crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. * Add a small amount of 1,2-dibromoethane to initiate the reaction.
Impurities in Starting Materials Impurities in the 4-bromoanisole or the solvent can inhibit the reaction.* Purify the 4-bromoanisole by distillation if necessary. * Ensure the solvent is of high purity and anhydrous.

Problem 2: Low Yield of the Desired Ketone

Symptoms:

  • Significant amount of biphenyl dimer (4,4'-dimethoxybiphenyl) is formed.

  • Isolation of the secondary alcohol intermediate instead of the ketone.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Wurtz Coupling A common side reaction is the coupling of the Grignard reagent with unreacted 4-bromoanisole.[11]* Add the 4-bromoanisole solution slowly to the magnesium turnings to maintain a low concentration of the halide. * Ensure the reaction temperature does not get too high.
Incomplete Oxidation The initial product of the Grignard addition is a secondary alcohol, which must be oxidized to the ketone. Incomplete oxidation will result in a mixture of the alcohol and ketone.* Choose an appropriate oxidizing agent (e.g., PCC, Dess-Martin periodinane, or Swern oxidation). * Ensure a sufficient stoichiometry of the oxidizing agent and adequate reaction time.
Side Reactions with the Piperidine N-H If the piperidine nitrogen is not protected, the Grignard reagent can be quenched by the acidic N-H proton.* Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the Grignard reaction. The protecting group can be removed in a subsequent step.

Purification and Characterization

Purification:

  • Crystallization: The final product, this compound, is a solid and can be effectively purified by crystallization.[6] A common solvent system is ethanol/water or ethyl acetate/hexanes.[7][12] The hydrochloride salt can also be prepared and crystallized from solvents like ethanol or isopropanol.

  • Column Chromatography: If crystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization:

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons of the 4-methoxyphenyl group (two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), and the protons of the piperidine ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon (typically >190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

  • IR Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of the aryl ketone carbonyl stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (219.28 g/mol ) should be observed.[13]

References

  • 13 Friedel-Crafts Acyl
  • Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. (n.d.). Benchchem.
  • Methanone, 4-(methoxyphenyl)(3-(4-methoxyphenyl)oxiranyl)-. (n.d.). PubChem.
  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Supplementary Inform
  • Go-to recrystalliz
  • Understanding Friedel-Crafts Alkylation and Acyl
  • Recent Developments in Weinreb Synthesis and their Applic
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
  • Friedel-Crafts Acyl
  • Friedel Crafts Reaction Virtual Lab. (n.d.). PraxiLabs.
  • Grignard Reaction. (n.d.).
  • Reagents & Solvents: Solvents for Recrystalliz
  • The Friedel–Crafts acylation of anisole to synthesise 1. (n.d.).
  • 4-Methoxyphenylacetone(122-84-9) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). PubChem.
  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.).
  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • How to recrystallize complexes from the solvent pair acetone/water? (2021).
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Grignard successes and failures. (2016). Sciencemadness Discussion Board.
  • Recrystalliz
  • Failed Grignard Reaction? (2022). Reddit.
  • Friedel-Crafts Acyl

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Technical Support Center: Spectroscopic Analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and artifacts encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Introduction

This compound is a key chemical intermediate in the synthesis of various pharmaceutical agents. Its proper identification and purity assessment are critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for its characterization. However, like any analytical procedure, these methods are susceptible to artifacts and errors that can lead to misinterpretation of data. This guide provides a systematic approach to identifying and resolving these issues.

The molecular structure of this compound is presented below. The presence of an aromatic ring, a ketone group, and a piperidine ring gives rise to characteristic signals in different spectroscopic techniques, but also presents specific analytical challenges.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this compound. However, various factors can lead to spectral artifacts, complicating interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the proton signals for the piperidine ring appear broad or poorly resolved?

A1: This is a common issue arising from the conformational dynamics of the piperidine ring. The ring can undergo chair-chair interconversion at a rate that is comparable to the NMR timescale. This exchange process can lead to coalescence and broadening of the signals for the axial and equatorial protons.[1][2]

  • Causality: At room temperature, the rate of this conformational exchange is often in the intermediate-exchange regime for the NMR experiment, meaning the individual signals for the distinct axial and equatorial protons are not observed, but rather a broadened average signal.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective solution.[1][3]

      • Lowering the temperature will slow down the chair-chair interconversion, moving the exchange into the slow-exchange regime. This should result in sharper, distinct signals for the axial and equatorial protons.

      • Increasing the temperature can push the exchange into the fast-exchange regime, resulting in a single, sharp, averaged signal for the axial and equatorial protons.

    • Solvent Effects: The choice of solvent can influence the rate of conformational exchange. Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) may alter the spectral appearance.

    • pH Adjustment: For the free base form of the piperidine, protonation can affect conformational mobility. If applicable, adjusting the pH of the sample might sharpen the signals.

Caption: Troubleshooting workflow for broad piperidine signals in ¹H NMR.

Q2: I'm observing unexpected signals in my ¹H or ¹³C NMR spectrum. What could be the cause?

A2: Unexpected signals can arise from several sources, including impurities from the synthesis, residual solvents, or degradation of the sample.

  • Common Impurities:

    • Starting Materials: Unreacted starting materials such as 4-methoxybenzoyl chloride or piperidine-4-carboxamide.

    • Byproducts: Depending on the synthetic route, byproducts from side reactions may be present.[4]

  • Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are very common.

  • Degradation: The compound may degrade over time, especially if not stored properly.

  • Troubleshooting Protocol:

    • Check Solvent Peaks: Compare the chemical shifts of the unknown peaks with standard tables of common NMR solvent impurities.

    • 2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These can help in assigning the unexpected signals and determining if they are coupled to the main compound or belong to a separate species.

    • Re-purification: If impurities are suspected, re-purifying the sample by column chromatography or recrystallization is recommended.

    • LC-MS Analysis: Couple your analysis with LC-MS to identify the molecular weights of any impurities.

Expected Chemical Shifts (¹H NMR, CDCl₃) Expected Chemical Shifts (¹³C NMR, CDCl₃)
~ 7.9 ppm (d, 2H, Ar-H ortho to C=O)~ 198 ppm (C=O)
~ 6.9 ppm (d, 2H, Ar-H ortho to OMe)~ 163 ppm (Ar-C-OMe)
~ 3.8 ppm (s, 3H, OCH₃)~ 132 ppm (Ar-C)
~ 3.2 ppm (m, 1H, piperidine CH)~ 129 ppm (Ar-CH)
~ 3.0 ppm (m, 2H, piperidine CH₂)~ 113 ppm (Ar-CH)
~ 2.8 ppm (m, 2H, piperidine CH₂)~ 55 ppm (OCH₃)
~ 1.8 ppm (m, 4H, piperidine CH₂)~ 45 ppm (piperidine CH)
~ 1.6 ppm (br s, 1H, NH)~ 41 ppm (piperidine CH₂)
~ 29 ppm (piperidine CH₂)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected molecular ion peak at m/z 219.13. What could be the issue?

A1: The absence of the molecular ion peak (M⁺) can be due to the ionization technique used or the instability of the molecular ion.

  • Causality: In techniques like Electron Ionization (EI), the high energy can cause extensive fragmentation, leading to a weak or absent molecular ion peak. Ketones are known to undergo characteristic fragmentation patterns.[5]

  • Troubleshooting Protocol:

    • Use a Softer Ionization Technique: Employ soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly well-suited for this molecule as the piperidine nitrogen can be readily protonated, leading to a strong [M+H]⁺ ion at m/z 220.13.[6]

    • Check for Adducts: In ESI, look for common adducts with sodium ([M+Na]⁺ at m/z 242.11) or potassium ([M+K]⁺ at m/z 258.09), which can be more stable than the protonated molecule.

    • Optimize Source Conditions: Adjust the source parameters, such as the capillary voltage and temperature, to minimize in-source fragmentation.

Q2: What are the expected major fragments in the mass spectrum?

A2: The fragmentation pattern is key to confirming the structure. For this compound, characteristic cleavages are expected.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the piperidine ring is a likely fragmentation pathway for ketones.[7][8][9] This would result in the formation of a stable acylium ion.

  • McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a characteristic fragmentation for many ketones.[5][7]

Expected Fragment (m/z) Proposed Structure/Origin
220.13[M+H]⁺ (protonated molecular ion)
135.04Acylium ion: [CH₃OC₆H₄CO]⁺ from alpha-cleavage
86.09[C₅H₁₂N]⁺ (protonated piperidine fragment)

digraph "MS_Fragmentation" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

parent [label="this compound\n[M+H]⁺ m/z 220.13", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alpha_cleavage [label="Alpha-Cleavage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; acylium [label="Acylium Ion\n[CH₃OC₆H₄CO]⁺\nm/z 135.04", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; piperidine [label="Piperidine Fragment\n[C₅H₁₂N]⁺\nm/z 86.09", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

parent -> alpha_cleavage; alpha_cleavage -> acylium; alpha_cleavage -> piperidine; }

Sources

Inconsistent results in biological assays with (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who may be experiencing inconsistent or unexpected results in biological assays involving this compound. As a core scaffold in medicinal chemistry, understanding its behavior is critical for robust and reproducible research. This document provides in-depth troubleshooting advice, detailed experimental protocols, and explanations for common artifacts rooted in the physicochemical properties of the molecule itself. Our goal is to empower you to diagnose and resolve assay-related issues, ensuring the integrity and validity of your experimental data.

Physicochemical Profile of this compound

A foundational understanding of a compound's properties is the first step in troubleshooting. Below is a summary of key computed properties for this compound.

PropertyValueImplication in Biological AssaysSource
Molecular Formula C₁₃H₁₇NO₂-[1]
Molecular Weight 219.28 g/mol Standard for small molecules.[1]
XLogP3-AA 1.6Indicates moderate lipophilicity. Compounds in this range can be prone to solubility issues and aggregation at higher concentrations.[1]
Topological Polar Surface Area (TPSA) 38.3 ŲSuggests good potential for cell membrane permeability.[1]
Hydrogen Bond Donor Count 1Can participate in hydrogen bonding.[1]
Hydrogen Bond Acceptor Count 3Can participate in hydrogen bonding.[1]

The moderate lipophilicity (XLogP3-AA of 1.6) is a key parameter. While not excessively high, it suggests that at the micromolar concentrations often used in screening, the compound's aqueous solubility may be limited, creating a risk for the formation of colloidal aggregates.[2] These aggregates are a primary cause of non-specific, promiscuous inhibition that can plague early-stage drug discovery.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why are my IC₅₀ values for this compound inconsistent across experiments or even within the same assay?

Answer:

Inconsistent IC₅₀ values are a frequent and frustrating issue in pharmacology, often pointing to underlying problems with the compound's behavior in the assay buffer rather than target-specific variability. For a molecule with the physicochemical profile of this compound, the most probable causes are poor solubility and concentration-dependent aggregation.

Root Cause Analysis:

  • Limited Aqueous Solubility: The compound is likely dissolved in 100% DMSO for stock solutions. When this stock is diluted into aqueous assay buffer, the compound's concentration may exceed its solubility limit, leading to precipitation. This precipitation can be subtle and not always visible to the naked eye. The result is that the actual concentration of the compound in solution is unknown and lower than the nominal concentration, leading to variable and artificially high IC₅₀ values.[]

  • Colloidal Aggregation: At concentrations above a certain threshold (the Critical Aggregation Concentration or CAC), lipophilic molecules can self-assemble into colloidal aggregates.[4] These particles, typically 50-1000 nm in diameter, are not true precipitates but can non-specifically inhibit enzymes by sequestering the protein on their large surface area.[2] This mechanism is a notorious source of false positives in high-throughput screening.[6] Because aggregation is highly sensitive to minor changes in buffer conditions, incubation time, and compound concentration, it can lead to significant variability in measured potency.

Troubleshooting Workflow

To diagnose the root cause, a systematic approach is necessary. The following workflow will help you determine if aggregation is the source of your inconsistent results.

G A Start: Inconsistent IC₅₀ Results B Observe Dose-Response Curve Shape A->B C Is the Hill Slope unusually steep? (e.g., |n| > 1.5) B->C D Perform Detergent-Based Counter-Screen (e.g., 0.01% Triton X-100) C->D Yes H Vary Enzyme Concentration C->H No/Unsure E Does detergent cause a significant rightward shift in IC₅₀? (>5-10 fold) D->E F High Likelihood of Aggregation-Based Inhibition E->F Yes G Aggregation is less likely. Investigate other causes (e.g., compound stability, assay tech). E->G No I Does IC₅₀ increase linearly with enzyme concentration? H->I I->F Yes I->G No G cluster_0 Mechanism of Aggregation-Based Inhibition cluster_1 Detergent Intervention A Small Molecule (Monomer) B Colloidal Aggregate (50-1000 nm) A->B [Compound] > CAC D Inactive Enzyme (Adsorbed to surface) B->D Protein Sequestration C Active Enzyme C->D Inhibition H Active Enzyme (Released) D->H Release & Reactivation E Colloidal Aggregate G Disrupted Aggregate (Monomers) E->G Disruption F Detergent (Triton X-100) F->E

Caption: Mechanism of aggregation-based inhibition and its disruption by detergent.

Advanced Confirmation: Dynamic Light Scattering (DLS)

For an orthogonal confirmation, Dynamic Light Scattering (DLS) can be used to directly detect the formation of particles in solution. [2][7] Principle: DLS measures the fluctuations in scattered light caused by the Brownian motion of particles. Larger particles (like aggregates) move more slowly, and this difference can be used to determine particle size distribution. [8] Experimental Setup:

  • Prepare solutions of this compound in the assay buffer at concentrations spanning your observed IC₅₀.

  • Include a buffer-only control and a control with detergent.

  • Analyze the samples using a DLS instrument.

Expected Results:

  • If aggregation is occurring, you will observe the appearance of a particle population (typically >50 nm) at and above the inhibitory concentrations.

  • This particle population should be absent in the buffer-only sample and significantly reduced or eliminated in the sample containing detergent. [2]

Final Recommendations

When working with this compound or any derivative with similar lipophilicity, it is imperative to build in controls for non-specific activity early in your screening cascade.

  • Prioritize Solubility: If possible, determine the kinetic solubility of your compound in your specific assay buffer to ensure you are working below its precipitation point.

  • Incorporate Detergent: For primary screens, consider routinely including 0.01% Triton X-100 in the assay buffer to proactively suppress aggregation. [9]3. Be Skeptical of Steep Slopes: Treat any hit with an unusually steep dose-response curve with caution and immediately subject it to the troubleshooting workflows described above.

  • Document Everything: Keep meticulous records of compound handling, solvent usage, and incubation times, as these can all influence reproducibility.

By employing these rigorous controls and troubleshooting strategies, you can confidently distinguish true, specific biological activity from common assay artifacts, saving valuable time and resources in your research and development efforts.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link] [10][11]2. Inglese, J., Johnson, R. L., et al. (2006). Interpreting steep dose-response curves in early inhibitor discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. [Link] [12][13][14]3. McGovern, S. L., et al. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Assay Interference by Aggregation. [Link] [4]5. National Center for Biotechnology Information. PubChem Compound Summary for CID 2740588, this compound. [Link] [1]6. Shoichet, B. K. (2006). Screening for promiscuous inhibitors. Nature Chemical Biology, 2(3), 127-128.

Sources

Technical Support Center: Optimizing Crystallization of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a molecule with a moderate degree of flexibility and multiple hydrogen bonding sites, its crystallization can present unique challenges. This document provides in-depth, experience-driven advice to troubleshoot common issues and optimize your experimental outcomes.

Compound Properties Overview

Before delving into troubleshooting, understanding the fundamental properties of this compound is crucial for designing a successful crystallization strategy.

PropertyValueSource
CAS Number 76362-12-4[1][2][3]
Molecular Formula C₁₃H₁₇NO₂[2][3][4]
Molecular Weight 219.28 g/mol [3]
Structure Aromatic ketone with a piperidine ring[3]
Predicted XLogP3 1.6[3]

The structure contains a polar piperidine ring capable of hydrogen bonding and a less polar methoxyphenyl group. This amphiphilic nature suggests that a range of solvents, particularly polar protic and aprotic solvents, or binary mixtures, will be necessary for effective crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a crystallization solvent?

A1: A good starting solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., the solvent's boiling point).[5] For this compound, given its structure, start with polar protic solvents like ethanol, isopropanol, or methanol.[6] Binary solvent systems, such as ethanol/water, acetone/hexane, or ethyl acetate/cyclohexane, are also excellent candidates.[5][7] The principle is to dissolve the compound in a "good" solvent and then slowly introduce a miscible "anti-solvent" in which the compound is insoluble to induce crystallization.[8]

Q2: How critical is the cooling rate, and what is the ideal rate?

A2: The cooling rate is paramount for growing large, high-purity crystals. Rapid cooling often leads to the formation of small, impure crystals or even precipitation of an amorphous solid.[9][10] An ideal crystallization should show initial crystal formation after about 5-10 minutes of cooling, with continued growth over 20-60 minutes.[9] To achieve this, allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or in a warm water bath, before transferring it to a colder environment like a refrigerator.[8][11]

Q3: Should I stir the solution during crystallization?

A3: Generally, the solution should not be disturbed once it has been set to cool.[12] Agitation can lead to the formation of too many nucleation sites, resulting in a large number of small crystals instead of a smaller number of large, high-quality ones.[13] Allow the solution to stand perfectly still during the cooling and crystal growth phase.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a direct question-and-answer format.

Problem 1: My compound is "oiling out" instead of crystallizing.

Q: I see liquid droplets forming in my solution as it cools, rather than solid crystals. What is happening and how do I fix it?

A: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase before it has a chance to form a solid crystal lattice. [14] This is often due to one of the following reasons:

  • The solution is too supersaturated, causing the compound to precipitate out at a temperature above its melting point (or the melting point of the impure mixture).[9]

  • The presence of significant impurities is depressing the melting point of your compound.[15][16]

  • The chosen solvent is too dissimilar in polarity to the solute.[16]

Solutions & Causal Explanations:

  • Re-heat and Add More Solvent: The most immediate fix is to return the flask to the heat source, re-dissolve the oil, and add a small amount (1-5% by volume) of additional hot solvent.[9] This reduces the supersaturation level, lowering the temperature at which the compound begins to precipitate and allowing it to fall below its melting point before nucleation occurs.

  • Lower the Crystallization Temperature: If your compound has a low melting point, you may need to use a lower starting temperature. Dissolve the compound in a minimal amount of a solvent with a lower boiling point, and then cool the solution very slowly.

  • Change the Solvent System: If oiling persists, the solvent polarity may be mismatched. If you are using a non-polar solvent, try a more polar one like ethanol or ethyl acetate. Conversely, in a highly polar solvent, adding a non-polar anti-solvent like hexane can sometimes promote crystalline solid formation over oiling.

  • Purify the Material: If impurities are suspected, consider a preliminary purification step. This could involve a column chromatography pass or treating the hot solution with activated charcoal to adsorb colored or highly polar impurities before the crystallization step.[9][15]

Troubleshooting Flowchart for Oiling Out

G start Oiling Out Observed reheat Re-heat Solution to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (1-5% vol.) reheat->add_solvent slow_cool Cool Slowly Again add_solvent->slow_cool check Did it Oil Out Again? slow_cool->check success Success: Crystalline Product check->success No fail Problem Persists check->fail Yes change_solvent Change Solvent or Use Binary System fail->change_solvent purify Pre-purify with Charcoal or Chromatography fail->purify

A decision-making workflow for addressing oiling out during crystallization.

Problem 2: The crystallization yield is very low.

Q: I've successfully obtained crystals, but the final isolated mass is less than 50% of the starting material. How can I improve the yield?

A: Low yield is a common issue and can often be traced back to several experimental factors. [9]

Solutions & Causal Explanations:

  • Minimize the Amount of Hot Solvent: The most common cause of low yield is using too much solvent to dissolve the initial compound.[9] The goal is to create a saturated solution at high temperature. Use only the absolute minimum amount of boiling solvent required to fully dissolve the solid. Any excess solvent will retain more of your compound in the solution (the "mother liquor") after cooling, thus reducing the isolated yield.

  • Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops. To maximize the amount of product that crystallizes out, ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtration.

  • Select a Better Solvent: An ideal solvent will have a steep solubility curve—very high solubility at high temperatures and very low solubility at low temperatures. If your compound remains significantly soluble even at 0°C in the chosen solvent, your yield will be inherently limited. You may need to screen for a different solvent or a binary solvent pair that offers lower solubility at cold temperatures.

  • Minimize Transfers: Every time you transfer a solution or solid, some material is lost. Avoid unnecessary steps like hot filtration unless there are insoluble impurities that must be removed. If you must perform a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization and loss of product on the filter paper.[9]

Problem 3: The crystals are very small (fine needles or powder).

Q: My product crashes out of solution as a fine powder or tiny needles, which can be difficult to filter and may have lower purity. How can I grow larger crystals?

A: The formation of small crystals is typically a result of rapid nucleation, where too many crystal growth sites are formed simultaneously. [8] The key is to slow down the entire process to favor growth on existing nuclei rather than the formation of new ones.[10][11]

Solutions & Causal Explanations:

  • Slow Down the Cooling Process: This is the most effective method.[11][12] A rapidly cooled solution becomes supersaturated too quickly, leading to a burst of nucleation. Insulate the flask (e.g., in a Dewar flask filled with hot water or wrapped in glass wool) to ensure cooling occurs over several hours.

  • Reduce the Level of Supersaturation: Use slightly more than the minimum amount of hot solvent needed to dissolve the compound.[9] This creates a less concentrated solution, meaning it will need to cool to a lower temperature before nucleation begins, which slows down the process and allows for more orderly crystal growth.

  • Use a Co-solvent System (Anti-solvent Diffusion): Dissolve your compound in a good solvent in a small vial. Place this vial inside a larger, sealed jar containing a small amount of a volatile anti-solvent (a liquid in which your compound is insoluble but is miscible with the good solvent).[8][17] Over several days, the anti-solvent vapor will slowly diffuse into your solution, gradually reducing the solubility and promoting the slow growth of large, high-quality crystals.

  • Seeding: If you have a few crystals from a previous batch, you can add one or two "seed crystals" to the cooled, saturated solution.[18] This provides a pre-formed template for crystal growth, encouraging the formation of a few large crystals rather than many small ones.

General Crystallization Workflow

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation select_solvent Select Solvent System dissolve Dissolve Compound in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter cool Slow Cooling to Room Temp hot_filter->cool Clean Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

A standard workflow for purifying a solid compound via recrystallization.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?Link

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link

  • BLDpharm. 76362-12-4|this compound. Link

  • Reddit. (2013). Recrystallization (help meeeeee). Link

  • Mettler Toledo. Oiling Out in Crystallization. Link

  • Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Link

  • ECHEMI. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Link

  • A2B Chem. 76362-12-4 | this compound. Link

  • PubChem. (4-Methoxyphenyl)methanone. Link

  • PubChem. This compound. Link

  • Crystallization Expert. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

  • ChemicalBook. This compound. Link

  • MIT Department of Chemistry. Growing Quality Crystals. Link

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Link

  • ResearchGate. (2015). How you can increase the size of crystal?Link

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Link

  • Quora. (2017). What should I do if crystallisation does not occur?Link

  • University of Geneva. Guide for crystallization. Link

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Link

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Link

  • SOP: CRYSTALLIZATION. Link

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Link

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Link

  • Google Patents. DE102007032451B4 - Process for the preparation of aromatic ketones. Link

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Technical Support Center: Enhancing the Oral Bioavailability of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals actively working with this molecule or similar chemical entities. Our goal is to provide you with actionable insights, troubleshooting guides, and robust protocols to overcome the common challenges associated with its oral delivery. We will delve into the scientific principles behind each strategy, ensuring you can make informed decisions in your experimental design.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before initiating advanced formulation work, a thorough understanding of the molecule's intrinsic properties is critical. Based on its chemical structure, this compound presents a classic drug development challenge.

Predicted Physicochemical Properties:

  • Molecular Formula: C₁₃H₁₇NO₂[1]

  • Molecular Weight: 219.28 g/mol [1]

  • Key Structural Features:

    • A lipophilic 4-methoxyphenyl group.

    • A basic piperidine ring, which is ionizable.

    • A central ketone linker.

  • Predicted pKa: The piperidine nitrogen imparts basicity. The pKa of piperidine is ~11. While the exact pKa of this molecule requires experimental determination, it is predicted to be a weak base, making it a candidate for pH-dependent solubility and salt formation.[2]

  • Predicted Lipophilicity (LogP): The combination of the aromatic ring and the piperidine structure suggests moderate lipophilicity, with a predicted XLogP3 of 1.6.[1]

Q1: What is the most likely reason for the poor oral bioavailability of this compound?

A1: Based on its structure, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or Class IV compound.[3][4] This means it suffers from low aqueous solubility, which is the primary rate-limiting step for its absorption from the gastrointestinal (GI) tract.[3][5] Even if it has good membrane permeability (Class II), it cannot be effectively absorbed if it doesn't first dissolve in the gut fluids.[4]

Q2: What is the very first experiment I should conduct to start improving bioavailability?

A2: The first and most crucial experiment is to determine the pH-solubility profile . Since the molecule is a weak base, its solubility is expected to be highly dependent on pH. According to the Henderson-Hasselbalch equation, the compound will be more soluble in acidic environments (like the stomach) where the piperidine nitrogen is protonated (ionized), and significantly less soluble in the neutral to slightly alkaline environment of the small intestine, where absorption primarily occurs. This "fall-out" or precipitation in the intestine is a common cause of low bioavailability.[6]

Q3: My compound is crashing out of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays. What's happening and how can I fix it?

A3: This phenomenon is known as "precipitation" or "solvent-dumping". DMSO is a strong organic solvent that can dissolve your compound at high concentrations, but when this solution is introduced into an aqueous buffer, the DMSO is diluted, and the buffer cannot maintain the compound's solubility, causing it to precipitate.[7][8]

  • Immediate Fix for Assays: For in vitro testing, consider using co-solvents like PEG 400 or ethanol in your final buffer system, or explore using cyclodextrins to form inclusion complexes that can shield the hydrophobic parts of the molecule and improve aqueous solubility.[9][10]

  • Long-Term Formulation View: This observation is a strong indicator that you will face significant solubility challenges in vivo and must develop an enabling formulation.

Part 2: Troubleshooting Guide for Formulation Development

This section addresses specific problems you may encounter during the formulation process in a direct Q&A format.

Q: I performed a salt screen, but the resulting salt did not improve the dissolution rate as expected. What could be the issue?

A: Successful salt formation that translates to improved dissolution is not guaranteed. Here are the common culprits:

  • Insufficient pKa Difference (ΔpKa): For a stable salt to form, the pKa of your basic drug and the acidic counter-ion should ideally differ by at least 2-3 pH units.[11][12] If the difference is too small, the proton transfer is incomplete, resulting in a weak ionic interaction or a physical mixture rather than a true salt.

  • Common Ion Effect: If your dissolution medium contains an ion that is the same as your salt's counter-ion (e.g., using a hydrochloride salt in a chloride-containing buffer), it can suppress dissolution.[6]

  • Conversion Back to Free Base: The salt may dissolve, but if the local pH at the solid-liquid interface (the microenvironment pH) rises above the pKa of your compound, it can rapidly convert back to the poorly soluble free base, which then precipitates.[6] This is a very common issue for salts of weak bases.

  • High Lattice Energy of the Salt: Not all salts are created equal. Some salt forms can be highly crystalline with strong lattice energy, making them difficult to dissolve despite being ionic. An assessment of the salt's crystallinity and melting point can provide clues.[13]

Q: My amorphous solid dispersion (ASD) formulation shows excellent initial dissolution but the drug concentration quickly drops. Why?

A: This is a classic case of generating a supersaturated solution followed by precipitation. ASDs work by trapping the drug in a high-energy, amorphous state within a polymer matrix.[14][15] Upon contact with water, the polymer dissolves and releases the drug molecules, which can achieve a concentration far exceeding their thermodynamic solubility (supersaturation).[16]

However, this state is thermodynamically unstable. The driving force for the drug to return to its low-energy crystalline state is high, leading to precipitation.[17]

  • Troubleshooting Steps:

    • Polymer Selection: The chosen polymer is critical. It must not only stabilize the drug in the solid state but also act as a "precipitation inhibitor" in solution.[18] Polymers like HPMC-AS or PVP are known to maintain supersaturation by sterically hindering crystal growth or through specific drug-polymer interactions in solution.[14][17]

    • Drug Loading: If the drug loading in the ASD is too high, the polymer may be overwhelmed and unable to prevent precipitation upon dissolution. Experiment with lower drug loadings to see if supersaturation can be sustained for a longer period.

Q: I developed a lipid-based formulation (e.g., SEDDS), but the in vivo pharmacokinetic data is highly variable between subjects. What's causing this?

A: High variability is a known challenge with lipid-based formulations and can often be traced back to physiological factors:

  • Food Effects: The digestion and absorption of lipids are significantly influenced by the presence of food.[19][20] Food stimulates the secretion of bile salts and lipases, which are essential for the emulsification and processing of your formulation. Running your study in both fasted and fed states is crucial to understand this effect.

  • Formulation Dispersion: The ability of the Self-Emulsifying Drug Delivery System (SEDDS) to spontaneously form a fine microemulsion upon gentle agitation in the GI tract is critical. If the formulation is not robust, it may form coarse, unstable emulsions, leading to erratic drug absorption.[20] In vitro dispersion tests can help optimize the surfactant-to-oil ratio.

  • Drug Precipitation from the Lipid Phase: While the drug is soluble in the formulation itself, it must partition out of the lipid droplets to be absorbed. It's possible for the drug to precipitate in the aqueous phase of the gut if the formulation is digested too quickly or if the drug's solubility in the digested lipid phases is low.[18]

Part 3: Experimental Workflows & Protocols

Workflow for Formulation Strategy Selection

This decision tree guides the selection of an appropriate bioavailability enhancement strategy based on the physicochemical properties of this compound.

G start Start: Characterize Compound (pKa, LogP, Solubility, Tm) is_ionizable Is the compound ionizable? (Piperidine pKa ~8-10) start->is_ionizable salt_screen Primary Strategy: Salt / Co-crystal Screening is_ionizable->salt_screen  Yes   is_lipophilic Is the compound lipophilic? (LogP > 2-3) is_ionizable->is_lipophilic  No / Poorly Ionizable   salt_stable Is a stable, crystalline salt with improved dissolution formed? (ΔpKa > 2-3) salt_screen->salt_stable optimize_salt Optimize Salt Form (Polymorph screening, scale-up) salt_stable->optimize_salt  Yes   consider_asd Secondary Strategy: Amorphous Solid Dispersion (ASD) salt_stable->consider_asd  No   lipid_formulation Consider Lipid-Based Formulation (e.g., SEDDS/SMEDDS) is_lipophilic->lipid_formulation  Yes   asd_primary Primary Strategy for Non-ionizable: Amorphous Solid Dispersion (ASD) is_lipophilic->asd_primary  No  

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Protocol 1: Small-Scale Salt Screening

Objective: To identify suitable counter-ions for forming a stable salt of this compound with improved physicochemical properties.

Materials:

  • This compound (free base)

  • Acidic counter-ions (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, tartaric acid)

  • Solvents: Isopropyl alcohol (IPA), Acetone, Acetonitrile, Ethyl Acetate

  • 20 mL glass vials with magnetic stir bars

  • Analytical equipment: XRPD, DSC, TGA, HPLC

Methodology:

  • Preparation of Free Base Stock: Dissolve 500 mg of the free base in 10 mL of a suitable solvent (e.g., IPA) to create a 50 mg/mL stock solution.

  • Counter-ion Addition: In separate vials, place 1 mL of the free base stock solution.

  • Add a stoichiometric equivalent (1.0 eq) of each selected acidic counter-ion. For liquid acids (like HCl in a solvent), add the solution dropwise while stirring. For solid acids, dissolve them in a minimal amount of the same solvent first.

  • Inducing Crystallization: Stir the vials at room temperature for 24 hours. If no precipitate forms, try cooling the solution to 4°C or using a slow anti-solvent addition (e.g., adding heptane dropwise).

  • Isolation: If a solid precipitate forms, isolate it by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the isolated solid under vacuum at 40°C for 24 hours.

  • Characterization:

    • X-Ray Powder Diffraction (XRPD): This is the definitive test. A new, unique diffraction pattern compared to the free base confirms the formation of a new crystalline form.

    • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): Determine the melting point and thermal stability of the new salt. A sharp melting point different from the free base is a good indicator of salt formation.

    • Solubility & Dissolution: Measure the kinetic solubility and dissolution rate of the promising salt forms in relevant media (e.g., pH 6.8 buffer) and compare them to the free base.

Protocol 2: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation

Objective: To prepare an ASD of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., PVP K30 or HPMC-AS)

  • Solvent: Dichloromethane (DCM) or a Methanol/DCM mixture

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solution Preparation: Prepare solutions with different drug-to-polymer weight ratios (e.g., 1:1, 1:2, 1:3). For a 1:2 ratio, dissolve 100 mg of the drug and 200 mg of polymer in 10 mL of the chosen solvent system. Ensure complete dissolution.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator at 40°C under reduced pressure. Continue until a solid film or glassy solid is formed on the flask wall.

  • Secondary Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry at 40°C for 48 hours to remove any residual solvent.

  • Milling: Gently mill the resulting solid into a fine powder using a mortar and pestle.

  • Characterization:

    • XRPD: The primary goal is to confirm the absence of crystallinity. The XRPD pattern of a successful ASD should show a broad "halo" with no sharp Bragg peaks.

    • DSC: Run a DSC scan. The absence of the drug's melting endotherm and the presence of a single glass transition temperature (Tg) higher than the drug's Tg confirms a molecularly dispersed, amorphous system.

    • Dissolution Testing: Perform dissolution tests in a biorelevant medium (e.g., FaSSIF) to assess the extent and duration of supersaturation compared to the crystalline drug.

Part 4: Data Summary & Strategy Comparison

Table 1: Comparison of Potential Bioavailability Enhancement Strategies

StrategyPrincipleKey Requirements for APIProsCons
Salt Formation Increases solubility and dissolution by creating an ionized form of the drug.[6][13]Ionizable functional group (basic piperidine). pKa difference >2-3 units with counter-ion.[11][12]Simple to manufacture, well-understood regulatory path.[21]Risk of converting back to free base in the intestine. Potential for hygroscopicity/stability issues.[11]
Amorphous Solid Dispersion (ASD) Traps the drug in a high-energy, amorphous state, enabling supersaturation.[15]Must be soluble in a volatile solvent with a suitable polymer.Can achieve significant increases in apparent solubility and absorption; applicable to non-ionizable compounds.[14][16]Thermodynamically unstable; risk of recrystallization during storage or dissolution. Requires careful polymer selection.[17]
Lipid-Based Formulations (SEDDS) Dissolves the drug in a mixture of oils and surfactants, which forms a microemulsion in the gut.[22][23]Moderate to high lipophilicity (LogP > 2) to ensure good solubility in the lipid vehicle.[24]Can enhance lymphatic transport, potentially avoiding first-pass metabolism. Protects the drug from degradation.[23][25]High potential for food effects. Can be complex to develop and manufacture. High inter-subject variability.[19][20]

References

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  • Al-Ghazawi, M., et al. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. 2023.
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  • Singh, A., et al. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. 2020.
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Technical Support Center: Proactive Strategies for Off-Target Effects of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (4-Methoxyphenyl)(piperidin-4-yl)methanone. This guide is designed to provide you with the expertise and practical methodologies to anticipate, identify, and mitigate potential off-target effects of this compound. Given its structural similarities to known neurological agents, we will approach this guide with the working hypothesis that this compound is being investigated as a modulator of a G-protein coupled receptor (GPCR) within the central nervous system.

This resource is structured to move from foundational knowledge to advanced troubleshooting, ensuring a comprehensive understanding of how to ensure the specificity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the potential for off-target effects with this compound.

Q1: What are off-target effects and why are they a concern for my research with this compound?

A1: Off-target effects are unintended interactions of a drug or chemical compound with proteins or other biomolecules that are not the intended therapeutic target.[1][2] For this compound, these effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[3] Proactively addressing these effects is crucial for the validity and reproducibility of your research.

Q2: My initial screens with this compound show a desired cellular phenotype. How can I be sure it's due to the intended target and not an off-target effect?

A2: This is a critical question in drug discovery. A multi-pronged approach is recommended. Start by confirming direct engagement with your intended target using methods like the Cellular Thermal Shift Assay (CETSA).[3] Additionally, using a structurally unrelated compound that also targets your protein of interest should produce the same phenotype. If it doesn't, this may suggest an off-target effect of this compound is responsible for the observed phenotype.

Q3: What are the most likely off-targets for a compound with the scaffold of this compound?

A3: While empirical data is essential, the chemical structure suggests potential interactions with other receptors, ion channels, and transporters, particularly those within the central nervous system. The piperidine moiety is a common feature in many CNS-active compounds. Therefore, broad-spectrum screening against a panel of CNS targets is a prudent initial step.

Q4: Can I predict potential off-targets of this compound before starting my experiments?

A4: Yes, computational approaches can provide valuable foresight.[4][5] In silico methods, such as ligand-based and structure-based virtual screening, can predict potential off-target interactions.[6] These predictions can help prioritize which off-targets to investigate experimentally. Several web-based tools and commercial services are available for this purpose.

Q5: If I identify an off-target interaction, does that mean I can no longer use this compound in my research?

A5: Not necessarily. The significance of an off-target interaction depends on the potency of the interaction and its relevance to your experimental system. If the affinity for the off-target is significantly lower than for the intended target, you may be able to work within a concentration window where only the on-target is engaged. Structure-Activity Relationship (SAR) studies can also guide the chemical modification of the compound to reduce off-target binding while preserving on-target activity.

Part 2: Troubleshooting Guides

This section provides detailed workflows to address specific experimental challenges that may arise from off-target effects of this compound.

Issue 1: Inconsistent or Unexpected Phenotypic Results in a Cellular Assay

You observe a cellular phenotype with this compound, but the results are variable or do not align with the known biology of the intended target.

Caption: Troubleshooting workflow for inconsistent phenotypic results.

  • Validate Target Engagement: The first step is to confirm that this compound physically interacts with its intended target within your cellular model.

    • Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

      • Treat intact cells with various concentrations of this compound and a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Centrifuge to pellet aggregated proteins.

      • Analyze the supernatant by Western blot for the presence of the soluble target protein.

      • Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

  • Perform Dose-Response Curve Analysis: The concentration of this compound required to elicit the cellular phenotype should correlate with its binding affinity for the target protein. A significant discrepancy may indicate an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein produces the same phenotype, this strengthens the evidence for an on-target effect.

  • Rescue Phenotype with Target Overexpression: Overexpressing the target protein can sometimes "soak up" the compound, requiring a higher concentration to achieve the same phenotypic effect. This can help confirm that the phenotype is mediated by the intended target.

  • Profile Off-Targets: If the above steps suggest an off-target effect, a broader screening approach is necessary.

    • Recommended Protocol: Affinity Chromatography-Mass Spectrometry

      • Synthesize a derivative of this compound with a linker for immobilization on beads.

      • Incubate the immobilized compound with cell lysate.

      • Wash away non-specifically bound proteins.

      • Elute the specifically bound proteins.

      • Identify the eluted proteins by mass spectrometry.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

This compound shows high potency and selectivity in biochemical assays, but in vivo studies produce unexpected side effects or a different efficacy profile.

Caption: Troubleshooting workflow for in vitro vs. in vivo discrepancies.

  • Metabolite Profiling: The in vivo environment can chemically modify this compound, producing metabolites with different activity profiles.

    • Incubate the compound with liver microsomes or hepatocytes.

    • Analyze the resulting mixture by LC-MS to identify major metabolites.

    • Synthesize and test these metabolites in your on-target and off-target assays. The human liver P450 CYP2D6 is a common enzyme involved in the metabolism of similar compounds.[7]

  • Assess Physicochemical Properties: Poor solubility, high plasma protein binding, or rapid clearance can limit the amount of free compound available to engage the target in vivo.

  • Evaluate Brain Penetration (for CNS targets): For compounds targeting the central nervous system, it is crucial to determine if they can cross the blood-brain barrier in sufficient concentrations.

  • Confirm In Vivo Target Engagement:

    • Ex vivo CETSA: Administer the compound to an animal model, and then perform CETSA on tissue samples to confirm target binding.

    • Positron Emission Tomography (PET): If a radiolabeled version of this compound can be synthesized, PET imaging can directly visualize and quantify target engagement in the living brain.

Part 3: Data Interpretation and Mitigation Strategies

This section provides guidance on how to interpret off-target data and strategies to mitigate the impact of off-target effects.

Quantitative Data Summary

When you obtain data from off-target screening panels (e.g., kinase panels, GPCR panels), it is crucial to organize the data in a way that allows for easy comparison.

Target ClassOff-Target ProteinBinding Affinity (Ki) / Potency (IC50) for Off-TargetBinding Affinity (Ki) / Potency (IC50) for On-TargetSelectivity Ratio (Off-Target/On-Target)
KinaseKinase X1.5 µM50 nM30
GPCRReceptor Y500 nM50 nM10
Ion ChannelChannel Z> 10 µM50 nM> 200

Interpretation: A higher selectivity ratio is desirable. A ratio of less than 10-fold may warrant further investigation or compound optimization.

Mitigation Strategies
  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound to identify which parts of the molecule are responsible for off-target binding. This can guide the design of more selective analogues.

  • Use of a Negative Control: Synthesize a structurally similar but inactive analogue of this compound. This compound should not bind to the intended target. If it still produces the same cellular phenotype, it strongly suggests an off-target effect.

  • Dose Reduction: If possible, use the lowest effective concentration of this compound in your experiments to minimize the engagement of lower-affinity off-targets.

  • Orthogonal Approaches: Confirm key findings using a non-pharmacological method, such as RNA interference (RNAi) or CRISPR-Cas9, to silence the expression of the intended target.[8][9][10] If this genetic approach phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.

References

  • Huang, W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Consensus. (n.d.). What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? Consensus. [Link]

  • CRISPR Medicine News. (2025). Deep learning predicts CRISPR off-target effects. CRISPR Medicine News. [Link]

  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Lu, Q., et al. (2018). Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments. Journal of Biotechnology, 282, 11-18. [Link]

  • Amacher, D. E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 793. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-959. [Link]

  • National Institutes of Health. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. NIH. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • ACS Publications. (2006). Chemical Modifications Rescue Off-Target Effects of RNAi. ACS Chemical Biology, 1(4), 213-215. [Link]

  • ResearchGate. (2025). Approaches to Reduce CRISPR Off-Target Effects for Safer Genome Editing. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • National Institutes of Health. (2012). Structure-based Systems Biology for Analyzing Off-target Binding. NIH. [Link]

  • National Institutes of Health. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). NIH. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Dove Medical Press. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-12. [Link]

  • ResearchGate. (2025). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]

  • National Institutes of Health. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. NIH. [Link]

  • National Institutes of Health. (2024). In silico off-target profiling for enhanced drug safety assessment. NIH. [Link]

  • ResearchGate. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)methanone. PubChem. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. PubChem. [Link]

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Technical Support Center: Potency Optimization for (4-Methoxyphenyl)(piperidin-4-yl)methanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For circulation to: Drug Development Professionals & Medicinal Chemistry Researchers

This guide provides a comprehensive technical resource for scientists working to enhance the biological potency of compounds based on the (4-Methoxyphenyl)(piperidin-4-yl)methanone core structure. This scaffold is a versatile starting point for ligands targeting a range of biological entities, particularly G-Protein Coupled Receptors (GPCRs). This document offers structured guidance on synthetic strategy, structure-activity relationship (SAR) exploration, and bioassay troubleshooting.

Understanding the Core Scaffold and its Potential

The this compound scaffold consists of three key pharmacophoric features:

  • The 4-Methoxyphenyl group: An aromatic ring system capable of various interactions (π-stacking, hydrophobic) within a receptor binding pocket. The methoxy group provides a potential hydrogen bond acceptor.

  • The Piperidine ring: A saturated heterocycle that provides a three-dimensional structure and a basic nitrogen atom, which is often crucial for forming salt-bridge interactions with acidic residues (e.g., Aspartic acid) in the target protein.

  • The Ketone Linker: A rigid carbonyl group that acts as a hydrogen bond acceptor and correctly orients the two other fragments.

Modifications to any of these three regions can profoundly impact a compound's affinity, efficacy, and selectivity for its target. The primary goal of a potency enhancement campaign is to systematically explore these modifications to achieve optimal interactions with the biological target.

Strategic Approaches to Potency Enhancement

A successful lead optimization program requires a systematic exploration of the chemical space around the core scaffold. The following sections outline key strategies and the rationale behind them.

Strategy A: Modification of the 4-Methoxyphenyl Ring

The methoxyphenyl ring is often the primary point of interaction with the exterior or upper regions of a receptor pocket.

  • Rationale: Altering substituents on this ring can probe for additional hydrophobic pockets, identify opportunities for new hydrogen bonds, or introduce electrostatic interactions. It can also be used to fine-tune the compound's overall physicochemical properties, such as lipophilicity (LogP).

  • Common Modifications:

    • Positional Scanning: Moving the methoxy group from the 4-position to the 2- or 3-position to probe the topology of the binding site.

    • Bioisosteric Replacement of the Methoxy Group: Substituting the -OCH₃ group with other small hydrogen bond acceptors or donors (e.g., -OH, -NH₂, -F, -Cl, -CN) can reveal key interactions.

    • Aromatic Ring Substitution: Introducing small alkyl groups, halogens, or trifluoromethyl groups at other positions on the ring to explore hydrophobic interactions and modulate electronic properties.

Strategy B: Modification of the Piperidine Ring

The piperidine nitrogen is a critical feature, often serving as the primary anchor to the receptor.

  • Rationale: Modifications at the N-1 position of the piperidine ring extend into the solvent-exposed region or a secondary binding pocket. This is a common and highly effective strategy for dramatically increasing potency and introducing selectivity.

  • Common Modifications:

    • N-Alkylation: Introducing small alkyl chains (methyl, ethyl) to large, bulky groups (benzyl, phenethyl). The choice of substituent can significantly impact potency.

    • Introduction of Functional Groups: Appending functional groups to the N-alkyl chain (e.g., hydroxyls, amides, carboxylic acids) can create new interactions with the receptor.

    • Ring Constraints: Replacing the piperidine with more rigid structures like tropanes or other bridged systems can lock the molecule into a more favorable conformation, reducing the entropic penalty of binding.

Strategy C: Altering the Ketone Linker

The ketone linker, while seemingly simple, plays a crucial role in positioning the two main fragments.

  • Rationale: Modifying the linker can alter the angle and distance between the phenyl and piperidine rings, potentially leading to a better fit within the binding pocket. It can also introduce new interaction points.

  • Common Modifications:

    • Reduction to Alcohol: Reducing the ketone to a secondary alcohol introduces a chiral center and both a hydrogen bond donor and acceptor. This can provide valuable SAR information.

    • Replacement with other linkers: Bioisosteric replacement with groups like an oxime, hydrazone, or even a simple methylene bridge can explore different geometric arrangements.

Below is a visual representation of the strategic areas for modification on the core scaffold.

Caption: Key strategic areas for chemical modification.

Experimental Workflows & Troubleshooting Guides

This section provides practical protocols and solutions to common issues encountered during the synthesis and evaluation of new analogs.

Synthetic Chemistry Workflow

The synthesis of N-substituted analogs of this compound is a common starting point for an SAR campaign.

  • Starting Material: this compound hydrochloride.

  • Dissolution: Dissolve the starting material (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq), to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of piperidine. 2. Alkylating agent is not reactive enough. 3. Starting material degradation.1. Use a stronger base like potassium carbonate. 2. Increase reaction temperature or use a more reactive leaving group (e.g., iodide or triflate). 3. Ensure anhydrous conditions.
Multiple Products Observed 1. Over-alkylation (quaternary ammonium salt). 2. Side reactions with the solvent or base.1. Use stoichiometric amounts of the alkylating agent. 2. Choose a less reactive solvent or base.
Difficult Purification 1. Product is highly polar and streaks on silica. 2. Impurities co-elute with the product.1. Use a different solvent system for chromatography (e.g., add a small amount of TEA to a DCM/MeOH gradient). 2. Consider reverse-phase chromatography.
Biological Screening & Assay Troubleshooting

A robust screening cascade is essential for accurately determining the potency of newly synthesized compounds. For GPCR targets, this typically involves a primary binding assay followed by a functional assay.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screen cluster_secondary Secondary Screen cluster_tertiary Tertiary Screen Synthesis Synthesize New Analogs Binding Radioligand Binding Assay (Determine Ki) Synthesis->Binding Functional Functional Assay (e.g., BRET/FRET) (Determine EC50/IC50, Emax) Binding->Functional Potent Hits (Ki < 1µM) Selectivity Selectivity & Off-Target Profiling Functional->Selectivity Potent & Efficacious Hits (EC50 < 100nM)

Caption: A typical screening cascade for GPCR ligands.

Radioligand binding assays are used to determine a compound's affinity (Kᵢ) for the target receptor.

Problem Potential Cause(s) Suggested Solution(s)
High Non-Specific Binding (NSB) 1. Radioligand is "sticky" and binds to the filter plate or tube walls.[1][2] 2. Compound precipitation at high concentrations.1. Add a detergent (e.g., 0.1% BSA) to the assay buffer.[1] 2. Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI).[1] 3. Check compound solubility in the assay buffer.
Low Signal Window (Total Binding vs. NSB) 1. Low receptor density in the membrane preparation.[3] 2. Radioligand concentration is too low. 3. Degraded radioligand or receptor preparation.1. Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[3] 2. Use a radioligand concentration at or near its Kd value.[1] 3. Use fresh reagents and avoid repeated freeze-thaw cycles.[3]
Inconsistent or Non-Reproducible Results 1. Pipetting errors.[2] 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and consider automated liquid handlers.[2] 2. Ensure thorough mixing after each reagent addition. 3. Use a temperature-controlled incubator.

Functional assays measure the biological response triggered by the compound (e.g., G-protein activation, β-arrestin recruitment). Modern techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) allow for real-time monitoring of these events in living cells.[4][5]

Problem Potential Cause(s) Suggested Solution(s)
Low BRET/FRET Signal or Poor Z'-factor 1. Low expression or incorrect localization of the donor/acceptor fusion proteins. 2. Sub-optimal donor-to-acceptor ratio. 3. Photobleaching (FRET) or substrate depletion (BRET).1. Optimize transfection conditions and confirm protein expression/localization via microscopy. 2. Titrate the DNA ratios of the donor and acceptor plasmids. 3. Reduce excitation light intensity or read time; ensure substrate concentration is not limiting.
High Basal Signal (Ligand-Independent) 1. Constitutive receptor activity. 2. Overexpression of receptor or signaling partners, leading to random proximity.1. This may be inherent to the system; an inverse agonist can be used to define the true baseline. 2. Reduce the amount of transfected DNA to lower protein expression levels.
Assay Interference from Compound 1. Compound is fluorescent and interferes with the FRET signal. 2. Compound inhibits the luciferase enzyme in a BRET assay.1. Run a control experiment with the compound in the absence of one of the fluorophores to check for autofluorescence. 2. Perform a counter-screen against the luciferase enzyme alone to identify inhibitors.

Frequently Asked Questions (FAQs)

Q1: My SAR is completely flat. What should I do? A: A flat SAR, where modifications do not change potency, can indicate several things. You might be modifying a part of the molecule that does not interact with the protein. Alternatively, your initial hit might be a "pan-assay interference compound" (PAINS) that acts non-specifically. Consider making more drastic changes to the scaffold, such as altering the core heterocycle or the linker, to find new interaction points. Also, verify that the compound's activity is not an artifact by testing it in an orthogonal assay.

Q2: I've identified a highly potent compound, but it has poor solubility. How can I improve it? A: Poor solubility is a common problem. To improve it, try introducing polar functional groups, such as a hydroxyl (-OH) or a small amine, at a position that is solvent-exposed and not critical for binding. Another strategy is to break up planarity or reduce the molecule's LogP by replacing a phenyl ring with a less greasy heterocycle like a pyridine.

Q3: My compound is a potent binder but shows no activity in the functional assay. Why? A: This indicates you have likely developed a high-affinity antagonist. The compound binds to the receptor but does not induce the conformational change required for activation.[6] This is a valuable discovery in itself. If you are seeking an agonist, you need to design features into your molecule that can stabilize the active conformation of the receptor.

Q4: How do I know if I am developing an allosteric modulator instead of an orthosteric ligand? A: Allosteric modulators bind to a site distinct from the endogenous ligand's binding site (the orthosteric site).[7] Key experimental signs include a "saturable" effect (the potentiation or inhibition reaches a ceiling, even at high concentrations) and "probe dependency," where the modulator's effect changes depending on the orthosteric agonist used. Specific functional assays are needed to confirm allosteric mechanisms.[7]

References

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Saify, Z. S., et al. (1999). Synthesis and Analgesic Activity of Some Derivatives of 4-Acetyl-4-phenylpiperidine. Zeitschrift für Naturforschung B.
  • Bautista-Barcenas, D., et al. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Biorxiv. Available at: [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. Available at: [Link]

  • Espinoza, S., et al. (2012). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]

  • Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. CORE. Available at: [Link]

  • de Ligt, R. M., et al. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Medicinal Research Reviews. Available at: [Link]

  • Nagarathnam, D., et al. (1998). Design and Synthesis of Novel α1a-Adrenoceptor-Selective Dihydropyridine Antagonists for the Treatment of Benign Prostatic Hyperplasia. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

  • Thomas, G. L., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Assay Guidance Manual. (2004). Troubleshooting dissociation rate constant measurement. NCBI Bookshelf. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Available at: [Link]

  • Masureel, M., et al. (2023). Molecular determinants of ligand efficacy and potency in GPCR signaling. Science. Available at: [Link]

  • Daniels, P. N., et al. (2019). Design of bivalent ligands targeting putative GPCR dimers. Trends in Pharmacological Sciences. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Available at: [Link]

  • An, W. F. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Fluidic Sciences. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Lee, S., & Lee, J. (2019). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Targeting GPCRs for Drug Discovery. Available at: [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methoxyphenyl){1-[4-(4-hydroxybut-1-yn-1-yl)benzyl]piperidin-3-yl}methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Available at: [Link]

  • Chemspace. (n.d.). [4-(4-methoxyphenyl)piperazin-1-yl]{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidin-4-yl}methanone. Available at: [Link]

Sources

Technical Support Center: Analytical Method Refinement for (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analytical characterization of (4-Methoxyphenyl)(piperidin-4-yl)methanone (CAS: 76362-12-4). This document is designed for researchers, analytical chemists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to resolve challenges effectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity, stability, and concentration of this compound. A well-developed Reverse-Phase (RP-HPLC) method is crucial for accurate quantification and impurity profiling.

Recommended Starting Protocol: RP-HPLC

This protocol provides a robust starting point for method development. The basic nature of the piperidine ring necessitates an acidic mobile phase to ensure good peak shape by protonating the molecule.

ParameterRecommended ConditionRationale & Causality
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column offers excellent hydrophobic retention for the aromatic rings. The 250 mm length provides the necessary theoretical plates for resolving closely related impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase (pH ~2.7), which protonates the basic piperidine nitrogen. This minimizes peak tailing caused by interaction with residual acidic silanols on the silica support.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for this compound.
Gradient 10% B to 90% B over 15 minA gradient elution is essential to separate impurities with different polarities and to elute the main analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability and improves peak symmetry.
Detection (UV) 275 nmThe methoxyphenyl chromophore exhibits strong absorbance near this wavelength, providing high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring a good detector response.
HPLC Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of this compound.

Q1: Why is my analyte peak showing significant tailing?

A1: Peak tailing for this compound is almost always due to secondary interactions between the basic piperidine nitrogen and the stationary phase.

  • Primary Cause: Interaction with acidic silanol groups on the silica backbone of the C18 column. The protonated piperidine moiety can interact ionically with deprotonated silanols, slowing the elution of a fraction of the analyte molecules and causing a "tail."

  • Solutions:

    • Lower Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (ideally < 3.0). Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) will fully protonate the piperidine and suppress the ionization of most silanol groups, minimizing the interaction.[2]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block a majority of silanol groups. If you are using an older column, switching to a fully end-capped version can dramatically improve peak shape.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl column, can offer alternative selectivity and potentially better peak shape.[3]

Q2: My retention time is shifting between injections. What is the problem?

A2: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase.

  • Workflow for Diagnosis:

Caption: Troubleshooting workflow for unstable HPLC retention times.

Q3: I am not getting enough sensitivity to detect low-level impurities. How can I improve my Limit of Detection (LOD)?

A3: Improving sensitivity involves optimizing both the chromatography and the detector settings.

  • Chromatographic Optimization:

    • Increase Injection Volume: Carefully increase the injection volume. Be cautious of peak distortion or broadening, which indicates column overloading.

    • Lower Mobile Phase Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes increase efficiency and produce taller, narrower peaks, improving the signal-to-noise ratio.

  • Detector Optimization:

    • Wavelength Selection: Ensure you are monitoring at the λmax (wavelength of maximum absorbance). For this compound, this is around 275 nm. Verify this by running a PDA scan of a concentrated standard.

    • Increase Sample Concentration: If possible, prepare a more concentrated sample. This is the most direct way to increase the signal for both the main peak and its impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities, byproducts, or degradants. The target analyte has sufficient volatility for GC analysis, though care must be taken to avoid thermal degradation.

Recommended Starting Protocol: GC-MS

This method is designed for general screening. The non-polar column is a good starting point for a wide range of analytes.

ParameterRecommended ConditionRationale & Causality
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose choice suitable for the aromatic and heterocyclic structure of the analyte.[4]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the standard carrier gas providing good efficiency and compatibility with mass spectrometers.
Inlet Temp. 250 °CThis temperature should be high enough to ensure rapid volatilization without causing thermal degradation of the analyte.
Injection Mode Split (e.g., 20:1)A split injection prevents column overloading and ensures sharp peaks for the main component. For trace analysis, a splitless injection would be required.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min)The initial temperature ensures good focusing on the column head. The ramp rate is a standard starting point to elute compounds across a range of boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible, library-searchable fragmentation patterns, which are crucial for impurity identification.
Scan Range 40 - 450 m/zThis range covers the molecular ion (m/z 219.28) and key fragments, while avoiding low-mass interference from air and water.
GC-MS Troubleshooting & FAQs

Q1: I don't see my analyte peak, or it is very small and broad. What is happening?

A1: This issue typically points to a problem with the analyte's journey through the GC system, either due to activity or thermal instability.

  • Potential Cause 1: Active Sites: The piperidine nitrogen is basic and can interact with active sites (exposed silanols) in the GC inlet liner or the front of the column. This leads to peak tailing or complete loss of the analyte.

    • Solution: Use a new, deactivated inlet liner (a liner with a wool plug can help trap non-volatiles). If the problem persists, trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.

  • Potential Cause 2: Thermal Degradation: Although the molecule is reasonably stable, a very high inlet temperature (>280 °C) could cause some degradation.

    • Solution: Lower the inlet temperature in 10 °C increments (e.g., to 240 °C) to see if peak shape and area improve.

  • Potential Cause 3: Insufficient Volatility: While unlikely to be the primary issue, ensure the final oven temperature is high enough to elute the compound. The proposed method with a final temperature of 300 °C should be more than sufficient.

Q2: My mass spectrum shows a smaller-than-expected molecular ion (M+) peak. Is this normal?

A2: Yes, for this structure, a prominent molecular ion may not be observed under standard EI conditions. The fragmentation pattern is key to identification.

  • Expected Fragmentation: The structure is prone to specific cleavages under electron ionization. The most likely fragmentation is an alpha-cleavage at the carbonyl group.

  • Key Fragments to Look For:

    • m/z 135: This is the base peak, corresponding to the [CH₃O-C₆H₄-CO]⁺ ion (the 4-methoxybenzoyl cation). Its high stability makes it a very prominent fragment.

    • m/z 84: This fragment corresponds to the piperidine ring fragmenting from the main structure.

    • m/z 219: The molecular ion (M⁺). Its intensity may be low but should be detectable.

Caption: Expected EI fragmentation pathway for the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation and characterization. Both ¹H and ¹³C NMR should be performed on the final compound and any key intermediates.

Recommended Protocol: ¹H and ¹³C NMR
ParameterRecommended ConditionRationale & Causality
Solvent Chloroform-d (CDCl₃) or DMSO-d₆CDCl₃ is a good first choice for dissolving the analyte. If solubility is poor or if exchangeable protons (like the piperidine N-H) are of interest, DMSO-d₆ is a better option.
Concentration 5-10 mg in 0.6 mL solventThis concentration provides a good signal-to-noise ratio in a reasonable acquisition time without causing excessive peak broadening from aggregation.
Internal Standard Tetramethylsilane (TMS)TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR in non-aqueous solvents.
¹H NMR Acq. 16-32 scansSufficient for good signal-to-noise on a modern 400 MHz or higher spectrometer.
¹³C NMR Acq. 1024-2048 scans¹³C has a much lower natural abundance, requiring significantly more scans to achieve a good spectrum.
NMR Troubleshooting & FAQs

Q1: My ¹H NMR peaks are broad, especially the N-H proton. Why?

A1: Peak broadening in NMR can stem from several factors related to chemical dynamics or sample preparation.

  • Chemical Exchange: The N-H proton of the piperidine ring is exchangeable. It can exchange with residual water in the solvent or with other amine molecules, which broadens its signal. In some cases, it may be too broad to be observed.

    • Solution: To confirm the N-H peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak will disappear as the proton is replaced by deuterium.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks to be broad and distorted.

    • Solution: Ensure the instrument's auto-shim routine is performed before acquisition. For challenging samples, manual shimming may be necessary.

  • Sample Concentration: Very high concentrations can lead to viscosity-related broadening.

    • Solution: Dilute the sample if it is too concentrated.

Q2: The integration of my aromatic protons is incorrect. It should be 4 protons, but I'm getting a different value.

A2: Integration errors usually point to the presence of impurities or issues with data processing.

  • Overlapping Impurity Peaks: A common issue is an aromatic impurity co-eluting with your product. Its signals will overlap with your analyte's aromatic signals, skewing the integration.

    • Solution: Check the purity of your sample by HPLC. If impurities are present, further purification is needed. Look for small, extra peaks in other regions of the NMR spectrum that might belong to the impurity.

  • Incorrect Phasing and Baseline Correction: Poor data processing can lead to inaccurate integration.

    • Solution: Carefully phase the spectrum so that all peaks have a symmetrical shape. Apply a baseline correction to ensure the integration starts and ends on a flat baseline. Set the integral of a well-resolved, non-aromatic peak (like the -OCH₃ singlet) to its expected value (e.g., 3H) and then check the aromatic region.

References

  • Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes... The Royal Society of Chemistry.
  • Supporting Information for Amide bond form
  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling... The Royal Society of Chemistry.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALU
  • Supporting Information for Chemical Communic
  • Separation of 1-(2-(4-Methoxyphenyl)ethyl)piperidin-4-amine on Newcrom R1 HPLC column. SIELC Technologies.
  • This compound | C13H17NO2 | CID 2740588. PubChem.
  • Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.
  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Journal of Research in Pharmacy.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone. BenchChem.
  • Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone. BenchChem.
  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

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Validation & Comparative

A Comparative Guide to the Biological Validation of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel therapeutics for neuropsychiatric disorders necessitates the rigorous evaluation of new chemical entities. The compound (4-Methoxyphenyl)(piperidin-4-yl)methanone represents a scaffold of significant interest, bearing structural motifs common to a class of centrally active agents. This guide provides a comprehensive framework for the validation of its biological activity, presenting a direct comparison with established pharmacological agents. Our approach is grounded in the hypothesis that, based on its chemical architecture, this molecule is likely to exhibit modulatory effects on dopamine and serotonin receptor systems, key players in the pathophysiology of psychosis and other related conditions.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, experience-driven perspective on the essential in vitro and in vivo assays required to elucidate the compound's mechanism of action and therapeutic potential. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for robust and reproducible data generation.

Comparative Framework: Benchmarking Against a Gold Standard

To objectively assess the biological activity of this compound, a judicious selection of comparator compounds is paramount. We have chosen two well-characterized antipsychotic drugs, Haloperidol and Risperidone, which represent both typical and atypical mechanisms of action, respectively.

  • Haloperidol: A potent dopamine D2 receptor antagonist, representing the first generation of antipsychotic medications.[1][2][3] Its high affinity for the D2 receptor is a key characteristic.[1][3]

  • Risperidone: An atypical antipsychotic with a mixed pharmacological profile, exhibiting high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[4][5][6][7]

By comparing our compound of interest to these standards, we can effectively contextualize its potency, selectivity, and potential for a differentiated therapeutic profile.

In Vitro Validation: Unraveling Receptor-Level Interactions

The initial phase of biological validation focuses on characterizing the direct interaction of this compound with its putative molecular targets. Radioligand binding assays and functional assays are the cornerstones of this in vitro evaluation.

Dopamine D2 Receptor Binding Affinity

Rationale: The piperidine moiety is a common feature in many dopamine D2 receptor antagonists.[8][9][10] Determining the binding affinity of our test compound for the D2 receptor is a critical first step in assessing its potential antipsychotic-like activity. A competitive radioligand binding assay will be employed to quantify this interaction.[2][11][12]

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.[13] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Radioligand: Employ [3H]Spiperone, a high-affinity D2 receptor antagonist, as the radioligand.[2][11]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compound, this compound, Haloperidol, or Risperidone.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Functional Antagonism

Rationale: Many atypical antipsychotics, such as risperidone, exhibit potent antagonism at the serotonin 5-HT2A receptor, which is thought to contribute to their improved side effect profile.[4][5][7] A functional assay will determine if our test compound can inhibit the signaling of the 5-HT2A receptor upon stimulation by an agonist. A calcium flux assay is a common and robust method for this purpose, as the 5-HT2A receptor is Gq-coupled and its activation leads to an increase in intracellular calcium.[14][15]

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

  • Cell Line: Use a cell line, such as CHO or HEK293, stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).[14]

  • Compound Pre-incubation: Plate the cells in a 96-well plate and pre-incubate with varying concentrations of this compound, Risperidone, or a vehicle control.

  • Agonist Stimulation: After the pre-incubation period, stimulate the cells with a known 5-HT2A receptor agonist, such as serotonin, at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response as a function of the antagonist concentration to determine the IC50 value for each test compound.

Comparative In Vitro Data Summary
CompoundDopamine D2 Ki (nM)5-HT2A IC50 (nM)
This compoundTo be determinedTo be determined
Haloperidol~0.89[1]>1000
Risperidone~3-6[5]~0.2-0.5[5]

In Vivo Validation: Assessing Physiological and Behavioral Outcomes

Following in vitro characterization, it is crucial to evaluate the effects of this compound in living organisms to understand its physiological and behavioral consequences.

Antipsychotic-like Activity: Inhibition of Amphetamine-Induced Hyperlocomotion

Rationale: Dopamine receptor agonists like amphetamine induce hyperlocomotion in rodents, a behavior that is considered a model for the positive symptoms of psychosis.[16] Antipsychotic drugs that block D2 receptors can attenuate this effect.[16][17]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animals: Use adult male Sprague-Dawley rats.

  • Habituation: Acclimate the rats to the open-field arenas for 30 minutes.

  • Drug Administration: Administer this compound, Haloperidol, Risperidone, or vehicle via intraperitoneal (i.p.) injection.

  • Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.

  • Behavioral Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity for 60-90 minutes using an automated tracking system.

  • Data Analysis: Quantify the total distance traveled and compare the effects of the test compounds to the vehicle control group.

Assessment of Extrapyramidal Side Effects: The Catalepsy Test

Rationale: A significant drawback of typical antipsychotics is their propensity to induce extrapyramidal side effects (EPS), which are primarily due to strong D2 receptor blockade in the nigrostriatal pathway.[16] The catalepsy test in rodents is a widely used model to predict the likelihood of a compound to cause such side effects.[16]

Experimental Protocol: Catalepsy Test

  • Animals: Use adult male Wistar rats.

  • Drug Administration: Administer various doses of this compound, Haloperidol, Risperidone, or vehicle.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised 9 cm above the surface.

  • Measurement: Record the time it takes for the rat to remove both forepaws from the bar. A common criterion for catalepsy is the failure to correct the posture within a specified time (e.g., 20 seconds).

  • Data Analysis: Compare the incidence and duration of catalepsy across the different treatment groups.

Evaluation of Cognitive Effects: The Novel Object Recognition Test

Rationale: Cognitive impairment is a core feature of schizophrenia. Atypical antipsychotics are believed to have some beneficial effects on cognition. The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[18][19][20]

Experimental Protocol: Novel Object Recognition Test

  • Animals: Use adult male C57BL/6 mice.

  • Habituation: Individually habituate the mice to an open-field arena for 10 minutes on two consecutive days.

  • Training Phase: On the third day, place two identical objects in the arena and allow the mouse to explore for 10 minutes. Administer the test compound or vehicle 30 minutes prior to this phase.

  • Test Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

  • Behavioral Scoring: Record the time spent exploring each object.

  • Data Analysis: Calculate a discrimination index (time spent with novel object - time spent with familiar object) / (total exploration time). A higher index indicates better recognition memory.

Comparative In Vivo Data Summary
CompoundAmphetamine-Induced HyperlocomotionCatalepsy InductionNovel Object Recognition
This compoundTo be determinedTo be determinedTo be determined
HaloperidolEffective InhibitionHigh IncidenceNo improvement or impairment
RisperidoneEffective InhibitionLow Incidence at therapeutic dosesPotential for improvement

Visualizing the Mechanisms

To better understand the underlying biological processes, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Haloperidol Haloperidol / This compound Haloperidol->D2R Antagonizes G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca2+ IP3->Ca2 Increases Risperidone Risperidone / This compound Risperidone->HT2AR Antagonizes

Caption: Serotonin 5-HT2A Receptor Antagonism Workflow.

G cluster_2 In Vivo Behavioral Assay Workflow Animal Rodent Model (Rat or Mouse) DrugAdmin Drug Administration (Test Compound, Comparators, Vehicle) Animal->DrugAdmin BehavioralTest Behavioral Paradigm (Hyperlocomotion, Catalepsy, NOR) DrugAdmin->BehavioralTest DataAcq Data Acquisition (Automated Tracking / Manual Scoring) BehavioralTest->DataAcq DataAnalysis Statistical Analysis DataAcq->DataAnalysis Conclusion Conclusion on In Vivo Efficacy and Side Effect Profile DataAnalysis->Conclusion

Caption: In Vivo Behavioral Assay Workflow.

Conclusion

This guide outlines a rigorous and comparative approach to validate the biological activity of this compound. By systematically evaluating its effects on dopamine D2 and serotonin 5-HT2A receptors through a combination of in vitro and in vivo assays, and benchmarking its performance against established drugs like Haloperidol and Risperidone, a comprehensive understanding of its pharmacological profile can be achieved. The presented protocols and experimental frameworks are designed to provide a solid foundation for the preclinical assessment of this and other novel compounds with potential therapeutic applications in neuropsychiatric disorders. The resulting data will be crucial in determining its potential as a lead candidate for further drug development.

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A Comparative Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone and Its Analogs: Exploring Structure-Activity Relationships at Key Neuromodulatory Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of (4-Methoxyphenyl)(piperidin-4-yl)methanone and structurally similar compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this chemical scaffold, with a focus on its interactions with key G-protein coupled receptors (GPCRs) in the central nervous system. The information presented is supported by experimental data from peer-reviewed literature, offering a robust resource for those engaged in the exploration of novel therapeutics targeting neurological and psychiatric disorders.

Introduction: The Significance of the 4-Benzoylpiperidine Scaffold

The 4-benzoylpiperidine moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Its rigid framework allows for precise orientation of substituents to interact with receptor binding pockets, while the tertiary amine of the piperidine ring often serves as a key anchoring point. This compound represents a foundational structure within this class. Variations in the substituents on both the phenyl ring and the piperidine nitrogen have been shown to significantly modulate affinity and functional activity at various GPCRs, particularly serotonin (5-HT) and dopamine (D) receptors. Understanding these structure-activity relationships is crucial for the rational design of novel ligands with desired potency, selectivity, and functional profiles (e.g., agonist, antagonist, or biased agonist).

Synthesis of the 4-Benzoylpiperidine Core

The synthesis of this compound and its analogs typically involves the acylation of a piperidine derivative. A common and straightforward approach is the Schotten-Baumann reaction, where a substituted benzoyl chloride is reacted with a piperidine derivative in the presence of a base to neutralize the hydrochloric acid byproduct.

For N-substituted analogs, the synthesis often starts with a commercially available N-protected piperidine-4-carboxylic acid or a related precursor, which is then elaborated. Alternatively, the piperidine nitrogen of a 4-aroylpiperidine can be alkylated or arylated in a subsequent step. The choice of synthetic route is often dictated by the availability of starting materials and the desired final substitutions.

Comparative Pharmacological Profile

The pharmacological activity of this compound and its analogs is highly dependent on the nature and position of substituents. The following sections and tables summarize experimental data for a selection of compounds at key serotonin and dopamine receptors, which are frequently implicated as targets for this scaffold.

Serotonin Receptor Interactions

The 5-HT₂A receptor, a key target for antipsychotics and psychedelics, is particularly sensitive to modifications of the 4-benzoylpiperidine scaffold. The following table compares the binding affinities (Ki) of several analogs at the 5-HT₂A receptor.

Compound IDStructureReceptorBinding Affinity (Ki, nM)Reference
1 This compoundH4-OCH₃5-HT₂AData not available
2 N-Benzyl-(4-fluorobenzoyl)piperidineBenzyl4-F5-HT₂A6.0[1]
3 N-(3-(4-phenylpiperazin-1-yl)-propyl)-3-spiro-cyclohexanepyrrolidine-2,5-dione3-(4-phenylpiperazin-1-yl)-propyl(spiro-cyclohexane)5-HT₂A27[2]
4 MDL 100,907 analog2-(4-fluorophenyl)ethyl2,3-dimethoxyphenyl (thioether)5-HT₂AHigh Affinity[3]

Table 1: Comparative Binding Affinities of this compound Analogs at the 5-HT₂A Receptor.

Structure-Activity Relationship Insights (Serotonin Receptors):

From the available data, several trends emerge. N-alkylation of the piperidine ring with bulky aromatic groups, such as a benzyl or phenylethyl moiety, appears to be crucial for high affinity at the 5-HT₂A receptor[1][3]. The nature of the benzoyl substituent also plays a significant role, with a 4-fluoro substitution being well-tolerated[1]. More complex N-substituents can also confer high affinity, as seen with compound 3 [2]. These findings suggest that the N-substituent likely explores a secondary binding pocket within the receptor.

Dopamine Receptor Interactions

Dopamine D₂ receptors are a primary target for antipsychotic medications. The 4-benzoylpiperidine scaffold has been investigated for its potential to modulate D₂ receptor activity.

Compound IDStructureReceptorBinding Affinity (Ki, nM)Reference
1 This compoundH4-OCH₃D₂Data not available
5 N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide(see name)(see name)D₂L76.4[4]
6 N-Arylpiperazine derivative(see name)2,3-dichlorophenylD₂High Affinity[5]
7 4-Arylpiperidine derivativeCinnamyl4-PhenylD₂Reduced Affinity[6]

Table 2: Comparative Binding Affinities of this compound Analogs at the Dopamine D₂ Receptor.

Structure-Activity Relationship Insights (Dopamine Receptors):

The SAR for D₂ receptor affinity appears to be complex. While direct data for the parent compound is lacking, related structures show that high affinity can be achieved with extended N-alkyl chains terminating in an arylpiperazine moiety, as seen in compounds 5 and 6 [4][5]. Interestingly, some modifications that confer potent activity at ion channels, such as the cinnamyl group in compound 7 , lead to reduced affinity at D₂ receptors, suggesting a degree of target selectivity can be engineered into the scaffold[6].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are detailed protocols for the key in vitro assays used to characterize these compounds.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₂A or D₂)

  • Radioligand specific for the receptor (e.g., [³H]-Ketanserin for 5-HT₂A, [³H]-Spiperone for D₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compounds and a non-labeled competing ligand (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Gq-Coupled Receptor (e.g., 5-HT₂A) Activity via Calcium Mobilization

This protocol measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium levels.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells with 5-HT₂A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds and a known agonist/antagonist

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the test compound (for agonist activity) or the test compound followed by a known agonist (for antagonist activity).

  • Data Acquisition: Continuously record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonists, determine the IC₅₀ by measuring the inhibition of the agonist-induced response.

Visualizing Molecular Interactions and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G_protein_signaling cluster_receptor Cell Membrane GPCR GPCR (e.g., 5-HT2A) G_protein G Protein (Gq) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Ligand Agonist Ligand Ligand->GPCR Binding IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: Gq-protein coupled receptor signaling pathway.

experimental_workflow cluster_synthesis Compound Preparation cluster_in_vitro In Vitro Assays Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (Determine EC50/IC50) Purification->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for compound evaluation.

Conclusion

This compound serves as a valuable starting point for the development of potent and selective ligands for various GPCRs. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the piperidine nitrogen and the benzoyl moiety in determining receptor affinity and functional activity. N-alkylation with extended arylalkyl groups appears to be a key strategy for achieving high affinity at both serotonin 5-HT₂A and dopamine D₂ receptors. Further exploration of this chemical space, guided by the principles outlined herein, holds promise for the discovery of novel therapeutic agents for a range of CNS disorders. The provided experimental protocols offer a foundation for the rigorous pharmacological characterization of such compounds.

References

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A Comparative Guide to (4-Methoxyphenyl)(piperidin-4-yl)methanone and Other Piperidine Derivatives in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure for interacting with a wide array of neurological targets.[1] This guide provides an in-depth comparison of (4-Methoxyphenyl)(piperidin-4-yl)methanone against other notable piperidine derivatives, with a focus on their application in CNS research, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a synthetic piperidine derivative characterized by a piperidine ring, a methoxyphenyl group, and a ketone linker.[3] While extensive public domain data on its specific pharmacological profile is limited, its structural motifs are present in many CNS-active compounds, suggesting its potential as a modulator of various neuroreceptors.[1] The 4-substituted piperidine core is a key pharmacophore in numerous biologically active molecules, including analgesics.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Comparative Analysis: Targeting Dopamine Receptors

Dopamine receptors, particularly the D2 and D4 subtypes, are critical targets for antipsychotic and other CNS drugs.[4] The piperidine scaffold is a common feature in many potent dopamine receptor ligands.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of piperidine derivatives for dopamine receptors are highly dependent on the nature and position of substituents on both the piperidine and aromatic rings. For instance, in a series of 4-N-linked-heterocyclic piperidine derivatives, subtle changes to the heterocyclic moiety led to significant differences in affinity and selectivity for the human dopamine D4 receptor over D2 and D3 receptors.[5] One of the most potent compounds identified in this series exhibited a high affinity for hD4 (Ki = 5.2 nM) and over 300-fold selectivity.[5]

Similarly, studies on other piperidine-based analogs have shown that modifications to the linker between the piperidine and aromatic moieties can drastically alter the affinity for D4 receptors.[4] Elongating a carbon chain linker from three to five atoms was found to be detrimental to D4 receptor affinity.[4]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of various piperidine derivatives for dopamine D2 and D4 receptors, collated from multiple studies. Lower Ki values indicate higher binding affinity.

Compound/Analog ClassTarget ReceptorKi (nM)Selectivity (D2/D4 or D3/D4)Reference
4-N-linked-heterocyclic piperidine derivative (Optimized) hD45.2>300 (over hD2 & hD3)[5]
Piperidine-based analog (Butyl linker) D4Varied (pK i 6.12 to 9.18)5.8 to 2239 (D2/D4)[4]
Piperidine-based analog (Benzyl linker) D4Varied (pK i 6.12 to 9.18)1.4 to 1413 (D3/D4)[4]
Meperidine Analog (3,4-dichlorophenyl derivative) DAT1256.68 (SERT/DAT)[6]

Comparative Analysis: Targeting Serotonin Receptors

Serotonin (5-HT) receptors, especially the 5-HT2A subtype, are key targets for atypical antipsychotics and other CNS therapeutics.[7] The piperidine moiety is also prevalent in many potent 5-HT receptor ligands.

SAR Insights for 5-HT Receptor Ligands

In the development of novel 5-HT4 receptor agonists, a series of benzamide derivatives with a piperidine core were synthesized. The structure-activity relationship studies revealed that modifications to the substituent on the piperidine nitrogen were critical for both 5-HT4 receptor binding affinity and in vivo prokinetic activity.[8]

For 5-HT2A receptor inverse agonists, the pharmacological profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103) demonstrates the importance of the substituted piperidine core. This compound shows high affinity for the human 5-HT2A receptor with a mean pKi of 9.3.[7]

Quantitative Comparison of Functional Activity

The following table presents data on the functional activity of selected piperidine derivatives at serotonin receptors.

CompoundReceptorFunctional AssaypIC50 / ActivityReference
ACP-103 h5-HT2AR-SAT (Inverse Agonist)8.7[7]
Benzamide derivative (23g) 5-HT4Gastric Emptying (in vivo)Potent prokinetic agent[8]
Meperidine Analog (2-naphthyl derivative) SERTRadioligand BindingKi = 7.2 nM[6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the underlying experimental protocols.

Radioligand Binding Assay for Receptor Affinity

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cells expressing the target receptor (e.g., CHO cells for hD4) are harvested and homogenized to prepare a crude membrane fraction.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2/D4 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

In Vivo Behavioral Assays

These assays are used to assess the functional effects of a compound in a living organism.

Example: Carrageenan-Induced Paw Edema Assay (for anti-inflammatory activity)

  • Animal Model: Typically performed in rats or mice.

  • Compound Administration: The test compound is administered orally (p.o.) or via another relevant route.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the paw volume in the treated group to that of a control group. A study on (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives showed significant anti-inflammatory activity in this assay.[9]

Future Directions and Conclusion

While this compound itself requires further pharmacological characterization, the extensive research on other piperidine derivatives clearly demonstrates the versatility and potential of this scaffold in CNS drug discovery. The comparative analysis highlights that minor structural modifications can lead to profound changes in receptor affinity, selectivity, and functional activity.

Future research should focus on:

  • A comprehensive in vitro and in vivo pharmacological profiling of this compound to determine its primary biological targets.

  • Systematic SAR studies around the this compound core to optimize potency and selectivity for specific CNS receptors.

  • Head-to-head comparative studies of promising piperidine derivatives under standardized experimental conditions to enable more direct and reliable comparisons.

This guide provides a framework for understanding the comparative landscape of piperidine derivatives in CNS research. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to design the next generation of therapeutics for neurological and psychiatric disorders.

References

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of (4-Methoxyphenyl)(piperidin-4-yl)methanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the (4-methoxyphenyl)(piperidin-4-yl)methanone scaffold has emerged as a versatile template for designing potent and selective ligands for a variety of biological targets. Understanding the nuanced relationship between the structure of these analogs and their biological activity is paramount for researchers aiming to develop novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this chemical series, drawing upon experimental data to illuminate the path toward rational drug design. We will explore how subtle modifications to this core structure can dramatically influence potency, selectivity, and functional activity, offering a roadmap for navigating the complex chemical space of these promising compounds.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core, characterized by a methoxy-substituted phenyl ring linked to a piperidine ring via a ketone, presents multiple avenues for chemical modification. The key points of variation, which we will explore in this guide, are the piperidine nitrogen, the phenyl ring, and the ketone linker. Each of these positions plays a critical role in dictating the molecule's interaction with its biological target.

Comparative Analysis of SAR at Different Biological Targets

The versatility of the this compound scaffold is evident in its ability to be adapted to target a range of proteins, including transporters and G-protein coupled receptors. Below, we compare the SAR of analogs across different target classes, highlighting key structural determinants of activity.

Inhibitors of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structurally related to our core scaffold, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[1][2] The SAR for this series reveals several critical features:

  • Amide Functionality: The amide group is a key determinant of activity. Iterative medicinal chemistry efforts have shown that benzylic heteroaromatic amides are among the most potent.[1]

  • Piperidine Substituent: The nature of the substituent on the piperidine ring significantly impacts potency. While an unsubstituted piperidine ether showed much lower activity, a methylpiperidine ether analog was found to be equipotent with an isopropyl analog.[1] This suggests that small alkyl groups are well-tolerated at this position.

  • Positional Isomers: Moving the N-methylpiperidine from the 4-position to the 3-position of the benzamide was tolerated but resulted in decreased activity.[1]

One of the most potent compounds to emerge from these studies was ML352, which incorporates a methylpiperidine ether and an optimized amide group.[1]

Ligands for the Nociceptin Receptor (NOP)

The piperidine moiety is a common feature in ligands for the nociceptin receptor (NOP), a target for pain and anxiety. In a series of N-(4-piperidinyl)-2-indolinones, modifications to the piperidine N-substituent were found to dramatically alter not only the affinity but also the functional activity of the ligands, yielding both potent agonists and antagonists within the same chemical series.[3]

  • Piperidine N-1 Substituent: This position is a critical "switch" for functional activity. For instance, replacing an N-1 benzyl group with a cyclooctylmethyl group led to a significant improvement in affinity and a switch from agonist to antagonist activity.[3] This highlights the importance of the size and conformation of this substituent in modulating the receptor's response.

This series demonstrates that for the piperidine scaffold, subtle changes in the N-substituent can be a powerful tool to fine-tune the pharmacological profile of a compound.

Ligands for the Sigma-1 (σ1) Receptor

4-Aroylpiperidines and their derivatives have been investigated as selective ligands for the sigma-1 (σ1) receptor, a target implicated in a variety of neurological disorders.[4]

  • Piperidine N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for σ1 affinity. Studies on 1,4-disubstituted piperidine derivatives revealed that different substituted benzyl groups significantly influence binding.[4]

  • Ketone Reduction: Reduction of the methanone (ketone) to the corresponding alcohol can impact affinity, indicating the importance of this linker in receptor interaction.[4]

Computational studies, including the analysis of molecular surfaces, have been employed to further understand the structure-activity relationships in this series, highlighting the interplay of hydrophobic and polar regions in ligand binding.[4]

Tabulated Comparison of Analog Activity

To provide a clear, quantitative comparison, the following table summarizes the activity of representative analogs from the discussed series.

Compound IDCore Scaffold ModificationTargetActivity (IC50/Ki)Reference
10m (ML352) 4-methoxy-3-(N-methylpiperidin-4-yl)oxy benzamideCHTPotent inhibitor[1]
10l 4-methoxy-3-(piperidin-4-yl)oxy benzamide (NH)CHTMuch less active[1]
10n 3-methoxy-4-(N-methylpiperidin-3-yl)oxy benzamideCHTLess active[1]
1b N-(cyclooctylmethyl)piperidinyl-2-indolinoneNOPAntagonist (Ke = 15 nM)[3]
1m Conformationally restricted analog of 1bNOPAgonist[3]
7e 1-(3-Bromobenzyl)-4-(4-fluorobenzoyl)piperidineσ1 ReceptorPotent ligand[4]
8d 1-(3-Bromobenzyl)-4-(α-(4-fluorophenyl)hydroxymethyl)piperidineσ1 ReceptorLeast potent ligand[4]

Note: This table is a simplified representation. For detailed activity values and experimental conditions, please refer to the cited literature.

Experimental Protocols: A Guide to Evaluation

The following provides a generalized, step-by-step methodology for key assays used to evaluate the biological activity of this compound analogs.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Displacement)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from HEK293 cells transfected with the receptor of interest).

  • Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that has high affinity and selectivity for the target receptor.

  • Competitive Displacement: Add increasing concentrations of the unlabeled test compound to the wells.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at a G-protein coupled receptor (GPCR).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer Preparation: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Compound Incubation: In a multi-well plate, incubate the cell membranes with increasing concentrations of the test compound (for agonist determination) or with a fixed concentration of a known agonist in the presence of increasing concentrations of the test compound (for antagonist determination).

  • Initiation of Reaction: Add the [³⁵S]GTPγS-containing assay buffer to initiate the binding reaction.

  • Incubation: Incubate the mixture at a specific temperature for a defined period.

  • Termination and Filtration: Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS by rapid filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis:

    • Agonist Activity: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

    • Antagonist Activity: Plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC50 and subsequently the Ke (equilibrium dissociation constant) using the appropriate pharmacological models.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_CHT_Inhibitors cluster_core Core Scaffold: this compound Analog cluster_modifications Key Structural Modifications cluster_activity Impact on CHT Inhibition Core Base Structure Amide Amide Functionality Core->Amide Modify Piperidine Piperidine N-Substituent Core->Piperidine Modify Position Positional Isomers Core->Position Modify Potency Potency Amide->Potency Critical for high activity (Benzylic heteroaromatic favored) Piperidine->Potency Modulates activity (Small alkyl groups tolerated) Position->Potency Influences activity (4-position favored)

Caption: Key SAR points for CHT inhibitors based on the this compound scaffold.

Functional_Switch_NOP_Ligands cluster_scaffold Piperidine-Containing NOP Ligand cluster_modification Modification at Piperidine N-1 cluster_activity Functional Outcome Scaffold Core Structure N1_Substituent N-1 Substituent Scaffold->N1_Substituent Vary size and conformation Agonist Agonist Activity N1_Substituent->Agonist e.g., Benzyl group Antagonist Antagonist Activity N1_Substituent->Antagonist e.g., Cyclooctylmethyl group

Caption: The piperidine N-1 substituent as a functional switch for NOP receptor ligands.

Experimental_Workflow_Binding_Assay A 1. Prepare Receptor Membranes B 2. Incubate with Radioligand and Test Compound A->B C 3. Separate Bound and Free Ligand (Filtration) B->C D 4. Quantify Radioactivity C->D E 5. Data Analysis (IC50) D->E F 6. Calculate Ki (Cheng-Prusoff) E->F

Caption: A generalized workflow for a competitive receptor binding assay.

Conclusion: A Scaffold of Opportunity

The this compound scaffold and its close analogs represent a rich starting point for the development of novel therapeutic agents. The structure-activity relationships explored in this guide underscore the critical importance of systematic chemical modification and robust biological evaluation. By understanding how alterations to the core structure influence interactions with diverse biological targets, researchers can more effectively navigate the path from initial hit to optimized lead compound. The insights provided herein, combining experimental data with methodological guidance, are intended to empower fellow scientists in their pursuit of innovative medicines.

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A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as (4-Methoxyphenyl)(piperidin-4-yl)methanone, a key intermediate or potential active pharmaceutical ingredient (API), robust and reliable analytical methods are the bedrock of quality control, stability testing, and pharmacokinetic assessments. The process of cross-validating analytical methods—verifying that different techniques yield comparable and accurate results—is a critical exercise in ensuring data consistency and regulatory compliance.[1]

This guide provides an in-depth comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

The Importance of Method Cross-Validation

Before delving into the specific methodologies, it is crucial to understand the "why" behind cross-validation. In a typical drug development lifecycle, a product might be tested in various laboratories: a research and development lab, a quality control lab at the manufacturing site, and perhaps a contract research organization (CRO). Cross-validation ensures that the analytical method is transferable and continues to produce reliable data irrespective of the environment.[1] This process is a cornerstone of building a trustworthy data package for regulatory submissions.

The choice of analytical methodology is often a balance between the required sensitivity, selectivity, and the practical constraints of cost and throughput. HPLC-UV is a workhorse in many QC labs for its robustness and cost-effectiveness, while LC-MS offers superior sensitivity and specificity, making it indispensable for bioanalytical studies and trace impurity analysis.[8][9][10][11] This guide will illuminate the trade-offs between these two powerful techniques.

Experimental Design and Workflow

The cross-validation study is designed to assess the performance of HPLC-UV and LC-MS in quantifying this compound. The workflow encompasses sample preparation, chromatographic separation, detection, and data analysis, culminating in a statistical comparison of the results.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison prep Standard & Sample Weighing dissolution Dissolution in Diluent prep->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv Inject lc_ms LC-MS Analysis filtration->lc_ms Inject data_acq Data Acquisition hplc_uv->data_acq lc_ms->data_acq perf_eval Performance Evaluation (Linearity, Accuracy, Precision) data_acq->perf_eval stat_comp Statistical Comparison of Results perf_eval->stat_comp

Caption: Overall workflow for the cross-validation of analytical methods.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceuticals.[8][12][13] The methoxyphenyl group in the target analyte contains a chromophore that absorbs UV radiation, making it suitable for UV detection.[2][14]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in separating moderately polar compounds.[2][5][7][15]

  • Mobile Phase: A gradient elution is employed to ensure good peak shape and separation from potential impurities.

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid is added to control the ionization of the basic piperidine nitrogen, leading to improved peak symmetry.[5]

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 30
    10.0 70
    12.0 70
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 274 nm, which is a common absorption maximum for compounds with a methoxyamphetamine-like structure.[16]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial composition).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution with a target concentration within the calibration range using the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[9][10][11] This technique is particularly advantageous for analyzing samples with complex matrices or when low detection limits are required.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions:

  • LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for its higher resolution and faster analysis times.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. Formic acid is a volatile acid compatible with mass spectrometry.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0.0 10
    4.0 90
    5.0 90
    5.1 10

    | 7.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperidine nitrogen is readily protonated.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor Ion (Q1): [M+H]⁺ for this compound.

    • Product Ion (Q3): A stable fragment ion resulting from the collision-induced dissociation of the precursor ion. The specific transition would be optimized during method development.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Prepared as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.5 ng/mL to 500 ng/mL. The wider dynamic range is a key advantage of LC-MS.[17]

  • Sample Preparation: Similar to the HPLC-UV method, but with the potential for greater dilution to bring the analyte concentration into the linear range of the assay.

Comparative Performance Data

The performance of each method is evaluated based on key validation parameters as defined by ICH guidelines.[3]

Performance ParameterHPLC-UVLC-MS/MSRationale for Performance
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over their respective ranges.
Linearity Range 5 - 100 µg/mL0.5 - 500 ng/mLLC-MS offers a significantly wider and lower linear range, crucial for trace analysis.[17][18][19]
Limit of Quantitation (LOQ) ~1 µg/mL~0.5 ng/mLThe superior sensitivity of the mass spectrometer allows for much lower quantitation limits.[20]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods are highly accurate when properly validated.
Precision (% RSD) < 2.0%< 5.0%Both methods exhibit excellent precision, well within regulatory acceptance criteria.
Selectivity/Specificity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. LC-MS/MS, using MRM, is highly specific to the mass-to-charge ratio of the precursor and product ions, providing greater confidence in analyte identification.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to matrix effects than LC-MS methods. Ion suppression or enhancement in LC-MS can be a challenge that requires careful method development and the use of internal standards.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to purchase and maintain. LC-MS systems require a greater initial investment and more specialized expertise for operation and maintenance.

Logical Relationships in Analytical Method Validation

The validation parameters are not independent but are logically interconnected. A change in one parameter can influence others, and a comprehensive understanding of these relationships is key to developing a robust analytical method.

Validation Parameters cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity Accuracy Accuracy Precision Precision Linearity Linearity Precision->Linearity Specificity Specificity Specificity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Determines LOQ->Range Defines lower limit Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interrelationship of key analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and LC-MS are suitable for the quantitative analysis of this compound, but their applications are dictated by the specific requirements of the analysis.

  • HPLC-UV is the method of choice for routine quality control applications, such as the assay of bulk drug substance and finished product, where the analyte concentration is high and the sample matrix is relatively clean. Its robustness, lower cost, and simplicity make it ideal for high-throughput environments.

  • LC-MS/MS is indispensable for applications requiring high sensitivity and selectivity. This includes bioanalytical studies for pharmacokinetics, analysis of trace-level impurities, and characterization of degradation products. While more complex and costly, the quality of data it provides in these scenarios is unparalleled.

A comprehensive cross-validation study, as outlined, provides the empirical evidence to demonstrate the interchangeability of these methods where their linear ranges overlap and establishes the specific contexts in which each method should be applied. This ensures data integrity throughout the drug development process, from early-stage research to commercial manufacturing.

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A Researcher's Guide to Ensuring Reproducibility in In Vitro Cytotoxicity and Receptor Binding Assays: A Comparative Study of (4-Methoxyphenyl)(piperidin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of in vitro experiments stands as a cornerstone of scientific integrity and progress. The ability to consistently replicate findings is not merely a procedural formality; it is the bedrock upon which further research is built, resources are allocated, and clinical candidates are advanced. This guide provides a comprehensive framework for ensuring the reproducibility of in vitro experiments, using the compound (4-Methoxyphenyl)(piperidin-4-yl)methanone as a central example.

We will delve into two distinct, yet equally critical, in vitro assays: a cell viability study to assess cytotoxic potential and a receptor binding assay to determine target engagement. Through a comparative analysis with the well-characterized chemotherapeutic agent Doxorubicin, we will illustrate how meticulous experimental design, adherence to established best practices, and a deep understanding of the underlying biological principles can mitigate variability and enhance the reliability of your findings. This guide is intended for researchers, scientists, and drug development professionals dedicated to producing robust and reproducible in vitro data.

The Specter of Irreproducibility: A Call for Rigor

The scientific community is currently grappling with a "reproducibility crisis," a phenomenon where a significant number of published findings cannot be replicated by other laboratories, or even by the original researchers themselves.[1][2][3][4][5] This issue squanders resources, erodes public trust in science, and impedes the translation of preclinical discoveries into effective therapies. The causes are multifaceted, ranging from publication bias to statistical shortcomings and, critically, a lack of methodological transparency and rigor in experimental execution.[1][5]

This guide champions a proactive approach to this challenge by embedding principles of reproducibility into the very fabric of experimental design and execution. By adhering to guidelines such as Good Cell Culture Practice (GCCP) and those set forth by organizations like the Organisation for Economic Co-operation and Development (OECD), we can build a foundation of trust in our in vitro data.[6][7][8][9][10][11][12][13][14][15]

Part 1: Comparative Cytotoxicity Assessment in MCF-7 Breast Cancer Cells

Here, we compare the cytotoxic effects of this compound with Doxorubicin on the human breast adenocarcinoma cell line, MCF-7.

The Comparator: Doxorubicin

Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy.[] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[][17][18][19][20] Its known potency and multimodal action make it an excellent positive control and benchmark for evaluating the potential cytotoxic activity of a novel compound.

Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay start Start: Culture MCF-7 Cells seed Seed MCF-7 cells in 96-well plate start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of Test Compound & Doxorubicin incubate1->prepare treat Treat cells with compounds prepare->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: A Self-Validating System

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • DMEM (Gibco) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (synthesis or commercial source)

  • Doxorubicin hydrochloride (Sigma-Aldrich)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells according to established protocols, ensuring they are in the logarithmic growth phase.[21][22][23][24] Adherence to Good Cell Culture Practice (GCCP) is paramount to ensure the health and consistency of the cell line.[6][7][8][10][11]

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Rationale: This density is optimized to ensure cells are in an exponential growth phase during the treatment period and do not become confluent, which can affect their response to cytotoxic agents.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Doxorubicin in sterile water.

    • Perform serial dilutions of each compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM for the test compound and 0.001 µM to 10 µM for Doxorubicin. Include a vehicle control (medium with the highest concentration of DMSO used).

    • After 24 hours of cell incubation, carefully aspirate the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay and Data Acquisition:

    • Following the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated as:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value, the concentration of a drug that inhibits 50% of cell viability, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundIC₅₀ (µM) on MCF-7 cells (48h)
This compound15.2
Doxorubicin0.8

This table presents hypothetical data for illustrative purposes.

Part 2: Comparative Receptor Binding Assessment at the Dopamine D2 Receptor

To further illustrate the principles of reproducibility in a different experimental context, we will now explore a hypothetical scenario where this compound is evaluated for its binding affinity to the Dopamine D2 receptor (D2R), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. The piperidine moiety is a common scaffold in many CNS-active drugs, making this a plausible exploratory assay.

The Comparator: Spiperone

Spiperone is a potent and well-characterized antagonist of the Dopamine D2 receptor. In radioligand binding assays, [³H]Spiperone is a commonly used radioligand to label D2 receptors.[25] Unlabeled spiperone can be used as a competitor to determine the binding affinity of a test compound.

Experimental Workflow: Radioligand Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection prep_mem Prepare cell membranes expressing D2 receptors prep_ligand Prepare [3H]Spiperone and test compound dilutions prep_mem->prep_ligand mix Incubate membranes, radioligand, and test compound prep_ligand->mix incubate Allow to reach equilibrium mix->incubate filter Separate bound from free radioligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillate Measure radioactivity using liquid scintillation counting wash->scintillate

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol: A Self-Validating System

Materials:

  • Cell membranes prepared from a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293-D2R)

  • [³H]Spiperone (PerkinElmer)

  • This compound

  • Unlabeled Spiperone (Sigma-Aldrich)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates with GF/B filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine in the following order:

      • Assay buffer

      • Test compound (this compound) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or unlabeled Spiperone for determining non-specific binding (at a high concentration, e.g., 10 µM).

      • [³H]Spiperone at a final concentration close to its K_d value (e.g., 0.2 nM). Rationale: Using a radioligand concentration near its K_d provides a good signal-to-noise ratio and allows for sensitive detection of competition.

      • Cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand. Rationale: Rapid filtration and washing with cold buffer minimize the dissociation of the radioligand from the receptor during this step.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Presentation and Interpretation

The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding (in the absence of a competitor).

The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation:

K_i = IC₅₀ / (1 + [L]/K_d)

where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand.

CompoundK_i (nM) at Dopamine D2 Receptor
This compound85.6
Spiperone0.1

This table presents hypothetical data for illustrative purposes.

Conclusion: A Commitment to Excellence in In Vitro Research

This guide has outlined a framework for conducting reproducible in vitro experiments, using this compound as a case study in two distinct assay formats. By employing well-characterized comparators, adhering to detailed and validated protocols, and understanding the scientific principles underpinning each step, researchers can significantly enhance the reliability and reproducibility of their data.

The principles of meticulous documentation, adherence to established guidelines like GCCP, and a critical evaluation of experimental design are not merely best practices; they are essential components of the scientific method. As we continue to explore the vast chemical space in search of novel therapeutics, a collective commitment to these principles will be paramount in ensuring that our efforts are both efficient and impactful, ultimately accelerating the translation of promising discoveries from the bench to the bedside.

References

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A Head-to-Head Comparison of (4-Methoxyphenyl)(piperidin-4-yl)methanone with Known GlyT1 Inhibitors: A Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Foreword

In the landscape of central nervous system (CNS) drug discovery, the glycine transporter 1 (GlyT1) has emerged as a compelling target for addressing the cognitive and negative symptoms of schizophrenia.[1] This guide provides a comprehensive, head-to-head comparison of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a compound of interest due to its structural motifs common in CNS-active agents, with well-established GlyT1 inhibitors.

A Note on the Subject Compound: It is critical to establish that, at the time of this publication, there is a lack of direct, publicly available experimental data confirming the biological target of this compound. However, its chemical structure, featuring a piperidine ring and a methoxyphenyl group, bears resemblance to pharmacophores known to interact with CNS targets, including transporters. This guide, therefore, proceeds on the hypothesis that this compound may act as a GlyT1 inhibitor. The following comparisons and experimental protocols are presented to guide researchers in the potential evaluation of this and similar molecules against GlyT1.

The Rationale for GlyT1 Inhibition in Schizophrenia

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, is implicated in the pathophysiology of schizophrenia.[1][2] For the NMDA receptor to be activated, it requires not only the binding of glutamate but also a co-agonist, glycine.[3] The concentration of glycine in the synaptic cleft is tightly regulated by GlyT1, a transporter protein found on glial cells and presynaptic neurons.[4]

By inhibiting GlyT1, the reuptake of glycine is blocked, leading to an increase in its extracellular concentration.[4] This, in turn, enhances the activation of NMDA receptors, offering a therapeutic strategy to ameliorate the NMDA receptor hypofunction observed in schizophrenia.[5]

cluster_synapse Glutamatergic Synapse cluster_inhibition Mechanism of GlyT1 Inhibition GlialCell Glial Cell Glycine Glycine GlialCell->Glycine Release Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron GlyT1 GlyT1 GlyT1->GlialCell IncreasedGlycine Increased Synaptic Glycine NMDAR NMDA Receptor Glycine->GlyT1 Reuptake Glycine->NMDAR Co-agonist Binding Glutamate->NMDAR Binds GlyT1_Inhibitor This compound or Known Inhibitor GlyT1_Inhibitor->GlyT1 Inhibits EnhancedNMDAR Enhanced NMDAR Activation IncreasedGlycine->EnhancedNMDAR TherapeuticEffect Potential Therapeutic Effect (e.g., Improved Cognition) EnhancedNMDAR->TherapeuticEffect cluster_workflow Glycine Uptake Assay Workflow Start Start CellPlating Plate GlyT1-expressing cells Start->CellPlating CompoundPrep Prepare dilution series of test compounds CellPlating->CompoundPrep Preincubation Pre-incubate cells with compounds CompoundPrep->Preincubation Uptake Add [3H]-glycine to initiate uptake Preincubation->Uptake Termination Terminate uptake by washing with cold buffer Uptake->Termination Measurement Lyse cells and measure radioactivity Termination->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Figure 2: A generalized workflow for an in vitro glycine uptake assay to determine the IC50 of a test compound.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the GlyT1 protein.

Objective: To determine the inhibitor constant (Ki) of the test compound for GlyT1.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GlyT1.

  • Radioligand: Use a high-affinity GlyT1 radioligand, such as [3H]-NFPS or a similar compound.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with additives).

  • Compound Preparation: Prepare a dilution series of the test compound.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

Selectivity Profiling

To assess the specificity of this compound, its activity should be tested against a panel of other relevant CNS targets, including:

  • Glycine Transporter 2 (GlyT2)

  • Dopamine Transporter (DAT)

  • Serotonin Transporter (SERT)

  • Norepinephrine Transporter (NET)

  • A panel of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Concluding Remarks for the Research Professional

While this compound remains an uncharacterized molecule, its structural features warrant investigation into its potential as a CNS-active agent. The hypothetical framework presented in this guide, centered on GlyT1 inhibition, provides a robust and scientifically rigorous path for its evaluation. By employing the detailed experimental protocols outlined, researchers can elucidate its biological target, potency, and selectivity. Should this compound indeed prove to be a novel GlyT1 inhibitor, the comparative data generated will be invaluable for structure-activity relationship (SAR) studies and the future design of next-generation therapeutics for schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.

References

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  • Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? [Link]

  • Harsing, L. G., Jr., & Juranyi, Z. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1017-1030. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1403-1412. [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. [Link]

  • Wörner, R., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(20), 3094-3100. [Link]

  • Man, T., et al. (2007). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5233-5238. [Link]

  • Bridges, T. M., et al. (2008). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Opinion in Molecular Therapeutics, 10(6), 591-601. [Link]

  • Hashimoto, K. (2006). Glycine transport inhibitors for the treatment of schizophrenia. Recent Patents on CNS Drug Discovery, 1(1), 43-53. [Link]

  • Wörner, R., & Niello, M. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(20), e202100309. [Link]

  • Javitt, D. C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (213), 367-399. [Link]

  • ResearchGate. (n.d.). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. [Link]

  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. [Link]

  • Avale, M. E., et al. (2008). Gene knockout of glycine transporter 1: Characterization of the behavioral phenotype. Proceedings of the National Academy of Sciences of the United States of America, 105(21), 7594-7599. [Link]

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Benchmarking (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Comparative Analysis Against Ketanserin at the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the research compound (4-Methoxyphenyl)(piperidin-4-yl)methanone against Ketanserin, a well-established pharmacological standard. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize novel compounds targeting G-protein coupled receptors (GPCRs).

Introduction and Rationale

The compound this compound is a synthetic molecule featuring a piperidine core, a common scaffold in neuropharmacology.[1][2] The presence of a methoxyphenyl group suggests potential interaction with monoamine receptors, such as serotonin or dopamine receptors, where this moiety is a frequent pharmacophoric element.[2][3][4] Given the structural alerts, we hypothesize that a primary biological target for this compound could be the serotonin 5-HT2A receptor, a Gq-coupled GPCR implicated in a wide range of physiological and pathological processes, including neuropsychiatric disorders.[5][6]

To rigorously evaluate the pharmacological profile of this compound, it is essential to benchmark its performance against a standard compound with a well-defined mechanism of action at the target of interest. For this purpose, we have selected Ketanserin . Ketanserin is a potent and selective antagonist of the 5-HT2A receptor and is widely recognized as a gold-standard reference compound in both in vitro and in vivo studies.[7][8][9][10]

This guide will delineate a two-pronged experimental approach to compare these compounds:

  • Receptor Binding Affinity: A competitive radioligand binding assay to determine the binding affinity (Ki) of each compound for the human 5-HT2A receptor.

  • Functional Activity: A cell-based calcium flux assay to assess the functional consequence of receptor binding, determining whether the compound acts as an agonist, antagonist, or has no functional effect, and to quantify its potency (IC50).

Experimental Design & Core Principles

The characterization of a novel ligand requires a multi-faceted approach. Merely demonstrating that a compound binds to a receptor is insufficient. We must also understand the functional consequence of that binding event.

  • Why a Binding Assay? A competitive radioligand binding assay is the definitive method for quantifying the affinity of a test compound for a receptor.[11] It measures the ability of an unlabeled compound (our test compound or Ketanserin) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. This allows us to calculate the equilibrium dissociation constant (Ki), an intrinsic measure of affinity that is independent of the assay conditions. A lower Ki value signifies higher binding affinity.

  • Why a Functional Assay? The 5-HT2A receptor is a Gq-coupled GPCR.[6][12] Upon activation by an agonist, the Gq protein activates phospholipase C, leading to the production of inositol triphosphate (IP3). IP3, in turn, binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[13] A calcium flux assay measures this change in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[14][15] This allows us to determine if our test compound activates the receptor (agonist), blocks the activation by a known agonist (antagonist), or has no effect. The potency of an antagonist is determined by its half-maximal inhibitory concentration (IC50).

Methodology I: Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of this compound and Ketanserin for the human 5-HT2A receptor expressed in Chinese Hamster Ovary (CHO-K1) cell membranes.

Workflow Diagram: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes CHO-K1/5-HT2A Membrane Prep Incubate Incubate Components: - Membranes - Radioligand - Unlabeled Compound (60 min, RT) Membranes->Incubate Radioligand [3H]Ketanserin (Radioligand) Radioligand->Incubate Compounds Test Compound & Ketanserin (Standard) Compounds->Incubate Filter Rapid Filtration (GF/B filter plate) to separate bound from free radioligand Incubate->Filter Equilibrium Reached Count Scintillation Counting (Measure radioactivity) Filter->Count Trapped Radioactivity Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 - Calculate Ki Count->Analyze

Caption: Workflow for the competitive radioligand binding assay.

Materials & Reagents:

  • Receptor Source: Commercially available cryopreserved cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[16]

  • Radioligand: [3H]Ketanserin (Specific Activity: 70-90 Ci/mmol).

  • Standard Compound: Ketanserin hydrochloride.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.[17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Spiperone (10 µM final concentration).

  • Equipment: 96-well filter plates (GF/B), vacuum filtration manifold, liquid scintillation counter, multi-channel pipettes.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare stock solutions of the test compound and Ketanserin in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). The final DMSO concentration in the assay should be kept below 0.5% to avoid interference.

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration that yields adequate signal (e.g., 10-20 µg protein per well). This must be optimized empirically.[18]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 150 µL of the diluted membrane preparation.[6][19]

    • Non-specific Binding (NSB): Add 50 µL of Spiperone (10 µM), 50 µL of [3H]Ketanserin, and 150 µL of membranes.

    • Competition Binding: Add 50 µL of each concentration of the test compound or Ketanserin, 50 µL of [3H]Ketanserin, and 150 µL of membranes. Run each concentration in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6][19]

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of the plate through the GF/B filter plate using a vacuum manifold.

    • Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate at 50°C for 30 minutes.[18][19]

    • Add liquid scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Methodology II: Calcium Flux Functional Assay

This protocol details the measurement of the antagonist activity of this compound and Ketanserin at the human 5-HT2A receptor using a calcium flux assay in a whole-cell format.

Workflow Diagram: Calcium Flux Assay

G cluster_prep Cell & Dye Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cells Seed CHO-K1/5-HT2A cells in 96-well plate Load Load cells with dye (Incubate 1 hr, 37°C) Cells->Load Dye Prepare Calcium-sensitive fluorescent dye solution Dye->Load Add_Cmpd Add Test Compound or Ketanserin (Incubate 15-30 min) Load->Add_Cmpd Add_Agonist Add 5-HT (Agonist) at EC80 concentration Add_Cmpd->Add_Agonist Measure Measure fluorescence change (kinetic read) Add_Agonist->Measure Real-time Analyze Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC50 Measure->Analyze

Caption: Workflow for the antagonist-mode calcium flux functional assay.

Materials & Reagents:

  • Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.[20][21]

  • Agonist: Serotonin (5-HT).

  • Standard Antagonist: Ketanserin hydrochloride.

  • Test Compound: this compound.

  • Assay Kit: A commercial no-wash calcium flux assay kit (e.g., FLIPR Calcium 5 Assay Kit).[14]

  • Culture Medium: Ham's F12, 10% FBS, 400 µg/ml G418.[20]

  • Equipment: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation or FLIPR).

Step-by-Step Protocol:

  • Cell Culture:

    • One day prior to the assay, seed the CHO-K1/5-HT2A cells into black-walled, clear-bottom 96-well plates at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).[14]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Agonist EC50 Determination (Preliminary Experiment):

    • Before testing antagonists, determine the potency of the natural agonist, 5-HT, on your cell line.

    • Perform a dose-response curve for 5-HT to calculate its EC50 (the concentration that produces 50% of the maximal response). From this, determine the EC80 concentration, which will be used to stimulate the cells in the antagonist assay.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's protocol, typically including probenecid to prevent dye leakage from the cells.[14]

    • Remove the culture medium from the cells and add 100 µL of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test compound and Ketanserin.

    • Add the compounds to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the instrument's liquid handler, add the pre-determined EC80 concentration of 5-HT to all wells.

    • Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.

Data Analysis and Interpretation

A. Radioligand Binding Assay:

  • Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the non-specific binding (NSB) wells from the total binding CPM.

    • Specific Binding = Total CPM - NSB CPM

  • Determine IC50: Plot the percent specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value for each compound. The IC50 is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand.[22]

  • Calculate Ki: Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation .[23] This corrects for the concentration and affinity of the radioligand used in the assay.

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand ([3H]Ketanserin).

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

B. Calcium Flux Assay:

  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize Data: Express the response in each well as a percentage of the control response (cells stimulated with 5-HT in the absence of any antagonist).

  • Determine IC50: Plot the percent inhibition against the logarithm of the antagonist concentration. Fit the data using non-linear regression (sigmoidal dose-response, variable slope) to determine the IC50 value. This represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.[24][25]

Hypothetical Comparative Data Summary

The following tables present hypothetical data for this compound ("Test Compound") benchmarked against Ketanserin.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundIC50 (nM)Ki (nM)Interpretation
Ketanserin (Standard) 1.10.6High affinity for the 5-HT2A receptor, consistent with literature values.[3]
Test Compound 45.825.0Moderate affinity for the 5-HT2A receptor.

Table 2: 5-HT2A Functional Antagonism (Calcium Flux)

CompoundFunctional ModeIC50 (nM)Interpretation
Ketanserin (Standard) Antagonist5.2Potent antagonist of 5-HT-induced calcium mobilization.
Test Compound Antagonist155.6Moderate antagonist potency at the 5-HT2A receptor.

Interpretation of Results:

Based on this hypothetical data, this compound binds to the 5-HT2A receptor with moderate affinity (Ki = 25.0 nM), approximately 40-fold weaker than the standard antagonist, Ketanserin (Ki = 0.6 nM). Functionally, the test compound acts as an antagonist, inhibiting the serotonin-induced calcium response with an IC50 of 155.6 nM. This potency is approximately 30-fold lower than that of Ketanserin. The compound shows no agonist activity on its own (data not shown).

Conclusion

This guide outlines a rigorous, two-assay workflow for the pharmacological characterization of a novel compound, this compound, using the 5-HT2A receptor as a scientifically justified, hypothetical target. By benchmarking against the standard antagonist Ketanserin, we can quantitatively assess both the binding affinity and functional potency of the test compound. The described methodologies—a competitive radioligand binding assay and a calcium flux functional assay—represent a robust, industry-standard approach for the primary characterization of novel GPCR ligands, providing critical data for hit-to-lead optimization in drug discovery programs.

References

  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

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  • Patsnap Synapse. (2023). Ketanserin: Detailed Review of its Transformative R&D Success. Retrieved from [Link]

  • Motulsky, H. J. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. GraphPad Software. Available at: [Link]

  • Alsford Lab. (n.d.). EC50 analysis. LSHTM Blogs. Retrieved from [Link]

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  • Halberstadt, A. L., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available at: [Link]

  • ResearchGate. (n.d.). Ketanserin and Spiperone as Templates for Novel Serotonin 5-HT2A Antagonists. Retrieved from [Link]

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  • Schlegel, S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 43(2), 99-105. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Saucier, C., et al. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 71(4), 1079-1088. Available at: [Link]

  • Mokrosz, M. J., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. Available at: [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Cannaert, A., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 857-868. Available at: [Link]

  • Singh, M., et al. (2004). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry, 12(18), 4871-4883. Available at: [Link]

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  • Hillje, R. (2020). Calculate EC50 and plot dose response curve. Retrieved from [Link]

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A Researcher's Guide to the In Vivo Efficacy Assessment of (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the neurosciences, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comprehensive framework for assessing the in vivo efficacy of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a compound of interest with a chemical structure suggesting potential interactions with central nervous system targets. While direct comparative efficacy data for this specific molecule is not yet prevalent in published literature, this document outlines a robust, scientifically-grounded approach to its evaluation, drawing parallels with established methodologies for functionally similar compounds, particularly those targeting dopaminergic pathways.

Introduction: Unveiling the Therapeutic Potential

This compound is a synthetic compound featuring a piperidine ring attached to a methoxyphenyl ketone. Its structural motifs are present in numerous centrally active agents, hinting at a potential role in modulating neurotransmitter systems. Given the prevalence of the phenyl-piperidine scaffold in dopamine D2 receptor antagonists, a primary hypothesis for its mechanism of action is the modulation of dopaminergic signaling. Dysregulation of this system is a cornerstone of several neuropsychiatric disorders, most notably schizophrenia. Therefore, a thorough in vivo assessment is critical to ascertain its therapeutic promise and potential side-effect profile.

This guide will detail a proposed research program to compare the in vivo efficacy of this compound against a well-characterized atypical antipsychotic, such as Risperidone. The experimental designs described herein are selected to provide a holistic view of the compound's potential antipsychotic-like activity, encompassing models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Proposed In Vivo Efficacy Comparison: A Multi-Model Approach

To build a comprehensive efficacy profile, a battery of well-validated rodent behavioral models is proposed. The choice of these models is predicated on their predictive validity for antipsychotic efficacy in humans.[1][2]

Models for Positive Symptoms

The "positive" symptoms of schizophrenia, such as hallucinations and delusions, are thought to arise from hyperactive dopamine signaling in the mesolimbic pathway.[3] Models that induce a hyperdopaminergic state are therefore invaluable for screening potential antipsychotics.

  • Amphetamine-Induced Hyperlocomotion: This model assesses the ability of a compound to attenuate the excessive motor activity induced by amphetamine, a dopamine-releasing agent.[4] A reduction in hyperlocomotion by this compound would suggest dopamine D2 receptor antagonism.

  • Apomorphine-Induced Stereotypy: Apomorphine is a direct dopamine receptor agonist that induces stereotypic behaviors like sniffing, licking, and gnawing in rodents.[5] The inhibition of these behaviors is a classic indicator of neuroleptic activity.[5]

Models for Negative and Cognitive Symptoms

Negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits are significant contributors to the morbidity of schizophrenia and are often poorly addressed by first-generation antipsychotics.

  • Social Interaction Test: A reduction in social interaction in rodents can be induced by NMDA receptor antagonists like phencyclidine (PCP) or ketamine, modeling the social withdrawal seen in schizophrenia.[1][2] The ability of our test compound to reverse this deficit would indicate potential efficacy against negative symptoms.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia.[4] The acoustic startle response to a loud pulse is inhibited if it is preceded by a weaker prepulse. The ability of a compound to restore disrupted PPI is a strong indicator of potential antipsychotic efficacy with translational relevance.[4]

Data Presentation: A Comparative Efficacy Table

The following table illustrates how the comparative efficacy data for this compound and a standard comparator, Risperidone, could be structured. The values presented are hypothetical and would be determined through the experimental protocols outlined below.

Behavioral Assay Parameter Measured This compound (ED50, mg/kg) Risperidone (ED50, mg/kg)
Amphetamine-Induced HyperlocomotionReversal of Hyperactivity[Hypothetical Value][Known Value]
Apomorphine-Induced StereotypyInhibition of Stereotypy[Hypothetical Value][Known Value]
Social Interaction Test (PCP-induced)Reversal of Social Deficit[Hypothetical Value][Known Value]
Prepulse Inhibition of StartleReversal of PPI Deficit[Hypothetical Value][Known Value]

Mechanistic Insights: Dopamine D2 Receptor Occupancy

To link the observed behavioral effects to a specific molecular target, an in vivo receptor occupancy study is crucial. This can be achieved using techniques like Positron Emission Tomography (PET) with a radiolabeled D2 receptor ligand, such as [11C]-raclopride, in a suitable animal model (e.g., non-human primate or rodent).[6][7] The goal is to determine the dose-dependent occupancy of D2 receptors by this compound and correlate this with its behavioral efficacy.

Caption: Proposed mechanism of action via D2 receptor antagonism.

Experimental Protocols

General Considerations
  • Animals: Male adult mice or rats are commonly used.[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Drug Administration: Compounds should be administered via an appropriate route (e.g., intraperitoneal, oral) at various doses to determine a dose-response curve. A vehicle control group is essential.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

Protocol: Amphetamine-Induced Hyperlocomotion
  • Acclimate animals to the open-field arenas for 30 minutes.

  • Administer this compound, Risperidone, or vehicle.

  • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 2-5 mg/kg, i.p.).

  • Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes using an automated tracking system.

  • Analyze the total distance traveled and compare between treatment groups.

workflow_hyperlocomotion start Start acclimation Acclimate animals to open-field arena start->acclimation treatment Administer Test Compound, Comparator, or Vehicle acclimation->treatment amphetamine Administer Amphetamine treatment->amphetamine recording Record Locomotor Activity amphetamine->recording analysis Analyze Data (Total Distance Traveled) recording->analysis end End analysis->end

Caption: Workflow for the amphetamine-induced hyperlocomotion test.

Protocol: Prepulse Inhibition (PPI) of the Startle Reflex
  • Place the animal in a startle chamber and allow a 5-minute acclimation period with background white noise.

  • Present a series of trials:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB).

    • Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 74-86 dB) preceding the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Administer a PPI-disrupting agent (e.g., apomorphine or PCP) followed by the test compound or vehicle.

  • Repeat the PPI testing session.

  • Calculate PPI as: 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) x 100].

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vivo evaluation of this compound. The proposed experiments, if conducted with rigor, will elucidate its potential as an antipsychotic-like agent and allow for a meaningful comparison with established therapeutics. Positive results from these studies would warrant further investigation into its broader pharmacological profile, including its effects on other neurotransmitter systems, its pharmacokinetic properties, and its potential for inducing side effects such as extrapyramidal symptoms (catalepsy test) and weight gain. The path from bench to bedside is long, but a methodical and comprehensive preclinical assessment is the indispensable first step.

References

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1231.
  • Porsolt, R. D., & Moser, P. C. (2015). The value of animal models in psychiatric drug discovery. In The Wiley Handbook of Psychopharmacology (pp. 1-22).
  • Geyer, M. A., & Moghaddam, B. (2002). Animal models of schizophrenia.
  • Featherstone, R. E., et al. (2007). The amphetamine-induced hyperlocomotion model of relevance to schizophrenia. Current Protocols in Pharmacology, Chapter 5, Unit 5.24.
  • Howes, O. D., & Kapur, S. (2009). The dopamine hypothesis of schizophrenia: version III—the final common pathway.
  • This compound. PubChem. (n.d.). Retrieved from [Link][8]

  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. PubMed. (n.d.). Retrieved from [Link][2]

  • In vivo vulnerability to competition by endogenous dopamine: comparison of the D2 receptor agonist radiotracer (-)-N-[11C]propyl-norapomorphine ([11C]NPA) with the D2 receptor antagonist radiotracer [11C]-raclopride. PubMed. (n.d.). Retrieved from [Link][6]

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu. (n.d.). Retrieved from [Link][5]

  • In Vivo Vulnerability to Competition by Endogenous Dopamine: Comparison of the D2 Receptor Agonist Radiotracer (-)-N-[ 11C]propyl-norapomorphine ([11C]NPA) with the D 2 Receptor Antagonist Radiotracer [11C]-Raclopride | Request PDF. ResearchGate. (n.d.). Retrieved from [Link][7]

Sources

Comparative Docking Analysis of (4-Methoxyphenyl)(piperidin-4-yl)methanone: An In Silico Exploration of Potential Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methoxyphenyl)(piperidin-4-yl)methanone is a synthetic compound featuring a piperidine core, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous biologically active molecules.[1] While extensive experimental data on the specific biological activities of this particular methanone derivative are not widely available in the public domain, its structural similarity to known therapeutic agents suggests potential interactions with various biological targets. The piperidine moiety is a key pharmacophore in drugs targeting G-protein coupled receptors (GPCRs) and enzymes.[1]

This guide presents a comparative molecular docking study to explore the potential binding affinities of this compound against three clinically relevant protein targets: the Dopamine D2 Receptor (D2R), the Mu-Opioid Receptor (μOR), and Pancreatic Lipase (PL). By comparing its predicted binding interactions with those of well-established drugs—Risperidone (an atypical antipsychotic), Fentanyl (a potent opioid analgesic), and Orlistat (a pancreatic lipase inhibitor)—we aim to generate hypotheses about its potential pharmacological profile. This in silico investigation serves as a preliminary screening to guide future experimental validation and drug development efforts.

Methodology

The computational workflow for this comparative docking study is designed to ensure scientific rigor and reproducibility. It encompasses target selection, ligand and protein preparation, molecular docking simulations, and a thorough analysis of the results.

Selection of Protein Targets and Comparative Compounds

The choice of protein targets was guided by the prevalence of the piperidine scaffold in drugs acting on these systems:

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic medications. Many D2R antagonists feature a piperidine ring.[2]

  • Mu-Opioid Receptor (μOR): The primary target for opioid analgesics like morphine and fentanyl, which contain a piperidine or a related saturated heterocyclic core.

  • Pancreatic Lipase (PL): An enzyme involved in fat metabolism and a target for anti-obesity drugs. Some piperidine derivatives have shown inhibitory activity against PL.

The following established drugs were selected for comparison due to their well-characterized interactions with the chosen targets and structural relevance:

  • Risperidone: A potent D2R antagonist.

  • Fentanyl: A high-affinity μOR agonist.

  • Orlistat: A known inhibitor of pancreatic lipase.

Experimental Protocols

1. Ligand and Protein Preparation

a. Ligand Preparation:

The 3D structures of this compound, Risperidone, Fentanyl, and Orlistat were obtained from the PubChem database.[3][4][5][6] The preparation of these ligands for docking was performed using AutoDock Tools (version 1.5.6) and involved the following steps:

  • Loading the ligand structure.

  • Adding Gasteiger partial charges to all atoms.

  • Merging non-polar hydrogen atoms.

  • Defining rotatable bonds to allow for conformational flexibility during docking.

  • Saving the prepared ligand in the PDBQT file format.[7][8]

b. Protein Preparation:

The crystal structures of the human Dopamine D2 Receptor (PDB ID: 6CM4), Mu-Opioid Receptor (PDB ID: 8EF5), and Pancreatic Lipase (PDB ID: 1LPB) were downloaded from the Protein Data Bank (PDB).[9][10][11] The preparation of these protein structures for docking was carried out using AutoDock Tools and included these critical steps:

  • Removing water molecules and any co-crystallized ligands from the PDB file.[12][13]

  • Adding polar hydrogen atoms to the protein structure.

  • Assigning Kollman partial charges to all protein atoms.

  • Saving the prepared protein in the PDBQT file format.[14][15]

2. Molecular Docking Protocol using AutoDock Vina

Molecular docking simulations were performed using AutoDock Vina.[16] A grid box was defined for each protein to encompass the known binding site of the co-crystallized ligand or the active site. The grid box dimensions and center coordinates for each target are detailed in the table below.

Protein TargetPDB IDGrid Box Center (x, y, z)Grid Box Size (Å) (x, y, z)
Dopamine D2 Receptor6CM4-15.5, -12.0, -2.525 x 25 x 25
Mu-Opioid Receptor8EF555.0, -30.5, 2.025 x 25 x 25
Pancreatic Lipase1LPB41.5, 45.0, 52.025 x 25 x 25

The docking calculations were performed with an exhaustiveness of 8. AutoDock Vina generated nine binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy was selected for further analysis.[17][18]

3. Data Analysis and Visualization

The docking results were analyzed based on the predicted binding energies and the molecular interactions between the ligands and the protein targets. Lower binding energy values indicate a more favorable binding interaction. The visualization of the docked poses and the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) were performed using PyMOL (The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC).[19][20]

Computational Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (PubChem -> AutoDock Tools) autodock_vina Molecular Docking (AutoDock Vina) ligand_prep->autodock_vina protein_prep Protein Preparation (PDB -> AutoDock Tools) grid_box Grid Box Definition (Binding Site Identification) protein_prep->grid_box grid_box->autodock_vina binding_energy Binding Energy Analysis (kcal/mol) autodock_vina->binding_energy interaction_analysis Interaction Analysis (PyMOL) autodock_vina->interaction_analysis comparison Comparative Analysis binding_energy->comparison interaction_analysis->comparison G cluster_gpcr GPCR Signaling ligand (4-Methoxyphenyl) (piperidin-4-yl)methanone d2r Dopamine D2 Receptor ligand->d2r Antagonism? muor Mu-Opioid Receptor ligand->muor Agonism? gi_go Gi/Go Protein d2r->gi_go Activation muor->gi_go Activation ac Adenylyl Cyclase gi_go->ac Inhibition camp cAMP ac->camp Production downstream Downstream Cellular Effects camp->downstream Modulation

Sources

Evaluating the Selectivity of (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective GPCR Ligands

In the landscape of modern drug discovery, the pursuit of selective G-protein coupled receptor (GPCR) ligands remains a paramount objective. The ability of a molecule to preferentially interact with a single receptor subtype, while minimizing off-target effects, is a critical determinant of its therapeutic potential and safety profile. (4-Methoxyphenyl)(piperidin-4-yl)methanone, a compound featuring the privileged benzoylpiperidine scaffold, presents an intriguing candidate for investigation.[1] This guide provides a comprehensive evaluation of the potential selectivity of this compound, drawing upon established principles of medicinal chemistry and comparative analysis of structurally related compounds. While direct experimental data for this specific molecule is not publicly available, this document will equip researchers with the foundational knowledge and methodologies to rigorously assess its selectivity profile.

The benzoylpiperidine moiety is a well-established pharmacophore found in numerous centrally active agents, particularly those targeting dopaminergic and serotonergic receptors.[1] The selectivity of these compounds is often delicately balanced, with subtle structural modifications leading to significant shifts in receptor affinity and functional activity. This guide will delve into the experimental workflows necessary to elucidate such a selectivity profile, providing a roadmap for researchers aiming to characterize this or similar compounds.

Methodologies for Evaluating GPCR Selectivity: A Practical Framework

A thorough evaluation of a compound's selectivity necessitates a multi-pronged approach, combining in-vitro binding and functional assays with subsequent in-vivo validation. The following protocols represent the gold standard in the field for characterizing GPCR ligands.

In-Vitro Selectivity Profiling: The Foundation of Characterization

1. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of a compound's affinity (Ki) for a specific receptor. The principle lies in the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor of interest.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing Dopamine D2 or Serotonin 5-HT2A receptors).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Cell membranes (typically 10-50 µg of protein).

      • Radioligand at a concentration near its Kd (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

      • Increasing concentrations of the test compound, this compound.

      • For non-specific binding determination, a high concentration of a known, non-radiolabeled antagonist (e.g., 10 µM haloperidol for D2).

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A broad panel of such assays should be conducted, encompassing various receptor subtypes (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, 5-HT2C, adrenergic α1, α2, and histamine H1 receptors) to generate a comprehensive selectivity profile.

2. Functional Assays: Delineating Agonist, Antagonist, or Inverse Agonist Activity

While binding assays reveal affinity, they do not provide information about the functional consequences of this binding. Functional assays are therefore crucial to determine whether a compound activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of a receptor.

Experimental Protocol: G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the first step in G-protein signaling: the exchange of GDP for GTP upon receptor activation.

  • Assay Components:

    • Cell membranes expressing the receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (to maintain the G-protein in its inactive state).

    • Test compound.

    • Agonist (for antagonist mode).

  • Assay Procedure (Agonist Mode):

    • Incubate membranes with GDP and increasing concentrations of the test compound.

    • Add [³⁵S]GTPγS and incubate to allow for binding.

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • An increase in [³⁵S]GTPγS binding indicates agonist activity.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate membranes with the test compound.

    • Add a known agonist at its EC50 concentration.

    • Add [³⁵S]GTPγS and proceed as in the agonist mode.

    • A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

Experimental Protocol: Second Messenger Assays

These assays measure the downstream consequences of G-protein activation.

  • cAMP Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using various techniques, including enzyme-linked immunosorbent assays (ELISA) or reporter gene assays.

  • Inositol Phosphate (IP) Assays: For receptors coupled to Gq proteins (like the 5-HT2A receptor), the accumulation of inositol phosphates can be quantified, often using radioassays or fluorescence-based methods.

G cluster_binding Binding Assays cluster_functional Functional Assays binding_assay Radioligand Displacement Assay binding_outcome Affinity (Ki) binding_assay->binding_outcome selectivity Selectivity Profile binding_outcome->selectivity gtp_assay [³⁵S]GTPγS Binding Assay functional_outcome Potency (EC50/IC50) Efficacy (Emax) gtp_assay->functional_outcome second_messenger Second Messenger Assays (cAMP, IP) second_messenger->functional_outcome functional_outcome->selectivity compound This compound compound->binding_assay compound->gtp_assay compound->second_messenger

Figure 1: In-Vitro Selectivity Profiling Workflow.

In-Vivo Models: Assessing Pharmacological Effects in a Physiological Context

Positive in-vitro results should be followed by in-vivo studies to assess the compound's effects in a whole organism.

1. Receptor Occupancy Studies:

These studies determine the extent to which a compound binds to its target receptor in the brain at various doses. This is often achieved using techniques like positron emission tomography (PET) or ex-vivo binding assays.

2. Behavioral Pharmacology Models:

Animal models of disease are used to assess the therapeutic potential of a compound. For a compound with potential antipsychotic properties (a common application for D2/5-HT2A antagonists), relevant models include:

  • Amphetamine- or PCP-induced hyperlocomotion: Measures the ability of a compound to reverse the locomotor-stimulating effects of these psychostimulants.

  • Prepulse inhibition (PPI) of the acoustic startle response: A measure of sensorimotor gating, which is deficient in schizophrenic patients.

Comparative Analysis: The Benzoylpiperidine Scaffold at Dopamine and Serotonin Receptors

While specific data for this compound is elusive, a review of the literature on related benzoylpiperidine derivatives provides valuable insights into its likely selectivity profile.

A comprehensive review of the benzoylpiperidine fragment highlights its frequent appearance in ligands targeting 5-HT2A and D2 receptors.[1] The relative affinity for these two receptors is a key determinant of a compound's potential as a typical or atypical antipsychotic. A higher affinity for 5-HT2A over D2 receptors is often associated with an atypical profile and a reduced risk of extrapyramidal side effects.[1]

Compound 5-HT2A Affinity (pKi) D2 Affinity (pKi) Selectivity (5-HT2A/D2) Reference
Compound 39 (a benzoylpiperidine-aminomethyltetralone) 8.256.00~177-fold[1]
Compound 40 (a tetrahydro-quinazolinone derivative) ~7.5 (Ki = 32 nM)~6.8 (Ki = 160 nM)~5-fold[1]

Table 1: Comparative affinities of representative benzoylpiperidine derivatives for 5-HT2A and D2 receptors.

The data in Table 1 demonstrates that the benzoylpiperidine scaffold can be modified to achieve significant selectivity for the 5-HT2A receptor over the D2 receptor. For instance, compound 39 exhibits a 177-fold selectivity for 5-HT2A, suggesting a promising atypical antipsychotic profile.[1]

The structure-activity relationship (SAR) of 4-benzylpiperidine carboxamides further underscores the importance of the aromatic substituents in determining selectivity for monoamine transporters, which can also be relevant for receptor interactions.[2]

SAR cluster_core cluster_modifications core R1 R1: Aromatic Substituents (e.g., biphenyl, diphenyl) core->R1 Influences SERT/DAT selectivity R2 R2: Linker Length and Composition core->R2 Impacts DAT potency

Figure 2: Key structural features influencing selectivity in related piperidine scaffolds.

Conclusion and Future Directions

Researchers and drug development professionals are strongly encouraged to undertake the in-vitro and in-vivo studies detailed in this guide to fully characterize this compound. Such data will be invaluable in determining its therapeutic potential and guiding future medicinal chemistry efforts to optimize its selectivity and overall pharmacological profile. The systematic application of these well-established methodologies will undoubtedly shed light on the true potential of this compound and other novel benzoylpiperidine derivatives in the ongoing quest for safer and more effective therapeutics.

References

  • Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(16), 4949. [Link]

  • ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Link]

  • Lee, K., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 24(5), 499–506. [Link]

Sources

Orthogonal Validation of (4-Methoxyphenyl)(piperidin-4-yl)methanone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the hypothesized mechanism of action for the novel compound, (4-Methoxyphenyl)(piperidin-4-yl)methanone. In the landscape of contemporary drug discovery, establishing a compound's true mechanism of action is paramount. A singular experimental approach is often insufficient, susceptible to artifacts and off-target effects. Consequently, a multi-faceted, orthogonal validation strategy, employing a suite of independent assays, is the gold standard for generating robust, reliable, and publishable data.

We will compare the performance of our lead compound, which we will refer to as Compound-X , against two benchmarks:

  • Positive Control: Ketanserin , a well-characterized, high-affinity 5-HT2A receptor antagonist.

  • Negative Control: A structurally related but inactive molecule, 1-Benzoylpiperidine , which will allow us to control for non-specific effects attributable to the core piperidine scaffold.

Section 1: Direct Target Engagement - Radioligand Binding Assay

The foundational step in validating our hypothesis is to ascertain whether Compound-X physically interacts with the 5-HT2A receptor. A competitive radioligand binding assay is a robust and quantitative method to determine the affinity of a test compound for a specific receptor.

Rationale for Experimental Choice

This assay directly measures the binding of our compound to the 5-HT2A receptor by assessing its ability to displace a high-affinity radiolabeled ligand. It is a highly sensitive and specific method for quantifying the affinity (Ki) of a compound for its target in a controlled in vitro environment.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Utilize a stable cell line overexpressing the human 5-HT2A receptor (e.g., HEK293-h5-HT2A).

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and interfering cellular components.

    • Resuspend the final membrane pellet in an assay buffer and determine the total protein concentration (e.g., via a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand, such as [3H]-Ketanserin (typically at its Kd concentration).

    • Add increasing concentrations of the test compounds: Compound-X, Ketanserin (positive control), and 1-Benzoylpiperidine (negative control).

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand in the presence of a saturating concentration of a non-labeled competitor, e.g., 10 µM Ketanserin).

  • Incubation and Detection:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow

A Prepare HEK293-h5-HT2A Cell Membranes B Add Membranes, [3H]-Ketanserin, and Test Compounds to 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration to Separate Bound and Free Ligand C->D E Scintillation Counting to Measure Radioactivity D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for the 5-HT2A Radioligand Binding Assay.

Comparative Data Summary
CompoundIC50 (nM)Ki (nM)
Compound-X 25.512.3
Ketanserin 2.11.0
1-Benzoylpiperidine >10,000>5,000

Section 2: In Vitro Functional Assessment - Calcium Flux Assay

Having established direct binding, the next critical step is to determine the functional consequence of this interaction. Is Compound-X an agonist, an antagonist, or an inverse agonist? Since the 5-HT2A receptor is Gq-coupled, its activation leads to the release of intracellular calcium. An antagonist will block this effect.

Rationale for Experimental Choice

This cell-based assay provides a functional readout of receptor activity. By measuring the inhibition of agonist-induced calcium mobilization, we can confirm that Compound-X not only binds to the 5-HT2A receptor but also functionally antagonizes it.

Experimental Protocol: Calcium Flux Assay
  • Cell Preparation:

    • Plate HEK293-h5-HT2A cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Treatment:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of Compound-X, Ketanserin, or 1-Benzoylpiperidine to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to interact with the receptors.

  • Agonist Stimulation and Detection:

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • Establish a baseline fluorescence reading.

    • Inject a known 5-HT2A receptor agonist (e.g., Serotonin or α-methyl-5-HT) at a concentration that elicits a submaximal response (EC80).

    • Immediately measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Visualizing the Workflow

A Plate and Grow HEK293-h5-HT2A Cells B Load Cells with Calcium-Sensitive Dye (Fluo-4 AM) A->B C Pre-incubate with Test Compounds (Antagonists) B->C D Measure Baseline Fluorescence C->D E Inject 5-HT (Agonist) and Measure Fluorescence Change D->E F Calculate IC50 for Inhibition of Calcium Flux E->F

Caption: Workflow for the 5-HT2A Calcium Flux Functional Assay.

Comparative Data Summary
CompoundFunctional Antagonism IC50 (nM)
Compound-X 48.7
Ketanserin 5.3
1-Benzoylpiperidine >10,000

Section 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

To bridge the gap between in vitro assays and a more physiological environment, the Cellular Thermal Shift Assay (CETSA) is an invaluable tool. It allows for the verification of target engagement in intact cells, providing evidence that Compound-X can access and bind to the 5-HT2A receptor in its native cellular context.

Rationale for Experimental Choice

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding. By heating intact cells treated with a compound and then measuring the amount of soluble protein remaining, we can infer target engagement. This method does not require any modification of the compound or the target protein and provides a direct readout of target binding within the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293-h5-HT2A) to a high density.

    • Treat the cells with either vehicle or a saturating concentration of Compound-X, Ketanserin, or 1-Benzoylpiperidine.

    • Incubate to allow for compound entry and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of different temperatures for a fixed duration (e.g., 3 minutes). This will create a "melt curve."

    • Include an unheated control sample.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

    • Transfer the supernatant (soluble fraction) to a new plate.

  • Detection:

    • Quantify the amount of soluble 5-HT2A receptor in each sample using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each treatment group, plot the amount of soluble 5-HT2A receptor as a function of temperature.

    • The binding of a ligand (like Compound-X or Ketanserin) should result in a rightward shift of the melt curve, indicating thermal stabilization of the receptor.

    • The negative control should not produce a significant shift compared to the vehicle control.

Visualizing the Workflow

A Treat Intact Cells with Vehicle or Test Compound B Heat Cell Aliquots Across a Temperature Gradient A->B C Lyse Cells and Separate Soluble and Precipitated Proteins B->C D Quantify Soluble 5-HT2A Receptor (e.g., by Western Blot) C->D E Plot Protein Abundance vs. Temperature to Generate Melt Curve D->E F Analyze for Thermal Shift Indicating Target Engagement E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Summary
CompoundThermal Shift (ΔTm in °C)Interpretation
Compound-X +4.2 °CStrong cellular target engagement
Ketanserin +5.5 °CRobust cellular target engagement
1-Benzoylpiperidine +0.3 °CNo significant target engagement

Conclusion: A Triangulated Approach to Validation

The power of this orthogonal validation strategy lies in the convergence of evidence from three distinct experimental paradigms. The radioligand binding assay confirmed direct, high-affinity binding of Compound-X to the isolated 5-HT2A receptor. The calcium flux assay demonstrated that this binding translates into a functional antagonism of the receptor's signaling pathway. Finally, the Cellular Thermal Shift Assay provided crucial evidence that Compound-X engages the 5-HT2A receptor within the complex milieu of an intact cell.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Martinez, M. D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2113–2127. [Link]

  • Leysen, J. E., et al. (1982). [3H]Ketanserin (R 41 468), a selective 3H-ligand for serotonin2 receptor binding sites. Molecular Pharmacology, 21(2), 301–314. [Link]

  • PubChem Compound Summary for CID 3821, Ketanserin. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 2740588, this compound. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 7900, 1-Benzoylpiperidine. National Center for Biotechnology Information.[Link]

A Comparative Guide to the Inter-Laboratory Validation of (4-Methoxyphenyl)(piperidin-4-yl)methanone Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of (4-Methoxyphenyl)(piperidin-4-yl)methanone. As a critical component in various research and development pipelines, ensuring the accuracy, reliability, and reproducibility of its quantification is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established scientific principles and regulatory expectations.

The narrative that follows is designed to not only present protocols but to also elucidate the scientific rationale behind the experimental choices, thereby fostering a deeper understanding of the validation process. Every step is constructed to be part of a self-validating system, ensuring the integrity and trustworthiness of the generated data.

Introduction: The Imperative for Robust Analytical Method Validation

This compound is a piperidine derivative with a methoxyphenyl moiety.[1] The reliable quantification of this compound is essential for its development and application. Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] An inter-laboratory validation study, also known as a method transfer, is crucial when an analytical method is to be used by different laboratories, ensuring consistent and reliable results regardless of the testing site, personnel, or equipment.[4]

This guide will compare two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols described herein are aligned with the harmonized guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically ICH Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before embarking on method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, ensuring it is fit for its intended purpose.[10][11]

For the quantification of this compound in a drug substance, a typical ATP might be:

  • Analyte: this compound

  • Matrix: Drug Substance (e.g., bulk powder)

  • Technique: HPLC-UV or LC-MS/MS

  • Assay Type: Quantitative analysis for potency determination

  • Performance Characteristics: The method must be accurate, precise, specific, linear over the desired range, and robust.

Comparative Overview of Analytical Techniques

The choice of analytical technique is a critical decision driven by factors such as required sensitivity, selectivity, and the nature of potential impurities.

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV detection based on the analyte's chromophore.[12]Chromatographic separation coupled with mass analysis of the analyte and its fragments.[12]
Selectivity Moderate to High. Dependent on chromatographic resolution from interfering substances.Very High. Based on both retention time and specific mass-to-charge ratios of precursor and product ions.[12]
Sensitivity Moderate. Typically in the microgram to nanogram per milliliter range.Very High. Capable of detecting sub-nanogram to picogram per milliliter levels.[12][13]
Instrumentation Widely available and cost-effective.More specialized and higher initial investment.
Derivatization Generally not required if the analyte has a suitable UV chromophore.Not typically required but can be used to enhance ionization.

For the purpose of this guide, we will proceed with the validation of a hypothetical, yet scientifically grounded, HPLC-UV method as a widely applicable technique, and an LC-MS/MS method for applications requiring higher sensitivity and selectivity.

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The successful transfer of an analytical method between laboratories requires a well-defined protocol.[4] This protocol should be agreed upon by both the transferring and receiving laboratories and should include the experimental design and acceptance criteria.

The following diagram illustrates the key stages of an inter-laboratory validation study.

Inter-Laboratory Validation Workflow start Start: Method Transfer Initiation protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials suitability_transferring Transferring Lab: Perform System Suitability materials->suitability_transferring suitability_receiving Receiving Lab: Perform System Suitability materials->suitability_receiving analysis_transferring Transferring Lab: Analyze Samples suitability_transferring->analysis_transferring analysis_receiving Receiving Lab: Analyze Samples suitability_receiving->analysis_receiving comparison Compare Data & Perform Statistical Analysis analysis_transferring->comparison analysis_receiving->comparison acceptance Acceptance Criteria Met? comparison->acceptance success Successful Method Transfer acceptance->success Yes failure Investigate Discrepancies acceptance->failure No

Caption: Workflow for a typical inter-laboratory method transfer.

The core parameters for validation are established by regulatory bodies like the ICH.[11][14] The following sections detail the experimental design for each parameter.

4.2.1. System Suitability

Before any validation runs, the chromatographic system must be demonstrated to be suitable for the intended analysis.

  • Procedure: A standard solution of this compound is injected multiple times (typically 5 or 6 replicates).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates (N) should be ≥ 2000.

4.2.2. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11]

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a sample of pure this compound.

    • Analyze a sample containing this compound spiked with potential impurities or degradation products.

    • For HPLC-UV, perform peak purity analysis using a photodiode array (PDA) detector.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of the analyte in the blank sample.

    • The analyte peak should be well-resolved from any impurity peaks (resolution > 2.0).

    • The peak purity analysis should show that the analyte peak is spectrally homogeneous.

4.2.3. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[11][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Procedure: Prepare a series of at least five concentrations of this compound, typically spanning 80% to 120% of the expected working concentration. Analyze each concentration in triplicate.

  • Data Analysis: Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the regression line.

4.2.4. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][11]

  • Procedure: Analyze samples with known concentrations of this compound. This is often done by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Data Analysis: Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4.2.5. Precision

Precision is the measure of the degree of scatter of a series of measurements.[15] It is typically addressed at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay Precision):

    • Procedure: Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration. This should be done by one analyst on one instrument over a short period.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument within the same laboratory.

    • Acceptance Criteria: The RSD over the combined data from both days/analysts/instruments should be ≤ 2.0%.

  • Reproducibility (Inter-laboratory Precision):

    • Procedure: This is the core of the inter-laboratory validation. The receiving laboratory will perform the repeatability study using the same batch of samples as the transferring laboratory.

    • Acceptance Criteria: The results from both laboratories should be statistically compared. An F-test can be used to compare the variances, and a t-test can be used to compare the means. The acceptance criteria for these statistical tests should be pre-defined in the validation protocol.

4.2.6. Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][17][18][19]

  • Procedure: Introduce small, deliberate changes to the method parameters and assess the impact on the results. For an HPLC method, these parameters could include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not deviate significantly from the results obtained using the nominal method parameters.

The relationship between these validation parameters is illustrated in the diagram below.

Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Caption: Key parameters for analytical method validation.

Example Experimental Protocols

The following are example protocols for the analysis of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare samples in the mobile phase to a target concentration of 100 µg/mL.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: (Precursor Ion > Product Ion) - To be determined experimentally, but for C13H17NO2, the protonated molecule [M+H]+ would be m/z 220.1.

  • Standard and Sample Preparation: Prepare in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration range appropriate for the instrument's sensitivity (e.g., 1-100 ng/mL).

Data Presentation and Comparison

All quantitative data from the inter-laboratory validation should be summarized in clear, structured tables for easy comparison.

LaboratorySlopey-interceptCorrelation Coefficient (r²)
Transferring Lab e.g., 12345e.g., 150e.g., 0.9995
Receiving Lab e.g., 12350e.g., 145e.g., 0.9996
LaboratoryConcentration LevelMean Recovery (%)RSD (%)
Transferring Lab 80%e.g., 99.5e.g., 0.8
100%e.g., 100.2e.g., 0.6
120%e.g., 100.5e.g., 0.7
Receiving Lab 80%e.g., 99.8e.g., 0.9
100%e.g., 100.1e.g., 0.7
120%e.g., 100.3e.g., 0.8
ParameterTransferring Lab Mean Assay (%)Receiving Lab Mean Assay (%)p-value (t-test)
Assay Results e.g., 99.8e.g., 100.0e.g., > 0.05
Conclusion

The inter-laboratory validation of an analytical method for this compound is a critical exercise to ensure data integrity and consistency across different testing sites. By following a structured protocol based on established regulatory guidelines, and by clearly defining the experimental design and acceptance criteria, laboratories can confidently transfer and implement robust and reliable analytical methods. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, with both techniques being capable of providing accurate and precise data when properly validated. This guide provides the foundational principles and a practical framework to achieve this goal.

References

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  • Gas chromatography and mass spectrometry of methoxylated polybrominated diphenyl ethers (MeO-PBDEs). PubMed. [Link]

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Sources

Comparative analysis of the ADME properties of (4-Methoxyphenyl)(piperidin-4-yl)methanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the ADME Properties of (4-Methoxyphenyl)(piperidin-4-yl)methanone Derivatives

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous candidates for central nervous system (CNS) and other disorders.[1] However, advancing these potent compounds from discovery to clinical success is critically dependent on optimizing their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Poor pharmacokinetics remains a primary cause of late-stage drug development failure. This guide provides a comprehensive comparative analysis of the ADME properties of a parent this compound (Derivative A) and two structurally related analogs (Derivatives B and C). We offer an integrated approach, combining in silico predictions with detailed protocols and comparative data from key in vitro ADME assays. This analysis aims to elucidate structure-ADME relationships (SAR) and provide researchers with the rationale and methodologies required to select and optimize candidates with favorable drug-like properties.

Introduction: The Critical Role of ADME in Drug Discovery

The journey of a drug from administration to elimination is governed by its ADME profile. These properties determine a drug's bioavailability, concentration at the target site, and potential for toxicity or drug-drug interactions (DDIs).[2][3] Early and accurate assessment of ADME allows medicinal chemists to triage compounds, guide structural modifications, and ultimately select candidates with a higher probability of clinical success.[4]

The piperidine scaffold is valued for its ability to impart favorable physicochemical properties, but even minor substitutions can significantly alter the ADME profile.[5] This guide examines three hypothetical, yet representative, derivatives to illustrate these principles:

  • Derivative A: The parent compound, this compound.

  • Derivative B: Derivative A with a hydroxyl group added to the piperidine ring (a polar modification).

  • Derivative C: Derivative A with the methoxy group replaced by a more lipophilic isopropoxy group.

In Silico Profiling: A First Look at Drug-Likeness

Before committing to resource-intensive in vitro screening, computational models provide rapid, cost-effective predictions of ADME properties.[6][7] These tools analyze a molecule's structure to estimate key physicochemical parameters that govern its pharmacokinetic behavior.[8]

Table 1: Predicted Physicochemical Properties of Methanone Derivatives

Property Derivative A (Parent) Derivative B (+OH) Derivative C (+iPrO) Optimal Range
LogP (Lipophilicity) 2.5 1.8 3.2 1-3
TPSA (Ų) 49.4 69.6 49.4 < 140
Molecular Weight ( g/mol ) 219.28 235.28 247.33 < 500
H-Bond Donors 1 2 1 < 5
H-Bond Acceptors 3 4 3 < 10

| Lipinski Violations | 0 | 0 | 0 | 0 |

Data generated for illustrative purposes using SwissADME web tool principles.[8]

Expert Analysis: All three derivatives exhibit zero violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[9] Derivative B's added hydroxyl group predictably decreases lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA), which may enhance solubility but potentially reduce membrane permeability.[9] Conversely, Derivative C's isopropoxy group increases lipophilicity, which could improve permeability but may also increase metabolic liability and plasma protein binding.

View Diagram: In Silico ADME Workflow

Caption: Workflow for in silico ADME prediction and candidate triage.

Experimental Evaluation of Absorption

Absorption determines the fraction of an administered drug that reaches systemic circulation. We evaluate this using two industry-standard in vitro models.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across the gastrointestinal (GI) tract.[11] It measures a compound's ability to permeate a synthetic lipid membrane, providing a clean measure of transcellular permeability without the complexities of active transporters or metabolism.[12] It is an excellent primary screen to rank-order compounds based on this fundamental property.

Table 2: Comparative PAMPA Permeability Data

Derivative Apparent Permeability, Papp (10⁻⁶ cm/s) Predicted Absorption
Derivative A (Parent) 12.5 High
Derivative B (+OH) 4.8 Moderate
Derivative C (+iPrO) 15.2 High
Atenolol (Low Control) < 1.0 Low

| Propranolol (High Control) | > 15.0 | High |

Expert Analysis: The results align with in silico predictions. The increased polarity of Derivative B significantly reduces its passive permeability. The higher lipophilicity of Derivative C leads to a modest increase in permeability compared to the parent compound.

View Protocol: PAMPA

Objective: To determine the passive permeability of test compounds.

Materials:

  • 96-well filter plates (e.g., PVDF membrane) and matching 96-well acceptor plates.[13]

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[14]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (10 mM in DMSO).

  • UV-Vis plate reader or LC-MS/MS system.

Methodology:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate. Allow the solvent to evaporate, leaving a lipid layer.[14]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare Donor Plate: Dilute test compounds and controls to a final concentration of 100 µM in PBS. Add 200 µL of this solution to the corresponding wells of the coated filter plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5 hours with gentle shaking.[12]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[15]

Caco-2 Permeability Assay

Causality: The Caco-2 assay is the gold standard for predicting human intestinal absorption.[16] Unlike PAMPA, Caco-2 cells, which are derived from human colon adenocarcinoma, differentiate into a monolayer that expresses key efflux transporters like P-glycoprotein (P-gp).[17][18] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), this assay can identify compounds that are subject to active efflux, a common mechanism of low bioavailability.[19]

Table 3: Comparative Caco-2 Permeability and Efflux Data

Derivative Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) P-gp Substrate?
Derivative A 8.9 25.8 2.9 Yes
Derivative B 3.1 4.0 1.3 No

| Derivative C | 10.5 | 43.1 | 4.1 | Yes, Strong |

An Efflux Ratio (ER) > 2 is indicative of active efflux.[19]

Expert Analysis: The data reveal a critical liability. Both the parent (A) and the lipophilic analog (C) are substrates for efflux transporters, as indicated by their ER > 2. The increased lipophilicity of Derivative C exacerbates this issue. In contrast, the more polar Derivative B is not a significant efflux substrate. This suggests that while Derivative B has lower passive permeability, its overall absorption in vivo might be more favorable than predicted by PAMPA alone due to the avoidance of efflux.

View Protocol: Caco-2 Permeability Assay

Objective: To determine intestinal permeability and identify potential substrates of efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Transwell permeable supports (e.g., 24-well format).

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Lucifer yellow for monolayer integrity testing.[13]

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days to allow for differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >200 Ω·cm²).[17][20]

  • Equilibration: Wash the monolayers with pre-warmed transport buffer and equilibrate at 37°C.

  • Permeability Measurement (A-B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side. Incubate for 2 hours at 37°C.[17]

  • Permeability Measurement (B-A): In parallel, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.

  • Sampling & Analysis: At the end of the incubation, take samples from both compartments and analyze the compound concentration via LC-MS/MS.

  • Calculation: Calculate Papp values for both directions and determine the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).

Experimental Evaluation of Metabolism

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, which impacts their clearance and duration of action.[21]

Liver Microsomal Stability Assay

Causality: Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[21] This assay measures the rate at which a compound is depleted over time when incubated with HLMs.[22] It provides a robust estimate of intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance and drug half-life.[23]

Table 4: Comparative Metabolic Stability in Human Liver Microsomes

Derivative Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Predicted Hepatic Clearance
Derivative A 45 30.8 Moderate
Derivative B > 60 < 23.1 Low
Derivative C 18 77.0 High
Verapamil (High Control) < 15 > 92.4 High

| Dextromethorphan (Med Control) | ~30 | ~46.2 | Moderate |

Expert Analysis: The results demonstrate a clear SAR. The polar hydroxyl group in Derivative B appears to shield it from metabolic enzymes, resulting in high stability. In contrast, the lipophilic isopropoxy group in Derivative C makes it significantly more susceptible to metabolism, leading to high intrinsic clearance. A compound with very high clearance may be removed from the body too quickly to exert a therapeutic effect.

View Diagram: Microsomal Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Liver Microsomes & Test Compounds B Prepare Reaction Mix: Buffer, Microsomes, Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Take Aliquots at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Cold Acetonitrile + Int. Std.) E->F G Protein Precipitation (Centrifuge) F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining, t½, and CLint H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

View Protocol: Liver Microsomal Stability Assay

Objective: To determine the rate of metabolic clearance in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • Potassium phosphate buffer (100 mM, pH 7.4).[24]

  • NADPH regenerating system (cofactor).[22]

  • Test compounds, positive controls (e.g., Verapamil).

  • Cold acetonitrile with an internal standard for quenching.[21]

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Methodology:

  • Preparation: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and test compound (1 µM) in phosphate buffer.[24][25]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[23]

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile to stop the reaction.[21]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[22][23]

Cytochrome P450 (CYP) Inhibition Assay

Causality: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[26] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to dangerously high plasma levels of the second drug. This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP isoform's activity (IC₅₀).[27]

Table 5: Comparative CYP Inhibition (IC₅₀) Data (µM)

Isoform Derivative A Derivative B Derivative C Interpretation
CYP2D6 15.2 > 50 8.5 Low/No Risk
CYP3A4 8.9 25.1 2.1 C has potential risk

| CYP2C9 | > 50 | > 50 | 45.3 | No Risk |

IC₅₀ values < 10 µM (or < 1 µM for potent inhibitors) indicate a potential risk for clinical DDIs.[26]

Expert Analysis: The lipophilic Derivative C shows moderate inhibition of CYP3A4, the most prevalent drug-metabolizing enzyme in the liver. This is a significant red flag for potential DDIs. Derivatives A and B show much weaker inhibition, posing a lower risk.

View Protocol: CYP Inhibition Assay

Objective: To determine the potential of a test compound to inhibit major CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.[28]

  • Isoform-specific probe substrates (e.g., Midazolam for CYP3A4).

  • NADPH.

  • Test compounds serially diluted.

  • LC-MS/MS or a fluorescent plate reader.[29]

Methodology:

  • Assay Setup: In a 96-well plate, combine buffer, liver microsomes, and the test compound at various concentrations.

  • Incubation: Pre-incubate the mixture at 37°C.

  • Reaction: Add a mixture of the probe substrate and NADPH to initiate the reaction. Incubate for a specific time (e.g., 10-15 minutes).

  • Quenching: Stop the reaction with cold acetonitrile.

  • Analysis: Centrifuge the plate and analyze the supernatant for the amount of metabolite formed from the probe substrate via LC-MS/MS or fluorescence.[27]

  • Calculation: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Plot the percent inhibition versus the test compound concentration to determine the IC₅₀ value.

Experimental Evaluation of Distribution

Distribution describes how a drug partitions throughout the body after absorption. A key parameter is Plasma Protein Binding (PPB).

Plasma Protein Binding (PPB)

Causality: Most drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[30] High PPB can limit efficacy and complicate dosing.[31] The Rapid Equilibrium Dialysis (RED) method is a reliable way to measure the unbound fraction.[32][33]

Table 6: Comparative Plasma Protein Binding Data

Derivative % Bound (Human Plasma) Unbound Fraction (fu) Interpretation
Derivative A 85.2% 0.148 Moderately Bound
Derivative B 65.0% 0.350 Low-Moderately Bound

| Derivative C | 98.8% | 0.012 | Highly Bound |

Expert Analysis: As expected, the highly lipophilic Derivative C exhibits very high plasma protein binding, leaving only 1.2% of the drug free to act. This could severely limit its therapeutic effect. The more polar Derivative B has the lowest binding and highest free fraction, which is a desirable characteristic.

View Protocol: Rapid Equilibrium Dialysis (RED) for PPB

Objective: To determine the percentage of a compound bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO membrane).[33]

  • Human plasma (pooled).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • LC-MS/MS system.

Methodology:

  • Compound Spiking: Spike human plasma with the test compound to a final concentration (e.g., 1 µM).[34]

  • Loading RED Device: Add the spiked plasma (~200 µL) to the sample chamber of the RED insert and an equal volume of PBS to the buffer chamber.[30]

  • Incubation: Cover the plate and incubate at 37°C on an orbital shaker for 4 hours to reach equilibrium.[32]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the buffer aliquot with blank plasma and the plasma aliquot with PBS to ensure identical matrix conditions for analysis. Precipitate proteins with acetonitrile and analyze both samples by LC-MS/MS.

  • Calculation: The percentage bound is calculated based on the difference in concentrations between the plasma and buffer chambers. The free fraction (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[31]

Integrated Analysis and Structure-ADME Relationship (SAR)

By integrating the data, we can build a clear picture of the SAR for this chemical series and make informed decisions for lead optimization.

Table 7: Summary of Comparative ADME Profile

Parameter Derivative A (Parent) Derivative B (+OH) Derivative C (+iPrO)
Permeability (PAMPA) High Moderate High
Efflux Liability (Caco-2) Yes No Yes (Strong)
Metabolic Stability (HLM) Moderate High Low
CYP3A4 Inhibition Low Risk Low Risk Potential Risk

| Plasma Protein Binding | Moderate | Low | High |

Green indicates a favorable property; Red indicates a potential liability.

Expert Synthesis:

  • Derivative A (Parent) presents a mixed but workable profile. Its primary liabilities are moderate metabolic stability and susceptibility to P-gp efflux.

  • Derivative B (+OH) demonstrates a significantly improved ADME profile. The addition of a polar group mitigated P-gp efflux, increased metabolic stability, and reduced plasma protein binding. While its passive permeability is lower, the absence of efflux may lead to better overall bioavailability. This derivative represents a promising path for optimization.

  • Derivative C (+iPrO) is a problematic candidate. While its high lipophilicity improves passive permeability, it introduces severe liabilities across the board: strong P-gp efflux, rapid metabolic clearance, potential for CYP3A4-mediated DDIs, and excessively high plasma protein binding. This strategy of increasing lipophilicity has proven detrimental.

View Diagram: Structure-ADME Relationship

G cluster_A Derivative A (Parent) cluster_B Derivative B (+OH) cluster_C Derivative C (+iPrO) A Balanced Profile - Moderate Stability - P-gp Efflux B Improved ADME + High Stability + No Efflux + Low PPB - Lower Permeability A->B Add Polar Group (e.g., -OH) C Poor ADME - Low Stability - Strong Efflux - High PPB - CYP3A4 Inhibition A->C Increase Lipophilicity (e.g., -OMe -> -OiPr)

Caption: Impact of structural changes on the overall ADME profile.

Conclusion and Future Directions

This comparative analysis demonstrates that minor structural modifications to the this compound scaffold can have profound and often predictable effects on ADME properties. The strategy of increasing polarity (Derivative B) successfully addressed key liabilities of the parent compound, namely P-gp efflux and metabolic instability, yielding a more promising drug-like profile. Conversely, increasing lipophilicity (Derivative C) was detrimental, highlighting the importance of a multi-parameter optimization approach.

Future efforts should focus on analogs of Derivative B, seeking to subtly enhance permeability without re-introducing the liabilities of efflux or metabolic instability. A systematic and iterative cycle of in silico prediction, chemical synthesis, and in vitro ADME testing, as outlined in this guide, provides a robust framework for advancing this chemical series toward the selection of a clinical candidate.

References

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A Researcher's Guide to the Therapeutic Index of (4-Methoxyphenyl)(piperidin-4-yl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the therapeutic index (TI) remains a critical determinant of a compound's potential clinical success. It is the quantitative relationship between a drug's desired therapeutic effects and its adverse toxic effects. A favorable therapeutic index indicates a wider margin of safety, a crucial attribute for any viable drug candidate. This guide provides an in-depth analysis of the therapeutic index of (4-Methoxyphenyl)(piperidin-4-yl)methanone, a versatile scaffold with potential applications in neuropharmacology, and explores how structural modifications in its analogs can modulate this crucial parameter.

The core structure of this compound, featuring a methoxyphenyl group linked to a piperidine ring via a ketone, is a privileged motif found in many centrally active agents. Its structural similarity to known ligands suggests potential interactions with G-protein coupled receptors (GPCRs), particularly dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of various neuropsychiatric disorders.[1] This guide will therefore focus on the assessment of the therapeutic index in the context of these potential targets.

The Conceptual Framework of Therapeutic Index Assessment

The therapeutic index is fundamentally a ratio. In preclinical settings, it is often expressed as the ratio of the toxic dose in 50% of the population (TD50) or lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[2] A higher TI is generally desirable, as it implies a greater separation between the doses required for efficacy and those that cause toxicity.

For the purpose of this guide, we will consider the in vitro therapeutic index, which can be a powerful early indicator of a compound's potential. This is typically calculated as the ratio of the concentration of a compound that causes 50% cytotoxicity (CC50) to the concentration that elicits a 50% effective response (EC50) in a relevant biological assay.

Experimental Workflows for Therapeutic Index Determination

A robust assessment of the therapeutic index requires a multi-faceted experimental approach, encompassing both cytotoxicity and efficacy assays. The following sections detail the standard protocols employed in our laboratories for such evaluations.

Part 1: Assessing Cytotoxicity (CC50)

The initial step in determining the therapeutic index is to evaluate the general cytotoxicity of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for this purpose.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed a human neuroblastoma cell line (e.g., SH-SY5Y) or a non-neuronal cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (parent compound and analogs) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment 24h Incubation compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition 48h Incubation solubilization Solubilize Formazan mtt_addition->solubilization 4h Incubation read_plate Measure Absorbance solubilization->read_plate calculate_cc50 Calculate CC50 read_plate->calculate_cc50

Figure 1: Workflow for MTT Cytotoxicity Assay.
Part 2: Assessing Efficacy (EC50)

To determine the efficacy of the compounds, we will utilize a functional assay that measures their ability to modulate the activity of their putative targets, the dopamine D2 and serotonin 5-HT2A receptors. A common and effective method is to measure the downstream signaling of these GPCRs, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.[5]

Experimental Protocol: GPCR Functional Assay (Calcium Flux)

  • Cell Line Preparation:

    • Use a cell line stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Seed the cells in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.

  • Loading with Calcium Indicator Dye:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Initiate the reading to establish a baseline fluorescence.

    • Inject the test compounds into the wells and continue to monitor the fluorescence signal over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Plot the fluorescence response against the compound concentration and determine the EC50 value using non-linear regression analysis.

GPCR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Receptor-Expressing Cells dye_loading Load with Calcium Dye cell_seeding->dye_loading 24h Incubation baseline Establish Baseline Fluorescence dye_loading->baseline 1h Incubation compound_injection Inject Compounds baseline->compound_injection measure_fluorescence Monitor Fluorescence Change compound_injection->measure_fluorescence calculate_ec50 Calculate EC50 measure_fluorescence->calculate_ec50

Figure 2: Workflow for GPCR Calcium Flux Assay.

Comparative Analysis of this compound and Analogs

Due to the limited publicly available data for the parent compound, this section presents a comparative analysis based on a combination of existing data for a close analog and structure-activity relationship (SAR) insights from related chemical series.

Parent Compound: this compound

  • Hypothesized Mechanism of Action: Based on its structural features, this compound is hypothesized to be a ligand for dopamine D2 and/or serotonin 5-HT2A receptors. The phenylpiperidine moiety is a common pharmacophore in CNS-active drugs targeting these receptors.[6]

Selected Analogs for Comparison:

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): A close analog where the piperidine ring is replaced by a trimethoxyphenyl ring. This modification significantly alters the lipophilicity and steric bulk of the molecule.

  • N-Benzyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone: An analog with a benzyl group attached to the piperidine nitrogen. N-alkylation of piperidines is a common strategy to modulate receptor affinity and selectivity.[7]

  • (4-Fluorophenyl)(piperidin-4-yl)methanone: A bioisosteric replacement of the methoxy group with a fluorine atom. This modification can alter the electronic properties and metabolic stability of the compound.[8]

Comparative Data (Hypothetical and Literature-Based)

CompoundHypothesized Target(s)CC50 (µM) (SH-SY5Y cells)EC50 (nM) (D2/5-HT2A)In Vitro Therapeutic Index (CC50/EC50)
This compound D2/5-HT2A>100 (Estimated)50 (Estimated)>2000
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) Tubulin0.05[8][9]N/A (Different MOA)N/A
N-Benzyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone D2/5-HT2A>100 (Estimated)10 (Estimated)>10000
(4-Fluorophenyl)(piperidin-4-yl)methanone D2/5-HT2A>100 (Estimated)75 (Estimated)>1333

Analysis of the Comparative Data:

  • This compound: The parent compound is predicted to have low micromolar to nanomolar affinity for its targets with minimal cytotoxicity, leading to a favorable therapeutic index. The lack of significant cytotoxicity is a positive initial indicator.

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT): This analog demonstrates a different mechanism of action, acting as a potent cytotoxic agent by inhibiting tubulin polymerization.[8][9] Its high cytotoxicity makes it unsuitable for indications requiring chronic dosing but highlights its potential as an anticancer agent. This underscores how a seemingly minor structural change can dramatically alter the biological activity and therapeutic potential of a scaffold.

  • N-Benzyl-(4-Methoxyphenyl)(piperidin-4-yl)methanone: The addition of a benzyl group to the piperidine nitrogen is a common modification in the design of high-affinity GPCR ligands. This modification is expected to increase the affinity for D2 and 5-HT2A receptors, thereby potentially increasing the therapeutic index, assuming cytotoxicity remains low.

  • (4-Fluorophenyl)(piperidin-4-yl)methanone: The replacement of the methoxy group with a fluorine atom is a classic bioisosteric modification.[8] Fluorine can improve metabolic stability and alter electronic properties, which may slightly decrease receptor affinity but could lead to an improved overall pharmacokinetic profile. The therapeutic index is expected to remain favorable.

Concluding Remarks for the Drug Development Professional

This guide provides a framework for assessing the therapeutic index of this compound and its analogs. While direct experimental data for the parent compound is currently lacking, the analysis of structurally related compounds and established SAR principles offers valuable insights for guiding further research.

The key takeaways for researchers are:

  • The therapeutic index is a paramount parameter in drug discovery. Early assessment using robust in vitro assays can de-risk projects and guide lead optimization.

  • Small structural modifications can have profound effects on biological activity and therapeutic index. The comparison between the parent compound and its analogs highlights the importance of careful molecular design.

  • A thorough understanding of SAR is crucial for rationally designing compounds with improved therapeutic indices. By systematically exploring modifications to the core scaffold, researchers can fine-tune potency, selectivity, and safety profiles.

Future work should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogs to validate the hypotheses presented in this guide and to fully elucidate the therapeutic potential of this promising chemical scaffold.

References

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Safety Operating Guide

Navigating the Disposal of (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (4-Methoxyphenyl)(piperidin-4-yl)methanone, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, empowering you to manage your chemical waste with confidence and integrity.

Hazard Identification: Understanding the Compound's Profile

Based on the SDS for similar structures like piperidine and its derivatives, this compound should be handled as a substance that is potentially:

Hazard ClassDescriptionSource
Acutely Toxic Harmful if swallowed, inhaled, or in contact with skin.[1][2]
Corrosive Capable of causing severe skin burns and eye damage.[1][2]
Flammable May be combustible, with vapors potentially forming explosive mixtures with air.[1][2]
Environmentally Hazardous Potentially harmful to aquatic life.[1][3]

Therefore, it is imperative to treat this compound as hazardous waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] Key principles include:

  • Waste Characterization: The generator of the waste is responsible for determining if it is hazardous.[4][6] Given the likely properties of this compound, it should be managed as hazardous waste.

  • Container Management: Waste must be accumulated in containers that are in good condition, compatible with the waste, and securely closed.[5]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the name of the chemical, and a clear indication of the hazards (e.g., "Toxic," "Corrosive").[7]

  • Accumulation Time Limits: There are limits on how long hazardous waste can be stored on-site, which vary depending on the generator's status (e.g., Small Quantity Generator, Large Quantity Generator).[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Body Protection A flame-retardant lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosolization is likely, a respirator may be necessary.To prevent inhalation of harmful vapors or dusts.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedure for the disposal of small, laboratory-scale quantities of this compound and its associated contaminated materials.

Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate Waste Streams B->C D Place in Designated Hazardous Waste Container C->D E Securely Close Container D->E F Label Container Correctly E->F G Store in Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Waste Hauler G->H

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Segregation of Waste

  • Pure Compound and Concentrated Solutions: Unused or expired this compound and its concentrated solutions should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with the compound should be placed in a designated solid hazardous waste container.

  • Contaminated Glassware: Reusable glassware should be decontaminated before washing. Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Then, wash the glassware according to standard laboratory procedures.

  • Aqueous Solutions: Dilute aqueous solutions containing this compound should also be treated as hazardous waste. Do not dispose of them down the drain.[3][8]

Step 2: Waste Container Selection and Labeling

  • Use a chemically resistant container with a secure, leak-proof lid.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards on the label (e.g., "Toxic," "Corrosive").

Step 3: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7]

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.[9]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory requirement but a professional obligation.

References

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A Senior Application Scientist's Guide to Handling (4-Methoxyphenyl)(piperidin-4-yl)methanone: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling and disposal of (4-Methoxyphenyl)(piperidin-4-yl)methanone, CAS No. 76362-12-4, and its common hydrochloride salt form (CAS No. 25519-82-8). As your partner in laboratory safety, we move beyond mere product provision to empower you with the technical knowledge and procedural expertise necessary for secure and effective research.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound hydrochloride is classified with several key hazards that dictate our handling protocols. Understanding these risks is fundamental to appreciating the necessity of the personal protective equipment (PPE) and procedures outlined below.

Based on available Safety Data Sheets (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][4]

  • Harmful if Swallowed (H302): Poses a toxic risk if ingested.[3][4][5]

These classifications necessitate a comprehensive approach to exposure prevention, treating the compound as a hazardous substance that requires diligent control measures.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on a risk assessment of the compound's hazard profile.

Table 1: PPE Requirements for Handling this compound

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[6]Chemical-resistant gloves (e.g., Nitrile rubber, inspected before use)[1]Impervious laboratory coat or gown[6]Required if dust is generated. Use a NIOSH-approved respirator with a particulate filter or a full-face respirator.[1][6]
Solution Preparation & Handling Tightly fitting safety goggles with side-shields or a face shield.[7]Chemical-resistant gloves (e.g., Nitrile rubber)[1]Impervious laboratory coat or gown.[6]Not typically required if handled within a certified chemical fume hood.
Accidental Spill Cleanup Tightly fitting safety goggles and face shield.[7]Heavy-duty chemical-resistant gloves.Impervious gown or coveralls.[6]NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[8]

Expert Insights on PPE Selection:

  • Eye Protection: The risk of serious eye irritation from solid particulates or splashes makes standard safety glasses insufficient. Tightly sealed goggles are essential to prevent entry from the sides, top, and bottom.[6][7]

  • Hand Protection: Always inspect gloves for tears or pinholes before use. When handling any chemical, it is good practice to wash hands thoroughly with soap and water after removing gloves.[1][9]

  • Respiratory Protection: The primary inhalation risk comes from the fine powder form of the compound. Handling procedures should be designed to minimize dust generation.[1][9] Engineering controls, such as a chemical fume hood, are the preferred method for mitigating this risk. Respiratory protection should be used when these controls are not available or are insufficient to keep exposure below acceptable limits.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every stage of the compound's lifecycle in the laboratory.

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store Securely: Keep the container tightly closed in a dry, cool, and well-ventilated area.[3][10] The recommended storage temperature is often between 2-8°C.[11]

  • Segregate: Store away from incompatible materials such as strong oxidizing agents.[4]

This protocol is designed to minimize the generation of dust and prevent direct contact.

  • Preparation: Don all required PPE as outlined in Table 1. Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Engineering Controls: Perform all manipulations that may generate dust (e.g., weighing, transferring solids) within a certified chemical fume hood or a ventilated balance enclosure to ensure adequate ventilation.[1][3]

  • Weighing:

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that can aerosolize the powder.

    • Use anti-static weigh boats or paper.

    • Close the primary container immediately after removing the desired amount.

  • Dissolution:

    • Add solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is securely capped or covered.

  • Post-Handling:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.[1][12]

The following diagram illustrates the critical decision points and actions for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood 2. Prepare Workspace (Chemical Fume Hood) weigh 3. Weigh Compound (Minimize Dust) prep_hood->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Surfaces & Equipment dissolve->decon waste 6. Segregate & Label Hazardous Waste decon->waste dispose 7. Arrange for Licensed Chemical Disposal waste->dispose end_op End of Operation dispose->end_op start Start Handling Procedure start->prep_ppe

Caption: Workflow for handling this compound.

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste can have severe environmental consequences.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh paper, paper towels) and liquid waste (unused solutions) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Regulatory Compliance: Do not discharge the material or its solutions into sewer systems or waterways.[2][6]

  • Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal.[2]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3][9]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][4][5]

By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • ASHP Publications. Personal Protective Equipment. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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